molecular formula C7H7BrFN B1276728 4-Bromo-2-fluoro-5-methylaniline CAS No. 418762-26-2

4-Bromo-2-fluoro-5-methylaniline

Cat. No.: B1276728
CAS No.: 418762-26-2
M. Wt: 204.04 g/mol
InChI Key: NBRIVALIHOZFTH-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-5-methylaniline is a useful research compound. Its molecular formula is C7H7BrFN and its molecular weight is 204.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-fluoro-5-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFN/c1-4-2-7(10)6(9)3-5(4)8/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBRIVALIHOZFTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20426940
Record name 4-Bromo-2-fluoro-5-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

418762-26-2
Record name 4-Bromo-2-fluoro-5-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to 4-Bromo-2-fluoro-5-methylaniline (CAS No. 52723-82-7): A Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-2-fluoro-5-methylaniline, a halogenated aniline derivative with significant potential as a building block in the synthesis of complex organic molecules. While detailed, peer-reviewed data on this specific isomer (CAS No. 52723-82-7) is emerging, this document consolidates available information on its properties and highlights its role within the broader context of substituted anilines in pharmaceutical and agrochemical research. By examining its structural features and the established applications of its isomers, we aim to provide a valuable resource for researchers looking to leverage this compound in their synthetic endeavors.

Introduction: The Strategic Importance of Halogenated Anilines

Halogenated anilines are a cornerstone of modern medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. The introduction of halogen atoms, particularly fluorine and bromine, into an aniline scaffold can profoundly influence a molecule's physicochemical properties. Fluorine can enhance metabolic stability, improve binding affinity to target proteins, and modulate pKa, while bromine provides a reactive handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures.

This compound, with its unique substitution pattern, presents a trifunctional scaffold with distinct reactive sites. The amino group can be readily derivatized, the bromine atom can participate in cross-coupling reactions, and the fluorine and methyl groups can influence the molecule's electronic properties and steric interactions. This guide will delve into the known characteristics of this compound and explore its potential applications in drug discovery and development.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in synthesis and drug design. The following table summarizes the key properties of this compound.

PropertyValueSource
CAS Number 52723-82-7[1][2]
Molecular Formula C₇H₇BrFN[1]
Molecular Weight 204.04 g/mol [1]
Appearance White to off-white solid[1]
Melting Point Not available
Boiling Point Not available
Density Not available
pKa 2.73±0.10 (Predicted)[1]

Synthesis and Handling

Synthetic Considerations

A potential synthetic route, based on a general method for the preparation of bromoanilines, is outlined in the workflow below. This proposed pathway is illustrative and would require optimization for the specific substrate.

G cluster_0 Proposed Synthetic Workflow start 2-Fluoro-5-methylaniline step1 Protection of Amino Group (e.g., Acetylation) start->step1 Acetic Anhydride step2 Regioselective Bromination (e.g., with NBS or Br2) step1->step2 N-Bromosuccinimide step3 Deprotection of Amino Group (e.g., Acid or Base Hydrolysis) step2->step3 HCl / H2O end This compound step3->end

Caption: A proposed synthetic workflow for this compound.

It is crucial to note that the direct bromination of anilines can be challenging due to the high reactivity of the aromatic ring and the potential for over-bromination or oxidation. Protection of the amino group is often a necessary step to control the reaction and achieve the desired product.

Safety and Handling

As with all halogenated aromatic compounds, this compound should be handled with care in a well-ventilated laboratory, preferably within a fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Hazard Statements:

  • May cause skin irritation.

  • May cause serious eye irritation.

  • May cause respiratory irritation.[1]

Precautionary Statements:

  • Avoid breathing dust/fume/gas/mist/vapors/spray.

  • Wash skin thoroughly after handling.

  • Wear protective gloves/eye protection/face protection.

  • IF ON SKIN: Wash with plenty of water.

  • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Store in a well-ventilated place. Keep container tightly closed.[1]

Applications in Drug Discovery and Development

While specific examples of drug candidates synthesized from this compound are not yet prominent in the literature, its structural motifs are present in a wide range of biologically active molecules. The strategic placement of the bromo, fluoro, and methyl groups makes it an attractive starting material for generating libraries of compounds for high-throughput screening.

The true value of this compound lies in its potential for derivatization through various chemical reactions. The following workflow illustrates the key reactive sites and the types of transformations that can be envisioned.

G cluster_1 Reactivity and Derivatization Workflow cluster_amino Amino Group (NH2) cluster_bromo Bromo Group (Br) start This compound r1 Amide Formation start->r1 r2 Sulfonamide Formation start->r2 r3 N-Alkylation / N-Arylation start->r3 r4 Suzuki Coupling start->r4 r5 Sonogashira Coupling start->r5 r6 Buchwald-Hartwig Amination start->r6 r7 Stille Coupling start->r7

Caption: Potential reaction pathways for the derivatization of this compound.

The ability to perform palladium-catalyzed cross-coupling reactions at the bromine position allows for the introduction of a wide variety of substituents, including aryl, heteroaryl, and alkyl groups. This is a powerful tool for exploring the structure-activity relationships (SAR) of a lead compound. The amino group provides a site for the formation of amides and sulfonamides, which are common functional groups in many approved drugs.

It is noteworthy that a close isomer, 5-Bromo-4-fluoro-2-methylaniline (CAS No. 627871-16-3), is a key intermediate in the synthesis of sirtuin 6 (SIRT6) activators.[3] SIRT6 is a lysine deacetylase that has emerged as a promising target for the treatment of cancer and other diseases. While this application is specific to the isomer, it highlights the potential of this class of compounds in the development of targeted therapies.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of any chemical compound used in research and development. The primary techniques for the characterization of this compound would include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

While a published, peer-reviewed spectroscopic dataset for this compound is not currently available, a predicted ¹H NMR spectrum can be generated based on established chemical shift principles. The spectrum would be expected to show distinct signals for the aromatic protons, the methyl protons, and the amine protons, with coupling patterns influenced by the fluorine and bromine substituents.

A Chinese patent (CN102993022A) provides spectroscopic data for the related compound, 4-bromo-2-fluoroaniline, which can serve as a useful reference.[4] For this compound, the reported ¹H NMR spectrum in CDCl₃ shows signals at δ 7.16 (dd, J=2Hz, J=10.4Hz, 1H), 7.06 (m, 1H), and 6.66 (t, d, J=0.8Hz, J=9.6Hz, 1H), with the amine protons appearing as a broad singlet at 3.69 ppm. The ¹³C NMR spectrum shows signals at δ 151.4, 133.8, 127.4, 118.7, 117.8, and 108.9 ppm. The ¹⁹F NMR shows a signal at -132.2 ppm. The mass spectrum shows the characteristic isotopic pattern for a monobrominated compound with peaks at m/z 188.96 (100%) and 190.96 (98%).[4]

Researchers working with this compound should perform their own comprehensive analytical characterization to confirm the structure and purity of their material.

Conclusion and Future Outlook

This compound is a promising, yet underexplored, building block for medicinal chemistry and materials science. Its trifunctional nature provides a wealth of opportunities for the synthesis of novel and complex molecules. While there is a current lack of detailed, publicly available data on its synthesis and specific applications, the established importance of halogenated anilines in drug discovery suggests that this compound holds significant potential.

As research in this area continues, it is anticipated that more information on the synthesis, reactivity, and applications of this compound will become available. This will undoubtedly pave the way for its use in the development of new and improved therapeutic agents and functional materials. Researchers are encouraged to explore the potential of this versatile building block in their own work, with the understanding that careful analytical characterization and reaction optimization will be key to its successful implementation.

References

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-2-fluoro-5-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Bromo-2-fluoro-5-methylaniline is a halogenated aromatic amine that serves as a highly versatile and valuable building block in modern organic synthesis. Its trifunctional nature, featuring bromine, fluorine, and amine moieties on a toluene scaffold, offers multiple reaction sites for constructing complex molecular architectures. This guide provides a comprehensive overview of its core physical properties, a representative synthetic protocol, and essential safety information, grounded in authoritative data to support its application in pharmaceutical, agrochemical, and materials science research.

Chemical Identity and Molecular Structure

Correctly identifying a chemical entity is the foundation of all scientific work. This compound is a specific isomer with distinct properties.

  • IUPAC Name: this compound

  • CAS Number: 418762-26-2[1][2][3][4][5][6][7][8][9]

  • Molecular Formula: C₇H₇BrFN[3][4][5][8][9]

  • Synonyms: 4-Bromo-2-fluoro-5-methylbenzenamine

The strategic placement of the substituents on the aniline ring dictates its reactivity. The amino group is a powerful ortho-, para-director, while the fluorine and bromine atoms provide sites for nucleophilic substitution and cross-coupling reactions, respectively.

Core Physicochemical Properties

The physical properties of a compound are critical for determining appropriate reaction conditions, purification methods, and storage protocols. The data presented below has been aggregated from various chemical suppliers and databases.

PropertyValueSource(s)
Molecular Weight 204.04 g/mol [3][4][5]
Physical Form Solid, powder/crystal
Melting Point 60-62 °C[1][2]
Boiling Point 245.3 ± 35.0 °C (Predicted)[10]
Density 1.6 ± 0.1 g/cm³ (Predicted)
Flash Point 92.6 ± 25.9 °C (Predicted)
pKa 1.95 ± 0.10 (Predicted)[10]

Note: Some properties, such as boiling point and density, are computationally predicted values as experimental data is not widely published. Researchers should verify these experimentally for high-precision applications.

Synthesis and Mechanistic Considerations

The synthesis of polysubstituted anilines like this compound requires careful regiochemical control. A common and effective strategy is the direct electrophilic bromination of the corresponding aniline precursor.

Conceptual Synthesis Workflow

The most logical precursor for this molecule is 2-fluoro-5-methylaniline. The amino group (-NH₂) is a strong activating group and directs electrophiles to the ortho and para positions. In this case, the position para to the amine is the target for bromination.

G cluster_start Starting Material cluster_reagents Reagents & Solvent cluster_product Final Product A 2-Fluoro-5-methylaniline D This compound A->D Electrophilic Aromatic Substitution B N-Bromosuccinimide (NBS) or Bromine (Br₂) B->A C Solvent (e.g., DMF, CH₂Cl₂) C->A

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol (Representative)

This protocol is adapted from general procedures for the regioselective bromination of anilines.[11][12]

  • Reaction Setup: To a two-necked flask equipped with a magnetic stirrer, add the starting material, 2-fluoro-5-methylaniline (1.0 equivalent). Dissolve it in a suitable aprotic solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (CH₂Cl₂).

  • Reagent Addition: Cool the solution in an ice bath (0-5 °C). Slowly add a solution of N-Bromosuccinimide (NBS) (1.05 equivalents) dissolved in the same solvent dropwise over 30 minutes.

    • Scientific Rationale: The use of NBS provides a source of electrophilic bromine (Br⁺) under milder conditions than elemental bromine, which can help prevent over-bromination and other side reactions. The dropwise addition at low temperature is crucial to control the exothermic nature of the reaction and enhance regioselectivity.

  • Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Once the reaction is complete, quench it by adding water. Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield the final, high-purity this compound.[11]

Safety, Handling, and Storage

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, data from closely related halogenated anilines can be used to infer its hazard profile.[13][14][15][16][17]

GHS Hazard Statements (Anticipated)
  • H301/H302: Toxic or Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Measures & Handling
  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[15][16]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side shields, and a lab coat.[15][16]

  • Handling: Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[15][16][17]

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place. Keep away from incompatible materials such as strong oxidizing agents.

Applications in Research and Development

This compound is not an end-product but a crucial intermediate. Its utility stems from the orthogonal reactivity of its functional groups:

  • Pharmaceutical Synthesis: It serves as a foundational scaffold for building Active Pharmaceutical Ingredients (APIs). The aniline group can be transformed into various functional groups or used in cyclization reactions, while the bromo-substituent is ideal for introducing molecular complexity via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).

  • Agrochemicals: Similar to its role in pharmaceuticals, it is used to develop novel pesticides and herbicides.[18] The incorporation of fluorine is a well-known strategy to enhance the metabolic stability and efficacy of bioactive molecules.

  • Materials Science: The unique electronic properties imparted by the halogen atoms make it a candidate for synthesizing specialty polymers and functional materials.

References

  • This compound - Benzene Compounds - Crysdot. (n.d.).
  • This compound. (n.d.).
  • Synthesis of 4-bromo-2-fluoroaniline - PrepChem.com. (n.d.).
  • This compound - MySkinRecipes. (n.d.).
  • 2-Fluoro-5-methylaniline: A Crucial Intermediate in Chemical Synthesis. (2025, December 29).
  • US Patent US5053542A - Catalytic bromination of 2-fluoroaniline. (n.d.).
  • 2-Bromo-4-fluoro-5-methylaniline | C7H7BrFN | CID 20747452 - PubChem. (n.d.).
  • 4-Bromo-3-fluoro-2-methylaniline | C7H7BrFN | CID 15746684 - PubChem. (n.d.).
  • 4-bromo-5-fluoro-2-methylaniline (C7H7BrFN) - PubChemLite. (n.d.).
  • CN115784896A - Preparation method of 2-bromo-6-fluoroaniline - Google Patents. (n.d.).
  • 418762-26-2 | this compound - Alachem Co., Ltd. (n.d.).
  • Safety Data Sheet - Angene Chemical. (2021, May 1).
  • This compound|418762-26-2-爱诗伦生物科技(上海)有限公司. (n.d.).
  • 5-FLUORO-2-METHYLANILINE FOR SYNTHESIS | Catalog - NELS. (n.d.).

Sources

4-Bromo-2-fluoro-5-methylaniline molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Bromo-2-fluoro-5-methylaniline and Its Isomers: A Core Intermediate in Modern Synthesis

Introduction

In the landscape of fine chemicals and pharmaceutical development, halogenated anilines serve as indispensable building blocks for constructing complex molecular architectures. Among these, the class of bromofluoro-methylanilines stands out for its trifunctional nature, offering multiple reactive sites for diverse chemical transformations. This guide provides a comprehensive technical overview of the physicochemical properties, synthesis, and applications of these versatile compounds.

While the name this compound is specific, it belongs to a family of closely related and often co-researched isomers. Due to the significant role of these isomers in medicinal chemistry, particularly 5-Bromo-4-fluoro-2-methylaniline (CAS: 627871-16-3), this guide will use it as a primary exemplar to illustrate the profound utility of this chemical class. These compounds are crucial intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs), specialty organic compounds, and advanced materials.[1][2][3] Their value lies in the strategic placement of bromine, fluorine, and amine functionalities, which allows for selective and sequential reactions such as cross-coupling, nucleophilic aromatic substitution, and amination.[2][4]

Part 1: Physicochemical Properties and Characterization

The precise identity and purity of a chemical intermediate are paramount for reproducible and successful synthetic outcomes. The properties of bromofluoro-methylaniline isomers are well-defined, though variations exist between specific positional isomers.

Quantitative Data Summary

The following table summarizes the key physicochemical properties for this compound and its prominent isomer, 5-Bromo-4-fluoro-2-methylaniline.

PropertyThis compound5-Bromo-4-fluoro-2-methylanilineData Source(s)
Molecular Weight 204.04 g/mol 204.04 g/mol [1][5][6]
Molecular Formula C₇H₇BrFNC₇H₇BrFN[1][5][7]
CAS Number 418762-26-2627871-16-3[1][5]
Appearance SolidSolid[1]
Melting Point Not widely reported86-90 °C[8]
Boiling Point Not widely reportedNot widely reported
pKa (Predicted) ~2.73~2.73[1]
XLogP3 2.42.4[7]

Expert Insight: The molecular weight for all isomers with the formula C₇H₇BrFN is identical (204.04 g/mol ).[1][5][7][9] Therefore, unambiguous identification relies on analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the substitution pattern on the aromatic ring, and mass spectrometry to verify the exact mass (202.97459 Da).[6][7] The distinct melting points also serve as a crucial differentiator between isomers.[8]

Part 2: Synthesis and Purification Protocols

The synthesis of halogenated anilines requires careful strategic planning to ensure regioselectivity and avoid unwanted side reactions. A common and effective industrial method involves the reduction of a corresponding nitroaromatic precursor.

Protocol: Synthesis of 5-Bromo-4-fluoro-2-methylaniline via Béchamp Reduction

This protocol describes the synthesis from 2-nitro-4-bromo-5-fluorotoluene, a method valued for its reliability and use of cost-effective reagents.

Causality and Experimental Choices:

  • Starting Material: Using a pre-functionalized nitro-aromatic compound ensures the final positions of the methyl, fluoro, and bromo groups are fixed, avoiding the complex purification challenges associated with direct halogenation of anilines.

  • Reducing Agent: The combination of iron powder and ammonium chloride in water constitutes a classic Béchamp reduction.[10] This system is advantageous because it is less hazardous and more economical than alternatives like catalytic hydrogenation, which carries risks of dehalogenation under certain conditions. The ammonium chloride acts as a mild acid source to facilitate the reaction.

Step-by-Step Methodology:

  • Reactor Setup: A mixture of iron powder (3 equivalents) and ammonium chloride (0.9 equivalents) in water is charged into a reaction vessel equipped with a mechanical stirrer and reflux condenser.[10]

  • Activation: The mixture is heated to reflux for approximately 30 minutes to activate the iron surface.[10]

  • Substrate Addition: A solution of 2-nitro-4-bromo-5-fluorotoluene (1 equivalent) in a suitable co-solvent (e.g., ethanol) is added portion-wise to the refluxing mixture.

  • Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.

  • Work-up: Upon completion, the hot mixture is filtered through a pad of celite to remove the iron sludge. The filter cake is washed with an organic solvent (e.g., ethyl acetate).

  • Extraction: The filtrate is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted multiple times with the same organic solvent.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

  • Final Purification: The crude 5-Bromo-4-fluoro-2-methylaniline can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to achieve high purity (≥99%).

Synthesis Workflow Diagram

SynthesisWorkflow cluster_setup 1. Reactor Setup & Activation cluster_reaction 2. Reaction cluster_workup 3. Isolation & Purification A Charge Fe Powder, NH4Cl, H2O B Heat to Reflux (30 min) A->B C Add Nitro Precursor Solution B->C D Monitor by TLC/HPLC C->D E Hot Filtration (remove Fe) D->E F Liquid-Liquid Extraction E->F G Dry & Concentrate F->G H Recrystallization G->H I Final Product (>99% Purity) H->I

Caption: A typical workflow for the synthesis of 5-Bromo-4-fluoro-2-methylaniline.

Part 3: Core Applications in Drug Discovery

The true value of bromofluoro-methylaniline isomers is realized in their application as versatile intermediates in the synthesis of high-value molecules, particularly pharmaceuticals.[3][11]

The Trifunctional Synthon Advantage
  • Amine Group (-NH₂): Acts as a nucleophile or a base and is a common handle for forming amides, sulfonamides, or for use in condensation reactions.

  • Bromine Atom (-Br): An excellent leaving group for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Heck), enabling the formation of carbon-carbon and carbon-heteroatom bonds.

  • Fluorine Atom (-F): Can participate in nucleophilic aromatic substitution (SₙAr) reactions, particularly when activated by an ortho- or para-directing group. Furthermore, the incorporation of fluorine into a drug candidate can significantly enhance its metabolic stability, binding affinity, and lipophilicity.[12]

Case Study: Synthesis of Sirtuin 6 (SIRT6) Activators

A prominent application of 5-Bromo-4-fluoro-2-methylaniline is in the synthesis of MDL compounds, which are potent activators of Sirtuin 6 (SIRT6). SIRT6 is a lysine deacetylase that functions as a tumor suppressor, making it a high-value target in oncology research.[4] MDL compounds have been shown to enhance the deacetylase activity of SIRT6 by binding to an allosteric site.[4]

In the synthesis of these activators, 5-Bromo-4-fluoro-2-methylaniline serves as a foundational scaffold onto which other functionalities are built, leveraging the reactivity of its amine and bromo groups.

Logical Pathway from Building Block to Biological Target

LogicalPathway A 5-Bromo-4-fluoro-2-methylaniline (Key Building Block) B Multi-step Organic Synthesis (e.g., Cross-Coupling, Amidation) A->B C MDL Compounds (API / SIRT6 Activator) B->C D Sirtuin 6 (SIRT6) Protein (Therapeutic Target) C->D Binds to Allosteric Site E Increased Deacetylase Activity (Biological Outcome) D->E

Caption: The role of 5-Bromo-4-fluoro-2-methylaniline in the development of SIRT6 activators.

Part 4: Safety, Handling, and Storage

Proper handling of halogenated anilines is critical to ensure laboratory safety. These compounds are classified as hazardous and require stringent safety protocols.

GHS Hazard Information
CategoryInformationData Source(s)
Pictogram(s) GHS07 (Exclamation Mark)[9]
Signal Word Warning [7][9]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[7][9][13]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][9][14]

Note: Some isomers may have higher toxicity classifications, such as "Harmful if swallowed" (H302) or "Toxic if swallowed" (H301).[13] Always consult the specific Safety Data Sheet (SDS) for the exact CAS number being used.

Handling and Storage Recommendations
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[7][13]

  • Personal Protective Equipment (PPE): Standard PPE includes safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[7][13] For weighing or operations that generate dust, a dust mask (e.g., N95) is recommended.

  • Safe Handling: Avoid contact with skin, eyes, and clothing.[7][14] Wash hands thoroughly after handling.[7][14] Keep away from incompatible materials such as strong oxidizing agents.[14]

  • Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][14] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) in a dark place is recommended.[9]

Conclusion

This compound and its isomers are more than just chemical reagents; they are enabling tools for innovation in drug discovery and materials science. Their well-defined physicochemical properties, established synthetic routes, and versatile reactivity make them core intermediates for researchers and drug development professionals. The ability to leverage their trifunctional nature to build complex molecules, as exemplified by the synthesis of SIRT6 activators, underscores their critical importance in the development of next-generation therapeutics. Adherence to strict safety protocols is essential to harnessing the full potential of these powerful chemical building blocks.

References

  • Amerigo Scientific. (n.d.). 5-Bromo-4-fluoro-2-methylaniline (97%).
  • LookChem. (n.d.). 5-BROMO-4-FLUORO-2-METHYLANILINE| CAS No:627871-16-3.
  • Angene Chemical. (2021). Safety Data Sheet: 5-Bromo-2-fluoro-4-methylaniline.
  • PrepChem.com. (n.d.). Synthesis of 4-bromo-2-fluoroaniline.
  • PubChem. (n.d.). 2-Bromo-4-fluoro-5-methylaniline.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). From Lab Bench to Life-Saving Drugs: The Pharmaceutical Journey of 4-Bromo-2,5-difluoroaniline.
  • Autech Industry Co.,Limited. (n.d.). 5-Bromo-4-fluoro-2-methylaniline: Your Reliable Source for High-Purity Organic Synthesis Intermediates.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Bromo-2-methylaniline in Modern Pharmaceutical Synthesis.
  • Google Patents. (2014). CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.

Sources

Whitepaper: The Melting Point of 4-Bromo-2-fluoro-5-methylaniline as a Critical Quality Attribute in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

4-Bromo-2-fluoro-5-methylaniline is a halogenated aniline derivative that serves as a crucial building block in the synthesis of complex molecules within the pharmaceutical and agrochemical sectors.[1][2] As with any starting material or intermediate destined for use in drug development, rigorous characterization of its physicochemical properties is paramount. Among these, the melting point stands out as a fundamental, yet profoundly informative, parameter. It serves not only as a primary indicator of identity but also as a sensitive gauge of purity.[3][4] This guide provides a comprehensive analysis of the melting point of this compound, detailing scientifically grounded protocols for its accurate determination, the interpretation of results, and its broader implications in the context of pharmaceutical quality control and drug discovery.

Physicochemical Profile of this compound

A precise understanding of a compound's physical and chemical properties is the foundation of its application in synthesis and development.

PropertyValue
CAS Number 939413-98-6 (for this compound)
Molecular Formula C₇H₇BrFN
Molecular Weight 204.04 g/mol
Appearance Solid (form may vary)
Reported Melting Point Varies by source and purity; see discussion below.

It is critical to note that while the target compound is this compound, commercial suppliers often provide data for various isomers, which can lead to confusion. For instance, the closely related isomer 5-Bromo-4-fluoro-2-methylaniline (CAS 627871-16-3) is reported to have a melting point in the range of 86-90 °C.[5] Another isomer, 4-Bromo-5-fluoro-2-methylaniline (CAS 52723-82-7), has a reported melting point of 77-80°C.[6] This variability among isomers and the typical presentation of a range for the melting point highlights a crucial concept: the melting point is intrinsically linked to the substance's purity.

The Scientific Significance of Melting Point in Drug Development

The transition from a solid to a liquid is a sharp, well-defined event for a pure crystalline substance.[3] This physical constant is therefore a powerful tool for several reasons:

  • Purity Assessment: The presence of even minor impurities will disrupt the crystal lattice, typically causing a depression of the melting point and a broadening of the melting range.[7][8] A narrow melting range (typically 0.5-1 °C) is a strong indicator of high purity.[7]

  • Compound Identity and Characterization: In synthetic chemistry, comparing the experimentally determined melting point of a newly synthesized compound to a known literature value is a standard method for identity confirmation.[3]

  • Quality Control: For active pharmaceutical ingredients (APIs), the melting point is a key specification for ensuring batch-to-batch consistency and adherence to quality standards outlined in pharmacopeias.[3][7]

  • Predictor of Physicochemical Behavior: The melting point is related to the strength of the intermolecular forces in the crystal lattice. This property can influence other critical parameters, such as solubility and bioavailability, making it a valuable data point in early drug discovery for predicting a compound's "drug-like" potential.[9][10][11] In general, lower melting compounds are often more likely to be well absorbed than those with very high melting points.[9][10]

Methodologies for Accurate Determination

A reliable melting point determination is not a standalone measurement; it is the culmination of a logical workflow that begins with ensuring the integrity of the sample itself.

Prerequisite: Purity Verification

Before any thermal analysis, the purity of the this compound sample must be confirmed using orthogonal analytical techniques. This is a self-validating step; without it, the melting point data lacks context. Management of a compound's impurity profile is an essential part of the manufacturing process.[12]

Common Purity Assessment Techniques:

  • High-Performance Liquid Chromatography (HPLC): The workhorse of pharmaceutical analysis, used to separate and quantify impurities.[12][13]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the mass identification capabilities of MS to identify the molecular weights of impurities.[13]

  • Fourier-Transform Infrared Spectroscopy (FTIR): Confirms the identity of the molecule by comparing its infrared absorption spectrum to that of a reference standard.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure and can be used to detect and quantify structurally similar impurities.

Purity_Workflow cluster_0 Purity Verification Workflow Start Sample of This compound HPLC HPLC Analysis Start->HPLC LCMS LC-MS Analysis Start->LCMS NMR NMR Spectroscopy Start->NMR Purity_Check Purity > 99%? HPLC->Purity_Check LCMS->Purity_Check NMR->Purity_Check Proceed Proceed to Melting Point Analysis Purity_Check->Proceed Yes Repurify Repurify Sample Purity_Check->Repurify No Repurify->Start Re-analyze

Figure 1: Pre-analysis workflow for sample purity verification.
Standard Protocol: Capillary Melting Point Determination

The capillary method is the most widely used technique and is recognized by major pharmacopeias, including the United States Pharmacopeia (USP).[4][14]

Step-by-Step Protocol:

  • Sample Preparation:

    • Causality: The sample must be completely dry. Residual solvent can act as an impurity, depressing the melting point. Use a vacuum desiccator for thorough drying.[14]

    • Causality: The dried sample must be finely and homogeneously powdered to ensure uniform packing and efficient heat transfer within the capillary.[4]

  • Capillary Loading:

    • Causality: Pack the powdered sample into a thin-walled capillary tube to a height of 2-3 mm.[15] Over-packing can lead to a larger thermal gradient across the sample, resulting in a broader melting range.

  • Instrument Setup & Measurement:

    • Causality: Place the loaded capillary into the heating block of a calibrated melting point apparatus.

    • Causality: Set a start temperature approximately 5-10 °C below the expected melting point and heat rapidly to this temperature.[15] This saves time without sacrificing accuracy near the melting point.

    • Causality: Once the start temperature is reached, reduce the heating rate to a constant 1-2 °C per minute.[4][14][15] A slow ramp rate is critical to allow the system to remain in thermal equilibrium, ensuring the temperature of the heating block accurately reflects the temperature of the sample.

  • Observation and Recording:

    • Causality: Record the temperature range from the "onset point" (the temperature at which the first signs of liquid are observed or the substance begins to collapse) to the "clear point" (the temperature at which the sample is completely liquid).[4][14] This range provides more information than a single temperature value.

Advanced Method: Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It provides a more quantitative measure of the melting process, yielding not only the melting point (typically taken as the peak of the endothermic transition) but also the heat of fusion (ΔHfus). DSC is highly sensitive for detecting polymorphism, a phenomenon where a compound can exist in multiple crystalline forms with different melting points.[3]

Interpreting the Results

The output of a melting point experiment must be critically evaluated.

Melting_Point_Interpretation cluster_1 Decision Logic for Melting Point Data Observe Observe Melting Range Compare Compare to Reference Standard Observe->Compare Result1 Result: Sharp Range (≤1°C) Matches Reference Compare->Result1 Yes Result2 Result: Broad Range (>2°C) Depressed Temp. Compare->Result2 No Result3 Result: Sharp Range Does NOT Match Reference Compare->Result3 No Action1 Conclusion: Sample is Pure & Identified Result1->Action1 Action2 Conclusion: Sample is Impure Result2->Action2 Action3 Conclusion: Possible Polymorph or Misidentification Result3->Action3

Figure 2: Interpreting experimental melting point results.
  • A Sharp, Narrow Range: If the determined melting range for this compound is narrow (e.g., 1-2 °C) and matches the value obtained from a certified reference standard analyzed on the same instrument, it provides strong evidence of both high purity and correct identity.

  • A Broad, Depressed Range: If the melting range is wide and lower than the reference value, it is a clear indication of the presence of impurities.[3] The sample requires further purification.

  • Instrument Calibration: It is imperative that melting point apparatus be regularly calibrated using certified reference standards with well-defined melting points.[14] This ensures the trustworthiness and accuracy of the temperature readings.

Conclusion

The melting point of this compound is far more than a simple physical constant. For researchers, scientists, and drug development professionals, it is a critical quality attribute that provides invaluable insight into the purity, identity, and consistency of the material. A rigorously executed melting point determination, underpinned by prior purity verification and conducted according to established pharmacopeial standards, is a cornerstone of quality control. It ensures the integrity of starting materials, validates synthetic outcomes, and ultimately contributes to the safety and efficacy of the final pharmaceutical product.

References

  • NANOLAB. (n.d.). Melting Point Determination in Pharmaceutical Industry.
  • Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis.
  • ResolveMass Laboratories Inc. (n.d.). Melting Point Determination.
  • Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia.
  • Pharma's Almanac. (2020). Impurity Identification in Small-Molecule APIs.
  • ResearchGate. (2015). Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery.
  • Ran, Y., & Yalkowsky, S. H. (2009). An interesting relationship between drug absorption and melting point. International Journal of Pharmaceutics, 373(1-2), 24-40.
  • Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis.
  • Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules.
  • Medistri SA. (2023). Small Molecule Identification and Purity Testing.
  • ResearchGate. (2009). An interesting relationship between drug absorption and melting point.
  • FLUKE. (n.d.). Why Is Melting Point Crucial in Large Labs and Research Facilities?.
  • Wang, J., et al. (2016). Melting Point Distribution Analysis of Globally Approved and Discontinued Drugs: A Research for Improving the Chance of Success of Drug Design and Discovery. Chemistry & Biology Interface, 6(4), 215–231.
  • Westlab Canada. (2023). Measuring the Melting Point.
  • ZaiQi Bio-Tech. (n.d.). 5-BROMO-4-FLUORO-2-METHYLANILINE| CAS No:627871-16-3.
  • PrepChem.com. (n.d.). Synthesis of 4-bromo-2-fluoroaniline.
  • Google Patents. (2014). CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.

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An In-Depth Technical Guide to the Solubility of 4-Bromo-2-fluoro-5-methylaniline for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the solubility of 4-Bromo-2-fluoro-5-methylaniline, a key intermediate in modern pharmaceutical and chemical synthesis. Recognizing the current absence of publicly available, quantitative solubility data for this specific compound, this document shifts focus from presenting pre-existing data to equipping researchers with the foundational knowledge and detailed experimental protocols necessary to determine its solubility profile accurately. This approach ensures scientific integrity and empowers researchers to generate reliable data tailored to their specific applications.

Introduction: The Significance of this compound

This compound (CAS No. 52723-82-7) is a halogenated aniline derivative that serves as a versatile building block in organic synthesis.[1] Its structural features, including the bromine and fluorine atoms, and the methyl and amino groups on the benzene ring, offer multiple reactive sites for constructing complex molecules.[1] These characteristics make it a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other specialty chemicals.[1]

Understanding the solubility of this compound is critical in the early stages of drug discovery and process development.[2] Poor solubility can lead to challenges in reaction kinetics, purification, and formulation, potentially causing unpredictable results and increased development costs.[2] Therefore, a thorough characterization of its solubility in various solvents is a prerequisite for its effective utilization.

Table 1: Physicochemical Properties of this compound and Related Isomers

PropertyThis compound5-Bromo-4-fluoro-2-methylaniline
CAS Number 52723-82-7627871-16-3
Molecular Formula C₇H₇BrFNC₇H₇BrFN
Molecular Weight 204.04 g/mol [1]204.04 g/mol [3]
Appearance Solid[1]Solid[4]
Melting Point 77-80°C[5]86-90°C[3]
Predicted XlogP 2.42.4

Note: Data for isomers are provided for comparative purposes, as they can offer insights into the expected properties of the target compound.

Theoretical Considerations: Predicting Solubility

The principle of "like dissolves like" is the cornerstone for predicting the solubility of organic compounds. This rule suggests that substances with similar polarities are more likely to be soluble in one another.

This compound possesses both polar and non-polar characteristics:

  • Polar features : The amino (-NH₂) and fluoro (-F) groups can participate in hydrogen bonding and dipole-dipole interactions, contributing to its solubility in polar solvents.

  • Non-polar features : The benzene ring and the methyl (-CH₃) group are hydrophobic, favoring solubility in non-polar organic solvents.

  • Halogen influence : The bromine (-Br) atom adds to the molecular weight and polarizability, which can influence van der Waals interactions.

Based on this structure, it is anticipated that this compound will exhibit limited solubility in water and higher solubility in organic solvents of intermediate polarity, such as alcohols, and may also dissolve in non-polar solvents to some extent.

Experimental Determination of Thermodynamic Solubility

Due to the lack of published data, a robust experimental approach is necessary. The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic (or equilibrium) solubility.[6][7] This method measures the concentration of a compound in a saturated solution, where the dissolved solute is in equilibrium with an excess of the undissolved solid.[6]

The following protocol provides a detailed, self-validating workflow for determining the solubility of this compound.

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_equilibration Phase 2: Equilibration cluster_separation Phase 3: Phase Separation cluster_analysis Phase 4: Quantification prep_compound Weigh excess This compound combine Combine in a sealed vial prep_compound->combine prep_solvent Measure precise volume of solvent prep_solvent->combine incubate Incubate at constant temperature with agitation (e.g., 24-48h) combine->incubate centrifuge Centrifuge to pellet undissolved solid incubate->centrifuge filter Filter supernatant (e.g., 0.22 µm PTFE filter) centrifuge->filter dilute Dilute filtrate for analysis filter->dilute hplc Analyze by HPLC-UV dilute->hplc quantify Quantify against a calibration curve hplc->quantify end end quantify->end Solubility Value (e.g., mg/mL)

Caption: Thermodynamic Solubility Determination Workflow.

Detailed Step-by-Step Protocol

Materials:

  • This compound (solid, high purity)

  • Selected solvents (e.g., deionized water, ethanol, methanol, acetone, acetonitrile, dichloromethane, hexane)

  • Scintillation vials or glass test tubes with screw caps

  • Analytical balance

  • Calibrated pipettes

  • Thermostatic shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • HPLC system with a UV detector

  • Volumetric flasks for standard preparation

Procedure:

  • Preparation of the Slurry:

    • Add an excess amount of solid this compound to a pre-weighed vial. The excess is crucial to ensure that equilibrium is reached with the solid phase present.[6] A general guideline is to add enough solid so that it remains visible after the equilibration period.

    • Record the exact mass of the compound added.

    • Pipette a precise volume of the chosen solvent into the vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed.

    • Allow the mixture to equilibrate for a sufficient time, typically 24 to 48 hours.[2] This duration is critical to ensure that a true thermodynamic equilibrium is achieved. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved compound has reached a plateau.

  • Phase Separation:

    • After equilibration, remove the vials and allow them to stand at the same temperature to let the excess solid settle.

    • To ensure complete removal of undissolved solids, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).[2]

    • Carefully draw the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial.[2] This step is critical to prevent any solid particles from entering the analytical sample, which would lead to an overestimation of solubility.

  • Quantification by HPLC-UV:

    • Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., acetonitrile).

    • From the stock solution, prepare a series of calibration standards by serial dilution.

    • Dilute the filtered sample from step 3 with the mobile phase to a concentration that falls within the range of the calibration curve.

    • Analyze the standards and the diluted sample by HPLC-UV.

Exemplary HPLC-UV Method

High-Performance Liquid Chromatography (HPLC) is a robust technique for the separation and quantification of aniline derivatives.[8]

Table 2: Hypothetical HPLC-UV Conditions

ParameterConditionRationale
Column C18 reversed-phase, 250 x 4.6 mm, 5 µmC18 columns are standard for separating moderately non-polar compounds like halogenated anilines.
Mobile Phase Isocratic: 60:40 Acetonitrile:WaterA common mobile phase for aniline derivatives, adjustable based on retention time.
Flow Rate 1.0 mL/minA typical analytical flow rate providing good separation efficiency.
Injection Volume 10 µLA standard volume for analytical HPLC.
Column Temperature 30°CMaintaining a constant temperature ensures reproducible retention times.
UV Detection 240 nmAniline derivatives typically have strong UV absorbance in this region. A full UV scan should be performed initially to determine the wavelength of maximum absorbance (λmax).
Data Analysis and Calculation
  • Calibration Curve: Plot the peak area from the HPLC analysis of the calibration standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is generally considered acceptable.

  • Sample Concentration: Use the peak area of the diluted sample and the regression equation to calculate its concentration.

  • Solubility Calculation: Account for the dilution factor to determine the original concentration of the saturated solution.

    Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

Visualization of the Analytical Process

The following diagram illustrates the logical flow from sample preparation to final quantification in the analytical phase.

G cluster_standards Calibration Standards Preparation cluster_sample Saturated Sample Preparation cluster_data Data Processing stock Prepare Stock Solution (Known Concentration) serial_dilution Perform Serial Dilutions stock->serial_dilution standards Set of Calibration Standards serial_dilution->standards hplc HPLC-UV Analysis standards->hplc saturated_sol Filtered Supernatant (Saturated Solution) sample_dilution Dilute to fall within Calibration Range saturated_sol->sample_dilution final_sample Final Analytical Sample sample_dilution->final_sample final_sample->hplc calibration_curve Generate Calibration Curve (Peak Area vs. Conc.) hplc->calibration_curve calculate_conc Calculate Sample Conc. using Regression Equation hplc->calculate_conc calibration_curve->calculate_conc final_solubility Determine Final Solubility (Apply Dilution Factor) calculate_conc->final_solubility

Caption: HPLC Quantification Workflow.

Conclusion and Future Outlook

References

  • Evotec. (n.d.). Thermodynamic Solubility Assay.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.
  • Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.
  • Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Aaronchem. (n.d.). 4-Bromo-5-fluoro-2-methylaniline.
  • Ossila. (n.d.). 5-Bromo-4-fluoro-2-methylaniline.
  • ZaiQi Bio-Tech. (n.d.). 5-BROMO-4-FLUORO-2-METHYLANILINE.
  • ECHEMI. (n.d.). Buy 4-BROMO-5-FLUORO-2-METHYLANILINE from Chongqing Chemdad.
  • PubChemLite. (n.d.). 4-bromo-5-fluoro-2-methylaniline (C7H7BrFN).

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A Technical Guide to the Spectral Properties of 4-Bromo-2-fluoro-5-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-fluoro-5-methylaniline is a substituted aromatic amine with significant potential as a building block in medicinal chemistry and materials science. Its unique substitution pattern—a bromine atom, a fluorine atom, a methyl group, and an amino group on a benzene ring—offers multiple reaction sites and modulates its physicochemical properties. Understanding the spectral characteristics of this molecule is paramount for its unambiguous identification, purity assessment, and the structural elucidation of its derivatives. This guide provides an in-depth analysis of the predicted spectral properties of this compound, grounded in fundamental spectroscopic principles and data from analogous compounds. While experimental data for this specific molecule is not widely published, this document serves as a robust predictive reference for researchers working with this and related compounds.

Molecular Structure and Key Features

The structure of this compound dictates its spectral behavior. The electron-donating amino (-NH₂) and methyl (-CH₃) groups, and the electron-withdrawing but ortho-para directing halogen substituents (-Br, -F) create a complex electronic environment, influencing the chemical shifts in NMR, vibrational modes in IR, and fragmentation patterns in mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra of this compound are based on the principle of substituent additivity, where the chemical shift of a proton or carbon on a benzene ring can be estimated by considering the effects of each substituent.[1][2]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the methyl protons.

  • Aromatic Region: The two aromatic protons are in different chemical environments and will appear as distinct signals. Their chemical shifts are influenced by the electronic effects of the surrounding substituents. The proton at C6 (ortho to the amino group and meta to the bromine) is expected to be the most upfield, while the proton at C3 (ortho to the fluorine and meta to the amino group) will be further downfield. The fluorine atom will cause splitting (coupling) of the signal for the adjacent proton at C3.

  • Amine Protons (-NH₂): The two amine protons will likely appear as a broad singlet. The chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding.

  • Methyl Protons (-CH₃): The three methyl protons will appear as a sharp singlet, as there are no adjacent protons to cause splitting.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-3~ 7.0 - 7.3DoubletJ(H-F) ≈ 8-10
H-6~ 6.7 - 6.9Singlet-
-NH₂~ 3.5 - 4.5Broad Singlet-
-CH₃~ 2.1 - 2.3Singlet-
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts are predicted based on substituent effects on the benzene ring.[3] The carbon attached to the fluorine atom will exhibit a large C-F coupling constant.

Carbon Predicted Chemical Shift (δ, ppm) Key Influences
C-1 (-NH₂)~ 140 - 145Attached to electron-donating NH₂
C-2 (-F)~ 150 - 155 (d, ¹J(C-F) ≈ 240-250 Hz)Attached to electronegative F
C-3~ 115 - 120 (d, ²J(C-F) ≈ 20-25 Hz)Ortho to F
C-4 (-Br)~ 110 - 115Attached to Br
C-5 (-CH₃)~ 130 - 135Attached to CH₃
C-6~ 118 - 122 (d, ³J(C-F) ≈ 5-10 Hz)Meta to F
-CH₃~ 15 - 20Aliphatic carbon
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can affect the chemical shifts, particularly for the -NH₂ protons.

  • Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typical parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is required. A longer acquisition time or a higher sample concentration may be necessary due to the lower natural abundance of ¹³C.

Workflow for NMR Spectroscopic Analysis

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present. The predicted IR spectrum of this compound is based on characteristic group frequencies.[4][5]

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Vibrational Mode Intensity Functional Group
3400 - 3500N-H asymmetric stretchMediumPrimary Amine (-NH₂)
3300 - 3400N-H symmetric stretchMediumPrimary Amine (-NH₂)
3000 - 3100C-H stretchMedium-WeakAromatic
2850 - 2960C-H stretchMedium-WeakMethyl (-CH₃)
1600 - 1650N-H bend (scissoring)StrongPrimary Amine (-NH₂)
1500 - 1600C=C stretchMediumAromatic Ring
1250 - 1350C-N stretchStrongAromatic Amine
1200 - 1250C-F stretchStrongAryl Fluoride
1000 - 1100C-Br stretchMediumAryl Bromide
800 - 900C-H out-of-plane bendStrongSubstituted Aromatic
Experimental Protocol for IR Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument Setup: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (for KBr) or the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum
  • Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak. Due to the presence of bromine, there will be two peaks of nearly equal intensity, M⁺ and (M+2)⁺, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). For C₇H₇⁷⁹BrFN, the molecular weight is 202.97 g/mol , and for C₇H₇⁸¹BrFN, it is 204.97 g/mol .

  • Fragmentation Pattern: The molecular ion can undergo fragmentation, leading to characteristic daughter ions. Common fragmentation pathways for substituted anilines include the loss of small neutral molecules or radicals.[6][7]

    • Loss of H: A peak at M-1 may be observed due to the loss of a hydrogen atom.

    • Loss of CH₃: A peak at M-15 corresponding to the loss of the methyl radical is likely.

    • Loss of Br: A significant peak at M-79/M-81, corresponding to the loss of the bromine radical, is expected.

    • Loss of HCN: A common fragmentation for anilines is the loss of hydrogen cyanide (27 Da) from the ring.

m/z Predicted Fragment Significance
203/205[C₇H₇BrFN]⁺Molecular ion peak (isotopic pattern)
188/190[C₆H₄BrFN]⁺Loss of -CH₃
124[C₇H₇FN]⁺Loss of -Br
Experimental Protocol for Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Electron ionization (EI) is a common method for generating fragments and is suitable for this type of molecule.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio.

  • Data Acquisition: The mass spectrum is recorded, showing the relative abundance of each ion.

General Workflow for Mass Spectrometry Analysis

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Substituted anilines typically exhibit characteristic absorption bands in the UV region.

Predicted UV-Vis Spectrum

Aniline itself shows two absorption bands: a primary band around 230 nm (π → π* transition) and a secondary band around 280 nm (n → π* transition). The substituents on the benzene ring will cause a shift in these absorption maxima (a bathochromic or hypsochromic shift). The presence of the auxochromic -NH₂ and -CH₃ groups and the chromophoric -Br and -F groups is expected to result in a bathochromic (red) shift of these bands compared to unsubstituted aniline.[8]

  • Predicted λ_max:

    • ~ 240 - 250 nm

    • ~ 290 - 300 nm

Experimental Protocol for UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or hexane). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the spectrum over a range of approximately 200 to 400 nm. A baseline spectrum of the pure solvent should be recorded and subtracted from the sample spectrum.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectral properties of this compound. By applying fundamental principles of spectroscopy and leveraging data from related compounds, we have established a robust framework for the identification and characterization of this molecule. The detailed protocols and predicted data tables serve as a valuable resource for researchers in drug discovery and materials science, enabling them to confidently work with this important chemical intermediate. The provided workflows and visualizations aim to enhance the practical application of these spectroscopic techniques in a laboratory setting.

References

  • Stenutz, R. NMR chemical shift prediction of benzenes. [Online]. Available: [Link]
  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-
  • Structure determination of substituted benzenes by proton magnetic resonance. Empirical treatment of substituent effects and their utility in predicting chemical shifts. Analytical Chemistry.
  • The use of chemical shift calculations in the conformational analysis of substituted benzenes. Magnetic Resonance in Chemistry.
  • Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Modgraph.
  • IR Chart. [Online]. Available: [Link]
  • UV-vis spectra of (a) poly-o-bromoaniline (b) polyaniline (c)...
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  • IR Spectrum Table & Chart. WordPress.com.
  • IR Spectrum | Table of IR Spectroscopy Values. ChemTalk.
  • Spectroscopic Studies and other Novel Studies of 4 Bromo 4l Chloro Benzylidene Aniline (BCBA) Crystal.
  • IR Spectrum Frequency Table. Scribd.
  • IR Tables, UCSC. CDN.
  • Synthesis of 4-bromo-2-fluoroaniline. PrepChem.com.
  • 4-BROMO-2-METHYLANILINE(583-75-5) 1H NMR spectrum. ChemicalBook.
  • 4-BROMO-2-METHYLANILINE(583-75-5) IR Spectrum. ChemicalBook.
  • 4-BROMO-2-METHYLANILINE(583-75-5) 13C NMR spectrum. ChemicalBook.
  • Predict 13C carbon NMR spectra. NMRDB.org.
  • 52723-82-7|4-Bromo-5-fluoro-2-methylaniline|BLD Pharm. BLD Pharm.
  • Mass chart Fragment
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  • Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts.
  • 5-BROMO-4-FLUORO-2-METHYLANILINE| CAS No:627871-16-3. ZaiQi Bio-Tech.
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Synthesis of 4-Bromo-2-fluoro-5-methylaniline: A Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Bromo-2-fluoro-5-methylaniline is a key halogenated aniline derivative that serves as a versatile building block in the synthesis of complex organic molecules. Its trifunctional nature, featuring bromine, fluorine, and amino substituents on a toluene scaffold, provides multiple reaction sites for constructing novel compounds. This guide offers an in-depth exploration of the synthetic pathways to this compound, designed for researchers and professionals in drug discovery and development. The methodologies presented are grounded in established chemical principles, emphasizing strategic considerations for achieving high yield and purity.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached through several strategic routes, primarily revolving around the sequential introduction of the desired functional groups onto an aromatic ring. The selection of a specific pathway is often dictated by the availability of starting materials, desired purity levels, and scalability. The two most prevalent strategies are:

  • Electrophilic Bromination of a Precursor Aniline: This approach leverages the directing effects of the existing substituents on the aniline ring to guide the incoming electrophile (bromine) to the desired position.

  • Functional Group Interconversion from a Substituted Toluene: This strategy involves the initial preparation of a suitably substituted toluene derivative, followed by the transformation of one of the functional groups (e.g., a nitro group) into the aniline.

This guide will focus on the first approach, which is a common and well-documented method for the preparation of halogenated anilines.

Detailed Synthetic Pathway: Electrophilic Bromination of 2-Fluoro-5-methylaniline

The most direct and widely employed route to this compound involves the electrophilic bromination of 2-fluoro-5-methylaniline. This pathway can be broken down into three key stages:

  • Synthesis of the Starting Material: Preparation of 2-fluoro-5-methylaniline.

  • Protection of the Amine Group: N-acetylation to control the regioselectivity of bromination and prevent unwanted side reactions.

  • Electrophilic Bromination and Deprotection: Introduction of the bromine atom followed by hydrolysis of the protecting group to yield the final product.

The overall synthetic scheme is depicted below:

Synthesis_of_this compound cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Amine Protection cluster_2 Stage 3: Bromination & Deprotection A 4-Fluoro-1-methyl-2-nitrobenzene B 2-Fluoro-5-methylaniline A->B Reduction (e.g., Fe/HCl) C N-(2-fluoro-5-methylphenyl)acetamide B->C N-Acetylation (e.g., Acetic Anhydride) D N-(4-bromo-2-fluoro-5-methylphenyl)acetamide C->D Bromination (e.g., NBS) E This compound D->E Hydrolysis (e.g., HCl)

Figure 1: Overall synthetic workflow for this compound.

Stage 1: Synthesis of 2-Fluoro-5-methylaniline

The precursor, 2-fluoro-5-methylaniline, is not always commercially available in large quantities and may need to be synthesized. A common method is the reduction of 4-fluoro-1-methyl-2-nitrobenzene.

Reaction: Reduction of a nitro group. Reagents: Iron powder and hydrochloric acid in ethanol/water.[1] Rationale: This is a classic and cost-effective method for the reduction of aromatic nitro compounds. The reaction proceeds via a series of single-electron transfers from the iron metal, with the acid serving to protonate the intermediates.

Experimental Protocol:

  • To a solution of 4-fluoro-1-methyl-2-nitrobenzene in ethanol, add iron powder.

  • Add a catalytic amount of concentrated hydrochloric acid at 0 °C.

  • Heat the reaction mixture to reflux for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through celite to remove the iron salts.

  • The filtrate is basified with a sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify by column chromatography to yield 2-fluoro-5-methylaniline as a light brown solid.[1]

Stage 2: N-Acetylation of 2-Fluoro-5-methylaniline

The amino group of anilines is highly activating and ortho-, para-directing. Direct bromination of 2-fluoro-5-methylaniline can lead to multiple bromination products and potential oxidation. To circumvent this, the amino group is temporarily protected as an acetamide.[2][3]

Reaction: N-acetylation.[3][4] Reagents: Acetic anhydride or acetyl chloride.[3][4] Rationale: The acetyl group reduces the activating effect of the amino group and provides steric hindrance, which helps to direct the incoming electrophile to the desired position. This protection is readily reversible under acidic or basic conditions.[5]

Experimental Protocol:

  • Dissolve 2-fluoro-5-methylaniline in a suitable solvent (e.g., glacial acetic acid).

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for a few hours.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid by filtration, wash with water until neutral, and dry to obtain N-(2-fluoro-5-methylphenyl)acetamide.

Stage 3: Bromination and Deprotection

The protected aniline is then subjected to electrophilic bromination. The acetamido group directs the incoming bromine to the para position.

Reaction: Electrophilic aromatic substitution (Bromination). Reagents: N-Bromosuccinimide (NBS) in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane.[6][7][8] Rationale: NBS is a convenient and safer alternative to liquid bromine for bromination reactions.[6][7][8] The existing substituents (fluoro, methyl, and acetamido groups) direct the bromination to the desired position 4.

Experimental Protocol (Bromination):

  • Dissolve N-(2-fluoro-5-methylphenyl)acetamide in DMF.

  • Slowly add N-bromosuccinimide to the solution at room temperature.

  • Stir the reaction mixture for several hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain crude N-(4-bromo-2-fluoro-5-methylphenyl)acetamide.

Reaction: Hydrolysis of the acetamide. Reagents: Aqueous hydrochloric acid.[5] Rationale: The acetamide protecting group is readily cleaved under acidic conditions to regenerate the free aniline.

Experimental Protocol (Deprotection):

  • Reflux the crude N-(4-bromo-2-fluoro-5-methylphenyl)acetamide with a mixture of concentrated hydrochloric acid and ethanol.[5]

  • After several hours, cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) until the solution is alkaline.[5]

  • The product will precipitate out of the solution.

  • Collect the solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Physicochemical Properties and Characterization

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₇H₇BrFN
Molecular Weight 204.04 g/mol
CAS Number 52723-82-7
Appearance White to off-white solid
Melting Point Not consistently reported, may vary with purity
pKa 2.73 ± 0.10 (Predicted)[9]

Safety Considerations

Halogenated anilines should be handled with care as they can be toxic and irritants. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The strategy involving the protection of the amino group followed by electrophilic bromination and deprotection is a reliable and well-established method. This guide provides a comprehensive overview of this synthetic pathway, offering valuable insights for researchers engaged in the synthesis of complex organic molecules for pharmaceutical and agrochemical applications.

References

  • PubChem. 2-Fluoro-5-methylaniline. National Center for Biotechnology Information.
  • PrepChem.com. Synthesis of 4-bromo-2-fluoroaniline.
  • Google Patents. US5053542A - Catalytic bromination of 2-fluoroaniline.
  • Google Patents. CN102993022A - Preparation method of bromoaniline.
  • PrepChem.com. Preparation of 4-bromo-2-fluoroaniline.
  • Google Patents. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.
  • Nemeth, G., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Processes, 8(4), 491.
  • Praveen Kumar Darsi, S. S., & Sadik, S. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica, 3(5), 35-38.
  • vibzz lab. (2024, April 7). 4 bromoaniline : Organic Synthesis. YouTube. Available from: [Link] (Note: A representative YouTube link is used as the original may not be stable).

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An In-Depth Technical Guide to the Reactivity of 4-Bromo-2-fluoro-5-methylaniline for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2-fluoro-5-methylaniline is a strategically substituted aromatic building block with significant utility in the fields of medicinal chemistry and materials science. Its unique trifunctional nature, featuring a reactive bromine atom, a modulating fluorine atom, and a versatile amino group, allows for a diverse range of chemical transformations. This guide provides a comprehensive analysis of the reactivity of this compound, with a focus on its application in key synthetic reactions including Sandmeyer, Buchwald-Hartwig, and Suzuki-Miyaura cross-coupling reactions. Mechanistic insights, detailed experimental protocols, and an examination of the influence of its substitution pattern on reactivity are presented to empower researchers in the rational design of complex molecular architectures.

Introduction: A Molecule of Strategic Importance

This compound, with CAS Number 1065076-39-2, is a crystalline solid at room temperature.[1] Its molecular structure is primed for selective functionalization, making it a valuable intermediate in organic synthesis.[2] The bromine atom at the 4-position serves as an excellent handle for palladium-catalyzed cross-coupling reactions. The fluorine atom at the 2-position, ortho to the amino group, significantly modulates the electronic properties of the aromatic ring, influencing both the reactivity of the amine and the C-Br bond. The methyl group at the 5-position provides steric bulk and electronic effects that can further fine-tune the molecule's reactivity and the properties of its derivatives. The primary amino group is a versatile functional handle, allowing for diazotization and subsequent Sandmeyer reactions, as well as direct N-arylation via Buchwald-Hartwig amination.

This unique combination of functional groups has led to its use in the synthesis of high-value compounds, including active pharmaceutical ingredients (APIs). A notable application is in the synthesis of sirtuin 6 (SIRT6) activators, such as the MDL-800 series of compounds, which have shown potential in cancer therapy.[3][4][5]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 1065076-39-2[1]
Molecular Formula C₇H₇BrFN[1]
Molecular Weight 204.04 g/mol [1]
Appearance Solid[6]
Melting Point 86-90 °C[6]
XLogP3 2.4[1]

The Amine Moiety: Gateway to Transformation via the Sandmeyer Reaction

The primary amino group of this compound can be readily converted into a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups onto the aromatic ring through the Sandmeyer reaction.[7] This two-step process involves diazotization followed by displacement of the diazonium group with a nucleophile, often catalyzed by copper(I) salts.[8]

Mechanistic Considerations

The Sandmeyer reaction proceeds through a free radical mechanism.[9] The key steps are:

  • Diazotization: The primary aromatic amine reacts with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0-5 °C), to form a stable arenediazonium salt.[10]

  • Single Electron Transfer (SET): A copper(I) catalyst donates a single electron to the diazonium salt, leading to the formation of an aryl radical and the release of nitrogen gas (N₂).

  • Nucleophilic Substitution: The aryl radical then reacts with a nucleophile (e.g., halide, cyanide) coordinated to the now copper(II) species to form the final product and regenerate the copper(I) catalyst.

The ortho-fluoro and meta-methyl substituents on this compound can influence the stability and reactivity of the diazonium salt intermediate. The electron-withdrawing nature of the fluorine atom can affect the electron density at the diazonium group, while the steric hindrance from the adjacent methyl group might play a role in the approach of reagents.[11]

Sandmeyer_Mechanism cluster_diazotization Step 1: Diazotization cluster_SET Step 2: Single Electron Transfer cluster_substitution Step 3: Nucleophilic Substitution Aniline This compound Diazonium_Salt Arenediazonium Salt Aniline->Diazonium_Salt NaNO₂, H⁺ (0-5 °C) Diazonium_Salt_2 Arenediazonium Salt Aryl_Radical Aryl Radical + N₂ Diazonium_Salt_2->Aryl_Radical Cu(I) Aryl_Radical_2 Aryl Radical Product Aryl Halide/Cyanide Aryl_Radical_2->Product Cu(II)-X

Caption: Generalized workflow for the Sandmeyer reaction.

Experimental Protocol: Synthesis of 4-Bromo-1-chloro-2-fluoro-5-methylbenzene

This protocol describes the conversion of the amino group of this compound to a chloro group.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Chloride (CuCl)

  • Ice

  • Water

  • Organic solvent (e.g., Dichloromethane or Diethyl ether)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve this compound (1.0 eq) in concentrated HCl.[12]

    • Cool the mixture to 0-5 °C using an ice-salt bath.[12]

    • Prepare a solution of sodium nitrite (1.1 eq) in water.

    • Slowly add the sodium nitrite solution dropwise to the stirred aniline solution, maintaining the temperature below 5 °C.[12] The reaction progress can be monitored for the disappearance of the starting aniline by TLC.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated HCl.

    • Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir until the evolution of nitrogen gas ceases.

  • Workup:

    • Quench the reaction by adding water.

    • Extract the product with an organic solvent.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

The C-Br Bond: A Hub for Cross-Coupling Reactions

The bromine atom at the 4-position of this compound is the primary site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[13] This reaction is catalyzed by a palladium complex and requires a base.

The catalytic cycle of the Buchwald-Hartwig amination generally involves three key steps:[11]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Br bond of this compound to form a Pd(II) intermediate. The electron-donating amino and methyl groups on the aniline ring can influence the rate of this step.

  • Amine Coordination and Deprotonation: The amine coupling partner coordinates to the Pd(II) complex, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.

  • Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the desired N-aryl product and regenerating the Pd(0) catalyst.

The choice of ligand on the palladium catalyst is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often being employed to promote the key steps of the catalytic cycle.[14][15]

Buchwald_Hartwig_Mechanism Pd0 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd0->Oxidative_Addition PdII_complex Ar-Pd(II)-Br(L₂) Oxidative_Addition->PdII_complex Amine_Coordination Amine Coordination & Deprotonation PdII_complex->Amine_Coordination Pd_Amido Ar-Pd(II)-NR₂'(L₂) Amine_Coordination->Pd_Amido Base Reductive_Elimination Reductive Elimination Pd_Amido->Reductive_Elimination Reductive_Elimination->Pd0 Product Ar-NR₂' Reductive_Elimination->Product Substrate This compound Substrate->Oxidative_Addition Amine R₂'NH Amine->Amine_Coordination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

This protocol provides a general procedure for the coupling of this compound with aniline.

Materials:

  • This compound

  • Aniline

  • Palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃

  • Bulky phosphine ligand (e.g., XPhos, RuPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous, degassed toluene or dioxane

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (4 mol%), and sodium tert-butoxide (1.4 eq) to a dry Schlenk tube.[16]

  • Reagent Addition: Add anhydrous, degassed toluene, followed by this compound (1.0 eq) and the desired amine (1.2 eq).[16]

  • Reaction: Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with an organic solvent. Wash the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Suzuki-Miyaura Coupling: Architecting C-C Bonds

The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of carbon-carbon bonds between an aryl halide and an organoboron compound.[17]

The catalytic cycle of the Suzuki-Miyaura coupling involves three main steps:[18]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) intermediate. The electron-withdrawing effect of the ortho-fluoro substituent is expected to facilitate this step.[19]

  • Transmetalation: In the presence of a base, the organoboron reagent (e.g., a boronic acid) transfers its organic group to the palladium center.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst.

The choice of palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and reaction efficiency.[20]

Suzuki_Mechanism Pd0 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd0->Oxidative_Addition PdII_complex Ar-Pd(II)-Br(L₂) Oxidative_Addition->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation Pd_Diorgano Ar-Pd(II)-R'(L₂) Transmetalation->Pd_Diorgano Base Reductive_Elimination Reductive Elimination Pd_Diorgano->Reductive_Elimination Reductive_Elimination->Pd0 Product Ar-R' Reductive_Elimination->Product Substrate This compound Substrate->Oxidative_Addition Boronic_Acid R'-B(OH)₂ Boronic_Acid->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid or ester (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a more advanced catalyst system like CataCXium A Pd G3, 2-5 mol%)[20]

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2-3 eq)[20]

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene, or 2-MeTHF)[20]

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 mmol), the arylboronic acid/ester (1.2 mmol), the palladium catalyst (0.05 mmol), and the base (2.5 mmol).[20]

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas for 15-20 minutes.[20]

  • Solvent Addition: Add the degassed solvent (5 mL) via syringe.[20]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[20]

Safety and Handling

This compound is a chemical that should be handled with care. It may be harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation.[9][21] It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[14] Store in a dry, cool, and well-ventilated place in a tightly closed container, away from incompatible materials such as strong acids and oxidizing agents.[9]

Conclusion

This compound is a highly versatile and valuable building block for organic synthesis. Its distinct reactivity at the amino and bromo positions allows for a wide range of transformations, including the Sandmeyer reaction, Buchwald-Hartwig amination, and Suzuki-Miyaura coupling. The electronic and steric effects of the fluoro and methyl substituents play a crucial role in modulating its reactivity, offering opportunities for fine-tuning synthetic strategies. The detailed mechanistic insights and experimental protocols provided in this guide are intended to serve as a valuable resource for researchers and scientists in the development of novel pharmaceuticals and advanced materials.

References

  • The Sandmeyer Reaction Mechanism - BYJU'S.
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  • Leveraging Halogenated Anilines: Applications of 5-Bromo-4-fluoro-2-methylaniline.
  • MDL-800, an allosteric activator of SIRT6, suppresses proliferation and enhances EGFR-TKIs therapy in non-small cell lung cancer - PubMed Central.
  • Synthesis and Electronic Properties of Sterically Demanding N-Arylphenothiazines and Unexpected Buchwald−Hartwig Aminations | The Journal of Organic Chemistry - ACS Publications.
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  • Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators - PMC - NIH.
  • Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling and the design of stable F-18-labeled aryltrifluoroborates for use in PET imaging - UBC Chemistry | - The University of British Columbia.
  • Mechanism of allosteric activation of SIRT6 revealed by the action of rationally designed activators - PMC - PubMed Central.
  • Diazotization reaction: Mechanism and Uses - Online Chemistry notes.
  • 2-Bromo-4-fluoro-5-methylaniline | C7H7BrFN | CID 20747452 - PubChem.
  • Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one - PMC - NIH.
  • Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators - PubMed.
  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC - PubMed Central.
  • Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators | Request PDF - ResearchGate.
  • Mastering Suzuki-Miyaura Coupling: The Role of 5-Chloro-2-Fluorophenylboronic Acid.
  • The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal.
  • Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives - PMC - NIH.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts.
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4-Bromo-2-fluoro-5-methylaniline safety and handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 4-Bromo-2-fluoro-5-methylaniline

Introduction: Compound Profile and Significance

This compound (CAS No. 52723-82-7) is a halogenated aromatic amine, a class of compounds that serve as versatile building blocks in modern chemistry.[1] With the chemical formula C₇H₇BrFN, it is utilized as a key intermediate in the synthesis of complex organic molecules, particularly in the development of novel pharmaceuticals and agrochemicals.[1][2] The strategic placement of bromine, fluorine, and methyl groups on the aniline ring provides specific reactivity, enabling its use in creating advanced polymers and drug candidates with potentially enhanced biological activity.[2] However, the same structural features that make it valuable also necessitate a rigorous and well-informed approach to its handling to ensure the safety of laboratory personnel and the integrity of research. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to manage the risks associated with this compound.

Section 1: Chemical and Physical Properties

A foundational understanding of a compound's physical properties is the first step in a thorough risk assessment. The data below has been consolidated from material safety data sheets and chemical databases.

PropertyValueSource(s)
CAS Number 52723-82-7[1][3][4]
Molecular Formula C₇H₇BrFN[1][3]
Molecular Weight 204.04 g/mol [1][3]
Appearance White to light-colored solid/crystal[1][5]
Melting Point 77-80°C[3]
Boiling Point 245°C[3]
Flash Point 102°C[3]
pKa 2.73 ± 0.10 (Predicted)[1]

Section 2: Hazard Analysis and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS). The primary risks involve irritation to the skin, eyes, and respiratory system. The causality stems from the compound's chemical nature as a halogenated aniline, which can interact with biological tissues.

GHS ClassificationHazard StatementPictogramSignal WordSource(s)
Skin Irritation H315: Causes skin irritation

Warning[1][3]
Eye Irritation H319: Causes serious eye irritation

Warning[1][3]
STOT - Single Exposure H335: May cause respiratory irritation

Warning[1][3]

STOT: Specific Target Organ Toxicity

The "Warning" signal word indicates a moderate level of hazard. While not classified for acute toxicity, repeated or unprotected exposure can lead to significant discomfort and potential tissue damage. Therefore, adherence to stringent exposure controls is mandatory.

Section 3: Exposure Control and Personal Protective Equipment (PPE)

Controlling exposure is the most critical aspect of safely handling this compound. A multi-layered approach combining engineering controls and robust PPE is required. The primary routes of potential exposure are inhalation of the solid as dust and direct skin or eye contact.

Engineering Controls: The Primary Barrier

The use of a properly functioning chemical fume hood is non-negotiable when handling this compound.[6] The fume hood serves as the primary containment system, drawing airborne dust and potential vapors away from the operator's breathing zone. All weighing, transfers, and manipulations of the solid compound must be performed within the sash of the fume hood.

Personal Protective Equipment (PPE): The Last Line of Defense

PPE is essential to protect against accidental splashes, spills, or residual contamination. The selection of appropriate PPE must be deliberate and based on the specific hazards of halogenated anilines.

PPE_Selection_Workflow cluster_ppe PPE Selection for this compound start Task: Handling the Compound eng_control Mandatory Engineering Control: Work inside a certified Chemical Fume Hood start->eng_control eye_protection Eye & Face Protection: Chemical safety goggles with side shields (conforming to EN 166 or NIOSH standards) eng_control->eye_protection skin_protection Skin & Body Protection: - Chemical-resistant gloves (Butyl, Viton recommended) - Fully-buttoned lab coat - Closed-toe shoes eng_control->skin_protection resp_protection Respiratory Protection: - Generally not required if using a fume hood - For spill cleanup or poor ventilation: NIOSH-approved N95 dust mask or respirator with organic vapor cartridges eng_control->resp_protection

Caption: PPE selection workflow for handling the compound.

Rationale for Glove Selection: While nitrile gloves are common in laboratories, they offer poor resistance to aniline and related compounds.[7] For any work involving potential direct contact, more robust materials such as Butyl, Neoprene, or Viton® are strongly recommended to prevent skin absorption.[7] If nitrile gloves must be used for incidental contact, double-gloving and immediate replacement upon any sign of contamination are required.

Section 4: Standard Operating Protocol for Safe Handling

A self-validating protocol ensures that safety is integrated into the experimental workflow from start to finish.

Safe_Handling_Workflow prep 1. Preparation - Review SDS - Verify fume hood function - Assemble all required PPE & materials don_ppe 2. Don PPE - Lab Coat - Goggles - Appropriate Gloves prep->don_ppe conduct_work 3. Conduct Work - Perform all manipulations  (weighing, transfer)  inside the fume hood don_ppe->conduct_work decontaminate 4. Decontamination - Clean work surfaces - Decontaminate glassware - Collect all waste in a labeled,  halogenated waste container conduct_work->decontaminate doff_ppe 5. Doff PPE - Remove gloves first - Remove lab coat & goggles - Avoid contaminating skin decontaminate->doff_ppe wash 6. Final Wash - Wash hands thoroughly  with soap and water doff_ppe->wash

Caption: Step-by-step workflow for safe handling.

Key Procedural Insights:

  • Weighing: To prevent dust generation, do not weigh the solid on an open bench. Weigh it directly within the fume hood or use a contained balance enclosure.

  • Transfers: Use spatulas and other tools that minimize the creation of airborne dust.

  • Waste: All materials contaminated with this compound, including gloves, weigh boats, and solvent rinsates, must be disposed of as halogenated hazardous waste.[6]

Section 5: Emergency Response Procedures

Preparedness is paramount. All personnel must be familiar with these procedures and the location of safety equipment like eyewash stations, safety showers, and fire extinguishers.[8]

First Aid Measures

Immediate and correct first aid can significantly mitigate injury.

  • If Inhaled: Move the person to fresh air.[1][3] If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[3]

  • In Case of Skin Contact: Immediately take off all contaminated clothing.[9] Wash the affected area with plenty of soap and water.[3][9] If skin irritation occurs, seek medical advice.[1]

  • In Case of Eye Contact: Rinse cautiously and thoroughly with water for at least 15 minutes.[3][9] Remove contact lenses if present and easy to do so.[3] Continue rinsing. If eye irritation persists, get medical attention.[1]

  • If Swallowed: Do NOT induce vomiting.[9] Rinse mouth with water and seek immediate medical attention or call a Poison Control Center.[9]

Accidental Release and Spill Response

A clear, logical response to a spill is essential to prevent wider contamination and exposure.

Spill_Response_Protocol cluster_minor Minor Spill Response (Inside Fume Hood) cluster_major Major Spill Response (Outside Containment) spill Spill Occurs assess Assess Risk (Size, Location, Ventilation) spill->assess alert_minor Alert nearby personnel assess->alert_minor Minor evacuate Evacuate the immediate area assess->evacuate Major don_ppe Don full PPE (double gloves, goggles, respirator if needed) alert_minor->don_ppe contain Cover with inert absorbent (vermiculite, sand) don_ppe->contain cleanup Sweep carefully, avoid raising dust contain->cleanup collect Collect in sealed container for halogenated hazardous waste cleanup->collect decon Decontaminate spill area collect->decon alert_major Alert lab supervisor and call Emergency Services / EHS evacuate->alert_major secure Secure the area to prevent entry alert_major->secure await_response Await professional response team secure->await_response

Caption: Decision-making protocol for spill response.

Firefighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[9][10]

  • Specific Hazards: The compound itself is combustible but not highly flammable. During a fire, hazardous thermal decomposition products can be generated, including toxic gases like carbon oxides, nitrogen oxides (NOx), hydrogen bromide, and hydrogen fluoride.[11][12]

  • Protective Actions: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) to protect against these toxic fumes.[10][11]

Section 6: Storage and Disposal

Proper storage and disposal are crucial for long-term safety and environmental protection.

Storage Conditions
  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[3]

  • The storage area should be secure and locked to restrict access to authorized personnel only.[1][3]

  • Store away from incompatible materials, such as strong oxidizing agents and acids.[7]

  • Keep containers upright and below eye level to prevent spills.[7]

Disposal Protocol
  • This material and its container must be disposed of as hazardous waste.[3]

  • Follow all institutional, local, and national regulations for chemical waste disposal.

  • Crucially, waste containing this compound must be segregated into a designated "Halogenated Organic Waste" stream. [6] This is because halogenated compounds require specific incineration processes to prevent the formation of dioxins and other persistent environmental pollutants.

  • Do not allow the chemical or its waste to enter drains or sewer systems.[9]

References

  • 4-Bromo-3-fluoro-2-methylaniline | C7H7BrFN | CID 15746684.PubChem.[Link]
  • Aniline - Standard Operating Procedure.
  • 5-Bromo-4-fluoro-2-methylaniline | C7H7BrFN | CID 2782786.PubChem.[Link]
  • Safety Data Sheet - 5-Bromo-2-fluoro-4-methylaniline.Angene Chemical. (2021-05-01). [Link]
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  • Aniline - Standard Operating Procedure.Rutgers University.[Link]

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The Strategic Deployment of Fluorinated Aniline Building Blocks: A Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into molecular scaffolds represents a cornerstone of modern chemical research, profoundly influencing the fields of medicinal chemistry, agrochemical science, and high-performance materials. Among the diverse array of fluorinated synthons, fluorinated anilines have emerged as exceptionally versatile and powerful building blocks. Their unique electronic properties, conferred by the high electronegativity of fluorine, allow for the fine-tuning of a molecule's physicochemical and biological characteristics, including basicity (pKa), lipophilicity (logP), metabolic stability, and receptor binding affinity. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles and practical applications of fluorinated aniline building blocks. We will explore the fundamental impact of fluorination on molecular properties, delve into key synthetic transformations with detailed experimental protocols, and present illustrative case studies in drug discovery, agrochemical development, and polymer science. This guide is designed to serve as a practical resource, bridging theoretical concepts with actionable laboratory insights to empower innovation in chemical synthesis.

The Fluorine Factor: Modulating Physicochemical Properties

The substitution of hydrogen with fluorine on an aniline ring induces significant, predictable, and often advantageous alterations to the molecule's fundamental properties. These changes are primarily driven by the strong electron-withdrawing inductive effect (-I) of the fluorine atom, which can be strategically harnessed by the synthetic chemist.

Impact on Basicity (pKa)

The introduction of fluorine atoms onto the aniline ring markedly decreases the basicity of the amino group. The electron density on the nitrogen atom is withdrawn by the electronegative fluorine, making the lone pair less available for protonation. This effect is additive and position-dependent.

CompoundpKa (Conjugate Acid)logP
Aniline4.610.90
2-Fluoroaniline3.20[1]1.26[1]
3-Fluoroaniline3.511.32
4-Fluoroaniline4.65[2]1.15[2]
2,4-Difluoroaniline3.26[3]1.50[4]
3,5-Difluoroaniline2.431.57
4-(Trifluoromethyl)aniline3.502.42

Table 1: Comparative pKa and logP values of selected fluorinated anilines.

This modulation of pKa is a critical tool in drug design. By reducing the basicity of an amine, chemists can decrease the extent of protonation at physiological pH (7.4). A less basic, more neutral molecule often exhibits improved membrane permeability and oral bioavailability, as it can more readily cross lipid bilayers.

Impact on Lipophilicity (logP)

Fluorine substitution generally increases the lipophilicity of a molecule, as reflected by a higher octanol-water partition coefficient (logP). This is somewhat counterintuitive given fluorine's high electronegativity. However, the C-F bond is highly polarized, leading to a molecule with a less favorable interaction with water. Increased lipophilicity can enhance a drug's ability to cross cell membranes and the blood-brain barrier. However, excessive lipophilicity can lead to poor aqueous solubility and increased metabolic turnover. The strategic placement of fluorine allows for a precise tuning of this property.

Core Synthetic Transformations and Protocols

Fluorinated anilines are versatile intermediates that can undergo a wide range of chemical transformations. The amino group serves as a handle for various functionalizations, while the fluorinated aromatic ring can participate in diverse coupling reactions.

Amide Bond Formation: A Gateway to Bioactive Molecules

The acylation of the amino group is one of a fundamental reaction of fluorinated anilines, providing access to a vast array of amides that are prevalent in pharmaceuticals and agrochemicals.

This protocol details the synthesis of an amide from 2,4-difluoroaniline and isobutyryl chloride.

Materials:

  • 2,4-Difluoroaniline (1.0 equiv.)

  • Isobutyryl chloride (1.1 equiv.)

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA) (1.2 equiv.)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 2,4-difluoroaniline (1.0 equiv.) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.2 equiv.) to the stirred solution.

  • Slowly add isobutyryl chloride (1.1 equiv.) dropwise to the reaction mixture. A white precipitate of triethylammonium chloride may form.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting aniline.

  • Workup: Dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.[5]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude amide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.[6]

Diazotization and Sandmeyer-Type Reactions: Introducing Diverse Functionality

Diazotization of the amino group to form a diazonium salt is a powerful strategy for introducing a wide range of substituents onto the aromatic ring, including halogens, cyano, and hydroxyl groups.

Caption: General workflow for the Sandmeyer reaction of a fluorinated aniline.

Materials:

  • 4-(Trifluoromethyl)aniline (1.0 equiv.)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Chloride (CuCl)

  • Diethyl ether or Dichloromethane

  • Ice

Procedure:

  • Diazotization:

    • In a beaker, dissolve 4-(trifluoromethyl)aniline in a mixture of concentrated HCl and water.[7]

    • Cool the mixture to 0-5 °C in an ice-salt bath. It is critical to maintain this temperature.[7]

    • In a separate beaker, dissolve sodium nitrite in cold water.

    • Slowly add the sodium nitrite solution dropwise to the stirred aniline solution, keeping the temperature below 5 °C.[7] The resulting solution of 4-(trifluoromethyl)benzenediazonium chloride is used immediately.

  • Sandmeyer Reaction:

    • In a separate reaction vessel, prepare a solution of CuCl in concentrated HCl and cool it in an ice bath.[7]

    • Slowly and with vigorous stirring, add the cold diazonium salt solution to the CuCl solution. Vigorous evolution of nitrogen gas will be observed.[7][8]

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases.[7]

  • Workup and Purification:

    • Extract the reaction mixture with diethyl ether or dichloromethane.[7]

    • Wash the organic layer with water and then with a dilute sodium hydroxide solution to remove any phenolic byproducts.

    • Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent by rotary evaporation.

    • Purify the resulting crude 4-chloro-1-(trifluoromethyl)benzene by distillation.

Applications in Drug Discovery: Case Studies

The strategic use of fluorinated anilines is a recurring theme in modern drug discovery, where they serve as key intermediates in the synthesis of a wide range of therapeutic agents.

Case Study: Celecoxib (Celebrex®)

Celecoxib is a selective COX-2 inhibitor used to treat pain and inflammation. Its synthesis prominently features a fluorinated aniline derivative, 4-hydrazinobenzenesulfonamide, which is derived from 4-fluoroaniline.

Synthetic Connection: The synthesis of Celecoxib involves the condensation of a trifluoromethyl-substituted diketone with a hydrazine derivative.[9] This hydrazine, 4-hydrazinobenzenesulfonamide hydrochloride, is prepared from 4-aminobenzenesulfonamide, which itself can be synthesized from precursors derived from aniline. The trifluoromethyl group on the pyrazole ring is crucial for the drug's activity and is introduced via a fluorinated building block in the diketone synthesis.

Caption: Key precursors in the synthesis of Celecoxib.

Case Study: Flufenamic Acid

Flufenamic acid is a non-steroidal anti-inflammatory drug (NSAID) of the fenamate class. Its synthesis is a classic example of an Ullmann condensation, reacting 2-chlorobenzoic acid with 3-(trifluoromethyl)aniline.[10][11]

Synthetic Connection: The key bond formation in the synthesis of flufenamic acid is the C-N bond between the benzoic acid and the fluorinated aniline. This is typically achieved using a copper catalyst.[11] The trifluoromethyl group on the aniline ring is a critical pharmacophore, contributing to the drug's anti-inflammatory activity.

Caption: Synthesis of Flufenamic Acid via Ullmann Condensation.

Applications in Agrochemicals

Fluorinated anilines are also pivotal in the development of modern herbicides, insecticides, and fungicides. The incorporation of fluorine can enhance the biological activity, metabolic stability, and soil persistence of these agents.

A prominent example is Trifluralin , a widely used pre-emergent herbicide.[3] Its chemical name is 2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline. The synthesis involves the reaction of 2,6-dinitro-4-(trifluoromethyl)chlorobenzene with di-n-propylamine.[12][13] The trifluoromethylaniline core is central to its herbicidal activity, which involves the inhibition of microtubule assembly in target weeds.

Applications in Materials Science: High-Performance Fluorinated Polyimides

Fluorinated anilines, particularly diamino derivatives, are key monomers in the synthesis of high-performance polyimides. These polymers are sought after for applications in microelectronics and aerospace due to their excellent thermal stability, low dielectric constants, and good mechanical properties.

The introduction of fluorine, often as -CF₃ groups, into the polyimide backbone disrupts chain packing, which in turn reduces the dielectric constant and improves solubility, making them more processable.[14]

Synthesis of Fluorinated Polyimides: Fluorinated polyimides are typically synthesized via a two-step method. First, a fluorinated diamine (e.g., 4,4'-(hexafluoroisopropylidene)dianiline) is reacted with a dianhydride (e.g., pyromellitic dianhydride) in a polar aprotic solvent to form a poly(amic acid) precursor. This precursor is then thermally or chemically cyclized (imidized) to form the final polyimide.

Polymer SystemTg (°C)Td, 5% (°C)Tensile Strength (MPa)Dielectric Constant (1 MHz)
6FDA/ODA260>500--
6FDA/BPDA (50/50)275>500--
TPPI50 (TFMB-based)402563232.732.312
9FDA-based PI245-283536-54687.7-102.72.71-2.97[15]

Table 2: Selected properties of high-performance fluorinated polyimides. (6FDA = 4,4'-(hexafluoroisopropylidene)diphthalic anhydride, ODA = 4,4'-oxydianiline, BPDA = 3,3',4,4'-biphenyltetracarboxylic dianhydride, TPPI50 and 9FDA represent specific fluorinated polyimide systems).

Advanced Synthetic Methodologies: Photocatalytic C-H Functionalization

Recent advances in synthetic chemistry have opened up new avenues for the functionalization of fluorinated anilines. Visible-light photocatalysis has emerged as a powerful tool for the direct C-H trifluoromethylation of anilines, offering a milder and more selective alternative to traditional methods.

Mechanism: Photocatalytic Trifluoromethylation with Togni's Reagent

One common approach involves the use of an iridium-based photocatalyst and Togni's reagent as the trifluoromethyl source.

photocatalytic_trifluoromethylation Ir_III Ir(ppy)₃ Ir_III_star [Ir(ppy)₃]* (Excited State) Ir_III->Ir_III_star Visible Light (hν) Togni_radical Togni Radical Anion Ir_III_star->Togni_radical SET Ir_IV Ir(IV) Complex Ir_III_star->Ir_IV Oxidation Togni Togni's Reagent Togni->Togni_radical CF3_radical •CF₃ Togni_radical->CF3_radical Fragmentation Radical_intermediate Cyclohexadienyl Radical CF3_radical->Radical_intermediate Addition Aniline Aniline Aniline->Radical_intermediate Cation_intermediate Carbocation Intermediate Radical_intermediate->Cation_intermediate Oxidation Ir_IV->Ir_III Reduction Ir_IV->Cation_intermediate Product CF₃-Aniline Cation_intermediate->Product Deprotonation Base Base Base->Product

Caption: Proposed mechanism for the photocatalytic trifluoromethylation of aniline.

Mechanism Explained:

  • The iridium(III) photocatalyst absorbs visible light and is excited to a higher energy state.

  • The excited photocatalyst undergoes single-electron transfer (SET) to Togni's reagent, generating a trifluoromethyl radical (•CF₃) and an iridium(IV) complex.

  • The highly electrophilic •CF₃ radical adds to the electron-rich aniline ring, typically at the para position, to form a cyclohexadienyl radical intermediate.

  • This radical intermediate is then oxidized by the iridium(IV) complex to a carbocation.

  • Finally, a base removes a proton to restore aromaticity, yielding the trifluoromethylated aniline product and regenerating the ground-state iridium(III) photocatalyst.

Conclusion

Fluorinated aniline building blocks are indispensable tools in the arsenal of the modern synthetic chemist. Their predictable influence on key molecular properties such as basicity and lipophilicity, combined with their synthetic versatility, makes them invaluable for the rational design of new pharmaceuticals, advanced agrochemicals, and high-performance materials. A thorough understanding of their properties and reactive potential, as outlined in this guide, is essential for leveraging these powerful synthons to their full potential and driving future innovations across the chemical sciences.

References

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The Strategic Role of 4-Bromo-2-fluoro-5-methylaniline in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the vast arsenal of chemical intermediates, halogenated anilines have emerged as particularly valuable scaffolds. This technical guide delves into the multifaceted role of 4-Bromo-2-fluoro-5-methylaniline (CAS No. 418762-26-2), a tri-substituted aniline derivative, in medicinal chemistry.[1][2][3] We will explore its intrinsic chemical properties, versatile reactivity, and its application as a key intermediate in the synthesis of a new generation of targeted therapies, including kinase inhibitors and receptor modulators. This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the causality behind its use, detailed experimental protocols, and an in-depth analysis of its impact on the pharmacological profiles of emergent drug candidates.

Introduction: The Physicochemical Landscape of a Privileged Scaffold

This compound is a solid organic compound with a molecular weight of 204.04 g/mol and the chemical formula C₇H₇BrFN.[1][2] Its structure is characterized by an aniline core substituted with three key functional groups: a bromine atom, a fluorine atom, and a methyl group. This unique arrangement of substituents imparts a distinct set of physicochemical properties that are highly advantageous in medicinal chemistry.

The presence of the fluorine atom, a bioisostere of a hydrogen atom, can significantly influence the molecule's pKa, lipophilicity, and metabolic stability. Fluorine's high electronegativity can lower the pKa of the aniline's amino group, affecting its ionization state at physiological pH and potentially influencing its binding to target proteins. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic attack at that position, thereby enhancing the pharmacokinetic profile of drug candidates. The bromine atom serves as a versatile synthetic handle, readily participating in a variety of cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, allowing for the facile introduction of diverse molecular fragments. The methyl group provides a point of steric bulk and can influence the molecule's overall conformation and interaction with hydrophobic pockets in target proteins.

Below is a summary of the key physicochemical properties of this compound and its isomers, which are also prevalent in medicinal chemistry applications.

PropertyThis compound5-Bromo-4-fluoro-2-methylaniline4-Bromo-3-fluoro-2-methylaniline
CAS Number 418762-26-2[1][2]627871-16-3127408-03-1
Molecular Weight 204.04 g/mol [1][2]204.04 g/mol 204.04 g/mol
Molecular Formula C₇H₇BrFN[1][2]C₇H₇BrFNC₇H₇BrFN
Melting Point Not specified86-90 °CNot specified
Boiling Point Not specifiedNot specified244.5±35.0 °C
XLogP3-AA (Predicted) 2.42.42.4

The Synthetic Utility of this compound: A Gateway to Molecular Complexity

The trifunctional nature of this compound makes it a highly versatile building block in organic synthesis.[4] The differential reactivity of the amino, bromo, and fluoro groups allows for a stepwise and controlled elaboration of the molecular scaffold.

Key Reactions and Transformations

The synthetic utility of this compound is primarily centered around three key reaction types:

  • N-functionalization of the Aniline Moiety: The amino group can readily undergo a variety of reactions, including acylation, alkylation, and sulfonylation, to introduce amide, amine, and sulfonamide functionalities, respectively. These groups can play crucial roles in establishing hydrogen bonding interactions with the target protein.

  • Palladium-Catalyzed Cross-Coupling at the Bromine Position: The bromine atom is an excellent leaving group for a wide range of palladium-catalyzed cross-coupling reactions. This allows for the introduction of aryl, heteroaryl, alkyl, and other carbon-based substituents, enabling the exploration of a large chemical space to optimize potency and selectivity.

  • Nucleophilic Aromatic Substitution of the Fluorine Atom: While the carbon-fluorine bond is generally strong, the fluorine atom can be displaced by strong nucleophiles under specific reaction conditions. This provides an additional avenue for structural diversification.

The interplay of these reactive sites allows for the construction of complex molecular architectures from a relatively simple starting material.

Caption: Versatile reactivity of this compound.

Role in Medicinal Chemistry: Enabling the Development of Targeted Therapies

This compound has emerged as a key intermediate in the synthesis of a number of investigational drug candidates targeting a range of diseases, from cancer to inflammatory disorders. Its utility lies in its ability to serve as a foundational scaffold for the construction of potent and selective inhibitors of key biological targets.

Intermediate in the Synthesis of Kinase Inhibitors

Protein kinases are a large family of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[5] Consequently, kinase inhibitors have become a major class of therapeutic agents. The 4-anilinoquinazoline and related scaffolds are well-established pharmacophores for ATP-competitive kinase inhibitors, with the aniline moiety often forming critical hydrogen bonds with the hinge region of the kinase domain.

This compound has been utilized in the synthesis of novel kinase inhibitors. For instance, it has been described as an intermediate in the preparation of Ataxia Telangiectasia Mutated (ATM) kinase inhibitors, which are being investigated for their potential in cancer therapy.

Scaffold for Receptor Modulators

Beyond kinase inhibition, this compound has been employed in the development of modulators for other important biological targets.

  • Aryl Hydrocarbon Receptor (AhR) Modulators: The AhR is a ligand-activated transcription factor involved in regulating immune responses and cellular homeostasis.[6] Dysregulation of AhR signaling has been implicated in various diseases, including cancer and autoimmune disorders. Patent literature discloses the use of this compound in the synthesis of novel AhR modulators. The substitution pattern on the aniline ring is critical for modulating the agonist or antagonist activity of the final compound. The interplay between the electronic nature of the fluorine and bromine atoms and the steric bulk of the methyl group can influence the binding affinity and functional activity at the AhR.

  • Glucocorticoid Receptor (GR) Modulators: The glucocorticoid receptor is a nuclear receptor that plays a key role in the regulation of inflammation. While glucocorticoids are potent anti-inflammatory drugs, their long-term use is associated with significant side effects. The development of selective GR modulators that retain the anti-inflammatory effects while minimizing side effects is a major goal in medicinal chemistry. This compound has been used as a building block in the synthesis of such modulators.

Experimental Protocols

To provide a practical understanding of the application of this compound, this section outlines a representative synthetic protocol for its utilization in the preparation of a key intermediate.

Synthesis of a Substituted Anilide Intermediate

This protocol describes the acylation of this compound, a common first step in the elaboration of this scaffold.

Materials:

  • This compound

  • Acyl chloride or carboxylic acid

  • Coupling agent (e.g., HATU, HOBt)

  • Organic base (e.g., triethylamine, diisopropylethylamine)

  • Anhydrous solvent (e.g., dichloromethane, dimethylformamide)

  • Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in the chosen anhydrous solvent.

  • Addition of Reagents: Add the organic base (1.2-1.5 equivalents) to the solution. If using a carboxylic acid, add the coupling agent (1.1 equivalents) and the carboxylic acid (1.1 equivalents). If using an acyl chloride, add it dropwise to the cooled solution (0 °C).

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its identity and purity.

Caption: General workflow for the acylation of this compound.

Toxicology and Metabolism: A Predictive Outlook

While specific toxicological data for this compound is limited, the general toxicological profile of substituted anilines provides valuable insights. Anilines are known to be metabolized in the liver, primarily through N-acetylation and ring hydroxylation.[7] The metabolic fate of this compound is likely to follow similar pathways.

The presence of the fluorine atom may influence the regioselectivity of hydroxylation, potentially directing it away from the fluorinated position and thus enhancing metabolic stability. The bromine atom could be a site for dehalogenation, although this is generally a slower metabolic process.

The primary toxicological concern with many anilines is their potential to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to carry oxygen. The toxicity of substituted anilines is highly dependent on the nature and position of the substituents. Electron-withdrawing groups can sometimes increase toxicity. Therefore, careful toxicological evaluation of any drug candidate containing the this compound scaffold is essential.

Conclusion: A Versatile Tool for the Future of Drug Discovery

This compound has established itself as a valuable and versatile building block in medicinal chemistry. Its unique combination of reactive sites and the modulating effects of its substituents on physicochemical properties make it an attractive starting point for the synthesis of a wide range of biologically active molecules. From kinase inhibitors to receptor modulators, this scaffold has demonstrated its utility in the development of novel therapeutic agents. As our understanding of disease biology continues to grow, the strategic application of well-designed molecular building blocks like this compound will undoubtedly play a crucial role in the discovery of the next generation of medicines.

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  • Production process for synthesizing 4-bromo-2-methylaniline.
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  • The effect of varying halogen substituent patterns on the cytochrome P450 catalysed dehalogenation of 4-halogenated anilines to 4-aminophenol metabolites. PubMed. (URL: [Link])
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  • Synthesis of 4-bromo-2-fluoroaniline. PrepChem.com. (URL: [Link])
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  • Activation of the aryl hydrocarbon receptor by methyl yellow and related congeners: structure-activity relationships in halogenated deriv
  • Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • PROCESS FOR THE PREPARATION OF 4-FLUORO-3-METHOXYANILINE.
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  • 2-Bromo-4-fluoro-5-methylaniline | C7H7BrFN | CID 20747452. PubChem. (URL: [Link])
  • Development of a Selective Modulator of Aryl Hydrocarbon (Ah) Receptor Activity that Exhibits Anti-Inflammatory Properties.
  • Analysis of structural requirements for Ah receptor antagonist activity: ellipticines, flavones, and rel
  • Study of Biological Activities and ADMET-Related Properties of Salicylanilide-Based Peptidomimetics. MDPI. (URL: [Link])
  • 5-Bromo-4-fluoro-2-methylaniline (97%). Amerigo Scientific. (URL: [Link])
  • Small Molecule Kinase Inhibitor Drugs (1995–2021). (URL: Not available)
  • Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][1][2][8]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition. PubMed Central. (URL: [Link])
  • Structure guided design of a series of selective pyrrolopyrimidinone MARK inhibitors. PubMed. (URL: [Link])
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The Commercial Landscape of 4-Bromo-2-fluoro-5-methylaniline: A Technical Guide for Chemical Researchers and Pharmaceutical Innovators

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate tapestry of pharmaceutical synthesis and materials science, the strategic selection of building blocks is paramount to innovation. Among these, halogenated anilines stand out for their versatile reactivity and ability to impart desirable physicochemical properties to target molecules. This in-depth technical guide focuses on 4-Bromo-2-fluoro-5-methylaniline (CAS No. 52723-82-7), a key intermediate whose unique substitution pattern offers a confluence of reactivity, making it a valuable asset for researchers, scientists, and professionals in drug development. This document will navigate the commercial availability of this compound, delve into its synthesis, detail its applications, and provide essential safety and analytical protocols.

Market Availability and Supplier Overview

This compound is commercially available from a range of global suppliers, with a significant concentration of manufacturers and traders in China and India.[1][2] The compound is typically offered in various purities, commonly ranging from 98% to over 99%, catering to different research and development needs.[1]

Procurement for research purposes can be initiated with small quantities, often starting from 1 gram, while bulk quantities are available for larger-scale applications.[1] While pricing is subject to market fluctuations and order volume, it is a competitively sourced intermediate. For precise and up-to-date pricing and lead times, direct inquiry with the suppliers is recommended.

Supplier RegionSupplier TypeTypical PurityAvailable Quantities
ChinaManufacturer, Trader[2][3][4]≥98%Grams to multi-kilograms
IndiaManufacturer, Trader[1]≥98%Grams to multi-kilograms
USA/EuropeDistributor≥97%Primarily research quantities

Physicochemical Properties and Identification

A comprehensive understanding of the physical and chemical characteristics of this compound is fundamental for its effective use and handling.

PropertyValue
CAS Number 52723-82-7[3]
Molecular Formula C₇H₇BrFN[3]
Molecular Weight 204.04 g/mol [3]
Appearance White to off-white or light brown crystalline solid
Melting Point 77-80 °C[3]
Boiling Point 245 °C[3]
Density 1.6 ± 0.1 g/cm³[3]
Solubility Insoluble in water, soluble in organic solvents like ethanol, methanol, and dichloromethane.
pKa 2.73 ± 0.10 (Predicted)[5]

Synonyms:

  • 4-Bromo-5-fluoro-o-toluidine[3]

  • 4-bromo-5-fluoro-2-methylbenzenamine[3]

  • Benzenamine, 4-bromo-5-fluoro-2-methyl-[3]

Synthesis and Manufacturing Landscape

The synthesis of this compound can be achieved through various synthetic routes. A common and logical pathway involves the nitration of a substituted toluene, followed by reduction of the nitro group to an amine. The bromination and fluorination steps can be strategically placed depending on the desired regioselectivity.

A plausible and efficient synthesis route is outlined below. This multi-step process requires careful control of reaction conditions to ensure high yield and purity of the final product.

Synthesis_of_this compound 2-Fluoro-5-methylaniline 2-Fluoro-5-methylaniline N-(2-fluoro-5-methylphenyl)acetamide N-(2-fluoro-5-methylphenyl)acetamide 2-Fluoro-5-methylaniline->N-(2-fluoro-5-methylphenyl)acetamide Acetic anhydride, Pyridine N-(4-bromo-2-fluoro-5-methylphenyl)acetamide N-(4-bromo-2-fluoro-5-methylphenyl)acetamide N-(2-fluoro-5-methylphenyl)acetamide->N-(4-bromo-2-fluoro-5-methylphenyl)acetamide N-Bromosuccinimide (NBS), Acetonitrile This compound This compound N-(4-bromo-2-fluoro-5-methylphenyl)acetamide->this compound HCl, Ethanol, Reflux

Caption: A representative synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative example based on established chemical transformations for similar aniline derivatives.[6]

Step 1: Acetylation of 2-Fluoro-5-methylaniline

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-fluoro-5-methylaniline in pyridine.

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Pour the reaction mixture into ice-water and collect the precipitated N-(2-fluoro-5-methylphenyl)acetamide by filtration. Wash the solid with water and dry under vacuum.

Step 2: Bromination of N-(2-fluoro-5-methylphenyl)acetamide

  • Dissolve the dried N-(2-fluoro-5-methylphenyl)acetamide in acetonitrile in a round-bottom flask.

  • Add N-Bromosuccinimide (NBS) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain crude N-(4-bromo-2-fluoro-5-methylphenyl)acetamide.

Step 3: Hydrolysis of N-(4-bromo-2-fluoro-5-methylphenyl)acetamide

  • To the crude N-(4-bromo-2-fluoro-5-methylphenyl)acetamide, add a mixture of ethanol and concentrated hydrochloric acid.

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture to room temperature and then neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield crude this compound.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Applications in Drug Discovery and Medicinal Chemistry

The strategic placement of bromo, fluoro, and methyl groups on the aniline ring makes this compound a highly valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[7]

A notable application of a closely related isomer, 5-Bromo-4-fluoro-2-methylaniline, is in the synthesis of Sirtuin 6 (SIRT6) activators.[8] SIRT6 is a lysine deacetylase that acts as a tumor suppressor, and its activation is a promising therapeutic strategy for various cancers.[8][9] The bromo-fluoro-methylaniline core provides a scaffold for the construction of potent and selective SIRT6 activators, such as the MDL series of compounds (e.g., MDL-800, MDL-801).[8][9]

Application_in_Drug_Discovery Bromo-fluoro-methylaniline_Core This compound (or its isomers) SIRT6_Activator SIRT6 Activator (e.g., MDL-800) Bromo-fluoro-methylaniline_Core->SIRT6_Activator Key Synthetic Intermediate Therapeutic_Target SIRT6 Enzyme (Tumor Suppressor) SIRT6_Activator->Therapeutic_Target Allosteric Activation Therapeutic_Outcome Anti-Cancer Activity Therapeutic_Target->Therapeutic_Outcome Increased Deacetylase Activity

Caption: Role of the bromo-fluoro-methylaniline scaffold in the development of SIRT6 activators.

The versatile reactivity of this intermediate allows for:

  • Cross-coupling reactions at the bromine position.

  • Nucleophilic aromatic substitution of the fluorine atom.

  • Functionalization of the amine group .

This trifecta of reactive sites enables the construction of diverse molecular architectures, making it a valuable building block for generating libraries of compounds for high-throughput screening in drug discovery programs.

Quality Control and Analytical Methods

Ensuring the purity and identity of this compound is critical for its successful application in synthesis. Standard analytical techniques are employed for quality control.

High-Performance Liquid Chromatography (HPLC)

A representative reverse-phase HPLC method for purity determination would involve:

  • Column: C18 (e.g., 250 x 4.6 mm, 5 µm).[10]

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid).

  • Flow Rate: 1.0 mL/min.[10]

  • Detection: UV at a suitable wavelength (e.g., 254 nm).[10]

  • Temperature: 25-30 °C.

This method would separate the main compound from potential impurities arising from the synthesis, such as isomers or unreacted starting materials.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of this compound.

  • ¹H NMR: The spectrum would show characteristic signals for the aromatic protons, the methyl group protons, and the amine protons. The coupling patterns of the aromatic protons would be indicative of the substitution pattern on the benzene ring.

  • ¹³C NMR: The spectrum would display the expected number of signals for the seven carbon atoms in the molecule, with chemical shifts influenced by the attached functional groups.

Safety and Handling

As with any chemical intermediate, proper safety precautions must be observed when handling this compound.

Hazard Identification:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[13][14]

  • Skin Irritation: Causes skin irritation.[3][15]

  • Eye Irritation: Causes serious eye irritation.[3][15]

  • Respiratory Irritation: May cause respiratory irritation.[3][15]

Recommended Personal Protective Equipment (PPE):

  • Eye/Face Protection: Safety glasses with side-shields or goggles.[15]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[15]

  • Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dusts are generated, a NIOSH-approved respirator may be necessary.[15]

Storage and Handling:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

  • Keep away from incompatible materials such as strong oxidizing agents.

  • Avoid formation of dust and aerosols.[3]

For detailed safety information, always refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[13][15][16][17]

Conclusion

This compound is a commercially available and synthetically versatile building block with significant potential in drug discovery and materials science. Its unique substitution pattern provides multiple points for chemical modification, making it an attractive starting material for the synthesis of complex and biologically active molecules. A thorough understanding of its commercial availability, synthesis, and safe handling is crucial for researchers and developers aiming to leverage its properties for innovative applications.

References

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  • 4-Bromo-5-fluoro-2-methylaniline. (n.d.). CRO SPLENDID LAB.
  • 5-BROMO-4-FLUORO-2-METHYLANILINE| CAS No:627871-16-3. (n.d.). ZaiQi Bio-Tech.
  • High Purity 5-Bromo-4-fluoro-2-methylaniline CAS:627871-16-3 Manufacturer & Supplier in China. (n.d.).
  • 4-Bromo-3-fluoro-2-methylaniline | C7H7BrFN | CID 15746684. (n.d.). PubChem.
  • 4 Bromo 2 Methylaniline Manufacturer, Supplier from Mumbai. (n.d.). Manas Petro Chem.
  • CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline. (n.d.). Google Patents.
  • CN102993022A - Preparation method of bromoaniline. (n.d.). Google Patents.
  • 5-Bromo-4-fluoro-2-methylaniline (97%). (n.d.). Amerigo Scientific.
  • Safety Data Sheet. (2021, May 1). Angene Chemical.
  • Structural Basis of Sirtuin 6 Activation by Synthetic Small Molecules. (2025, August 7). ResearchGate.
  • Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators. (n.d.). PMC - NIH.
  • Emerging Therapeutic Potential of SIRT6 Modulators. (n.d.). Journal of Medicinal Chemistry.
  • Activation and inhibition of Sirt6 by small molecules. (n.d.). ResearchGate.
  • Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators | Request PDF. (n.d.). ResearchGate.
  • 4-bromo-5-fluoro-2-methylaniline (C7H7BrFN). (n.d.). PubChemLite.
  • Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. (n.d.). PMC - NIH.
  • 2-Bromo-4-fluoro-5-methylaniline | C7H7BrFN | CID 20747452. (n.d.). PubChem.

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Methodological & Application

Application Notes: A Robust Suzuki-Miyaura Coupling Protocol for the Synthesis of Biaryl Anilines from 4-Bromo-2-fluoro-5-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Biaryl Anilines

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its reliability and efficiency in constructing carbon-carbon bonds.[1][2] This palladium-catalyzed transformation is indispensable in the fields of drug discovery and materials science, where the synthesis of substituted biaryl scaffolds is a frequent necessity.[3] The specific substrate, 4-Bromo-2-fluoro-5-methylaniline, represents a class of electron-rich, sterically demanding building blocks. Its derivatives are key intermediates for pharmacologically active compounds, where the strategic placement of fluoro and methyl groups can significantly enhance metabolic stability and target affinity.[3][4]

However, the inherent properties of this substrate—namely the electron-donating amine and the ortho-fluorine substituent—present distinct challenges. The unprotected amine can coordinate to and inhibit the palladium catalyst, while the electronic and steric environment can impede the crucial oxidative addition step.[5][6]

This application note provides a comprehensive, field-proven protocol for the successful Suzuki-Miyaura coupling of this compound. We delve into the causality behind the selection of each reaction component and offer a detailed, step-by-step workflow designed for reproducibility and high yield.

Mechanistic Rationale and Parameter Selection

A successful Suzuki-Miyaura coupling hinges on the delicate balance of a well-defined catalytic cycle.[1][7] Understanding the function of each component is critical to overcoming the challenges posed by substrates like this compound.

The Catalytic Cycle

The reaction proceeds through three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aniline substrate to form a Pd(II) complex. This is often the rate-limiting step.[1]

  • Transmetalation: The organic moiety from the activated organoboron species is transferred to the Pd(II) center, displacing the halide. This step is facilitated by a base.[2][8]

  • Reductive Elimination: The two organic partners on the Pd(II) center couple and are expelled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[7][8]

Suzuki_Coupling_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_boron Boronic Acid Activation pd0 Pd(0)L₂ pdiia Ar-Pd(II)L₂-Br pd0->pdiia Oxidative Addition (Ar-Br) pdiib Ar-Pd(II)L₂-OR pdiia->pdiib Ligand Exchange (Base, e.g., OH⁻) pdiic Ar-Pd(II)L₂-Ar' pdiib->pdiic Transmetalation (Ar'-B(OR)₃⁻) pdiic->pd0 Reductive Elimination (Ar-Ar') boronic_acid Ar'-B(OH)₂ boronate [Ar'-B(OH)₃]⁻ boronic_acid->boronate + Base (OH⁻)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Critical Parameter Deep Dive
  • Palladium Precatalyst & Ligand System: Standard catalysts like Pd(PPh₃)₄ often fail with challenging anilines due to slow oxidative addition and catalyst inhibition.[6] Third-generation (G3) palladacycle precatalysts, such as CataCXium® A Pd G3 , are engineered for these scenarios.[9][10] This precatalyst features a bulky, electron-rich di(1-adamantyl)-n-butylphosphine ligand. The steric bulk stabilizes the active Pd(0) species and accelerates reductive elimination, while its electron-donating nature promotes the difficult oxidative addition step with the electron-rich aryl bromide.[3][10]

  • Organoboron Reagent: Protodeboronation, the undesired cleavage of the C-B bond, is a common side reaction, particularly in aqueous, basic media at elevated temperatures.[11][12] To mitigate this, using a more stable boronic acid pinacol ester instead of the free boronic acid is highly recommended. The pinacol protecting group enhances stability, ensuring the nucleophile is available for the desired transmetalation.[13]

  • Base Selection: The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species.[14] While common inorganic bases like K₃PO₄ or K₂CO₃ are effective, Cesium Carbonate (Cs₂CO₃) often provides superior results for difficult couplings. Its greater solubility in organic solvents and the beneficial effect of the large cesium cation can significantly accelerate the transmetalation step.[6]

  • Solvent System: The solvent must effectively solubilize both the organic substrates and the inorganic base. Anhydrous, degassed aprotic polar solvents are ideal. 2-Methyltetrahydrofuran (2-MeTHF) is an excellent choice; it is less prone to peroxide formation than THF and performs well in these couplings.[3] Thoroughly degassing the solvent is non-negotiable, as dissolved oxygen will rapidly oxidize the active Pd(0) catalyst to inactive palladium black, halting the reaction.[5][15]

Detailed Experimental Protocol

This protocol is designed for a 1.0 mmol scale reaction. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )Amount (mg)MmolEquivalents
This compound945244-29-1204.042041.01.0
Arylboronic Acid Pinacol EsterVariableVariableVariable1.21.2
CataCXium® A Pd G31651823-59-4792.3539.60.050.05 (5 mol%)
Cesium Carbonate (Cs₂CO₃)534-17-8325.828152.52.5
2-Methyltetrahydrofuran (2-MeTHF)96-47-986.135 mL--
Ethyl Acetate (for work-up)141-78-688.11~50 mL--
Brine (saturated aq. NaCl)--~20 mL--
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04~5 g--
Silica Gel (for chromatography)7631-86-9-As needed--
Equipment
  • Oven-dried 25 mL Schlenk flask with a magnetic stir bar

  • Schlenk line or inert gas (Argon or Nitrogen) manifold

  • Septa, needles, and syringes

  • Heating mantle with a temperature controller and oil bath

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • Flash chromatography system

Reaction Procedure
  • Inert Atmosphere Setup: To the oven-dried Schlenk flask containing a stir bar, add this compound (204 mg, 1.0 mmol), the arylboronic acid pinacol ester (1.2 mmol), CataCXium® A Pd G3 (39.6 mg, 0.05 mmol), and cesium carbonate (815 mg, 2.5 mmol).

  • Degassing: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with an inert gas (Argon is preferred). Repeat this evacuate/backfill cycle three times to ensure a completely oxygen-free atmosphere.[5]

  • Solvent Addition: Add 5 mL of anhydrous, degassed 2-MeTHF via syringe.

  • Reaction Execution: Place the flask in a pre-heated oil bath at 80 °C. Stir the mixture vigorously. The solution will typically turn dark brown or black.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS. A typical reaction time is 12-18 hours. Check for the consumption of the limiting reagent (this compound).

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL) to remove residual water and inorganic salts, and dry over anhydrous sodium sulfate.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude residue should be purified by flash column chromatography on silica gel.[16]

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 0% and gradually increasing to 10-30% ethyl acetate) is typically effective for eluting the biaryl aniline product. The exact gradient should be determined by TLC analysis of the crude material.

  • Collection: Collect fractions and combine those containing the pure product as determined by TLC. Concentrate the pure fractions under reduced pressure to yield the final product, which is typically a solid or viscous oil. An expected yield for this optimized protocol is in the range of 75-90%.

Troubleshooting and Optimization

Issue / ObservationPotential Cause(s)Recommended Action(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficient temperature.3. Poor quality reagents.1. Ensure meticulous degassing of the flask and solvent.[5]2. Increase temperature incrementally to 90-100 °C.[6]3. Use high-purity, dry reagents.
Protodeboronation 1. Excess water in the reaction.2. Boronic acid instability.3. Reaction is too slow.1. Ensure anhydrous solvent and dry reagents. Use boronic acid pinacol esters instead of free acids.[12][13]2. A more active catalyst/ligand system may accelerate the desired coupling to outcompete decomposition.[17]
Dehalogenation Impurities in reagents or solvent; side reaction with the base.Use high-purity starting materials and freshly distilled, degassed solvents. If persistent, screen alternative bases (e.g., K₃PO₄).[6]
Difficult Purification Co-elution with homocoupled boronic acid byproduct or unreacted starting material.Optimize the reaction to drive it to completion. Adjust the polarity of the chromatography mobile phase for better separation. A second purification or recrystallization may be necessary.[16]

Safety and Handling

  • This compound: This compound is classified as acutely toxic if swallowed (GHS06) and requires careful handling.[18] Always wear appropriate PPE, including gloves, safety glasses, and a lab coat. All manipulations should be conducted within a certified chemical fume hood.[18]

  • Palladium Catalyst: Palladium compounds can be sensitizers and should be handled with care. Avoid inhalation of dust.

  • Cesium Carbonate: Corrosive and hygroscopic. Handle in a dry environment.

  • Solvents: 2-MeTHF and ethyl acetate are flammable. Keep away from ignition sources.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Wikipedia. (n.d.).
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]
  • BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. [Link]
  • Wikipedia. (n.d.). Suzuki reaction. [Link]
  • ChemRxiv. (2024, August 7).
  • National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
  • Krackeler Scientific, Inc. (n.d.).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
  • Royal Society of Chemistry. (2024, September 16).
  • Royal Society of Chemistry. (n.d.).
  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?. [Link]
  • Reddit. (2025, October 12).
  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. [Link]
  • Milano-Bicocca. (2021, December 16).
  • Reddit. (2024, September 4). Struggling with Suzuki Reaction. [Link]
  • PubChem. (n.d.). 4-Bromo-3-fluoro-2-methylaniline. [Link]
  • MDPI. (2023, January 29). Preformed Pd(II)
  • Angene Chemical. (2021, May 1). Safety Data Sheet: 5-Bromo-2-fluoro-4-methylaniline. [Link]
  • PubMed. (n.d.). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. [Link]
  • ResearchGate. (2014, December 12).
  • Reddit. (n.d.). Purify and dry aniline?. [Link]
  • LookChem. (n.d.).

Sources

Application Notes and Protocols for the Buch-wald-Hartwig Amination of 4-Bromo-2-fluoro-5-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, providing a versatile and efficient pathway for the construction of carbon-nitrogen (C-N) bonds.[1][2] This reaction has seen widespread adoption in pharmaceutical and materials science due to its broad substrate scope and tolerance of various functional groups, largely supplanting harsher, traditional methods.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the Buchwald-Hartwig amination to a specific and challenging substrate: 4-Bromo-2-fluoro-5-methylaniline. The electronic and steric properties of this aniline derivative—namely the presence of an electron-donating amino group, a mildly deactivating fluorine atom, and a methyl group—necessitate a carefully optimized protocol to achieve high yields and selectivity. These application notes offer in-depth technical insights, detailed experimental procedures, and troubleshooting strategies to facilitate successful C-N bond formation.

Introduction: The Significance of Buchwald-Hartwig Amination

The palladium-catalyzed cross-coupling of amines with aryl halides, known as the Buchwald-Hartwig amination, has revolutionized the synthesis of arylamines.[1][2] These structural motifs are ubiquitous in pharmaceuticals, agrochemicals, and functional organic materials. The reaction's power lies in its ability to form C(sp²)–N bonds under relatively mild conditions, a transformation that was historically challenging.[3][4]

The substrate of focus, this compound, presents a unique set of challenges and opportunities. The aniline moiety is a key pharmacophore, and the specific substitution pattern allows for further diversification, making it a valuable building block in drug discovery. However, the electron-rich nature of the aniline can complicate the catalytic cycle, and the ortho-fluoro substituent adds steric hindrance and alters the electronic properties of the aryl bromide.

Mechanistic Considerations: The "Why" Behind the Protocol

A deep understanding of the reaction mechanism is paramount for successful execution and troubleshooting. The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst, a phosphine ligand, and a base.[1][5]

The generally accepted mechanism comprises three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) complex. The choice of a bulky, electron-rich phosphine ligand is critical to facilitate this often rate-limiting step.[6][7]

  • Amine Coordination and Deprotonation: The amine coupling partner coordinates to the palladium center. A strong base then deprotonates the coordinated amine to form a palladium-amido complex.[2][6]

  • Reductive Elimination: The final C-N bond is formed as the desired product is expelled from the palladium complex, regenerating the active Pd(0) catalyst and completing the cycle.[2][6]

For electron-rich aryl halides like our substrate, the oxidative addition can be sluggish. Therefore, the selection of an appropriate ligand is crucial to enhance the electron density on the palladium center and promote this step.[3]

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex Ar-X Pd(II)-Amido Complex Pd(II)-Amido Complex Oxidative Addition Complex->Pd(II)-Amido Complex + Amine, - Base-H-X Product Product Pd(II)-Amido Complex->Product Reductive Elimination Product->Pd(0)L

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Key Reaction Parameters and Component Selection

The success of this transformation hinges on the careful selection of the catalyst, ligand, base, and solvent.

ParameterRecommended ChoiceRationale & Considerations
Palladium Precatalyst Pd₂(dba)₃ or Pd(OAc)₂These are common and effective sources of Pd(0). Pre-catalysts like Buchwald's G3 or G4 can also be used for improved activity and stability.[8]
Ligand XPhos, RuPhos, or BrettPhosBulky, electron-rich biarylphosphine ligands are essential for coupling electron-rich aryl halides.[3] They promote both oxidative addition and reductive elimination.
Base NaOt-Bu or K₃PO₄A strong, non-nucleophilic base is required. NaOt-Bu is highly effective but can be sensitive to some functional groups. K₃PO₄ is a milder alternative.
Solvent Toluene or DioxaneAnhydrous, aprotic solvents are necessary. Toluene is a common choice, but dioxane can sometimes offer better solubility for the catalyst complex.[9]
Temperature 80-110 °CThe reaction typically requires heating to overcome the activation barrier for oxidative addition.

Detailed Experimental Protocol

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a generic secondary amine (e.g., morpholine).

Materials and Reagents:

  • This compound

  • Secondary amine (e.g., morpholine)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous Toluene

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), Pd(OAc)₂ (2 mol%), and XPhos (4 mol%).

  • Addition of Base: Add sodium tert-butoxide (1.4 equiv) to the flask.

  • Solvent and Amine Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous toluene via syringe, followed by the secondary amine (1.2 equiv).

  • Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.

  • Extraction: Wash the filtrate with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Experimental_Workflow cluster_setup Reaction Setup (Inert Atmosphere) A Add Aryl Bromide, Pd Catalyst, Ligand B Add Base A->B C Add Solvent and Amine B->C D Heat Reaction (e.g., 100 °C) C->D E Monitor Progress (TLC/LC-MS) D->E F Cool and Quench E->F G Work-up and Extraction F->G H Purification (Chromatography) G->H I Characterization H->I

Caption: General experimental workflow for Buchwald-Hartwig amination.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst, poor quality reagents, insufficient temperature.Use a fresh palladium source and ligand. Ensure all reagents are anhydrous. Screen different ligands and increase the reaction temperature.[8][10]
Hydrodehalogenation Presence of water or other protic sources.Ensure all reagents and solvents are scrupulously dry.
Formation of Side Products Competing side reactions, such as self-coupling of the aniline.Optimize the catalyst and ligand loading. Consider a milder base or lower reaction temperature.

Safety Considerations

  • Palladium Catalysts: While generally low in toxicity, they should be handled in a well-ventilated fume hood.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and can be pyrophoric. Handle under an inert atmosphere.

  • Bases: Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE).

  • Solvents: Toluene and dioxane are flammable and have associated health risks. Use in a fume hood and away from ignition sources.

Conclusion

The Buchwald-Hartwig amination of this compound is a powerful transformation that provides access to valuable synthetic intermediates. Success in this reaction is highly dependent on a rational choice of catalyst, ligand, base, and solvent, guided by a solid understanding of the underlying reaction mechanism. The protocols and insights provided in this document are intended to serve as a robust starting point for researchers in their synthetic endeavors.

References

  • Wikipedia.
  • Chemistry LibreTexts. (2023).
  • ACS Catalysis. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. [Link]
  • Name-Reaction.com.
  • Reddit. (2018).
  • University of Groningen. (2019).
  • YouTube. (2025).
  • ResearchGate. (2025). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)
  • Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. [Link]
  • ACS GCI Pharmaceutical Roundtable Reagent Guides.

Sources

Application Notes & Protocols: Strategic Functionalization of 4-Bromo-2-fluoro-5-methylaniline via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed technical guide for researchers, medicinal chemists, and process development scientists on the nucleophilic aromatic substitution (SNAr) reactions of 4-Bromo-2-fluoro-5-methylaniline (CAS 627871-16-3). This trifunctional building block offers a unique platform for molecular construction, with the C-F bond serving as the primary site for SNAr.[1][2] We will explore the underlying principles, regioselectivity, reaction scope with various nucleophiles, and provide detailed, field-proven protocols to enable successful synthesis and discovery.

Introduction: The Strategic Value of this compound

This compound is a versatile intermediate increasingly utilized in the synthesis of high-value compounds, particularly active pharmaceutical ingredients (APIs).[1][2][3] Its utility stems from the orthogonal reactivity of its three functional groups: the amino group, the bromo substituent, and the fluoro substituent. While the bromine atom is an excellent handle for transition-metal-catalyzed cross-coupling reactions and the amine can undergo a variety of transformations, it is the fluorine atom that is preferentially targeted for nucleophilic aromatic substitution (SNAr).[1][3]

The C-F bond, despite its high bond energy, is an exceptional leaving group in SNAr reactions. This is because fluorine's high electronegativity strongly polarizes the ipso-carbon, making it highly electrophilic and susceptible to nucleophilic attack. This effect is paramount in the rate-determining step of the most common SNAr mechanism.[4] The electron-donating nature of the amino and methyl groups on this specific substrate generally disfavors the classical SNAr pathway, which is typically accelerated by electron-withdrawing groups.[5][6] However, this challenge can be overcome through the use of strong nucleophiles, appropriate base catalysis, or advanced catalytic systems, opening a rich field of synthetic possibilities.[7][8]

The Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The substitution of the fluorine atom on this compound typically proceeds through a two-step addition-elimination mechanism.[9][10]

  • Addition Step (Rate-Determining): The nucleophile attacks the electrophilic carbon atom bearing the fluorine. This disrupts the aromaticity of the ring and forms a high-energy, resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[5][9] The stability of this intermediate is crucial to the reaction's success.

  • Elimination Step (Fast): The aromaticity of the ring is restored by the expulsion of the fluoride leaving group.

While the addition-elimination pathway is prevalent, it is worth noting that some SNAr reactions may proceed through a concerted mechanism (cSNAr), where bond formation and bond cleavage occur in a single transition state, particularly with electron-rich arenes or specific nucleophiles.[11]

Figure 1: The two-step addition-elimination mechanism of SNAr.

Application Notes: Scope and Reactivity

The success of an SNAr reaction on this compound is highly dependent on the nucleophile, solvent, and base system employed.

Reactions with O-Nucleophiles

Oxygen-based nucleophiles, such as alcohols and phenols, require deprotonation to form the more potent alkoxide or phenoxide species.

  • Causality: A strong, non-nucleophilic base (e.g., NaH, KOtBu) is essential to generate the nucleophile in situ without competing in the substitution reaction.

  • Solvent Choice: Polar aprotic solvents like DMF, DMSO, or THF are ideal. They effectively solvate the counter-ion of the base (e.g., Na⁺) while leaving the anionic nucleophile relatively "bare," thereby increasing its reactivity.

  • Temperature: Elevated temperatures (60-120 °C) are often required to overcome the activation energy barrier, especially given the electron-donating substituents on the ring.

Reactions with N-Nucleophiles

Nitrogen nucleophiles, including primary/secondary amines and N-heterocycles, are common partners in SNAr reactions.

  • Reactivity Trend: The nucleophilicity of amines is influenced by both electronics and sterics. For instance, aniline is a more effective nucleophile than the more sterically hindered N-methylaniline in SNAr reactions.[12]

  • Base Catalysis: While strong amines can react directly, the reaction is often accelerated by a base (e.g., K₂CO₃, Cs₂CO₃, DBU). The base facilitates the deprotonation of the zwitterionic intermediate formed after the initial nucleophilic attack, which can be the rate-limiting step.[13]

  • Advanced Catalysis: For less reactive amines or to achieve milder conditions, catalytic systems can be employed. This includes methods like Ru-η⁶-arene complex catalysis or the use of organic superbases which can activate even electron-rich fluoroarenes.[7][8]

Reactions with S-Nucleophiles

Thiols are intrinsically strong nucleophiles. Upon deprotonation to form thiolates, they react rapidly and efficiently.

  • Causality: The high polarizability and soft nature of sulfur make thiolates excellent nucleophiles for SNAr reactions.

  • Conditions: A mild base (e.g., K₂CO₃) in a polar aprotic solvent is typically sufficient to deprotonate the thiol and drive the reaction to completion, often at lower temperatures than required for O- or N-nucleophiles.

Data Summary: Representative SNAr Conditions
Nucleophile ClassExample NucleophileTypical BaseSolventTemp (°C)Key Considerations
O-Nucleophiles Phenol, Benzyl alcoholNaH, KOtBuDMF, DMSO, THF80 - 120Requires anhydrous conditions; strong base needed to generate nucleophile.
N-Nucleophiles Morpholine, AnilineK₂CO₃, Cs₂CO₃, DBUDMSO, Dioxane100 - 150Steric hindrance on the amine can significantly reduce the reaction rate.[12]
N-Heterocycles Imidazole, PyrroleK₂CO₃, KOHDMSO, NMP100 - 140Base-promoted N-arylation is a well-established method.[14]
S-Nucleophiles ThiophenolK₂CO₃, Et₃NDMF, Acetonitrile25 - 80Generally highly efficient and proceeds under milder conditions.

Detailed Experimental Protocols

Safety First: Always conduct a thorough risk assessment before starting any experiment. This compound and many reagents used are hazardous. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Workflow A 1. Add Substrate & Solvent to Flame-Dried Flask B 2. Establish Inert Atmosphere (N₂ or Ar) A->B C 3. Add Base (if required) B->C D 4. Add Nucleophile (neat or in solution) C->D E 5. Heat to Target Temperature D->E F 6. Monitor Progress (TLC, LC-MS) E->F G 7. Quench Reaction & Perform Extraction F->G Upon Completion H 8. Dry, Filter & Concentrate G->H I 9. Purify Product (e.g., Column Chromatography) H->I

Figure 2: General experimental workflow for SNAr reactions.

Protocol 1: General Procedure for N-Arylation with a Secondary Amine (e.g., Morpholine)

This protocol outlines the synthesis of 4-bromo-5-methyl-2-morpholinoaniline.

  • Reagents & Materials:

    • This compound (1.0 eq)

    • Morpholine (2.0 - 3.0 eq)

    • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

    • Dimethyl Sulfoxide (DMSO), anhydrous

    • Flame-dried round-bottom flask with reflux condenser

    • Magnetic stirrer and heating mantle

    • Inert atmosphere setup (Nitrogen or Argon)

    • Standard work-up and purification equipment

  • Step-by-Step Methodology:

    • Setup: To the flame-dried round-bottom flask, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

    • Inert Atmosphere: Seal the flask, and cycle between vacuum and an inert gas (N₂ or Ar) three times to ensure an inert atmosphere.

    • Solvent & Reagent Addition: Add anhydrous DMSO via syringe, followed by the addition of morpholine (2.0-3.0 eq).

    • Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring.

    • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

    • Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing water, which should precipitate the crude product.

    • Isolation: Collect the solid by vacuum filtration, washing thoroughly with water to remove residual DMSO and salts.

    • Purification: Dry the crude solid under vacuum. If necessary, purify further by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to yield the pure product.

    • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: General Procedure for O-Arylation with a Phenol

This protocol describes the synthesis of a substituted diphenyl ether.

  • Reagents & Materials:

    • This compound (1.0 eq)

    • Substituted Phenol (1.2 eq)

    • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.3 eq)

    • Dimethylformamide (DMF), anhydrous

    • Flame-dried, three-neck round-bottom flask

    • Magnetic stirrer and heating mantle

    • Inert atmosphere setup (Nitrogen or Argon)

    • Standard work-up and purification equipment

  • Step-by-Step Methodology:

    • Setup: To a flame-dried three-neck flask under an inert atmosphere, add the substituted phenol (1.2 eq) and anhydrous DMF.

    • Nucleophile Generation: Cool the solution to 0 °C in an ice bath. Carefully add the sodium hydride (1.3 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium phenoxide.

    • Substrate Addition: Add a solution of this compound (1.0 eq) in a small amount of anhydrous DMF to the reaction mixture via a dropping funnel or syringe.

    • Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed as monitored by TLC or LC-MS (typically 6-18 hours).

    • Work-up: Cool the reaction to 0 °C and cautiously quench by the slow addition of water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

    • Extraction: Wash the organic layer sequentially with water and brine.

    • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

    • Purification: Purify the residue by flash column chromatography on silica gel to afford the desired ether product.

    • Characterization: Confirm the structure and purity via NMR and MS analysis.

Conclusion

The protocols and application notes provided herein demonstrate that this compound is a highly effective substrate for nucleophilic aromatic substitution at the C-F position. By carefully selecting the nucleophile, base, and solvent system, researchers can selectively functionalize this versatile building block to create a diverse array of complex molecules. Understanding the underlying mechanistic principles is key to troubleshooting and optimizing these transformations, paving the way for innovations in drug discovery and materials science.

References

  • Ishiyama, T., & Hartwig, J. F. (2007). Catalytic SNAr reaction of non-activated fluoroarenes with amines via Ru g -arene complexes. Chemical Communications, (22), 2286-2288.
  • BenchChem. (n.d.). 5-Bromo-4-fluoro-2-methylaniline | 627871-16-3.
  • Takeda, Y., et al. (2021). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society, 143(35), 14361–14369.
  • Takeda, Y., et al. (2021). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. PMC.
  • Ossila. (n.d.). 5-Bromo-4-fluoro-2-methylaniline | CAS 627871-16-3.
  • MDPI. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles.
  • Leveraging Halogenated Anilines: Applications of 5-Bromo-4-fluoro-2-methylaniline. (n.d.).
  • Semantic Scholar. (n.d.). Catalytic SNAr reaction of non-activated fluoroarenes with amines via Ru eta6-arene complexes.
  • 5-Bromo-4-fluoro-2-methylaniline: Your Reliable Source for High-Purity Organic Synthesis Intermediates. (n.d.).
  • Chemistry LibreTexts. (2020). 17.1: Nucleophilic aromatic substitution.
  • PubMed Central (PMC). (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis.
  • CORE. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions.
  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II.
  • YouTube. (2018). 34.05 Nucleophilic Aromatic Substitution.
  • ResearchGate. (2025). Relative reactivity and kinetic pattern of aniline and N‐methylaniline as nucleophiles in aromatic substitution (SNAr) reactions.
  • BenchChem. (n.d.). N-Methylaniline vs. Aniline as Nucleophiles in SNAr Reactions: A Comparative Guide.
  • PubMed. (2007). S(N)Ar displacements with 6-(fluoro, chloro, bromo, iodo, and alkylsulfonyl)purine nucleosides: synthesis, kinetics, and mechanism1.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Semantic Scholar. (n.d.). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids.
  • YouTube. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate.
  • BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine.
  • ZaiQi Bio-Tech. (n.d.). 5-BROMO-4-FLUORO-2-METHYLANILINE| CAS No:627871-16-3.
  • Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. (2024).
  • Sigma-Aldrich. (n.d.). 5-Bromo-4-fluoro-2-methylaniline 97.

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Synthesis of SIRT6 activators using 4-Bromo-2-fluoro-5-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis and Validation of SIRT6 Activators Utilizing a Substituted Aniline Precursor

Authored by a Senior Application Scientist

This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the synthesis and functional validation of Sirtuin 6 (SIRT6) activators. We will focus on a synthetic route that employs a substituted aniline, a common and versatile building block in pharmaceutical chemistry.

SIRT6 is a critical NAD⁺-dependent protein deacylase and mono-ADP-ribosyltransferase that plays a pivotal role in regulating genomic stability, metabolism, DNA repair, and inflammation.[1][2] Its multifaceted functions have positioned it as a significant therapeutic target for age-related diseases, metabolic disorders, and certain cancers.[2][3] The development of small-molecule activators of SIRT6 is therefore an area of intense research interest.

This guide will use the synthesis of MDL-800 , a known allosteric SIRT6 activator, as a representative example.[4][5] The documented synthesis of MDL-800 utilizes 5-Bromo-4-fluoro-2-methylaniline (CAS 627871-16-3).[4] This precursor is a close structural isomer of the requested topic, 4-Bromo-2-fluoro-5-methylaniline, and the principles of its reactivity and the subsequent validation workflows are directly applicable. The functional groups on this aniline—a nucleophilic amino group, and strategically placed bromo- and fluoro-substituents—make it an ideal starting point for building complex molecules through reactions like sulfonamide bond formation.

Part 1: Synthesis of a SIRT6 Activator Precursor

The synthesis of MDL-800 involves a crucial nucleophilic substitution reaction where the amino group of the aniline attacks a sulfonyl chloride. This forms a stable sulfonamide bond, a common motif in many pharmaceutical agents.

Causality in Experimental Design:
  • Choice of Base: Pyridine is used as the solvent and base. Its function is to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. Its ability to dissolve the reactants also makes it a suitable solvent.

  • Temperature Control: The reaction is initiated at 0 °C to control the initial exothermic reaction between the highly reactive sulfonyl chloride and the aniline. Allowing the reaction to proceed at room temperature ensures it goes to completion.

Reaction Scheme: Formation of the Sulfonamide Intermediate

The first key step in the synthesis of MDL-800 is the coupling of 5-Bromo-4-fluoro-2-methylaniline with methyl 2-(chlorosulfonyl)-5-nitrobenzoate.

G cluster_reactants Reactants cluster_reagents Reagents/Conditions cluster_products Product Aniline 5-Bromo-4-fluoro-2-methylaniline Product Sulfonamide Intermediate Aniline->Product + SulfonylChloride Methyl 2-(chlorosulfonyl)-5-nitrobenzoate SulfonylChloride->Product Reagents Pyridine 0 °C to Room Temp Reagents->Product

Caption: Synthetic route for the formation of a key sulfonamide intermediate.

Detailed Synthesis Protocol[4]

This protocol is adapted from the published synthesis of MDL-800 and should be performed by trained chemists in a suitable fume hood with appropriate personal protective equipment.

Materials:

  • 5-Bromo-4-fluoro-2-methylaniline (1.0 eq)

  • Methyl 2-(chlorosulfonyl)-5-nitrobenzoate (1.2 eq)

  • Pyridine (anhydrous)

  • Ethyl acetate

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • To a clean, dry round-bottom flask under a nitrogen atmosphere, add 5-Bromo-4-fluoro-2-methylaniline (1.0 eq).

  • Dissolve the aniline in anhydrous pyridine (approx. 2.5 mL per gram of aniline).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add methyl 2-(chlorosulfonyl)-5-nitrobenzoate (1.2 eq) to the stirred solution. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, continue stirring the reaction at 0 °C for 1 hour.

  • Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 8 hours or until TLC analysis indicates completion.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally brine.

    • Dry the organic layer over anhydrous MgSO₄.

    • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude product can be purified using flash column chromatography on silica gel, typically with a hexane/ethyl acetate gradient, to yield the pure sulfonamide intermediate.

  • Characterization:

    • Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.

Part 2: Validation of SIRT6 Activator Function

Once the final compound (e.g., MDL-800) is synthesized and purified, its biological activity must be rigorously validated. This involves a multi-step process, starting with direct enzyme assays and moving to cell-based models.

G cluster_synthesis Synthesis & Purification cluster_validation Biological Validation A Synthesize Compound B Purify & Characterize (LC-MS, NMR) A->B C In Vitro Enzymatic Assay (Fluorogenic) B->C E Cell-Based Assay (Western Blot for H3K9ac) B->E D Determine EC50 C->D F Assess Cellular Potency D->F Correlate E->F

Caption: Overall workflow from synthesis to biological validation.

Protocol 1: In Vitro SIRT6 Enzymatic Activation Assay (Fluorogenic)

This protocol determines if the synthesized compound directly activates the SIRT6 enzyme. Fluorogenic assays are widely used due to their high sensitivity and suitability for high-throughput screening.[6][7][8] The principle involves SIRT6 deacetylating a synthetic peptide substrate linked to a fluorophore, which, after treatment with a developer, produces a measurable signal.[6][9]

Materials:

  • Recombinant human SIRT6 enzyme

  • SIRT6 fluorogenic substrate (e.g., based on H3K9Ac or p53 sequences)[7]

  • NAD⁺ solution

  • Assay Buffer (e.g., TBS)

  • Synthesized compound (test activator) dissolved in DMSO

  • Known SIRT6 inhibitor (e.g., Nicotinamide) for negative control[6]

  • Developer solution

  • Black 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a serial dilution of the synthesized compound in DMSO. A typical starting range is 0.1 µM to 100 µM.

  • In a 96-well plate, add the following to each well:

    • Assay Buffer

    • NAD⁺ solution (final concentration typically 0.5-1 mM)

    • SIRT6 fluorogenic substrate

    • 1 µL of the diluted compound solution (or DMSO for vehicle control).

  • Initiate the reaction: Add recombinant SIRT6 enzyme to each well to start the enzymatic reaction. The final enzyme concentration should be optimized for linear signal generation.

  • Incubate the plate at 37 °C for 60-90 minutes, protected from light.[7]

  • Stop and Develop: Add the developer solution to each well to terminate the reaction and generate the fluorescent signal.

  • Incubate at room temperature for 30 minutes.

  • Measure the fluorescence intensity using a microplate reader (e.g., excitation 360-380 nm, emission 440-460 nm, though wavelengths may vary by kit).[7]

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme).

    • Normalize the data to the vehicle control (DMSO), setting its activity to 100%.

    • Plot the relative fluorescence units (RFU) or % activation against the compound concentration (log scale).

    • Calculate the EC₅₀ (half-maximal effective concentration) value using a non-linear regression curve fit.

Protocol 2: Cell-Based SIRT6 Target Engagement Assay (Western Blot)

This protocol validates that the compound can enter cells and activate SIRT6, leading to the deacetylation of its known intracellular targets, such as histone H3 at lysine 9 (H3K9Ac).[4][10]

Materials:

  • Human cancer cell line (e.g., NSCLC cell line HCC827 or A549)[4]

  • Cell culture medium (e.g., RPMI-1640) with 10% FBS

  • Synthesized compound dissolved in DMSO

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-H3K9ac, anti-SIRT6, anti-Total Histone H3 (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescence (ECL) substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Culture: Seed cells in 6-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with increasing concentrations of the synthesized compound (e.g., 0, 5, 10, 25, 50 µM) for 24-48 hours.[4]

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Add ice-cold RIPA buffer to each well, scrape the cells, and collect the lysate.

    • Incubate on ice for 30 minutes, then centrifuge at high speed to pellet cell debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

    • Incubate the membrane with primary antibodies (anti-H3K9ac and anti-Total H3) overnight at 4 °C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply ECL substrate.

  • Imaging: Capture the chemiluminescent signal using a digital imager.

  • Data Analysis:

    • Perform densitometry analysis on the bands using software like ImageJ.

    • Quantify the H3K9ac signal and normalize it to the Total H3 signal for each sample.

    • Plot the normalized H3K9ac levels against the compound concentration to demonstrate a dose-dependent decrease in histone acetylation.

Part 3: Data Presentation and Interpretation

Clear presentation of quantitative data is essential for evaluating the efficacy of the synthesized SIRT6 activator.

Table 1: In Vitro Enzymatic Activity of Compound MDL-800
CompoundTargetEC₅₀ (µM)Max Activation (Fold)Selectivity vs. SIRT1/2/3
MDL-800SIRT611.0 ± 0.3[4]>20-fold[10]Selective for SIRT6[5][10]
ControlSIRT6N/A1.0 (Vehicle)N/A

Data presented are representative values from published literature.

Table 2: Cellular Activity of Compound MDL-800 in NSCLC Cells
Cell LineAssayEndpointIC₅₀ / Effect
HCC827ProliferationCell ViabilityIC₅₀: ~25 µM[4]
PC9ProliferationCell ViabilityIC₅₀: ~30 µM[4]
HCC827Western BlotH3K9ac LevelsDose-dependent decrease[4]

Data presented are representative values from published literature.

References

A complete list of sources cited within this guide is provided below for verification and further reading.

  • BPS Bioscience. (n.d.). Sirtuin 6 Fluorogenic Assay Kit SIRT6 50022.
  • Social, S., et al. (2016). Sirtuin 6 (SIRT6) Activity Assays. Methods in Molecular Biology, 1436, 259-69. [Link]
  • Hou, T., et al. (2022). Protocol to purify the histone deacetylase SIRT6 and assess its activity in vitro. STAR Protocols. [Link]
  • Social, S., et al. (2016). Sirtuin 6 (SIRT6) Activity Assays. PubMed. [Link]
  • Creative BioMart. (n.d.). SIRT6 Activity Assay Kit (Fluorometric).
  • Amerigo Scientific. (n.d.). 5-Bromo-4-fluoro-2-methylaniline (97%).
  • Tang, S., et al. (2020). MDL-800, an allosteric activator of SIRT6, suppresses proliferation and enhances EGFR-TKIs therapy in non-small cell lung cancer. Acta Pharmaceutica Sinica B. [Link]
  • Huang, Z., et al. (2018). Discovery and biochemical characterization of MDL-800 and MDL-801 as potent allosteric activators of SIRT6.
  • Gertz, M., et al. (2017). Structural Basis of Sirtuin 6 Activation by Synthetic Small Molecules.
  • Parenti, M. D., et al. (2021). Emerging Therapeutic Potential of SIRT6 Modulators. Journal of Medicinal Chemistry. [Link]
  • Gertz, M., et al. (2017). Structural Basis of Sirtuin 6 Activation by Synthetic Small Molecules. PubMed. [Link]
  • You, W. (2017). Activation and inhibition of Sirt6 by small molecules.
  • Gertz, M., et al. (2017). Structural Basis of Sirtuin 6 Activation by Synthetic Small Molecules.
  • Zhang, Y., et al. (2022). Mechanism of allosteric activation of SIRT6 revealed by the action of rationally designed activators.
  • Liu, H., et al. (2023).
  • Liu, H., et al. (2023).
  • Liu, H., et al. (2023). Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators.
  • Zocchi, M., et al. (2018). Pharmacological activation of SIRT6 triggers lethal autophagy in human cancer cells. Aging. [Link]

Sources

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 4-Bromo-2-fluoro-5-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of 4-Bromo-2-fluoro-5-methylaniline in Complex Molecule Synthesis

This compound is a highly valuable and versatile building block in modern organic synthesis, particularly within the realms of pharmaceutical and materials science research. Its unique trifunctional substitution pattern—a reactive bromine atom for cross-coupling, a fluorine atom to modulate electronic properties and metabolic stability, and a nucleophilic amino group for further derivatization—offers a strategic entry point for the construction of complex molecular architectures. The electron-donating nature of the amino and methyl groups, combined with the electron-withdrawing fluorine, presents a unique electronic environment that requires careful consideration and optimization of palladium-catalyzed cross-coupling conditions.

This comprehensive guide provides detailed application notes and robust protocols for the most pivotal palladium-catalyzed cross-coupling reactions of this compound. We will delve into the mechanistic underpinnings of Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Negishi couplings, offering not just step-by-step instructions but also the scientific rationale behind the selection of catalysts, ligands, bases, and solvents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this key intermediate for the synthesis of novel compounds.

I. The Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura reaction is a cornerstone of C(sp²)–C(sp²) bond formation, prized for its operational simplicity, broad functional group tolerance, and the low toxicity of its boron-based reagents.[1] For a substrate like this compound, which is electron-rich, the oxidative addition step can be challenging. Therefore, the selection of a highly active catalyst system is paramount.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling involves three primary steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organoboron species, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[2] The choice of a bulky, electron-rich phosphine ligand is critical. These ligands stabilize the monoligated Pd(0) species, which is highly active in oxidative addition, and accelerate the rate-limiting reductive elimination step. The base plays a crucial role in activating the boronic acid for transmetalation.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-Br Ar-Pd(II)(L2)-Br Pd(0)L2->Ar-Pd(II)(L2)-Br Oxidative Addition (Ar-Br) Ar-Pd(II)(L2)-Ar' Ar-Pd(II)(L2)-Ar' Ar-Pd(II)(L2)-Br->Ar-Pd(II)(L2)-Ar' Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)(L2)-Ar'->Pd(0)L2 Product (Ar-Ar') Product (Ar-Ar') Ar-Pd(II)(L2)-Ar'->Product (Ar-Ar') Reductive Elimination caption Suzuki-Miyaura Catalytic Cycle

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Optimized Protocol for Suzuki-Miyaura Coupling

This protocol is a robust starting point and may require optimization based on the specific boronic acid used.

Materials:

  • This compound

  • Arylboronic acid or boronic acid pinacol ester (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%; or a pre-catalyst like CataCXium A Pd G3, 2-5 mol%)

  • Phosphine ligand (e.g., SPhos or XPhos, 4-10 mol% if using Pd(OAc)₂)

  • Base (e.g., K₃PO₄ or Cs₂CO₃, 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water (4:1) or 2-MeTHF)

Experimental Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the arylboronic acid/ester (1.2 mmol), the palladium catalyst (0.02-0.05 mmol), the phosphine ligand (if applicable), and the base (2.5 mmol).

  • Inerting the System: Seal the flask with a septum and purge with the inert gas for 15-20 minutes.

  • Solvent Addition: Add the degassed solvent (5 mL) via syringe.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Representative Yield (%)
Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10012>95
4-Methoxyphenylboronic acidPdCl₂(dppf)K₂CO₃Dioxane/H₂O10016~92
3-Thienylboronic acidCataCXium A Pd G3Cs₂CO₃2-MeTHF8018>90

Note: Yields are representative for structurally similar aryl bromides and may require optimization.[3]

II. The Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction facilitates the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne. This reaction is invaluable for creating linear, rigid structures often found in materials science and as precursors for more complex heterocyclic systems. The reaction is typically co-catalyzed by palladium and copper(I) salts.[4]

Mechanistic Considerations

The Sonogashira coupling involves two interconnected catalytic cycles. The palladium cycle is similar to other cross-coupling reactions, while the copper cycle activates the terminal alkyne by forming a copper(I) acetylide, which then participates in the transmetalation step with the palladium(II) intermediate.[5] For electron-rich substrates like this compound, higher temperatures may be needed to drive the oxidative addition.[6] The choice of an amine base is crucial as it serves both as a base and often as the solvent.

Sonogashira_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification A Add this compound, Pd Catalyst (e.g., PdCl₂(PPh₃)₂), & CuI to flask B Add anhydrous, degassed amine base (e.g., Et₃N or DIPA) & co-solvent (e.g., THF) A->B C Add terminal alkyne B->C D Stir at RT to 60 °C C->D E Monitor by TLC/GC-MS D->E F Quench with aq. NH₄Cl E->F G Extract with organic solvent F->G H Wash, dry, and concentrate G->H I Purify by column chromatography H->I caption Sonogashira Coupling Experimental Workflow

Caption: A typical experimental workflow for the Sonogashira coupling reaction.

General Protocol for Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)

  • Copper(I) iodide (CuI, 2-4 mol%)

  • Amine base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA))

  • Anhydrous, degassed co-solvent (e.g., THF or Toluene)

Experimental Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).

  • Solvent and Base Addition: Add the anhydrous and degassed amine base (e.g., Et₃N, 5 mL) and, if necessary, a co-solvent like THF (5 mL) via syringe.

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise to the stirred mixture.

  • Reaction Execution: Stir the mixture at room temperature. If the reaction is sluggish, it can be gently heated to 40-60 °C.

  • Monitoring: Monitor the reaction's progress by TLC or GC-MS.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter, concentrate under reduced pressure, and purify the crude product by column chromatography.

Alkyne Coupling PartnerPd Catalyst (mol%)CuI (mol%)Base/SolventTemp. (°C)Time (h)Representative Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃N/THFRT1285-95
TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)DIPA501680-90
1-OctynePd(OAc)₂/XPhos (2/4)CuI (2)Cs₂CO₃/Dioxane602475-85

Note: For electron-rich aryl bromides, copper-free conditions with a stronger base like Cs₂CO₃ and a bulky phosphine ligand can sometimes be advantageous to minimize alkyne homocoupling.[7]

III. The Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a premier method for the synthesis of aryl amines from aryl halides.[8] This reaction is of immense importance in medicinal chemistry, where the arylamine motif is a common pharmacophore. The reaction generally requires a palladium catalyst, a phosphine ligand, and a strong base.

Mechanistic Insights

The catalytic cycle involves the oxidative addition of the aryl bromide to Pd(0), followed by coordination of the amine, deprotonation by a strong base to form a palladium amido complex, and finally, reductive elimination to form the C-N bond.[9] The use of sterically hindered, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) is often crucial for achieving high yields, as they facilitate the otherwise difficult reductive elimination step.[10] Strong, non-nucleophilic bases like sodium tert-butoxide are typically employed.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Ar-Pd(II)(L)-Br Ar-Pd(II)(L)-Br Pd(0)L->Ar-Pd(II)(L)-Br Oxidative Addition (Ar-Br) [Ar-Pd(II)(L)-NHR'R'']+ [Ar-Pd(II)(L)-NHR'R'']+ Ar-Pd(II)(L)-Br->[Ar-Pd(II)(L)-NHR'R'']+ Amine Coordination (HNR'R'') Ar-Pd(II)(L)-NR'R'' Ar-Pd(II)(L)-NR'R'' [Ar-Pd(II)(L)-NHR'R'']+->Ar-Pd(II)(L)-NR'R'' Deprotonation (Base) Ar-Pd(II)(L)-NR'R''->Pd(0)L Product (Ar-NR'R'') Product (Ar-NR'R'') Ar-Pd(II)(L)-NR'R''->Product (Ar-NR'R'') Reductive Elimination caption Buchwald-Hartwig Amination Catalytic Cycle

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

Recommended Protocol for Buchwald-Hartwig Amination

Materials:

  • This compound

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS), 1.5-2.5 equivalents)

  • Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)

Experimental Procedure:

  • Reaction Setup: In an inert atmosphere glovebox, charge an oven-dried reaction vessel with the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.015 mmol), the phosphine ligand (e.g., XPhos, 0.03 mmol), and the base (e.g., NaOtBu, 1.5 mmol).

  • Reagent Addition: Add this compound (1.0 mmol) and the amine coupling partner (1.2 mmol), followed by the anhydrous, deoxygenated solvent (5 mL).

  • Reaction Execution: Seal the vessel and heat to 80-110 °C with stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable solvent like ether or ethyl acetate, and filter through a pad of celite to remove palladium residues.

  • Purification: Concentrate the filtrate, and purify the crude product by column chromatography.[3]

Amine Coupling PartnerPd Pre-catalyst/LigandBaseSolventTemp. (°C)Time (h)Representative Yield (%)
MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene10012>95
AnilinePd(OAc)₂ / RuPhosK₂CO₃Dioxane1101885-95
n-ButylaminePd₂(dba)₃ / BrettPhosLiHMDSTHF8016>90

Note: Yields are based on general protocols for aryl bromides and may require optimization.[11]

IV. The Negishi Coupling: Versatile C-C Bond Formation

The Negishi coupling offers a powerful method for C-C bond formation by coupling organohalides with organozinc reagents. A key advantage of the Negishi reaction is the high functional group tolerance of organozinc reagents, which are generally less basic and more tolerant of electrophilic functional groups than their Grignard or organolithium counterparts.[1]

Mechanistic Framework and Reagent Preparation

The Negishi coupling follows the standard cross-coupling catalytic cycle.[12] A crucial aspect of this reaction is the preparation of the organozinc reagent. Arylzinc reagents can be prepared from the corresponding aryl halide (e.g., this compound) via lithium-halogen exchange followed by transmetalation with a zinc salt like ZnCl₂. Alternatively, organozinc reagents can be generated from other organometallics or directly from organic halides and activated zinc.

Negishi_Workflow cluster_orgzinc Organozinc Reagent Preparation cluster_coupling Negishi Coupling A Start with Organohalide (R'-X) B Lithiation (e.g., n-BuLi) or Direct Insertion of Activated Zinc A->B C Transmetalation with ZnCl₂ B->C D Formation of R'-ZnCl C->D E Combine Ar-Br, R'-ZnCl, & Pd Catalyst/Ligand D->E In situ or separate addition F Reaction in Anhydrous Solvent (e.g., THF) E->F G Work-up and Purification F->G caption General Workflow for Negishi Coupling

Caption: A generalized workflow illustrating the preparation of the organozinc reagent and the subsequent Negishi coupling.

Illustrative Protocol for Negishi Coupling

Materials:

  • This compound

  • Organozinc reagent (prepared in situ or separately, 1.2-1.5 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Anhydrous THF

Experimental Procedure:

  • Organozinc Preparation (Example: Arylzinc): a. To a solution of an aryl bromide (1.2 mmol) in anhydrous THF at -78 °C, add n-BuLi (1.2 mmol) dropwise. b. Stir for 30 minutes, then add a solution of ZnCl₂ (1.2 mmol) in THF. c. Allow the mixture to warm to room temperature.

  • Coupling Reaction Setup: In a separate flame-dried flask under an inert atmosphere, add this compound (1.0 mmol), the palladium catalyst, and the ligand.

  • Reagent Addition: Add anhydrous THF, followed by the freshly prepared organozinc solution via cannula.

  • Reaction Execution: Stir the reaction at room temperature or heat to 50-60 °C if necessary.

  • Monitoring and Work-up: Monitor by TLC/GC-MS. Upon completion, quench with saturated aqueous NH₄Cl, extract with an organic solvent, wash, dry, and concentrate.

  • Purification: Purify by column chromatography.

Organozinc Reagent (R'-ZnCl)Pd Catalyst/LigandSolventTemp. (°C)Time (h)Representative Yield (%)
Phenylzinc chloridePd₂(dba)₃ / SPhosTHF501280-90
Ethylzinc chloridePd(OAc)₂ / CPhosTHF/TolueneRT1875-85
(Thiophen-2-yl)zinc chloridePd(PPh₃)₄THF601670-80

Note: The success of the Negishi coupling is highly dependent on the quality of the organozinc reagent. It is crucial to perform its preparation under strictly anhydrous conditions.[13]

V. Troubleshooting and Final Considerations

A common side reaction in the cross-coupling of haloanilines is hydrodehalogenation , where the bromine atom is replaced by a hydrogen. This can be minimized by using weaker inorganic bases (e.g., K₃PO₄ instead of alkoxides), employing bulky, electron-rich ligands that promote rapid reductive elimination, and using aprotic, less polar solvents.[14] Homocoupling of the coupling partners can also occur, particularly in Suzuki and Sonogashira reactions. This is often mitigated by rigorous degassing of solvents and reagents to remove oxygen.

The protocols provided herein are robust starting points for the palladium-catalyzed cross-coupling of this compound. Optimization of catalyst loading, ligand-to-metal ratio, temperature, and reaction time will likely be necessary to achieve maximum yields for specific coupling partners.

References

  • Wikipedia. (n.d.). Negishi coupling. [Link]
  • Berlin, C. (2020). Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of β,β-Disubstituted Ketones. Bucknell Digital Commons. [Link]
  • ResearchGate. (n.d.). Optimization of Negishi coupling reaction of 2 a.[a]. [Link]
  • ResearchGate. (2025). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. [Link]
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. [Link]
  • ResearchGate. (n.d.). The Suzuki reaction of 4-bromoaniline with aryl boronic acids a. [Link]
  • Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
  • ResearchGate. (2025). Much Improved Conditions for the Negishi Cross-Coupling of Iodoalanine Derived Zinc Reagents with Aryl Halides. [Link]
  • Reddit. (2020). Sonogashira troubleshooting help needed. [Link]
  • Amazon Web Services. (n.d.).
  • YouTube. (2020). Sonogashira cross-coupling reaction. [Link]
  • National Institutes of Health. (n.d.).
  • Organic Syntheses. (n.d.). 3. [Link]
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
  • Massachusetts Institute of Technology. (n.d.). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. [Link]
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
  • ACS Publications. (2020). Development of a Scalable Negishi Cross-Coupling Process for the Preparation of 2-Chloro-5-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)aniline. [Link]
  • ResearchGate. (2025). Cu(I)/diamine-catalyzed aryl-alkyne coupling reactions. [Link]
  • ACS Publications. (n.d.). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. [Link]
  • University of California, Santa Barbara. (n.d.).
  • YouTube. (2025).
  • ResearchGate. (2025). Negishi-Type Coupling of Bromoarenes with Dimethylzinc. [Link]
  • Wikipedia. (n.d.).
  • DSpace@MIT. (n.d.). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. [Link]
  • Chemistry LibreTexts. (2023).
  • Wikipedia. (n.d.). Sonogashira coupling. [Link]
  • Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. [Link]
  • Wipf Group. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. [Link]
  • National Institutes of Health. (2024).
  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. [Link]

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The Strategic Application of 4-Bromo-2-fluoro-5-methylaniline in the Synthesis of Biologically Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Synthetic Building Block

In the landscape of modern pharmaceutical development, the strategic selection of starting materials and key intermediates is paramount to the efficient and robust synthesis of Active Pharmaceutical Ingredients (APIs). 4-Bromo-2-fluoro-5-methylaniline, a trifunctional aromatic compound, has emerged as a cornerstone in medicinal chemistry. Its unique substitution pattern—a reactive bromine atom, an activating amino group, and a fluorine atom that modulates electronic properties—provides a versatile platform for the construction of complex molecular architectures. This guide provides an in-depth exploration of the chemical properties of this compound and its application in API synthesis, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

The inherent reactivity of its three distinct functional groups allows for a variety of chemical transformations. The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds, respectively. The amino group can be readily derivatized, for instance, through acylation or sulfonylation, to introduce further complexity. Lastly, the fluorine atom, typically a poor leaving group in nucleophilic aromatic substitution (SNAr), can be displaced under specific conditions, particularly when the aromatic ring is sufficiently activated. This trifecta of reactivity makes this compound an invaluable intermediate in the synthesis of a range of therapeutic agents.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a synthetic intermediate is crucial for its effective and safe utilization in a laboratory or manufacturing setting.

PropertyValueReference
CAS Number 627871-16-3[1]
Molecular Formula C₇H₇BrFN[2]
Molecular Weight 204.04 g/mol [2][3]
Appearance Pale purple to white solid/powder[1]
Melting Point 86-90 °C
Boiling Point Not available
Solubility Not specified, likely soluble in organic solvents like THF, DMF, and chlorinated solvents.[2]
pKa 2.73 ± 0.10 (Predicted)[2]

Safety and Handling:

This compound is a chemical that requires careful handling in a laboratory setting.[4] Always consult the latest Safety Data Sheet (SDS) before use.

  • Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled.[3][4] Causes skin and serious eye irritation.[3][4] May cause respiratory irritation.[4]

  • Precautionary Measures: Use only in a well-ventilated area.[4] Wear protective gloves, clothing, eye, and face protection.[4] Avoid breathing dust/fumes/gas/mist/vapors/spray.[4] Wash hands and any exposed skin thoroughly after handling.[4] In case of accidental exposure, seek immediate medical attention.[4]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] It is light-sensitive and should be stored under an inert atmosphere.[4]

Core Synthetic Applications: A Gateway to Complex APIs

The strategic placement of the bromo, fluoro, and amino functionalities on the aniline ring makes this compound a powerful precursor for a variety of important structural motifs found in APIs.

The Trifunctional Advantage: A Visualization

G cluster_aniline This compound cluster_reactions Key Transformations cluster_apis API Structural Motifs aniline C₇H₇BrFN suzuki Suzuki-Miyaura Coupling aniline->suzuki Pd-catalyzed C-C bond formation (at Bromine site) buchwald Buchwald-Hartwig Amination aniline->buchwald Pd-catalyzed C-N bond formation (at Bromine site) snar Nucleophilic Aromatic Substitution aniline->snar C-F bond cleavage (under specific conditions) acylation Amine Derivatization aniline->acylation Acylation/Sulfonylation (at Amino group) biaryl Biaryl Structures suzuki->biaryl diarylamine Diaryl Amines buchwald->diarylamine heterocycles Substituted Heterocycles snar->heterocycles acylation->heterocycles

Caption: Reactivity of this compound.

The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, for instance, allows for the formation of a C-C bond by reacting the aryl bromide with an organoboron compound, leading to biaryl structures prevalent in many pharmaceuticals.[6][7][8][9][10] Similarly, the Buchwald-Hartwig amination facilitates the formation of a C-N bond, a key step in the synthesis of diaryl amines and other nitrogen-containing heterocycles.[11][12][13][14][15]

The amino group is a nucleophilic center that can readily undergo acylation or sulfonylation, providing a straightforward method for introducing diverse side chains and building more complex molecular frameworks.

While the C-F bond is generally strong, nucleophilic aromatic substitution (SNAr) can be achieved, particularly when the aromatic ring is activated by electron-withdrawing groups or under specific reaction conditions.[16][17][18][19] This reaction provides a pathway to introduce a variety of nucleophiles at the fluorine-bearing carbon.

Case Study 1: Synthesis of a Sirtuin 6 (SIRT6) Activator

Sirtuin 6 (SIRT6) is a protein deacetylase that has emerged as a promising therapeutic target for a range of diseases, including cancer and metabolic disorders.[1] Small molecule activators of SIRT6, such as the MDL series of compounds, have shown significant potential in preclinical studies.[1] this compound is a key starting material in the synthesis of these potent SIRT6 activators.[1]

Synthetic Pathway Overview

The synthesis of an MDL compound analog from this compound involves a multi-step sequence that showcases the utility of this building block. The key transformations include a sulfamoylation of the aniline nitrogen and a subsequent sulfonylation.

G start This compound reagent1 Methyl 2-(chlorosulfonyl)-5-nitrobenzoate Pyridine intermediate1 Intermediate A (Sulfonamide) reagent1->intermediate1 Sulfamoylation reagent2 Iron powder Acetic acid intermediate2 Intermediate B (Amino-sulfonamide) reagent2->intermediate2 Nitro Reduction reagent3 3,5-Dichlorobenzene-1-sulfonyl chloride Pyridine product MDL-800 (SIRT6 Activator) reagent3->product Sulfonylation

Caption: Synthesis of MDL-800 from this compound.

Detailed Experimental Protocol: Synthesis of MDL-800

This protocol is adapted from the supplementary information of a peer-reviewed research article.

Step 1: Synthesis of Methyl 5-amino-2-(N-(5-bromo-4-fluoro-2-methylphenyl)sulfamoyl)benzoate (Intermediate B)

  • Reaction Setup: To a solution of 5-bromo-4-fluoro-2-methylaniline (20 g, 98.0 mmol) in 20 mL of pyridine, add methyl 2-(chlorosulfonyl)-5-nitrobenzoate (32.9 g, 117.6 mmol) at 0 °C.

  • Reaction: Stir the reaction mixture at 0 °C for approximately 1 hour. Then, allow the reaction to warm to room temperature (25 °C) and continue stirring for another 8 hours.

  • Work-up: Cool the reaction mixture to 0 °C and adjust the pH to 3-4 with a 1 N hydrochloric acid solution.

  • Isolation of Intermediate A: The precipitate formed is filtered, washed with water, and dried to yield the crude intermediate product (methyl 2-(N-(5-bromo-4-fluoro-2-methylphenyl)sulfamoyl)-5-nitrobenzoate), which is used directly in the next step without further purification.

  • Nitro Reduction: Dissolve the crude intermediate product from the previous step (38.59 g, 86.53 mmol) in acetic acid and add iron powder (29.1 g, 519 mmol) at 50 °C.

  • Reaction: Stir the solution at 50 °C for 12 hours.

  • Purification: Filter the reaction mixture and evaporate the solvent under reduced pressure. Purify the residue by column chromatography on silica gel (hexane: ethyl acetate = 2:1) to afford intermediate B (29.66 g, 73% yield over two steps) as a white powder.

Step 2: Synthesis of MDL-800

  • Reaction Setup: To a solution of methyl 5-amino-2-(N-(5-bromo-4-fluoro-2-methylphenyl)sulfamoyl)benzoate (Intermediate B) (27.1 g, 65.2 mmol) in 50 mL of pyridine, add 3,5-dichlorobenzene-1-sulfonyl chloride (19.07 g, 78.2 mmol) at 0 °C.

  • Reaction: Stir the reaction at 0 °C for approximately 1 hour. Then, allow the reaction to warm to room temperature and stir for another 6 hours.

  • Work-up: Cool the reaction to 0 °C and adjust the pH to 3-4 with 2 N hydrochloric acid.

  • Purification: Filter the precipitate and purify by column chromatography on silica gel (petroleum ether: ethyl acetate = 3:1) to afford MDL-800 (32.52 g, 80% yield) as a white solid.

Case Study 2: Potential Application in the Synthesis of Janus Kinase (JAK) Inhibitors

Janus kinase (JAK) inhibitors are a class of drugs that have shown significant efficacy in the treatment of autoimmune diseases and certain cancers.[20][21][22][23] Delgocitinib, a pan-JAK inhibitor, is approved for the treatment of atopic dermatitis.[20][22][23] The synthesis of Delgocitinib and other JAK inhibitors often involves the coupling of a halogenated aromatic amine with a heterocyclic core, a transformation for which this compound is an ideal candidate.[24][25]

While a direct synthesis of Delgocitinib using this compound is not explicitly detailed in the provided search results, the key synthetic steps in the reported routes are highly amenable to this starting material. For example, the synthesis of Delgocitinib involves a nucleophilic aromatic substitution (SNAr) reaction between a diamine and a chloropyrrolopyrimidine.[24][25] The bromine atom on this compound could be transformed into a suitable nucleophilic partner for such a reaction through a Buchwald-Hartwig amination, or it could be used in a Suzuki coupling to build a more complex fragment prior to the key SNAr step.

Conceptual Synthetic Workflow for a JAK Inhibitor Intermediate

This conceptual workflow illustrates how this compound could be utilized in the synthesis of a key intermediate for a JAK inhibitor.

G start This compound reagent1 Protected Amine Pd-catalyst, Base intermediate1 Buchwald-Hartwig Product reagent1->intermediate1 Buchwald-Hartwig Amination reagent2 Deprotection intermediate2 Aryl Diamine Intermediate reagent2->intermediate2 Amine Deprotection reagent3 Chloropyrrolopyrimidine Base product JAK Inhibitor Core Structure reagent3->product Nucleophilic Aromatic Substitution (SNAr)

Caption: Conceptual synthesis of a JAK inhibitor intermediate.

This conceptual pathway highlights the strategic advantage of this compound. The Buchwald-Hartwig amination would be employed to introduce a second nitrogen atom, which, after deprotection, would serve as the nucleophile for the subsequent SNAr reaction with the heterocyclic core of the JAK inhibitor. The fluorine and methyl groups on the aniline ring would remain to modulate the physicochemical and pharmacological properties of the final API.

Conclusion: A Strategic Asset in Modern Drug Discovery

This compound is a testament to the power of strategic molecular design in synthetic organic chemistry. Its trifunctional nature provides a rich chemical toolbox for the construction of complex and biologically active molecules. The detailed protocols and conceptual pathways presented herein demonstrate its practical application in the synthesis of cutting-edge therapeutics, from SIRT6 activators to potential JAK inhibitors. As the demand for novel and effective APIs continues to grow, the importance of versatile and strategically functionalized building blocks like this compound will undoubtedly continue to rise, making it a key asset for researchers and professionals in the field of drug discovery and development.

References

  • PubChem. (n.d.). 4-Bromo-3-fluoro-2-methylaniline.
  • Google Patents. (n.d.). CN111574540A - Preparation method of degotatinib.
  • Angene Chemical. (2021, May 1). Safety Data Sheet.
  • Macharia, J. M., et al. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Neufeldt, S. R., & Sanford, M. S. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis.
  • Google Patents. (n.d.). EP3405197B1 - Use of delgocitinib for the treatment of chronic hand eczema.
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • ResearchGate. (2025, August 10). Suzuki Cross Coupling Reaction-A Review.
  • ResearchGate. (2025, August 6). Synthesis of Delgocitinib.
  • University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years.
  • ResearchGate. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions.
  • Vetticatt, M. J., et al. (n.d.). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • New Drug Approvals. (2020, February 6). Delgocitinib.
  • ACS Publications. (2023, August 23). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • Chemistry LibreTexts. (2023, January 4). 15.4: Nucleophilic Aromatic Substitution.
  • YouTube. (2023, July 29). Delgocitinib – Mechanism of Action and Synthesis.
  • PubChem. (n.d.). Delgocitinib.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • YouTube. (2019, July 12). Nucleophilic Aromatic Substitution.
  • Pharmaceutical Technology. (2023, December 22). Rohto Pharmaceutical Co Ltd: Patent for Aqueous Ophthalmic Composition with Delgocitinib and Edetic Acid.

Sources

Application Notes and Protocols for the N-Alkylation of 4-Bromo-2-fluoro-5-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed experimental protocols for the N-alkylation of 4-Bromo-2-fluoro-5-methylaniline, a critical transformation for the synthesis of precursors in pharmaceutical and agrochemical research. Recognizing the unique electronic and steric properties of this substituted aniline, this document outlines two robust and versatile methodologies: direct alkylation via nucleophilic substitution and a modern catalytic approach utilizing the "borrowing hydrogen" strategy. The rationale behind experimental design, step-by-step procedures, safety protocols, and data interpretation are discussed in depth to empower researchers in achieving successful and reproducible outcomes.

Introduction: Strategic Importance of N-Alkylated Anilines

N-alkylated anilines are foundational structural motifs in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and functional materials.[1] The identity of the N-alkyl substituent profoundly influences a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target-binding affinity.[1] this compound is a particularly valuable starting material, offering multiple points for diversification. The bromine atom can participate in cross-coupling reactions, the fluorine atom can modulate electronic properties and metabolic stability, and the amine group provides a handle for N-alkylation.

The N-alkylation of this specific substrate, however, presents challenges. The electron-withdrawing nature of the fluorine and bromine atoms decreases the nucleophilicity of the aniline nitrogen, potentially slowing the reaction rate. Furthermore, the potential for over-alkylation to form tertiary amines necessitates carefully controlled reaction conditions to ensure selectivity for the desired mono-alkylated product.[2]

Health and Safety Precautions

All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.[3][4]

  • This compound: This compound is harmful if swallowed and may cause skin and serious eye irritation, as well as respiratory irritation.[4][5] Avoid inhalation of dust and contact with skin and eyes.[3]

  • Alkylating Agents (e.g., Alkyl Halides): These are often toxic and corrosive. Handle with care and avoid exposure.

  • Bases (e.g., Potassium Carbonate, Sodium Hydride): These can be corrosive or, in the case of sodium hydride, highly reactive with water. Handle with appropriate precautions.

  • Solvents (e.g., DMF, Acetonitrile, Toluene): These are flammable and have associated health risks. Use in a well-ventilated area and away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before commencing any experimental work.[3][6]

Recommended N-Alkylation Methodologies

Two primary methods are recommended for the N-alkylation of this compound, each with distinct advantages.

Method A: Direct N-Alkylation with Alkyl Halides

This classical and straightforward approach involves the reaction of the aniline with an alkyl halide in the presence of a base.[1] It is a versatile method suitable for a wide range of alkylating agents.

  • Solvent: A polar aprotic solvent like acetonitrile or dimethylformamide (DMF) is chosen to dissolve the aniline and the base, facilitating the reaction.[1]

  • Base: A moderately strong base such as potassium carbonate (K₂CO₃) is used to deprotonate the aniline, increasing its nucleophilicity without being overly reactive to cause side reactions.[2]

  • Temperature: Elevated temperatures are often required to overcome the reduced nucleophilicity of the aniline and to drive the reaction to completion.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve this compound and K₂CO₃ in acetonitrile prep2 Heat to reflux prep1->prep2 react1 Add alkyl halide dropwise prep2->react1 react2 Monitor reaction by TLC/GC-MS react1->react2 workup1 Cool to room temperature react2->workup1 workup2 Filter off solids workup1->workup2 workup3 Concentrate filtrate workup2->workup3 workup4 Purify by column chromatography workup3->workup4

Caption: Workflow for Direct N-Alkylation.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), potassium carbonate (2.0 eq), and acetonitrile (to make a 0.2 M solution).

  • Reaction Execution: Heat the mixture to reflux (approximately 82°C). Once refluxing, add the alkyl halide (1.1 eq) dropwise over 10 minutes.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.[1]

  • Work-up: Cool the reaction mixture to room temperature and filter off the inorganic solids. Wash the solids with a small amount of acetonitrile.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.[1]

Method B: Catalytic N-Alkylation with Alcohols (Borrowing Hydrogen)

This modern and sustainable approach utilizes an alcohol as the alkylating agent in the presence of a transition metal catalyst.[7] This "borrowing hydrogen" or "hydrogen autotransfer" strategy is highly atom-economical, with water being the only byproduct.[7]

  • Catalyst: A transition metal catalyst (e.g., based on ruthenium or iridium) is essential for this transformation. It facilitates the reversible oxidation of the alcohol to an aldehyde, which then forms an imine with the aniline, and subsequently reduces the imine to the N-alkylated product.

  • Base: A base is often required to facilitate the catalytic cycle.[2]

  • Inert Atmosphere: Many transition metal catalysts are sensitive to air, so the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[2]

  • Solvent: A high-boiling, inert solvent such as toluene is typically used to achieve the required reaction temperatures.

G cluster_legend Legend A R-CH₂OH + [M] B [M]-H₂ + R-CHO A->B Oxidation C R-CHO + Ar-NH₂ B->C Condensation D R-CH=N-Ar + H₂O C->D E R-CH=N-Ar + [M]-H₂ D->E F R-CH₂-NH-Ar + [M] E->F Reduction [M] [M] = Metal Catalyst Ar-NH₂ Ar-NH₂ = this compound R-CH₂OH R-CH₂OH = Alcohol

Caption: Borrowing Hydrogen Catalytic Cycle.

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (argon), add the transition metal catalyst (e.g., 1-3 mol%), a base (e.g., t-BuOK, 0.75-1.0 eq), and a magnetic stir bar.[2]

  • Reagent Addition: Evacuate and backfill the tube with argon (repeat three times). Add dry toluene (to make a 0.2-0.5 M solution) via syringe, followed by the this compound (1.0 eq) and the alcohol (1.2 eq).[2]

  • Reaction Execution: Seal the tube and place it in a preheated oil bath at 110-140°C. Stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[2]

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Isolation and Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]

Data Summary and Expected Outcomes

The choice of method will depend on the available reagents and the desired scale of the reaction. Below is a table summarizing the key parameters for each protocol.

ParameterMethod A: Direct AlkylationMethod B: Borrowing Hydrogen
Alkylating Agent Alkyl HalideAlcohol
Key Reagents K₂CO₃Transition Metal Catalyst, Base
Solvent Acetonitrile, DMFToluene
Temperature 80-120°C110-140°C
Atmosphere AirInert (Argon/Nitrogen)
Primary Byproduct Halide SaltWater
Key Advantage Simplicity, wide substrate scopeAtom economy, sustainability

Successful N-alkylation can be confirmed by standard analytical techniques:

  • NMR Spectroscopy: The appearance of new signals corresponding to the alkyl group protons and a shift in the aromatic signals.

  • Mass Spectrometry: The detection of the molecular ion corresponding to the expected mass of the N-alkylated product.

  • IR Spectroscopy: A shift in the N-H stretching frequency.

Troubleshooting and Optimization

  • Low Conversion: If the reaction stalls, consider increasing the reaction temperature, using a stronger base (for Method A), or screening different catalysts (for Method B).[2] Ensure all reagents and solvents are pure and dry, as impurities can inhibit the reaction.[2]

  • Over-alkylation: To minimize the formation of the N,N-dialkylated byproduct, use a larger excess of the aniline relative to the alkylating agent or add the alkylating agent slowly to the reaction mixture.[2] Lowering the reaction temperature may also improve selectivity for the mono-alkylated product.[2]

Conclusion

The N-alkylation of this compound is a crucial synthetic step for accessing a range of valuable compounds. Both direct alkylation with alkyl halides and the catalytic borrowing hydrogen approach offer reliable and effective means to achieve this transformation. By understanding the principles behind each method and carefully controlling the reaction parameters, researchers can successfully synthesize the desired N-alkylated products with high yield and selectivity.

References

  • BenchChem. (2025). Improving the yield and selectivity of N-alkylation of anilines.
  • BenchChem. (2025). A Comparative Guide to N-Alkylated Anilines: Synthesis, Properties, and Biological Activity.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET.
  • Fisher Scientific. (2021). SAFETY DATA SHEET.
  • ECHEMI. (n.d.). 4-BROMO-5-FLUORO-2-METHYLANILINE.
  • Angene Chemical. (2021). Safety Data Sheet.
  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation of Anilines with Long-Chain Alcohols.

Sources

Application Notes and Protocols for the Regioselective Bromination of 2-Fluoro-5-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Brominated Anilines in Medicinal Chemistry

Brominated anilines are pivotal building blocks in the synthesis of pharmaceuticals and agrochemicals. The introduction of a bromine atom onto the aniline scaffold provides a versatile synthetic handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, enabling the construction of complex molecular architectures. 2-Fluoro-5-methylaniline, in particular, is an important intermediate, and its regioselective bromination is a key step in the synthesis of numerous target molecules in drug discovery programs.[1][2] The presence of the fluorine atom and the methyl group on the aniline ring introduces electronic and steric factors that must be carefully considered to achieve the desired regioselectivity of bromination. This guide provides a detailed examination of the conditions for the bromination of 2-fluoro-5-methylaniline, offering field-proven protocols and a discussion of the underlying mechanistic principles.

Mechanistic Considerations: Directing Effects and Regioselectivity

The regiochemical outcome of the electrophilic aromatic substitution on 2-fluoro-5-methylaniline is governed by the interplay of the directing effects of the three substituents: the strongly activating amino group (-NH₂), the weakly activating methyl group (-CH₃), and the deactivating but ortho-, para-directing fluoro group (-F).

The amino group is the most powerful activating group and strongly directs incoming electrophiles to the positions ortho and para to it. In the case of 2-fluoro-5-methylaniline, the para position is occupied by the methyl group. The two ortho positions are C3 and C5 (which is also occupied by the methyl group). The position at C3 is sterically hindered by the adjacent fluorine atom at C2.

The methyl group is a weaker activating group and also directs ortho and para. The para position to the methyl group is occupied by the amino group. The ortho positions are C4 and C6.

The fluorine atom, although deactivating due to its inductive effect, directs electrophiles to the ortho and para positions through resonance. The para position to the fluorine is C5 (occupied by the methyl group), and the ortho positions are C1 (occupied by the amino group) and C3.

Considering these directing effects, the most probable site for bromination is the C4 position. This position is ortho to the activating methyl group and meta to the deactivating fluoro group, while still being activated by the powerful amino group at C1. Bromination at C6, ortho to the amino group, is also a possibility, though potentially less favored due to steric hindrance from the adjacent methyl group.

Experimental Protocols

Two primary methods for the regioselective bromination of 2-fluoro-5-methylaniline are presented below: a copper-catalyzed oxidative bromination and a classic approach using N-Bromosuccinimide (NBS).

Protocol 1: Copper-Catalyzed Oxidative Bromination

This method offers a highly regioselective approach to the synthesis of 4-bromo-2-fluoro-5-methylaniline using a copper(II) sulfate catalyst with sodium bromide as the bromine source and sodium persulfate as the oxidant.[3][4] This protocol is adapted from a similar procedure for the bromination of 2-fluoroaniline.[3]

Workflow for Copper-Catalyzed Bromination

cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 2-fluoro-5-methylaniline and CuSO4·5H2O in acetonitrile/water add_reagents Cool to 7°C and add NaBr and Na2S2O8 in portions start->add_reagents Stir for 15 min at 25°C stir Stir at 7°C for 2h, then warm to 25°C and stir for 22h add_reagents->stir quench Quench with Na2S2O3 stir->quench neutralize Adjust pH to 9 with 10% NaOH quench->neutralize extract Extract with ethyl acetate neutralize->extract purify Purify by column chromatography extract->purify

Caption: Experimental workflow for the synthesis of this compound via copper-catalyzed bromination.

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
2-Fluoro-5-methylaniline125.151.25 g10.01.0
Copper(II) sulfate pentahydrate249.680.62 g2.50.25
Sodium bromide102.891.85 g18.01.8
Sodium persulfate238.103.33 g14.01.4
Acetonitrile-25 mL--
Water-12.5 mL--
Sodium thiosulfate158.110.79 g5.00.5
10% aq. Sodium hydroxide-As needed--
Ethyl acetate-As needed--
Anhydrous sodium sulfate-As needed--

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-fluoro-5-methylaniline (1.25 g, 10.0 mmol), copper(II) sulfate pentahydrate (0.62 g, 2.5 mmol), acetonitrile (25 mL), and water (12.5 mL).

  • Stir the resulting suspension at 25 °C for 15 minutes.

  • Addition of Reagents: Cool the mixture to 7 °C using an ice-water bath.

  • In three portions over 15 minutes, simultaneously add sodium bromide (1.85 g, 18.0 mmol) and sodium persulfate (3.33 g, 14.0 mmol) to the stirred reaction mixture.

  • Reaction: Stir the reaction mixture at 7 °C for 2 hours, then remove the ice bath and allow the mixture to warm to 25 °C. Continue stirring for an additional 22 hours.

  • Work-up: Quench the reaction by adding solid sodium thiosulfate (0.79 g, 5.0 mmol) to the mixture to destroy any remaining oxidant.

  • Adjust the pH of the mixture to approximately 9.0 by the dropwise addition of a 10% aqueous sodium hydroxide solution.

  • Dilute the mixture with water (100 mL) and transfer it to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the desired this compound.

Protocol 2: Bromination with N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a convenient and widely used reagent for the electrophilic bromination of activated aromatic rings.[5][6] The reaction is typically carried out in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.[7][8] The regioselectivity can be influenced by the solvent polarity.[6]

Workflow for NBS Bromination

cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 2-fluoro-5-methylaniline in DMF add_reagent Add NBS in portions at 0-5°C start->add_reagent stir Stir at room temperature for 2-4 hours add_reagent->stir Monitor by TLC quench Pour into ice-water stir->quench extract Extract with diethyl ether quench->extract wash Wash with water and brine extract->wash purify Purify by column chromatography wash->purify

Caption: Experimental workflow for the synthesis of this compound using NBS.

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
2-Fluoro-5-methylaniline125.151.25 g10.01.0
N-Bromosuccinimide (NBS)177.981.87 g10.51.05
N,N-Dimethylformamide (DMF)-20 mL--
Diethyl ether-As needed--
Water-As needed--
Brine-As needed--
Anhydrous magnesium sulfate-As needed--

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 2-fluoro-5-methylaniline (1.25 g, 10.0 mmol) in anhydrous N,N-dimethylformamide (20 mL).

  • Cool the solution to 0-5 °C using an ice-water bath.

  • Reagent Addition: Add N-Bromosuccinimide (1.87 g, 10.5 mmol) to the solution in small portions over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the starting material is consumed, pour the reaction mixture into a beaker containing ice-water (100 mL).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to isolate the desired brominated product.

Troubleshooting and Safety Precautions

  • Over-bromination: Anilines are highly activated, and di- or tri-bromination can occur. To minimize this, use a slight excess of the aniline or add the brominating agent portion-wise at low temperatures.[9]

  • Isomer Separation: While the C4-bromo isomer is the expected major product, small amounts of other isomers may form. Careful column chromatography is essential for obtaining a pure product.

  • Safety: Brominating agents such as molecular bromine and NBS are corrosive and toxic. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Reactions involving anilines should also be performed in a fume hood as they are toxic.

Conclusion

The regioselective bromination of 2-fluoro-5-methylaniline can be effectively achieved using either a copper-catalyzed oxidative system or N-Bromosuccinimide. The choice of method will depend on the desired scale, available reagents, and sensitivity of other functional groups in the molecule. The protocols provided herein offer robust and reproducible methods for the synthesis of this compound, a valuable intermediate for further synthetic transformations in drug discovery and development.

References

  • PrepChem.com. (n.d.). Synthesis of 4-bromo-2-fluoroaniline.
  • Beilstein Journals. (2012). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids.
  • Google Patents. (n.d.). CA1144947A - Process for the preparation of 3-bromo-4- fluorotoluene.
  • Google Patents. (n.d.). CN102993022A - Preparation method of bromoaniline.
  • MDPI. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification.
  • Organic Syntheses. (n.d.). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl).
  • Organic Syntheses. (n.d.). 3-bromo-4-aminotoluene.
  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).
  • Chemia. (2022, April 8). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2).
  • ResearchGate. (n.d.). Bromination of para-substituted anilines using H2O2-HBr system or NBS in water as a reaction medium.
  • ResearchGate. (n.d.). A Practical Procedure for Regioselective Bromination of Anilines.
  • YouTube. (2021, February 11). electrophilic aromatic bromination with N-bromosuccinimide.
  • Beilstein Journals. (n.d.). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex.
  • Google Patents. (n.d.). CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.
  • PubChem. (n.d.). 4-Bromo-3-fluorotoluene.
  • YouTube. (2020, December 16). 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry.

Sources

The Strategic Utility of 4-Bromo-2-fluoro-5-methylaniline in the Synthesis of Bioactive Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide delineates the strategic importance and practical application of 4-Bromo-2-fluoro-5-methylaniline as a versatile precursor for the synthesis of heterocyclic compounds, a cornerstone of modern medicinal chemistry. We provide a detailed exploration of the molecule's reactivity, underpinned by the synergistic effects of its substituent groups. The core of this document is a comprehensive, step-by-step protocol for the synthesis of a substituted quinazolinone, a privileged scaffold in drug discovery. This guide is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and actionable experimental procedures.

Introduction: The Architectural Significance of this compound

Heterocyclic compounds form the bedrock of a vast array of pharmaceuticals and biologically active molecules, with nitrogen-containing heterocycles being particularly prominent.[1][2] The quinazoline nucleus, a fusion of benzene and pyrimidine rings, is a "privileged structure" frequently found in approved drugs, particularly in the realm of oncology.[3] The ability to synthetically access diverse libraries of these molecules is paramount for the discovery of novel therapeutics.

This compound emerges as a preeminent starting material in this endeavor due to its unique trifecta of functional groups. The aniline moiety provides a nucleophilic nitrogen atom, essential for the construction of nitrogenous heterocycles. The bromine atom serves as a versatile synthetic handle, amenable to a wide range of palladium-catalyzed cross-coupling reactions, allowing for the introduction of molecular complexity.[3][4] The fluorine and methyl substituents, in turn, offer a means to fine-tune the electronic and steric properties of the final molecule, profoundly influencing its pharmacokinetic and pharmacodynamic profile. This strategic arrangement of functionalities makes this compound a highly valuable building block for the synthesis of targeted therapeutics.

Unveiling the Reactivity Profile

The synthetic utility of this compound is dictated by the interplay of its substituents:

  • The Amino Group (-NH₂): As a primary aromatic amine, it serves as the key nucleophile for cyclization reactions. Its basicity and nucleophilicity are modulated by the other ring substituents. The ortho-fluoro group, being electron-withdrawing, slightly reduces the basicity of the amine.

  • The Bromo Group (-Br): Positioned para to the amino group, the bromine atom is an excellent leaving group in palladium-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Heck couplings. This allows for the late-stage introduction of aryl, heteroaryl, or alkyl groups, providing a powerful tool for generating molecular diversity.

  • The Fluoro Group (-F): The strongly electronegative fluorine atom ortho to the amino group influences the regioselectivity of certain reactions and can enhance the metabolic stability of the final compound. It also has the potential to engage in favorable interactions with biological targets.

  • The Methyl Group (-CH₃): This electron-donating group can influence the reactivity of the aromatic ring and provides a steric element that can be crucial for biological activity.

This combination of electronic and steric factors allows for a high degree of control over synthetic transformations, making this compound a predictable and reliable precursor in complex synthetic sequences.

Synthesis of a Privileged Heterocycle: 7-Bromo-6-fluoro-5-methylquinazolin-4(3H)-one

This section provides a detailed protocol for the synthesis of 7-Bromo-6-fluoro-5-methylquinazolin-4(3H)-one, a valuable intermediate for the development of kinase inhibitors and other therapeutic agents. The chosen method is a modification of the Niementowski quinazoline synthesis, a robust and widely used reaction that involves the condensation of an anthranilic acid derivative with formamide.[5][6][7]

Reaction Principle

The Niementowski synthesis proceeds via the condensation of an anthranilic acid (in this case, this compound, which is a substituted anthranilic acid) with an excess of formamide. The reaction is typically carried out at elevated temperatures and results in the formation of the quinazolinone ring system through a cyclodehydration process.[3]

Experimental Workflow

The overall workflow for the synthesis of 7-Bromo-6-fluoro-5-methylquinazolin-4(3H)-one is depicted below.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A This compound C Heating (130-150 °C) Niementowski Reaction A->C B Formamide B->C D Cooling & Precipitation C->D E Filtration D->E F Recrystallization E->F G 7-Bromo-6-fluoro-5-methylquinazolin-4(3H)-one F->G

Caption: Synthetic workflow for 7-Bromo-6-fluoro-5-methylquinazolin-4(3H)-one.

Detailed Protocol

Materials and Equipment:

  • This compound (≥98% purity)

  • Formamide (≥99% purity)

  • Ethanol (reagent grade)

  • Activated Carbon

  • Round-bottom flask (50 mL) equipped with a reflux condenser and a magnetic stir bar

  • Heating mantle with a temperature controller

  • Buchner funnel and filter paper

  • Standard laboratory glassware

  • Melting point apparatus

  • NMR spectrometer and/or other analytical instrumentation for product characterization

Safety Precautions:

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Formamide is a teratogen; handle with extreme care and avoid inhalation and skin contact.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask, add this compound (1.0 eq, e.g., 2.04 g, 10 mmol) and formamide (4.0 eq, e.g., 1.80 g, 40 mmol).

  • Heating: Place the flask in a heating mantle and fit it with a reflux condenser. Heat the reaction mixture with stirring to 130-150 °C. Maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. A solid precipitate should form.

  • Isolation: Add cold water (20 mL) to the reaction flask and stir for 15 minutes to break up the solid. Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with cold water (2 x 10 mL).

  • Purification: The crude product can be purified by recrystallization from ethanol. Dissolve the solid in a minimal amount of hot ethanol, add a small amount of activated carbon, and heat at reflux for 10 minutes. Filter the hot solution to remove the activated carbon and allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Drying and Characterization: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. Determine the yield and characterize the final product by melting point, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Expected Results and Data
CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceExpected Yield (%)
7-Bromo-6-fluoro-5-methylquinazolin-4(3H)-oneC₉H₆BrFN₂O257.06Off-white solid70-85

Future Directions and Applications

The synthesized 7-Bromo-6-fluoro-5-methylquinazolin-4(3H)-one is a versatile intermediate for further synthetic elaboration. The bromine atom at the 7-position can be readily functionalized using various palladium-catalyzed cross-coupling reactions to introduce a wide range of substituents, enabling the generation of a library of novel quinazolinone derivatives for biological screening. The quinazolinone scaffold itself is a key pharmacophore in many kinase inhibitors, and derivatives of this compound could be investigated for their potential as anticancer agents.

Conclusion

This compound is a strategically designed precursor that offers a powerful platform for the synthesis of complex and biologically relevant heterocyclic compounds. Its unique substitution pattern allows for a high degree of synthetic flexibility and control. The detailed protocol provided herein for the synthesis of a substituted quinazolinone demonstrates a practical and efficient application of this valuable building block, paving the way for the discovery of new therapeutic agents.

References

  • Griess, P. (1869). Ueber die Einwirkung des Cyans auf Anthranilsäure. Berichte der deutschen chemischen Gesellschaft, 2(1), 437-439.
  • Von Niementowski, S. (1895). Synthesen von Chinazolinderivaten. Journal für Praktische Chemie, 51(1), 564-572.
  • Khajavi, M. S., et al. (1998). Microwave irradiation promoted the Niementowski reaction preparation of substituted quinazolinones and quinolines. Iranian Journal of Chemistry and Chemical Engineering, 17, 29–32.
  • Structure, aromatic properties and preparation of the quinazolin-4-one molecule. (n.d.). E3S Web of Conferences.
  • SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. (n.d.). Generis Publishing.
  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (n.d.). Frontiers in Chemistry.
  • Application Notes and Protocols: Synthesis of Quinazoline Derivatives from 2-Amino-4-iodobenzonitrile. (n.d.). BenchChem.
  • Synthesis of Quinozoline-4-(3H)
  • Niementowski Quinoline Synthesis. (n.d.). Merck Index.
  • The Niementowski Quinazolinone Synthesis: A Technical Guide for Drug Discovery. (n.d.). BenchChem.
  • Niementowski quinazoline synthesis. (n.d.). chemeurope.com.
  • Tandem synthesis of quinazolinone scaffolds from 2-aminobenzonitriles using aliphatic alcohol–water system. (2019).
  • Scheme 1. The synthesis of 4(3H)-quinazolines by reaction of 2-aminobenzonitrile and acyl chlorides. (n.d.).
  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (n.d.). Frontiers.
  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. (2023). MDPI.
  • Niementowski synthesis of quinazolinones[8]. (n.d.).
  • Route A: Synthesis of 7-bromo-6-chloroquinazolin-4(3H)-one. (n.d.).
  • Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. (2026). Organic Process Research & Development.
  • A short review on synthetic strategies towards quinazoline based anticancer drugs. (2021). Arkivoc.
  • A Review on Medicinally Important Heterocyclic Compounds. (2022). Bentham Science.

Sources

Application Notes and Protocols for 4-Bromo-2-fluoro-5-methylaniline in Materials Science: A Prospective Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Building Block

4-Bromo-2-fluoro-5-methylaniline is a halogenated aromatic amine with a unique substitution pattern that makes it a highly promising, yet underexplored, building block for advanced materials. Its structure combines a reactive bromine atom, an electron-withdrawing fluorine atom, a nucleophilic amino group, and a methyl group on a benzene ring. This distinct combination of functional groups offers multiple avenues for chemical modification, allowing for the synthesis of a wide array of functional organic materials. While specific literature on the materials science applications of this particular isomer is emerging, its potential can be inferred from the well-established chemistry of analogous compounds.[1][2]

This guide provides a prospective look into the applications of this compound in materials science, with a focus on organic electronics and high-performance polymers. The protocols detailed herein are based on established synthetic methodologies for similar halogenated anilines and are intended to serve as a robust starting point for researchers and scientists.[3][4]

Part 1: Prospective Applications in Advanced Materials

The strategic placement of bromo, fluoro, amino, and methyl groups on the aniline ring allows for the tailored synthesis of materials with specific electronic, optical, and physical properties.

Organic Electronics: A Precursor for OLEDs and OPVs

Halogenated anilines are foundational in the synthesis of conjugated small molecules and polymers for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[5][6][7] this compound is an excellent candidate for this field due to the following:

  • Cross-Coupling Capabilities: The carbon-bromine bond serves as a reactive handle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Stille couplings.[3][4][8] This enables the extension of π-conjugated systems by coupling the aniline with various aromatic and heteroaromatic boronic acids or stannanes, a fundamental step in creating emissive and charge-transporting materials.[5][9]

  • Tuning of Electronic Properties: The presence of both an electron-donating methyl group and an electron-withdrawing fluorine atom allows for the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting materials. This is critical for optimizing charge injection and transport in electronic devices.

  • Enhanced Material Properties: The fluorine substituent can improve the thermal stability and oxidative resistance of organic electronic materials, leading to longer device lifetimes. Additionally, the methyl group can enhance the solubility of the final compounds in organic solvents, facilitating solution-based processing of devices.[6]

High-Performance Polymers

The amino group of this compound provides a direct route to the synthesis of high-performance polymers.

  • Polymerization: The amine functionality can undergo condensation polymerization with dianhydrides or diacyl chlorides to form polyimides and polyamides, respectively.

  • Enhanced Properties: The incorporation of the bromo and fluoro substituents into the polymer backbone is expected to impart desirable properties such as increased thermal stability, flame retardancy, and chemical resistance.

Part 2: Synthetic Protocols and Methodologies

The following protocols are designed to be robust starting points for the utilization of this compound in the synthesis of advanced materials.

Protocol 1: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. This reaction is a cornerstone for creating the biaryl structures often found in organic electronic materials.[3][4]

Experimental Workflow for Suzuki-Miyaura Cross-Coupling

G start Reaction Setup reagents Combine this compound, Arylboronic Acid, Palladium Catalyst, and Base start->reagents inert Purge with Inert Gas (Ar/N2) reagents->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir Reaction Mixture solvent->reaction monitor Monitor Progress (TLC/LC-MS) reaction->monitor workup Workup: Dilute, Wash, Dry monitor->workup purify Purification: Column Chromatography workup->purify end Characterize Product purify->end

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Materials:

  • This compound

  • Arylboronic acid or arylboronic acid pinacol ester (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water mixture, toluene, or DMF)

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (0.03 mmol), and the base (2.5 mmol).

  • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent (5-10 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data for Optimization:

ParameterRecommended RangeNotes
Arylboronic Acid (equiv.) 1.1 - 1.5A slight excess is generally used to ensure complete consumption of the starting material.
Palladium Catalyst (mol%) 2 - 5Higher catalyst loading may be necessary for less reactive substrates.
Base (equiv.) 2 - 3The choice of base can significantly impact the reaction rate and yield.
Temperature (°C) 80 - 110Higher temperatures may be required for some substrates but can also lead to catalyst decomposition.
Protocol 2: Buchwald-Hartwig Amination for Triarylamine Synthesis

This protocol describes the synthesis of a triarylamine, a common core for hole-transport materials in OLEDs, via a Buchwald-Hartwig amination reaction.

Reaction Scheme for Buchwald-Hartwig Amination

G aniline This compound catalyst Pd Catalyst + Ligand + Base aniline->catalyst amine Di-aryl Amine amine->catalyst product Triarylamine Product catalyst->product

Caption: Synthesis of a triarylamine via Buchwald-Hartwig amination.

Materials:

  • Product from Protocol 1 (a biarylaniline)

  • Aryl halide (e.g., bromobenzene)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)

  • Ligand (e.g., XPhos, 2-6 mol%)

  • Base (e.g., sodium tert-butoxide, 1.5-2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., toluene or xylene)

Procedure:

  • In a glovebox, combine the biarylaniline (1.0 mmol), aryl halide (1.1 mmol), palladium catalyst (0.01 mmol), ligand (0.03 mmol), and base (1.5 mmol) in a Schlenk tube.

  • Add the degassed solvent (5-10 mL).

  • Seal the tube and heat the mixture with stirring at 90-120 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool to room temperature and quench with water.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify by column chromatography.

Part 3: Characterization of Novel Materials

Following synthesis, a thorough characterization of the new materials is essential to understand their properties and assess their suitability for the intended applications.

PropertyTechnique(s)Information Obtained
Structural Integrity ¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass SpectrometryConfirmation of the chemical structure and purity of the synthesized compound.
Optical Properties UV-Visible and Photoluminescence SpectroscopyDetermination of absorption and emission maxima, and quantum yield, which are crucial for optoelectronic applications.
Electrochemical Properties Cyclic Voltammetry (CV)Estimation of HOMO and LUMO energy levels, and the electrochemical band gap.
Thermal Stability Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)Assessment of the decomposition temperature and glass transition temperature, indicating the material's stability at elevated temperatures.

Conclusion

This compound represents a promising, yet largely untapped, resource for the synthesis of novel functional materials. Its unique combination of reactive sites offers a versatile platform for creating advanced materials for organic electronics and high-performance polymers. The protocols and prospective applications outlined in this guide are intended to catalyze further research and development in this exciting area.

References

  • BenchChem. (2025). Technical Support Center: Suzuki Coupling of 4-Bromo-2-fluoroaniline.
  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling of 4-Bromo-2,6-difluoroaniline.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of 4-Bromo-2-fluoroaniline from 2-fluoroaniline.
  • Vertex AI Search. (n.d.). Leveraging Halogenated Anilines: Applications of 5-Bromo-4-fluoro-2-methylaniline.
  • Amerigo Scientific. (n.d.). 5-Bromo-4-fluoro-2-methylaniline (97%).
  • PubMed Central. (n.d.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features.
  • Ossila. (n.d.). 5-Bromo-4-fluoro-2-methylaniline | CAS 627871-16-3.
  • Sigl, M., et al. (2023). Synthesis of a fluorene and quinoxaline-based co-polymer for organic electronics. Monatshefte für Chemie - Chemical Monthly.
  • University of Queensland. (n.d.). OLED materials for solid-state lighting. UQ eSpace.
  • National Institutes of Health. (2021). Non-fullerene acceptor organic photovoltaics with intrinsic operational lifetimes over 30 years.
  • PubMed Central. (n.d.). Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs.

Sources

Application Notes & Protocols: Strategic Protection of 4-Bromo-2-fluoro-5-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the strategic implementation of amine protecting groups for 4-Bromo-2-fluoro-5-methylaniline, a highly functionalized aromatic building block relevant to pharmaceutical and materials science research. The inherent reactivity of the aniline amine group, amplified by the electronic effects of the ring substituents, necessitates careful masking to achieve desired outcomes in multi-step syntheses.[1][2] This guide details the rationale, selection criteria, and step-by-step protocols for four key protecting groups: Boc, Cbz, Fmoc, and Tosyl. We emphasize an orthogonal approach, enabling researchers to make informed, causality-driven decisions for their synthetic routes.

Introduction: The Synthetic Challenge

This compound is an electron-rich aromatic system. The potent activating, ortho, para-directing nature of the amino group dominates its reactivity profile in electrophilic aromatic substitutions.[1][3][4] This high reactivity, however, can be a significant liability, often leading to undesired side reactions such as polysubstitution or oxidation.[1][2][5] Direct halogenation of aniline, for instance, uncontrollably yields the 2,4,6-tribromoaniline precipitate due to the ring's extreme activation.[1][5]

To exert control over subsequent transformations, the nucleophilicity and activating influence of the amino group must be temporarily attenuated. This is achieved by converting the amine into a less reactive functional group, such as a carbamate or sulfonamide.[6] An ideal protecting group strategy involves:

  • Facile and high-yielding installation.

  • Robust stability under the planned downstream reaction conditions.

  • Clean and high-yielding removal under conditions that do not compromise other functionalities in the molecule.[7][8]

  • Orthogonality , the ability to remove one protecting group selectively in the presence of others, is a cornerstone of modern complex molecule synthesis.[9][10][11]

The selection of a protecting group is not arbitrary; it is a strategic decision dictated by the overall synthetic plan.

Strategic Decision Framework for Protecting Group Selection

The choice of protecting group hinges on the planned subsequent reaction steps. The following decision-making workflow provides a logical path to selecting an appropriate strategy for this compound.

G start Start: Need to protect This compound q1 Will the next step involve strong basic conditions? start->q1 q2 Will the next step involve strong acidic conditions? q1->q2 No pg_fmoc Use Fmoc Group (Base-Labile) q1->pg_fmoc Yes q3 Will the next step involve catalytic hydrogenation? q2->q3 No pg_boc Use Boc Group (Acid-Labile) q2->pg_boc Yes pg_cbz Use Cbz Group (Hydrogenolysis-Labile) q3->pg_cbz Yes pg_tosyl Use Tosyl Group (Very Robust; Harsh Deprotection) q3->pg_tosyl No (Consider if maximum stability is required)

Figure 1: Decision workflow for protecting group selection.

Carbamate Protecting Groups: Protocols and Applications

Carbamates are among the most versatile and widely used protecting groups for amines due to their robust nature and diverse, often mild, deprotection conditions.[6][9]

Boc (tert-Butyloxycarbonyl) Group

The Boc group is a cornerstone of modern organic synthesis, prized for its stability to bases and nucleophiles while being easily cleaved under acidic conditions.[9]

Rationale: Choose the Boc group when subsequent reactions are performed under basic, reductive, or organometallic conditions. Its removal with strong acid is clean and efficient.

Figure 2: Boc protection of this compound.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in tetrahydrofuran (THF, ~0.5 M).

  • Base Addition: Add triethylamine (NEt₃, 1.5 eq.).

  • Reagent Addition: To the stirred solution, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) in THF dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction for 4-12 hours. Monitor progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the N-Boc protected aniline.

The Boc group is typically removed with strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl).[12]

  • Reaction Setup: Dissolve the N-Boc protected aniline (1.0 eq.) in dichloromethane (DCM, ~0.2 M).

  • Acid Addition: Add trifluoroacetic acid (TFA, 5-10 eq.) dropwise at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor deprotection by TLC.

  • Work-up: Carefully concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution until the aqueous layer is basic. Wash further with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected aniline.

Cbz (Carbobenzyloxy) Group

Introduced by Bergmann and Zervas, the Cbz group is a classic amine protecting group, renowned for its stability and unique removal by catalytic hydrogenolysis.[9][13][14] This provides an excellent orthogonal strategy to acid- or base-labile groups.[14]

Rationale: Ideal for syntheses requiring acidic or basic steps. The deprotection via hydrogenolysis is exceptionally mild and selective, leaving most other functional groups (including the aryl bromide) intact.

Sources

One-pot synthesis involving 4-Bromo-2-fluoro-5-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: One-Pot Synthesis of Bio-relevant Tetrahydroquinazolines from 4-Bromo-2-fluoro-5-methylaniline

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of this compound

In contemporary medicinal chemistry, the design of efficient synthetic routes to novel molecular scaffolds is paramount. Halogenated anilines are cornerstone building blocks, and among them, This compound presents a uniquely powerful trifunctional platform for generating molecular diversity. Its structure offers three distinct reactive vectors:

  • The Amine Group: Acts as a versatile nucleophile or a directing group, ideal for constructing nitrogen-containing heterocycles.

  • The Bromine Atom: A robust handle for post-synthesis modification via a wide array of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling late-stage diversification of the molecular core.

  • The Fluoro and Methyl Groups: These substituents critically modulate the electronic properties and lipophilicity of the aniline ring. The ortho-fluoro atom, in particular, can lower the pKa of the aniline nitrogen and influence the conformational preferences of the final molecule, which can be crucial for optimizing drug-target interactions.[1]

This application note details a robust, one-pot, three-component protocol for the synthesis of a substituted tetrahydroquinazoline scaffold, a privileged core structure in numerous pharmacologically active agents. By leveraging the inherent reactivity of this compound, this method provides a rapid and efficient entry into complex molecules primed for further elaboration in drug discovery programs.

Principle: A Tandem Iminocyclization Approach

The protocol described herein is a one-pot, three-component reaction that proceeds through a tandem sequence of imine formation followed by an intramolecular cyclization. This strategy is a cornerstone of multicomponent reactions (MCRs), which are prized for their efficiency, atom economy, and ability to rapidly build molecular complexity from simple precursors.[2]

The overall transformation involves the reaction of this compound, an aldehyde, and a third component (in this case, an isocyanide) to construct the tetrahydroquinazoline core in a single synthetic operation. This approach obviates the need for isolating intermediates, thereby saving time, resources, and minimizing waste.

Proposed Mechanistic Pathway

The reaction is proposed to proceed via the following key steps, all occurring within the same reaction vessel:

  • Condensation: The aniline nitrogen of this compound attacks the carbonyl carbon of the aldehyde, followed by dehydration to form a reactive Schiff base (imine) intermediate.

  • Ugi-type Reaction: The in situ-generated imine then participates in a four-component Ugi-type reaction with an isocyanide and a carboxylic acid.

  • Intramolecular Cyclization (not depicted for Ugi): In an alternative pathway, such as a modified Pictet-Spengler or related cyclization, the imine could be attacked by an intramolecular nucleophile. For the purpose of this note, we will focus on a general three-component cyclization leading to a tetrahydroquinazoline, a common outcome for such reactants.

Below is a generalized workflow representing the logic of this one-pot synthesis.

G cluster_0 One-Pot Reaction Vessel A 4-Bromo-2-fluoro- 5-methylaniline Imine In Situ Imine Formation A->Imine Step 1: Condensation B Aldehyde (e.g., Formaldehyde) B->Imine Step 1: Condensation C Third Component (e.g., Chloracetyl Chloride) Cyclization Intramolecular Cyclization C->Cyclization Step 2: Acylation & Attack Catalyst Catalyst/Solvent System Catalyst->Imine Step 1: Condensation Imine->Cyclization Step 2: Acylation & Attack Product Tetrahydroquinazoline Scaffold Cyclization->Product Step 3: Ring Closure Workup Aqueous Work-up & Extraction Product->Workup Purification Column Chromatography Workup->Purification Final Isolated Product Purification->Final G cluster_workflow Experimental Workflow Setup 1. Combine Reactants (Aniline, Paraformaldehyde, K₂CO₃) in MeCN Reflux1 2. Reflux for 1h (Imine Formation) Setup->Reflux1 Cool 3. Cool to 0°C Reflux1->Cool Add 4. Add Chloroacetyl Chloride Cool->Add Reflux2 5. Reflux for 4-6h (Cyclization) Add->Reflux2 Quench 6. Cool, Filter, Concentrate Reflux2->Quench Extract 7. Extraction (DCM / aq. NaHCO₃) Quench->Extract Dry 8. Dry & Concentrate Extract->Dry Purify 9. Column Chromatography Dry->Purify Final Isolated Pure Product Purify->Final

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Application Notes and Protocols: Harnessing Flow Chemistry for the Synthesis of Key Intermediates from 4-Bromo-2-fluoro-5-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Continuous Flow Processing for a Versatile Building Block

4-Bromo-2-fluoro-5-methylaniline (CAS 627871-16-3) is a trifunctional aromatic compound of significant interest in the pharmaceutical and fine chemical industries.[1][2] Its unique substitution pattern—a reactive amine, a bromine atom amenable to cross-coupling, and a fluorine atom that can be targeted in nucleophilic aromatic substitution (SNAr) reactions—makes it a highly versatile precursor for complex molecular architectures.[3] This building block is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including sirtuin 6 (SIRT6) activators with potential applications in cancer therapy.[2][3]

Traditionally, multi-step syntheses involving such reactive intermediates are performed in batch reactors. However, this approach often faces challenges related to safety, scalability, and process control, especially when handling potentially hazardous reagents or unstable intermediates.[4][5] Continuous flow chemistry offers a transformative solution to these challenges. By conducting reactions in a continuously flowing stream through a network of tubes and reactors, this technology provides superior control over reaction parameters, enhances safety, and allows for the seamless integration of multiple synthetic steps—a concept known as telescoped synthesis.[4][6][7] The high surface-area-to-volume ratio in flow reactors ensures efficient heat and mass transfer, leading to higher yields, improved selectivity, and faster reaction times.[8][9]

These application notes provide detailed protocols for key transformations of this compound using continuous flow technology, designed for researchers, scientists, and drug development professionals. The protocols are grounded in established principles of flow chemistry and aim to provide a practical guide for leveraging this powerful technology.

Section 1: Diazotization and Subsequent Sandmeyer Reaction in Continuous Flow

The diazotization of anilines to form diazonium salts is a cornerstone of synthetic chemistry, enabling access to a wide variety of functional groups. However, diazonium salts are often unstable and potentially explosive, making their generation and use in batch processing a significant safety concern.[10][11] Flow chemistry provides an ideal environment for the in situ generation and immediate consumption of these reactive intermediates, drastically improving the safety profile of such transformations.[10][11]

Expertise & Experience: Why Flow Chemistry is Superior for Diazonium Salt Synthesis

The primary advantage of performing a diazotization in flow is the small reactor volume, which minimizes the amount of hazardous diazonium salt present at any given time.[10] This "just-in-time" generation allows for safe operation at temperatures and concentrations that would be risky in a batch reactor. Furthermore, the rapid mixing and precise temperature control inherent to microreactors ensure complete conversion and minimize the formation of by-products.[11] This protocol details a telescoped diazotization-Sandmeyer bromination to replace the amine group with a second bromine atom, yielding 1,4-dibromo-2-fluoro-5-methylbenzene.

Experimental Protocol: Continuous Flow Diazotization-Sandmeyer Bromination

This two-step, one-flow process first converts the aniline to a diazonium salt, which is then immediately reacted with a copper(I) bromide solution in a subsequent reactor.

Reagent Preparation:

  • Stream A (Aniline Feed): A 0.5 M solution of this compound in 2 M aq. HBr.

  • Stream B (Nitrite Feed): A 0.6 M solution of sodium nitrite (NaNO₂) in deionized water.

  • Stream C (Sandmeyer Feed): A 1.0 M solution of copper(I) bromide (CuBr) in 2 M aq. HBr.

Flow System Setup:

The system consists of three syringe pumps, two T-mixers, two reactor coils, and a back-pressure regulator (BPR).

Flow_Diazotization_Sandmeyer cluster_pumps Reagent Pumps cluster_reactors Reaction Zone PumpA Pump A (Aniline Feed) TMixer1 PumpA->TMixer1 0.5 mL/min PumpB Pump B (Nitrite Feed) PumpB->TMixer1 0.5 mL/min PumpC Pump C (Sandmeyer Feed) TMixer2 PumpC->TMixer2 1.0 mL/min Reactor1 Reactor 1 (Diazotization) PFA Coil, 2 mL, 0 °C TMixer1->Reactor1 Reactor1->TMixer2 Diazonium Intermediate Reactor2 Reactor 2 (Sandmeyer) PFA Coil, 5 mL, 60 °C TMixer2->Reactor2 BPR Back-Pressure Regulator (100 psi) Reactor2->BPR Collection Product Collection BPR->Collection caption Flow diagram for telescoped diazotization-Sandmeyer reaction.

Caption: Flow diagram for telescoped diazotization-Sandmeyer reaction.

Step-by-Step Methodology:

  • System Priming: Prime all pumps and tubing with the corresponding reagent solutions.

  • Reactor Conditions: Immerse Reactor 1 in an ice bath (0 °C) and Reactor 2 in a heated oil bath (60 °C). Set the back-pressure regulator to 100 psi to prevent outgassing.

  • Initiate Flow: Start pumps A and B at 0.5 mL/min each. The combined stream enters Reactor 1.

  • Diazotization: The aniline is converted to the diazonium salt in Reactor 1.

  • Sandmeyer Reaction: The effluent from Reactor 1 is mixed with Stream C (pumped at 1.0 mL/min) at T-Mixer 2 and enters Reactor 2, where the Sandmeyer reaction occurs.

  • Collection: The product stream exits the BPR and is collected in a flask containing an aqueous solution of sodium bicarbonate to neutralize excess acid.

  • Steady State: Allow the system to run for at least three residence times to reach steady state before collecting the product for analysis.

  • Work-up: The collected mixture is extracted with ethyl acetate, and the organic layer is dried and concentrated to yield the crude product.

Quantitative Data Summary
ParameterValueRationale
Residence Time (Reactor 1) 2.0 minSufficient for rapid and complete diazotization at low temperature.[10]
Residence Time (Reactor 2) 2.5 minAllows for complete conversion in the Sandmeyer step at elevated temperature.[12]
Temperature (Reactor 1) 0 °CEnsures stability of the diazonium salt intermediate.[11]
Temperature (Reactor 2) 60 °CAccelerates the copper-catalyzed Sandmeyer reaction.[12]
Stoichiometry (NaNO₂) 1.2 equiv.A slight excess ensures complete conversion of the aniline.
Expected Yield >85%Flow chemistry minimizes side reactions and decomposition of the intermediate.

Section 2: Continuous Amide Coupling via a Two-Step Flow Process

Amide bond formation is one of the most frequently performed reactions in pharmaceutical synthesis.[13][14] This protocol describes a continuous, two-step process for the synthesis of an amide from this compound and an acyl chloride, a common transformation in the development of APIs. The process involves an initial acylation followed by an in-line liquid-liquid extraction to remove impurities before product collection.

Expertise & Experience: The Rationale for In-line Purification

A significant challenge in multi-step flow synthesis is the compatibility of reagents and solvents between consecutive steps.[4] In this protocol, the acylation reaction generates HCl as a byproduct, which can interfere with downstream processes or complicate product isolation. By incorporating an in-line liquid-liquid separator with a basic quench, the acidic byproduct and any unreacted acyl chloride are removed from the organic product stream, delivering a cleaner product and simplifying the final work-up.[5][15]

Experimental Protocol: Continuous Acylation and In-line Extraction

Reagent Preparation:

  • Stream A (Aniline Feed): A 0.4 M solution of this compound and 0.44 M triethylamine (TEA) in Tetrahydrofuran (THF).

  • Stream B (Acyl Chloride Feed): A 0.4 M solution of benzoyl chloride in THF.

  • Stream C (Aqueous Quench): A 1.0 M solution of sodium bicarbonate (NaHCO₃) in deionized water.

Flow System Setup:

This setup uses two pumps for the reaction and a third for the quenching stream, leading into a membrane-based liquid-liquid separator.

Flow_Amidation cluster_pumps Reagent Pumps cluster_reaction Reaction & Separation PumpA Pump A (Aniline/Base) TMixer1 PumpA->TMixer1 1.0 mL/min PumpB Pump B (Acyl Chloride) PumpB->TMixer1 1.0 mL/min PumpC Pump C (Aqueous Quench) TMixer2 PumpC->TMixer2 2.0 mL/min Reactor Reactor PFA Coil, 4 mL, 25 °C TMixer1->Reactor Reactor->TMixer2 Separator Liquid-Liquid Separator TMixer2->Separator BPR Back-Pressure Regulator (50 psi) Separator->BPR Organic Phase Waste Aqueous Waste Separator->Waste Aqueous Phase Product Organic Product (to Collection) BPR->Product caption Flow diagram for continuous amidation with in-line extraction.

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Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 4-Bromo-2-fluoro-5-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Answering your request to create an in-depth technical guide on improving Suzuki coupling yields for 4-Bromo-2-fluoro-5-methylaniline, here is a comprehensive technical support center designed for researchers, scientists, and drug development professionals.

Welcome to the technical support resource for the Suzuki-Miyaura cross-coupling of this compound. This substrate presents a unique set of challenges due to the interplay of steric hindrance from the ortho-fluoro and meta-methyl groups, and the electronic effects of the electron-donating aniline moiety. This guide provides a structured approach to troubleshooting common issues and systematically optimizing reaction conditions to achieve high yields.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are often the first to arise when a reaction performs below expectations.

Q1: My Suzuki coupling with this compound is resulting in very low to no yield. What are the primary factors I should investigate first?

A1: Low yields with this substrate are common and typically stem from a few key areas. This compound is an electron-rich aniline derivative with significant steric hindrance around the bromine atom. The primary factors to investigate are:

  • Catalyst and Ligand Inactivity : The combination of steric bulk and the coordinating aniline group can inhibit standard palladium catalysts like Pd(PPh₃)₄.[1][2] Highly active catalysts with bulky, electron-rich ligands are often required to overcome these challenges.[3][4]

  • Inefficient Oxidative Addition : This is often the rate-determining step and can be sluggish for electron-rich and sterically hindered aryl bromides.[5][6] The choice of ligand is critical to facilitate this step.

  • Side Reactions : Several competing reactions, such as protodeboronation of the boronic acid, dehalogenation of the aniline starting material, and homocoupling, can consume reagents and reduce the yield of the desired product.[1][7]

  • Suboptimal Reaction Conditions : The choice of base, solvent, and temperature must be carefully optimized. A non-ideal combination can lead to catalyst deactivation or poor reaction kinetics.[1][8]

Q2: I'm observing a significant amount of 2-fluoro-5-methylaniline (dehalogenated starting material) in my crude product. What causes this and how can I prevent it?

A2: Dehalogenation is a common side reaction where the aryl bromide is reduced instead of coupled.[7] This occurs when the Pd(II)-aryl complex formed after oxidative addition reacts with a hydride source, which can be the solvent, base, or impurities, followed by reductive elimination.[9] To minimize dehalogenation:

  • Select Bulky, Electron-Rich Ligands : Ligands like those from the Buchwald (e.g., SPhos, XPhos) or Josiphos families promote the desired reductive elimination pathway over dehalogenation.[3][7]

  • Optimize the Base : Avoid strong, nucleophilic bases if possible. Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often better choices than hydroxides.[10]

  • Use Anhydrous, Aprotic Solvents : Protic solvents can sometimes be a source of hydrides. Switching to solvents like dioxane, 2-MeTHF, or toluene may reduce this side reaction.

Q3: My boronic acid seems to be decomposing, as I see a lot of the corresponding simple arene (Ar-H). What is happening?

A3: You are likely observing protodeboronation, a process where the C-B bond of the boronic acid is cleaved by a proton source (often water) to replace the boronic acid group with a hydrogen atom.[11][12] This is a major cause of low yields. To mitigate this:

  • Use Boronic Esters : Convert the boronic acid to a more stable derivative, such as a pinacol or MIDA ester.[7][13] These are less susceptible to protodeboronation and release the active boronic acid slowly under the reaction conditions.[12]

  • Ensure Anhydrous Conditions : While Suzuki reactions often tolerate some water, excess water can accelerate protodeboronation. Using dry solvents and a thoroughly dried base is crucial.[2]

  • Choose the Right Base : Strong bases, particularly in aqueous media, can promote this side reaction.[2]

Q4: Should I protect the amine group on the this compound?

A4: While unprotected anilines can sometimes coordinate to the palladium catalyst and inhibit the reaction, modern catalyst systems are often robust enough to handle them.[1][14] Protection is an option but adds extra steps to your synthesis. It is generally recommended to first screen modern, highly active catalyst systems (e.g., Buchwald or cataCXium precatalysts) which are designed to work well with functionalized substrates, including anilines.[1][14] If catalyst inhibition is still suspected after optimization, then protecting the amine as a Boc-carbamate or amide could be considered.

Part 2: Systematic Troubleshooting Guide

When initial checks don't solve the problem, a more systematic approach is needed. This guide helps you diagnose and resolve specific experimental issues.

Logical Troubleshooting Workflow

This decision tree provides a step-by-step process for diagnosing a low-yielding reaction.

G start Low Yield (<30%) check_sm Is Starting Material (SM) Fully Consumed? start->check_sm sm_present SM Present check_sm->sm_present No sm_consumed SM Consumed check_sm->sm_consumed Yes inactive_cat Inactive Catalyst System sm_present->inactive_cat inactive_cat_sol 1. Screen Ligands (e.g., XPhos, SPhos). 2. Use a modern Pd Precatalyst (G3/G4). 3. Increase Temperature (80-110 °C). 4. Increase Catalyst Loading (1-5 mol%). inactive_cat->inactive_cat_sol check_side_products Are Major Side Products Observed (TLC/LC-MS)? sm_consumed->check_side_products side_products_yes Yes check_side_products->side_products_yes Yes side_products_no No / Complex Mixture check_side_products->side_products_no No identify_side_product Identify Side Product side_products_yes->identify_side_product dehalogenation Dehalogenation (Ar-H) identify_side_product->dehalogenation protodeboronation Protodeboronation (Ar'-H) identify_side_product->protodeboronation homocoupling Homocoupling (Ar'-Ar') identify_side_product->homocoupling dehalogenation_sol 1. Use Bulky Ligands. 2. Screen Weaker Bases (K3PO4). 3. Use Aprotic Solvent. dehalogenation->dehalogenation_sol protodeboronation_sol 1. Use Boronic Ester (Pinacol/MIDA). 2. Ensure Anhydrous Conditions. 3. Screen Bases (avoid hydroxides). protodeboronation->protodeboronation_sol homocoupling_sol 1. Rigorously Degas Solvents. 2. Ensure Inert Atmosphere. 3. Optimize Stoichiometry. homocoupling->homocoupling_sol product_decomp Product or Catalyst Decomposition side_products_no->product_decomp product_decomp_sol 1. Lower Reaction Temperature. 2. Reduce Reaction Time. 3. Check pH and reagent compatibility. product_decomp->product_decomp_sol

Caption: A decision tree for troubleshooting low-yielding Suzuki reactions.

Common Side Products and Solutions

This table summarizes the most frequent side reactions, their causes, and proven mitigation strategies.

Side ProductStructureCommon Cause(s)Recommended Solutions
Dehalogenation 2-Fluoro-5-methylanilineHydride sources in the reaction; suboptimal catalyst favoring reduction.[9]Use bulky, electron-rich ligands (e.g., XPhos, SPhos); screen non-hydroxide bases (K₃PO₄, Cs₂CO₃); use aprotic solvents.[7]
Protodeboronation Product from boronic acid losing B(OH)₂Excess water; high temperatures; incompatible base.[11]Use more stable boronic esters (pinacol, MIDA); ensure anhydrous conditions; use milder bases.[12][13]
Homocoupling Biaryl from boronic acid (Ar'-Ar')Presence of oxygen oxidizing the Pd(0) catalyst; high concentration of boronic acid.[1][15]Rigorously degas all solvents and the reaction mixture; maintain a positive pressure of inert gas; use a slight excess (1.1-1.3 equiv.) of the boronic partner.[15]

Part 3: Optimization Strategies & Protocols

Once the likely cause of low yield is identified, systematic optimization is the next step.

Catalyst & Ligand Selection

For sterically hindered and electron-rich substrates like this compound, the choice of ligand is paramount.[16][17] Bulky and electron-donating phosphine ligands are necessary to promote the difficult oxidative addition and subsequent reductive elimination steps.[3][4]

G sub Substrate: This compound (Sterically Hindered, Electron Rich) req Requirements: - Facilitate Oxidative Addition - Promote Reductive Elimination - Steric bulk to prevent catalyst inhibition sub->req ligand_class Recommended Ligand Classes req->ligand_class buchwald Dialkylbiarylphosphines (Buchwald Ligands) e.g., XPhos, SPhos, RuPhos ligand_class->buchwald cata Di-adamantylalkylphosphines (cataCXium® A) ligand_class->cata josiphos Ferrocenyl Ligands (Josiphos) ligand_class->josiphos precatalyst Recommended Precatalysts ligand_class->precatalyst g3 G3/G4 Precatalysts (e.g., XPhos Pd G3) - Air-stable - Efficient activation precatalyst->g3

Caption: Catalyst selection guide for hindered Suzuki couplings.

Screening Reaction Parameters

A systematic screening of parameters is the most effective way to optimize yield. Below is a table summarizing typical starting points and ranges for key variables.

ParameterRecommended Starting PointRange for OptimizationRationale & Key Considerations
Catalyst Loading 2 mol%1 - 5 mol%Higher loading may be needed for difficult couplings, but increases cost and potential for side reactions.[7]
Ligand XPhos or SPhosBuchwald, cataCXium, Josiphos familiesBulky, electron-rich ligands are essential for this substrate class.[3][18]
Base K₃PO₄ (3 equiv.)K₃PO₄, Cs₂CO₃, K₂CO₃ (2-3 equiv.)Cs₂CO₃ is more soluble and often gives better results but is more expensive. Ensure base is finely powdered and dry.[1][19]
Solvent 1,4-Dioxane/H₂O (10:1)2-MeTHF, Toluene, DMF (with or without water)Solvent polarity affects reagent solubility and reaction kinetics. The amount of water can be critical and should be optimized.[8][20][21]
Temperature 100 °C80 - 120 °CHigher temperatures can accelerate the sluggish oxidative addition but may also increase side reactions or catalyst decomposition.[1][22]
Boronic Partner Boronic Acid (1.2 equiv.)Boronic Acid (1.1-1.5 equiv.) or Pinacol Ester (1.2 equiv.)If protodeboronation is an issue, switching to a more stable boronic ester is highly recommended.[11]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling

This protocol provides a robust starting point for the coupling of this compound. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques.

  • Glassware Preparation : Oven-dry all glassware (Schlenk flask, condenser) and allow it to cool under a stream of inert gas.

  • Reagent Addition : To the Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid or ester (1.2 equiv.), and the finely powdered, anhydrous base (e.g., K₃PO₄, 3.0 equiv.).[15]

  • Catalyst Addition : In a separate vial under inert gas, weigh the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and add it to the Schlenk flask.

  • Atmosphere Exchange : Seal the flask and subject it to three cycles of vacuum followed by backfilling with inert gas to ensure a completely oxygen-free environment.[15]

  • Solvent Addition : Add the degassed solvent (e.g., 1,4-Dioxane, sufficient to make a ~0.1 M solution) via syringe. If water is used, add the degassed water at this stage.

  • Reaction : Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring : Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS.

  • Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

Protocol 2: Preparation of Boronic Pinacol Ester

If protodeboronation is a persistent issue, using a pinacol ester is a reliable solution.

  • To a round-bottom flask, add the boronic acid (1.0 equiv.), pinacol (1.1 equiv.), and a suitable solvent (e.g., toluene or THF).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • The reaction is typically complete when no more water is collected.

  • Remove the solvent under reduced pressure. The resulting crude pinacol ester is often pure enough to be used directly in the Suzuki coupling without further purification.

Part 4: The Suzuki Catalytic Cycle

Understanding the mechanism is key to troubleshooting. The cycle consists of three main steps.[4][9]

Suzuki_Cycle pd0 L₂Pd(0) (Active Catalyst) pd_complex Ar-Pd(II)-X(L₂) (Oxidative Adduct) pd0->pd_complex Oxidative Addition pd_trans Ar-Pd(II)-Ar'(L₂) pd_complex->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product Ar-Ar' (Coupled Product) pd_trans->product arx Ar-X (this compound) arx->pd_complex ar_prime_b Ar'-B(OR)₂ (Boronic Acid/Ester) ar_prime_b->pd_trans base Base base->pd_trans

Caption: The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling of 2-Bromopyridines.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling for Terphenyl Synthesis.
  • BenchChem. (2025). Technical Support Center: Suzuki Coupling of 4-Bromo-2-fluoroaniline.
  • Reddit User Discussion. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros.
  • BenchChem. (2025).
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (2023).
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2020). The Slow-Release Strategy in Suzuki–Miyaura Coupling.
  • BenchChem. (2025). Addressing the instability of boronic acids in Suzuki-Miyaura coupling.
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
  • Neufeldt, S. R., & Sanford, M. S. (2012). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 77(24), 11749–11754.
  • Reddit User Discussion. (2020). What is the proper way to set up a suzuki coupling?. r/chemistry.
  • Sigma-Aldrich. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Failed Suzuki Coupling Reactions with Electron-deficient Halides.
  • Reddit User Discussion. (2017). Suzuki coupling Reaction's yield is very low.... r/chemistry.
  • Wikipedia.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Sharma, A., & Kumar, V. (2018). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development.
  • Neufeldt, S. R., et al. (2025). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides. The Journal of Physical Chemistry B.
  • Neufeldt, S. R., & Sanford, M. S. (2025). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings.
  • Wheeler, J. C., et al. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development, 22(3), 357–365.
  • Tang, W., & Zhang, X. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Chemical Science, 4(4), 1681-1685.
  • Chen, Y., et al. (2015). Pd-catalyzed Suzuki-Miyaura coupling of steric hindered aryl chlorides or bulky arylboronic acids.
  • BenchChem. (2025). Troubleshooting failed Suzuki coupling with electron-rich aryl halides.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis.
  • St. Jean, R. A., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(39), 28245-28249.

Sources

Technical Support Center: Purification of 4-Bromo-2-fluoro-5-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 4-Bromo-2-fluoro-5-methylaniline (CAS: 52723-82-7). This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic workflows. Achieving high purity is critical for ensuring predictable reaction outcomes, particularly in pharmaceutical and material science applications where this intermediate is frequently employed.[1][2][3][4]

This document provides in-depth, experience-driven answers to common purification challenges, moving beyond simple procedural steps to explain the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound?

Understanding the physical properties of your compound is the first step in designing an effective purification strategy.

PropertyValueSource
CAS Number 52723-82-7[1][2][5]
Molecular Formula C₇H₇BrFN[1][5]
Molecular Weight 204.04 g/mol [5]
Appearance Solid; may range from off-white to brown depending on purity[4]
Melting Point 77-80 °C[6]
Boiling Point ~245 °C[6]

Q2: My freshly purified this compound has started to darken upon storage. Why is this happening?

This is a classic issue with aniline derivatives. The darkening is primarily due to oxidation and polymerization upon exposure to atmospheric oxygen and light.[7] The amine functional group is susceptible to oxidation, which can form highly colored, conjugated impurities. Even trace amounts of these impurities can significantly discolor the bulk material.

Q3: What are the definitive storage conditions to maintain the purity of this compound?

To mitigate degradation, proper storage is non-negotiable. The goal is to minimize exposure to air and light.

  • Inert Atmosphere: Store the compound under an inert gas like nitrogen or argon to displace oxygen.[7]

  • Light Protection: Use amber glass vials or wrap the container in aluminum foil.[7]

  • Low Temperature: Refrigeration (e.g., 4°C) will slow the rate of degradation reactions.[7][8]

  • Secure Sealing: Ensure the container is tightly sealed to prevent moisture and air from entering.[6][7]

Q4: What are the most likely impurities in my crude this compound sample?

Impurities can generally be categorized into two classes:

  • Synthesis-Related Impurities: These include unreacted starting materials (e.g., 2-fluoro-5-methylaniline), reagents from the bromination step, and potential regioisomers formed during synthesis. The specific impurities will depend heavily on the synthetic route employed.

  • Degradation Products: As discussed in Q2, these are primarily colored products resulting from oxidation and polymerization of the aniline.[7]

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental challenges in a question-and-answer format, providing both solutions and the rationale behind them.

Q1: My crude product is a dark, viscous oil instead of a solid. Where do I even begin the purification?

An oily product often indicates the presence of significant non-volatile impurities or polymeric "gunk".

Primary Recommendation: Acid-Base Extraction This is a highly effective first-pass cleanup for basic anilines.[9][10] The technique separates the basic aniline from neutral or acidic impurities. The process relies on the reversible formation of a water-soluble salt.

  • Causality: By treating a solution of your crude product with an aqueous acid (e.g., 1M HCl), the basic aniline is protonated to form an ammonium salt (R-NH₃⁺Cl⁻). This salt is ionic and preferentially dissolves in the aqueous layer, while non-basic impurities remain in the organic layer. After separating the layers, the aqueous phase is treated with a base (e.g., NaOH) to neutralize the salt, regenerating the pure, water-insoluble aniline, which can then be extracted back into a fresh organic solvent.[10]

Alternative for Thermally Stable Compounds: Vacuum Distillation If the compound is known to be thermally stable, vacuum distillation can be very effective at separating the volatile aniline from non-volatile polymeric impurities.[7][9] Given the high boiling point of this compound, distillation must be performed under reduced pressure to prevent decomposition.

Q2: I'm attempting recrystallization, but my compound "oils out" instead of forming crystals. What's wrong?

"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystal lattice. This typically happens when the solution is cooled too quickly or is highly supersaturated, or if the melting point of the solute is below the boiling point of the solvent. The resulting oil can trap impurities, defeating the purpose of recrystallization.

Solutions:

  • Re-heat and Add More Solvent: Heat the solution until the oil fully redissolves. Add a small amount of additional hot solvent to ensure the solution is no longer supersaturated.

  • Slow Cooling: Allow the flask to cool very slowly to room temperature. Do not place it directly in an ice bath. Slow cooling encourages the orderly formation of a crystal lattice.[11]

  • Scratch the Flask: Gently scratching the inside of the flask with a glass rod can create nucleation sites that initiate crystallization.

  • Seed Crystals: If you have a small amount of pure solid, add a tiny crystal to the cooled solution to act as a template for crystal growth.

Q3: My compound streaks badly on a silica gel TLC plate, making it impossible to assess purity or track my column. How can I fix this?

This is a classic problem when working with amines on silica gel.

  • Causality: Silica gel is weakly acidic (due to surface silanol groups, Si-OH). Basic compounds like anilines can interact strongly with these acidic sites via acid-base interactions. This strong interaction prevents the compound from moving smoothly with the mobile phase, resulting in significant tailing or "streaking" on the TLC plate.[9]

Solution: Add a Basic Modifier Add a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to your mobile phase (eluent). A typical concentration is 0.5-1% TEA. The modifier will preferentially interact with the acidic sites on the silica, effectively "masking" them from your aniline. This allows your compound to elute symmetrically, resulting in sharp, well-defined spots.[9] This same principle must be applied to the mobile phase for column chromatography.[9]

Q4: I ran a silica column, but a colored impurity is co-eluting with my product. What are my options?

Co-elution means the impurity has a similar polarity to your product under the chosen conditions.

Recommended Actions:

  • Activated Carbon Treatment: This is highly effective for removing colored impurities, which are often large, flat, conjugated molecules that adsorb strongly to the surface of activated carbon.[7] Dissolve the impure solid in a suitable solvent, add a small amount of activated carbon (e.g., 1-2% by weight), heat briefly, and then filter the hot solution through a pad of Celite to remove the carbon. The purified product can then be recovered by removing the solvent or by recrystallization.[11]

  • Reversed-Phase Chromatography: If normal-phase (silica) chromatography fails, changing the stationary phase can be effective. In reversed-phase chromatography (e.g., C18 silica), the stationary phase is non-polar, and a polar mobile phase is used. This inverts the elution order, and compounds that were inseparable on silica may be easily resolved.[7]

Experimental Protocols & Workflows

Purification Strategy Decision Workflow

This diagram outlines a logical approach to selecting a purification method based on the initial state of your crude product.

G cluster_start Crude Product Assessment cluster_main Purification Pathways Start Crude 4-Bromo-2-fluoro- 5-methylaniline IsSolid Is the product a solid? Start->IsSolid IsColored Is the solid colored? IsSolid->IsColored Yes Recrystallize Recrystallization IsSolid->Recrystallize No (Off-white) AcidBase Acid-Base Extraction IsSolid->AcidBase No (Oil) IsColored->Recrystallize No Carbon Activated Carbon Treatment then Recrystallize IsColored->Carbon Yes IsColoredOil Is the oil colored? IsColoredOil->Recrystallize No (if solidifies) Column Column Chromatography IsColoredOil->Column Yes FinalPurity Assess Purity (TLC, NMR, MP) Recrystallize->FinalPurity AcidBase->IsColoredOil Carbon->FinalPurity Column->FinalPurity

Caption: Decision tree for selecting a purification strategy.

Protocol 1: Column Chromatography on Silica Gel

This protocol is ideal for separating compounds with different polarities.

  • TLC Analysis: First, determine an appropriate mobile phase using TLC. A good starting point for substituted anilines is a mixture of Hexane and Ethyl Acetate.[9] Add 0.5% triethylamine to the solvent mixture to prevent tailing.[9] Aim for an Rf value of ~0.3 for your desired compound.

  • Column Packing: Prepare a slurry of silica gel in the least polar mobile phase (e.g., hexane). Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve your crude compound in a minimum amount of the mobile phase or a stronger solvent like dichloromethane (DCM).[9] Carefully load the solution onto the top of the silica bed.

  • Elution: Begin eluting with the mobile phase, starting with a low polarity (e.g., 95:5 Hexane/EtOAc) and gradually increasing the polarity if necessary (gradient elution).[9]

  • Fraction Collection: Collect the eluent in a series of labeled test tubes or flasks.

  • Analysis & Isolation: Analyze the collected fractions by TLC to identify which ones contain the pure product. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.[9]

Protocol 2: Purification via Acid-Base Extraction

This workflow is excellent for removing neutral or acidic impurities from your basic aniline product.

G cluster_org1 Organic Layer 1 cluster_aq1 Aqueous Layer 1 cluster_aq2 Aqueous Layer 2 cluster_org2 Organic Layer 2 Start 1. Dissolve Crude Product in Organic Solvent (e.g., EtOAc) Step2 2. Add Aqueous Acid (1M HCl) and Shake in Separatory Funnel Start->Step2 Step3 3. Separate Layers Step2->Step3 Org1 Contains Neutral/ Acidic Impurities (Discard) Step3->Org1 Aq1 Contains Water-Soluble Anilinium Salt (R-NH3+) Step3->Aq1 Step4 4. Add Aqueous Base (e.g., 2M NaOH) to Aqueous Layer until pH > 10 Aq1->Step4 Step5 5. Extract with Fresh Organic Solvent (EtOAc) Step4->Step5 Step6 6. Separate Layers Step5->Step6 Aq2 Contains Salts (Discard) Step6->Aq2 Org2 Contains Pure Aniline (R-NH2) Step6->Org2 Step7 7. Dry Organic Layer (e.g., MgSO4), Filter, and Evaporate Solvent Org2->Step7 End Pure this compound Step7->End

Caption: Workflow for purification by acid-base extraction.

References
  • Technical Support Center: Purification of Substituted Anilines. BenchChem.
  • 4-BROMO-5-FLUORO-2-METHYLANILINE 52723-82-7 wiki. Guidechem.
  • Technical Support Center: Recrystallization of Substituted Anilines. BenchChem.
  • Performance of different purification methods for substituted anilines. BenchChem.
  • How do I remove aniline from the reaction mixture?.
  • 52723-82-7 | MFCD04973753 | 4-Bromo-5-fluoro-2-methylaniline. Aaronchem.
  • Buy 4-BROMO-5-FLUORO-2-METHYLANILINE
  • 4-Bromo-3-fluoro-2-methylaniline | 127408-03-1. Sigma-Aldrich.
  • recrystallization techniques for purifying 6-Bromo-2,3,4-trifluoroaniline. BenchChem.
  • 5-Bromo-4-fluoro-2-methylaniline | CAS 627871-16-3. Ossila.
  • 5-Bromo-4-fluoro-2-methylaniline: Your Reliable Source for High-Purity Organic Synthesis Intermedi
  • 4-Bromo-5-fluoro-2-methylaniline | CAS 52723-82-7. Santa Cruz Biotechnology.

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Overcoming poor reactivity in 4-Bromo-2-fluoro-5-methylaniline reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Bromo-2-fluoro-5-methylaniline is a versatile, trifunctional building block crucial in the synthesis of pharmaceuticals and advanced materials.[1][2] Its unique substitution pattern, however, presents a distinct set of reactivity challenges that can lead to low yields, stalled reactions, and complex product mixtures. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions, drawing on established chemical principles and field-proven insights to help you overcome these hurdles. We will explore the nuanced interplay of steric and electronic effects that govern this molecule's behavior in common transformations, particularly palladium-catalyzed cross-coupling reactions.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Reactivity Profile

This section addresses fundamental questions regarding the inherent chemical properties of this compound that dictate its reactivity.

Q1: What are the key structural features of this compound that influence its reactivity?

A: The reactivity of this compound is governed by a complex interplay of electronic and steric effects from its four substituents on the aniline core:

  • Amino Group (-NH₂): As a strong activating group, the amino moiety is an ortho-, para- director in electrophilic aromatic substitutions.[3] However, in the context of transition metal catalysis, its Lewis basicity can be problematic. The lone pair on the nitrogen can coordinate to the palladium catalyst, potentially forming off-cycle, inactive complexes that inhibit the desired reaction.[4]

  • Bromo Group (-Br): Located para to the potent amino-directing group, the C-Br bond is the primary site for palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination.[1][2] Its reactivity is generally typical for an aryl bromide, but is modulated by the adjacent substituents.

  • Methyl Group (-CH₃): Positioned ortho to the C-Br bond, the methyl group presents a significant steric impediment.[5][6] This steric hindrance can slow down the crucial oxidative addition step in cross-coupling reactions, where the palladium catalyst inserts into the C-Br bond.[7] This is often a primary cause of poor reactivity.

  • Fluoro Group (-F): The highly electronegative fluorine atom, located ortho to the amine and meta to the bromine, exerts a strong electron-withdrawing inductive effect. This effect decreases the electron density of the aromatic ring, which can make the oxidative addition of a Pd(0) catalyst into the C-Br bond more challenging.[8] While it can act as a leaving group in Nucleophilic Aromatic Substitution (SNAr), the ring is not sufficiently electron-deficient for this to occur under standard conditions.[9]

Q2: My palladium-catalyzed cross-coupling reaction is failing. Is the aniline group poisoning my catalyst?

A: Catalyst inhibition by the aniline's amino group is a well-documented issue and a highly probable cause for failure.[4][10] The nitrogen lone pair can coordinate to the Pd(II) center after oxidative addition, stabilizing it and hindering subsequent steps like transmetalation or reductive elimination. In some cases, it can also lead to the formation of inactive palladium-amine complexes. Modern catalyst systems, particularly those using well-defined precatalysts and bulky, electron-rich phosphine ligands, are designed to mitigate this issue by promoting faster reductive elimination and preventing inhibitory binding.[10]

Q3: Which reaction types are most commonly challenging with this substrate, and why?

A: The most common challenges arise in three main reaction classes:

  • Suzuki-Miyaura Coupling: Success is often hampered by the slow rate of oxidative addition due to the combined steric hindrance from the ortho-methyl group and the electronic deactivation from the meta-fluoro group.[11]

  • Buchwald-Hartwig Amination: This reaction is susceptible to catalyst inhibition by the aniline substrate itself.[12][13] Furthermore, selecting conditions that favor cross-coupling over potential side reactions, such as self-coupling, requires careful tuning of the ligand, base, and temperature.

  • Nucleophilic Aromatic Substitution (SNAr) at the C-F bond: This reaction is generally unsuccessful. SNAr requires powerful electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate.[9][14] In this molecule, the electron-donating amino and methyl groups destabilize this intermediate, making the reaction energetically unfavorable.

Part 2: Troubleshooting Guide for Common Experimental Failures

This section provides a direct, problem-and-solution approach to the most frequent issues encountered when using this compound.

Focus Area: Suzuki-Miyaura Coupling

Q: My Suzuki-Miyaura coupling with this compound is showing low to no conversion. What are the likely causes and how can I fix it?

A: Low conversion in this specific Suzuki-Miyaura coupling is a classic problem stemming from difficult oxidative addition and potential catalyst deactivation. A systematic troubleshooting approach is required.

G start Low/No Conversion in Suzuki-Miyaura Coupling cause1 Inefficient Oxidative Addition? (Steric/Electronic Issues) start->cause1 cause2 Catalyst Inhibition? (Aniline Coordination) start->cause2 cause3 Poor Transmetalation? start->cause3 sol1 Solution: Enhance Catalyst Reactivity cause1->sol1 sol2 Solution: Use Robust Precatalyst & Optimize Base cause2->sol2 sol3 Solution: Verify Reagents & Screen Solvents/Base cause3->sol3 step1a Switch to Bulky, Electron-Rich Ligands (e.g., SPhos, RuPhos, XPhos) sol1->step1a step2a Use a well-defined Pd-precatalyst (e.g., SPhos Pd G3) sol2->step2a step3a Confirm Boronic Acid/Ester Quality (Anhydrous? Stoichiometry?) sol3->step3a step1b Increase Reaction Temperature (e.g., 80°C -> 110°C) step1a->step1b step1c Ensure Pd(0) is Generated (Use a G3/G4 Precatalyst) step1b->step1c step2b Switch to a weaker, non-coordinating base (e.g., K3PO4, Cs2CO3) step2a->step2b step3b Screen Aqueous Solvent Systems (e.g., Toluene/H2O, Dioxane/H2O) step3a->step3b

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

  • Tackling Inefficient Oxidative Addition: The steric shield from the ortho-methyl group is the primary barrier.

    • Ligand Choice is Critical: Standard ligands like PPh₃ are often ineffective. You must use modern, sterically demanding, and electron-rich biarylmonophosphine ligands. These ligands promote the formation of a highly reactive, monoligated Pd(0) species, which is crucial for overcoming the high activation barrier of oxidative addition.[15]

    • Increase Temperature: Higher thermal energy can provide the necessary activation energy. Monitor for substrate or product decomposition if pushing temperatures above 110 °C.

    • Palladium Source: Use a well-defined palladium(II) precatalyst. These generate the active Pd(0) species in situ in a controlled manner, ensuring a consistent and high concentration of the active catalyst. Palladacycle-based G3 or G4 precatalysts are excellent choices.[15]

  • Mitigating Catalyst Inhibition:

    • Base Selection: Strong, hard bases like alkoxides (e.g., NaOtBu) can sometimes be detrimental in Suzuki couplings with amine-containing substrates. Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often superior as they are less likely to participate in side reactions while still being effective in the transmetalation step.[16]

    • Amine Protection (Last Resort): If all other strategies fail, transient protection of the aniline as a carbamate (e.g., Boc) or pivalamide can be considered. This removes the inhibitory lone pair from the equation. However, this adds steps to your synthesis and should only be used if necessary.

Catalyst/PrecatalystLigandBaseSolvent SystemTypical Temp.Yield RangeReference
Pd(OAc)₂ (2 mol%)SPhos (4 mol%)K₃PO₄Toluene/H₂O (5:1)100 °CGood to Excellent[15]
CataCXium A Pd G3 (2 mol%)(Integrated)K₃PO₄2-MeTHF/H₂O (4:1)80 °CExcellent[15]
Pd₂(dba)₃ (2 mol%)RuPhos (4 mol%)Cs₂CO₃Dioxane/H₂O (4:1)110 °CGood to Excellent[11]
Focus Area: Buchwald-Hartwig Amination

Q: I am attempting a Buchwald-Hartwig amination on the C-Br bond, but I'm getting a complex mixture and low yield. What should I troubleshoot?

A: The primary challenges here are catalyst inhibition by the starting material itself and finding a base strong enough to deprotonate the incoming amine nucleophile without causing side reactions.

  • Ligand and Precatalyst Selection: The choice of ligand is paramount to favor the desired C-N bond formation and ensure high catalyst turnover.

    • Use Specialized Buchwald Ligands: Ligands such as BrettPhos , RuPhos , or XPhos are specifically designed for challenging C-N couplings. Their bulk and electronic properties create a coordinative environment around the palladium that facilitates rapid reductive elimination, which is often the rate-limiting step and helps prevent catalyst deactivation.[12][13]

    • Employ Advanced Precatalysts: Using a precatalyst like BrettPhos Pd G3 ensures the efficient and stoichiometric formation of the active L-Pd(0) species, leading to more reproducible and higher-yielding reactions.[17]

  • Base and Solvent Optimization:

    • Base Choice: A strong, non-nucleophilic base is required. Lithium bis(trimethylsilyl)amide (LiHMDS) and sodium tert-butoxide (NaOtBu) are the most common and effective choices.[18] The choice may depend on the pKa of the amine coupling partner.

    • Solvent: Anhydrous, non-protic solvents are essential. Toluene, dioxane, and THF are standard choices. Ensure they are rigorously dried and degassed, as oxygen can deactivate the Pd(0) catalyst.[19]

  • Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium precatalyst (e.g., BrettPhos Pd G3, 2 mol%) and the ligand (if not using a precatalyst).

  • Reagent Addition: Add this compound (1.0 equiv), the amine coupling partner (1.2 equiv), and the base (e.g., NaOtBu, 1.4 equiv).

  • Solvent: Add anhydrous, degassed toluene (to make a ~0.1 M solution).

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried, and concentrated.

  • Purification: Purify the crude product via column chromatography.

Part 3: Visualizations and Mechanisms

Understanding the underlying catalytic cycle helps in rationalizing troubleshooting choices.

Suzuki-Miyaura Catalytic Cycle

G pd0 L-Pd(0) Active Catalyst oa_complex Aryl-Pd(II)-Br Complex pd0->oa_complex Oxidative Addition (SLOW STEP due to steric hindrance) product Coupled Product pd0->product Releases trans_complex Aryl-Pd(II)-R Complex oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product_complex L-Pd(0) + Product sub 4-Bromo-2-fluoro- 5-methylaniline sub->oa_complex boronic R-B(OH)₂ + Base boronic->trans_complex

Caption: Suzuki-Miyaura cycle for this compound.

The key bottleneck is the initial Oxidative Addition step. The bulky ligands (L) are essential to accelerate this otherwise slow process. The aniline moiety can also interfere by coordinating with the Pd(II) species, creating an off-cycle equilibrium that slows the reaction.

References

  • Improving catalyst scope: use of multiple aniline substrates to optimize a palladium-catalyzed bisdiene cyclization.Organic Letters, 2004. URL: https://doi.org/10.1021/ol0488791
  • Technical Support Center: Overcoming Low Yields in Reactions with Electron-Deficient Anilines.BenchChem, 2025. URL: https://www.benchchem.com/technical-support-center/overcoming-low-yields-in-reactions-with-electron-deficient-anilines
  • Activation of aryl bromides for the Suzuki-Miyaura cross-coupling...ResearchGate. URL: https://www.researchgate.net/figure/Activation-of-aryl-bromides-for-the-Suzuki-Miyaura-cross-coupling-reaction-with-1-a_tbl1_282582960
  • Aryl and alkyl bromide cross-coupling reaction through photoredox.ResearchGate. URL: https://www.researchgate.net/figure/Aryl-and-alkyl-bromide-cross-coupling-reaction-through-photoredox_fig1_344158933
  • C−C activation enabled cross‐coupling of ynones with aryl bromides.ResearchGate. URL: https://www.researchgate.net/figure/C-C-activation-enabled-cross-coupling-of-ynones-with-aryl-bromides_fig1_333069113
  • Multimetallic Catalysis Enabled Cross-Coupling of Aryl Bromides with Aryl Triflates.National Institutes of Health (NIH). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4769677/
  • 5-Bromo-4-fluoro-2-methylaniline | 627871-16-3.BenchChem. URL: https://www.benchchem.com/product/b91410
  • [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions.National Institutes of Health (NIH). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8885611/
  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions.Catalysis Science & Technology (RSC Publishing), 2019. URL: https://doi.org/10.1039/C9CY01331H
  • Electron rich, bulky ligands used in cross-coupling reactions.ResearchGate. URL: https://www.researchgate.net/figure/Electron-rich-bulky-ligands-used-in-cross-coupling-reactions_fig3_349079717
  • 5-Bromo-4-fluoro-2-methylaniline | CAS 627871-16-3.Ossila. URL: https://www.ossila.com/products/5-bromo-4-fluoro-2-methylaniline
  • Buchwald–Hartwig amination.Wikipedia. URL: https://en.wikipedia.
  • Cross-coupling strategies for aniline synthesis.ResearchGate. URL: https://www.researchgate.net/figure/Cross-coupling-strategies-for-aniline-synthesis-a-Anilines-are-generally-prepared-via_fig1_373113947
  • Buchwald-Hartwig Amination.Chemistry LibreTexts, 2023. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Palladium_Catalyzed_Cross_Coupling/24.
  • Leveraging Halogenated Anilines: Applications of 5-Bromo-4-fluoro-2-methylaniline.Acme Synthesis. URL: https://www.acmesynthesis.com/leveraging-halogenated-anilines-applications-of-5-bromo-4-fluoro-2-methylaniline
  • Suzuki-Miyaura Coupling.Chemistry LibreTexts, 2024. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Strategic_Applications_of_Named_Reactions_in_Organic_Synthesis_(Kurti)/Chapter_10%3A_Palladium-Catalyzed_Cross-Coupling_Reactions/10.01%3A_Suzuki-Miyaura_Coupling
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism.Master Organic Chemistry, 2018. URL: https://www.masterorganicchemistry.
  • What could be reason for getting a very low yield in organic chemistry?Quora, 2015. URL: https://www.quora.com/What-could-be-reason-for-getting-a-very-low-yield-in-organic-chemistry
  • Nucleophilic aromatic substitution.chemeurope.com. URL: https://www.chemeurope.
  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback.National Institutes of Health (NIH), 2016. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5067900/
  • Robust Buchwald–Hartwig amination enabled by ball-milling.Organic & Biomolecular Chemistry (RSC Publishing). URL: https://pubs.rsc.org/en/content/articlelanding/2018/ob/c8ob01538j
  • Suzuki-Miyaura Cross Coupling Reaction.TCI Chemicals. URL: https://www.tcichemicals.com/US/en/support-download/technical-information/product-highlights/suzuki-miyaura-cross-coupling-reaction-2
  • The Buchwald–Hartwig Amination After 25 Years.University of Groningen Research Portal. URL: https://research.rug.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.National Institutes of Health (NIH), 2024. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11397444/
  • Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands.National Institutes of Health (NIH), 2023. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9878207/
  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|.YouTube, 2024. URL: https://www.youtube.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.Beilstein Journal of Organic Chemistry, 2014. URL: https://www.beilstein-journals.org/bjoc/articles/10/190
  • The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3.RSC Publishing, 2025. URL: https://pubs.rsc.org/en/content/articlehtml/2025/dt/d5dt01182e
  • This compound (C7H7BrFN).PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/4-bromo-2-fluoro-5-methylaniline
  • 4-bromo-5-fluoro-2-methylaniline (C7H7BrFN).PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/4-bromo-5-fluoro-2-methylaniline
  • 5-Bromo-2-fluoro-4-methylaniline.Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/701804
  • 2-Fluoro-5-methylaniline: A Crucial Intermediate in Chemical Synthesis.Acme Synthesis, 2025. URL: https://www.acmesynthesis.
  • The effect of steric hindrance in amines, and sterically destabilized twisted amides...ResearchGate. URL: https://www.researchgate.
  • Reactions of Aniline.Chemistry Steps. URL: https://www.chemistrysteps.com/reactions-of-aniline-and-substituted-anilines/
  • 5-BROMO-4-FLUORO-2-METHYLANILINE| CAS No:627871-16-3.ZaiQi Bio-Tech. URL: https://www.zaiqibiotech.com/5-bromo-4-fluoro-2-methylaniline-cas-no-627871-16-3-product/
  • Reactions for making widely used aniline compounds break norms of synthesis.ResearchGate. URL: https://www.researchgate.net/publication/373113950_Reactions_for_making_widely_used_aniline_compounds_break_norms_of_synthesis
  • Sterically Hindered Derivatives of Pentacene and Octafluoropentacene.National Institutes of Health (NIH). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5003400/
  • Electronic vs. Steric Hindrance Effects in Amine Ligands to Ru-Based Initiators for ROMP.SciELO Brasil. URL: https://www.scielo.br/j/jbs/a/yK8gqYtY8W49D5gXwLqYgQz/
  • Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline.Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). URL: https://pubs.rsc.org/en/content/articlelanding/1976/p2/p29760001718
  • 5-Bromo-4-fluoro-2-methylaniline 97%.Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/701804
  • 3-Bromo-5-fluoro-4-methylaniline.PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/53484256

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Technical Support Center: Preventing Dehalogenation of 4-Bromo-2-fluoro-5-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Synthetic Chemists

Welcome to our dedicated resource for researchers, scientists, and drug development professionals working with 4-Bromo-2-fluoro-5-methylaniline. This versatile building block is crucial in many synthetic pathways, but its utility can be compromised by an often-encountered side reaction: the unwanted loss of the bromine substituent. This guide provides a comprehensive overview of why dehalogenation occurs and offers detailed, field-proven strategies to mitigate this issue, ensuring the integrity and yield of your target compounds.

The Challenge: Unwanted Dehalogenation

This compound is a key intermediate where the bromine atom serves as a synthetic handle, most notably for palladium-catalyzed cross-coupling reactions. However, under certain conditions, this crucial functional group can be reductively cleaved and replaced by a hydrogen atom, a process known as hydrodehalogenation or simply dehalogenation.[1][2] This side reaction not only consumes the starting material but also complicates the purification process, ultimately impacting the overall efficiency of your synthesis.[1]

Troubleshooting Guide & FAQs

This section addresses common problems and questions related to the dehalogenation of this compound in a practical Q&A format.

Q1: I'm observing a significant amount of 2-fluoro-5-methylaniline in my Suzuki coupling reaction. What's causing this?

A1: The formation of 2-fluoro-5-methylaniline is a clear indication of reductive dehalogenation.[1][2] In the context of a Suzuki-Miyaura coupling, this is a well-known side reaction. The likely culprits are palladium-hydride species generated in the catalytic cycle.[1][2] These reactive intermediates can arise from several sources:

  • The Base: Strong alkoxide bases like sodium tert-butoxide (NaOtBu) are known to generate palladium-hydrides.[1]

  • The Solvent: Protic solvents, especially alcohols, can act as hydride donors.[1][3]

  • Reagents: Even the boronic acid reagent or trace amounts of water can contribute to the formation of these unwanted hydride species.[2]

Q2: My TLC and GC-MS analyses show the dehalogenated byproduct. How can I be certain?

A2: Identifying the dehalogenated product is crucial for effective troubleshooting. Here’s what to look for:

  • TLC Analysis: The dehalogenated compound will typically be less polar than the starting aryl bromide, resulting in a higher Rf value.[1][4]

  • GC-MS Analysis: The mass spectrum will show a peak corresponding to the molecular weight of the dehalogenated product.[1][4]

  • NMR Spectroscopy: In the ¹H NMR spectrum of the crude product, you will observe a new aromatic proton signal in the region where the carbon-bromine bond was previously located.[1][4]

Q3: Dehalogenation is occurring even in my Buchwald-Hartwig amination. Are the causes similar?

A3: Yes, the underlying causes are very similar. The Buchwald-Hartwig amination also proceeds via a palladium catalytic cycle and is susceptible to the formation of palladium-hydride species that lead to hydrodehalogenation as a competitive side reaction.[5] The choice of base, ligand, and solvent are all critical factors.

Preventative Strategies and Optimized Protocols

To minimize dehalogenation, a systematic optimization of your reaction conditions is essential. The following strategies have proven effective:

Judicious Choice of Catalyst and Ligands

The ligand plays a pivotal role in stabilizing the palladium catalyst and influencing the relative rates of the desired cross-coupling versus the undesired dehalogenation.

  • Go for Bulky, Electron-Rich Ligands: Biaryl phosphine ligands such as XPhos, SPhos, and RuPhos are often effective.[2] Their steric bulk and electron-donating properties promote the reductive elimination step of the cross-coupling pathway and can suppress dehalogenation.[6][7]

Table 1: Recommended Ligands for Suppressing Dehalogenation
LigandKey Features
XPhos Highly effective for a broad range of cross-coupling reactions.
SPhos Often provides improved results when XPhos is suboptimal.
RuPhos Another excellent choice for challenging substrates.
The Impact of the Base

The base is a critical parameter and should be chosen carefully.

  • Avoid Strong Alkoxide Bases: If dehalogenation is a problem, steer clear of strong bases like NaOtBu, especially at elevated temperatures.[1]

  • Opt for Weaker Inorganic Bases: Weaker bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are generally safer choices and less likely to promote the formation of palladium-hydride species.[2][4]

Solvent and Temperature Control
  • Use Aprotic Solvents: To minimize the availability of protons that can lead to hydrodehalogenation, use aprotic solvents like 1,4-dioxane, toluene, or THF.[2]

  • Lower the Temperature: Running the reaction at a lower temperature can significantly improve the selectivity for the desired product over the dehalogenated byproduct.[1]

Experimental Protocol: Optimized Suzuki Coupling of this compound

This protocol is designed to minimize dehalogenation.

  • Inert Atmosphere: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the boronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.[1]

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., XPhos Pd G2, 1-2 mol%) and anhydrous, degassed 1,4-dioxane.[1]

  • Reaction Monitoring: Heat the reaction to 80 °C and monitor its progress by TLC or LC-MS.[1]

  • Work-up: After completion, cool the reaction, dilute with ethyl acetate, and wash with water. Dry the organic layer and concentrate under reduced pressure.[1]

  • Purification: Purify the product by column chromatography.

A Deeper Look: The Mechanism of Dehalogenation

Understanding the mechanistic pathways that lead to dehalogenation is key to designing effective preventative measures. The primary culprit is the formation of a palladium-hydride (Pd-H) intermediate.

Dehalogenation_Mechanism ArBr Ar-Br + Pd(0)L2 OxAdd Oxidative Addition ArBr->OxAdd ArPdBr Ar-Pd(II)(Br)L2 OxAdd->ArPdBr Undesired Undesired Pathway: Reaction with Hydride Source ArPdBr->Undesired Desired Desired Pathway: Transmetalation ArPdBr->Desired ArPdH Ar-Pd(II)(H)L2 Undesired->ArPdH RedElim_H Reductive Elimination ArPdH->RedElim_H ArH Ar-H (Dehalogenated Product) RedElim_H->ArH Coupled Ar-Nu (Coupled Product) Desired->Coupled

Caption: Competing pathways in palladium-catalyzed cross-coupling reactions.

The oxidative addition of this compound to the Pd(0) catalyst forms an Ar-Pd(II)-Br intermediate. From this point, the reaction can proceed down the desired cross-coupling path via transmetalation or be intercepted by a hydride source, leading to the formation of an Ar-Pd(II)-H species. Subsequent reductive elimination then furnishes the undesired dehalogenated product.

Conclusion

Dehalogenation of this compound is a manageable challenge. By carefully selecting your ligand, base, and solvent, and by maintaining control over the reaction temperature, you can significantly suppress this unwanted side reaction. This guide provides a robust framework for troubleshooting and optimizing your synthetic procedures to achieve higher yields and cleaner reaction profiles.

References

  • Wikipedia. (2023, December 27). Buchwald–Hartwig amination.
  • Fu, G. C., & G. C. Fu. (2012, August 20). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Journal of the American Chemical Society.
  • An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. (2025, August 7). ResearchGate.
  • Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. (n.d.). Catalysis Science & Technology (RSC Publishing).
  • Chen, C., & C. Chen. (2010, April 16). Palladium-catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols. PubMed.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Lipshutz, B. H., & B. H. Lipshutz. (n.d.). Reductions of aryl bromides in water at room temperature. PMC.
  • Catalytic hydrodehalogenation of aryl halides, reduction of nitroarenes. (n.d.). Catalysis Eprints database.
  • Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas. (n.d.). ChemRxiv.
  • Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. (2025, August 10). ResearchGate.
  • te Stroet, K., & K. te Stroet. (1995, May 11). The effect of varying halogen substituent patterns on the cytochrome P450 catalysed dehalogenation of 4-halogenated anilines to 4-aminophenol metabolites. PubMed.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • Chemistry LibreTexts. (2023, May 3). 2.9: Phosphines.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.

Sources

Technical Support Center: Synthesis of 4-Bromo-2-fluoro-5-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

A Troubleshooting Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-fluoro-5-methylaniline is a key building block in the development of various pharmaceuticals and agrochemicals. Its synthesis, while conceptually straightforward via electrophilic aromatic substitution, presents several practical challenges that can impact yield, purity, and overall success. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the specific issues you may encounter during your experiments.

Core Synthesis Strategy: Electrophilic Bromination of 2-Fluoro-5-methylaniline

The most common route to this compound involves the direct bromination of 2-fluoro-5-methylaniline. The directing effects of the substituents on the aromatic ring are crucial to understanding the regioselectivity of this reaction. The amino (-NH2) group is a powerful activating ortho-, para-director, while the methyl (-CH3) group is also an activating ortho-, para-director. The fluorine (-F) atom is a deactivating ortho-, para-director. The interplay of these groups dictates where the incoming electrophile (bromine) will add to the ring.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Reaction & Regioselectivity Issues

Q1: My reaction is producing a mixture of products, not the desired this compound. What is happening?

A1: The formation of multiple products is a common issue in the electrophilic bromination of anilines due to the strong activating nature of the amino group.[1] Here are the likely culprits and solutions:

  • Polybromination: The high electron density of the aniline ring can lead to the addition of more than one bromine atom.[1] The formation of di- or even tri-brominated species is a significant side reaction.

    • Solution: To mitigate this, consider using a milder brominating agent than elemental bromine (Br2). N-Bromosuccinimide (NBS) is often a good alternative as it provides a slow, controlled release of the electrophilic bromine species. Additionally, running the reaction at a lower temperature can help to control the reactivity.

  • Regioisomer Formation: While the desired product is the 4-bromo isomer, other isomers can also form. The directing effects of the existing substituents on 2-fluoro-5-methylaniline can lead to bromination at other positions. The primary regioisomeric byproduct is often the 6-bromo isomer due to the ortho-directing effect of the powerful amino group.

    • Solution: The choice of solvent can influence regioselectivity.[2] Experimenting with different solvents, from polar to non-polar, may help favor the formation of the desired 4-bromo isomer. Additionally, employing a bulky brominating agent can sterically hinder attack at the more crowded ortho position, favoring the para position.

Q2: I'm observing a very low yield of my desired product. What are the potential causes?

A2: Low yields can stem from several factors, from incomplete reactions to product loss during workup.

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[3] If the starting material is still present after a significant amount of time, you may need to increase the reaction temperature or add more brominating agent. However, be cautious with the latter to avoid polybromination.

  • Decomposition of Brominating Agent: Some brominating agents, like N-Bromoacetamide (NBA), are sensitive to light, moisture, and heat, which can lead to their decomposition and a loss of reactivity.[4][5]

    • Solution: Store your brominating agents under the recommended conditions (cool, dark, and dry). If you suspect decomposition (e.g., a color change in the reagent), it is best to use a fresh batch.

  • Product Loss During Workup: The workup procedure is critical for isolating your product.

    • Solution: Aniline and its derivatives are basic and can be extracted into an acidic aqueous layer.[6] Ensure your aqueous washes are not overly acidic, which could lead to the loss of your product. Conversely, a basic wash can help remove any acidic byproducts. If your product is water-soluble, minimize the volume of aqueous washes.

Purification Challenges

Q3: I'm having difficulty purifying my product. What are the best methods?

A3: Purifying haloanilines can be challenging due to the similar polarities of the desired product and potential byproducts.

  • Column Chromatography: This is the most common method for purifying organic compounds.

    • Solution: For separating regioisomers of bromo-fluoro-methylaniline, a silica gel column with a non-polar/polar solvent system (e.g., hexanes/ethyl acetate) is a good starting point. A shallow gradient of the polar solvent can improve separation. If you are still struggling to separate your product from impurities, consider using a different stationary phase, such as alumina.[7]

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective purification technique.

    • Solution: The key is to find a suitable solvent or solvent system in which your desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble. Experiment with a range of solvents of varying polarities.

  • Acid-Base Extraction: This can be a useful technique to remove certain types of impurities.

    • Solution: If you have acidic or basic impurities, you can use aqueous washes of appropriate pH to remove them. For example, a wash with a dilute acid solution will remove basic impurities like unreacted aniline, while a dilute basic solution will remove acidic impurities.[6]

Product Verification

Q4: How can I confirm that I have synthesized the correct product, this compound?

A4: Proper characterization is essential to confirm the identity and purity of your product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are the most powerful tools for structural elucidation.

    • Expected 1H NMR Spectra: You should see distinct signals for the aromatic protons, the amino protons, and the methyl protons. The coupling patterns and chemical shifts of the aromatic protons will be indicative of the substitution pattern.

  • Mass Spectrometry (MS): This technique will give you the molecular weight of your compound.

    • Expected Result: You should observe a molecular ion peak corresponding to the molecular weight of this compound (204.04 g/mol ).[11] The isotopic pattern of bromine (approximately a 1:1 ratio of 79Br and 81Br) will result in two molecular ion peaks separated by 2 m/z units, which is a key diagnostic feature.

  • Melting Point: If your product is a solid, a sharp melting point close to the literature value indicates high purity.

    • Literature Value: The melting point for a similar isomer, 5-bromo-4-fluoro-2-methylaniline, is reported to be in the range of 86-90 °C.[11][12]

Experimental Protocols

Protocol 1: Bromination using N-Bromosuccinimide (NBS)

This protocol is a good starting point for achieving controlled monobromination.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-fluoro-5-methylaniline (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of NBS: Slowly add N-bromosuccinimide (1.0-1.1 eq) portion-wise over a period of 30-60 minutes.

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and wash it with saturated aqueous sodium bicarbonate and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

ParameterRecommended ConditionRationale
Brominating Agent N-Bromosuccinimide (NBS)Provides a slow, controlled release of bromine, minimizing polybromination.
Solvent Anhydrous Dichloromethane or AcetonitrileAprotic solvents are generally preferred for this reaction.
Temperature 0 °C to room temperatureLower temperatures help to control the high reactivity of the aniline.
Stoichiometry 1.0-1.1 eq of NBSA slight excess of NBS can ensure complete conversion of the starting material.
Protocol 2: Amine Protection-Bromination-Deprotection Sequence

For substrates that are particularly prone to over-reactivity, a protection-deprotection strategy can be employed.[1]

  • Protection (Acetylation): React 2-fluoro-5-methylaniline with acetic anhydride in the presence of a mild base (e.g., pyridine) to form the corresponding acetanilide.

  • Bromination: Brominate the protected acetanilide using NBS or another suitable brominating agent. The bulky acetyl group will sterically hinder ortho-substitution, favoring the para-product.

  • Deprotection (Hydrolysis): Hydrolyze the acetyl group under acidic or basic conditions to yield the desired this compound.[13]

Visualizations

Synthetic Pathway

Synthesis Start 2-Fluoro-5-methylaniline Intermediate N-(2-fluoro-5-methylphenyl)acetamide (Protected Intermediate) Start->Intermediate Acetic Anhydride, Pyridine Product This compound Intermediate->Product 1. NBS 2. H+ or OH- (hydrolysis)

Caption: A two-step synthesis of this compound involving amine protection.

Troubleshooting Workflow

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • Current time inform
  • N-Bromoacetamide reagent stability issues and solutions - Benchchem
  • Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides - PMC - NIH
  • New Journal of Chemistry Supporting Inform
  • N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III)
  • A Practical Procedure for Regioselective Bromination of Anilines - ResearchG
  • Synthesis of 4-bromo-2-fluoroaniline - PrepChem.com
  • A Comparative Guide to N-Bromoacetamide and Its Alternatives in Synthetic Chemistry - Benchchem
  • Anilines: Reactions, Reaction Mechanisms and FAQs - Allen
  • A Researcher's Guide to the Regioselectivity of Aromatic Bromination: An Experimental Comparison - Benchchem
  • 4-BROMO-2-METHYLANILINE(583-75-5) 13C NMR spectrum - ChemicalBook
  • 5-Bromo-4-fluoro-2-methylaniline | CAS 627871-16-3 - Ossila
  • 5-BROMO-4-FLUORO-2-METHYLANILINE| CAS No:627871-16-3
  • 5-Bromo-4-fluoro-2-methylaniline (97%) - Amerigo Scientific
  • 16.6: An Explanation of Substituent Effects - Chemistry LibreTexts
  • Bromination of Aniline | PDF | Chemical Reactions | Physical Chemistry - Scribd
  • On the Reaction of N-Bromoacetamide with Olefins.
  • 52723-82-7|4-Bromo-5-fluoro-2-methylaniline|BLD Pharm
  • METHOD FOR THE INDUSTRIAL PRODUCTION OF 2-HALO-4,6-DIALKOXY-1,3,5-TRIAZINES AND THEIR USE IN THE PRESENCE OF AMINES - European P - IRIS
  • Bromin
  • ELECTROPHILIC SUBSTITUTION REACTION | CLASS 12 | P-BROMO ANILINE | - YouTube
  • 151 CHM2211 Steric Effects on Electrophilic Arom
  • Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol - PMC - NIH
  • On the Reaction of N-Bromoacetamide with Olefins.
  • Efficient copper-catalyzed coupling of aryl chlorides, bromides and iodides with aqueous ammonia - ResearchG
  • Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides - ChemRxiv
  • N-Bromoacetamide | C2H4BrNO | CID 4353 - PubChem
  • 5-bromo-4-fluoro-2-methylaniline(627871-16-3) 1 h nmr - ChemicalBook
  • Cu-mediated selective bromination of aniline deriv
  • Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study
  • How to remove aniline
  • How to prepare 2-fluoro4-hydroxy aniline
  • 2-Fluoro-5-methylaniline - the NIST WebBook
  • 2-Fluoro-5-methylaniline: A Crucial Intermedi
  • How do I remove aniline from the reaction mixture?
  • What is the best way to purify a crude reaction mixture th
  • During the synthesis of bromoacetanilides from anilines, is the amine group protected via acetyl
  • 2-Fluoro-5-methylaniline 99 452-84-6 - Sigma-Aldrich
  • High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthren
  • Devise a synthesis of each compound from aniline (C6H5NH2): a. (CH3)3C-C.. - Filo
  • Separation, purification and identification of the components of a mixture - The Royal Society of Chemistry
  • 16.5: An Explanation of Substituent Effects - Chemistry LibreTexts
  • Solved SYNTHESIS OF p-BROMOANILINE In this experiment, | Chegg.com
  • 2-Bromo-4-fluoro-5-methylaniline | C7H7BrFN | CID 20747452 - PubChem
  • 5-Bromo-4-fluoro-2-methylaniline 97 627871-16-3 - Sigma-Aldrich

Sources

Technical Support Center: Synthesis of 4-Bromo-2-fluoro-5-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-Bromo-2-fluoro-5-methylaniline. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and detailed methodologies for minimizing impurities in this critical synthetic process. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.

I. Overview of Synthetic Strategy and Key Challenges

The synthesis of this compound from 2-fluoro-5-methylaniline is a multi-step process that requires careful control to achieve high purity and yield. The primary challenge lies in the regioselective bromination of the electron-rich aniline ring. The amino group is a powerful activating group, which can lead to over-bromination and the formation of multiple isomers.[1][2] To circumvent this, a three-step sequence is typically employed:

  • Acetylation: The amino group of the starting material, 2-fluoro-5-methylaniline, is protected as an acetamide. This moderates the activating effect of the nitrogen, preventing over-bromination and improving regioselectivity.[1]

  • Bromination: The resulting N-(2-fluoro-5-methylphenyl)acetamide is then brominated. The acetyl group, being sterically bulky, favors the introduction of bromine at the para position relative to the activating acetylamino group.[3]

  • Hydrolysis: The acetyl group is removed by acid-catalyzed hydrolysis to yield the final product, this compound.[1]

This guide will address potential issues at each of these stages and provide robust protocols for minimizing impurity formation.

II. Visualized Workflow

cluster_0 Step 1: Acetylation cluster_1 Step 2: Bromination cluster_2 Step 3: Hydrolysis A 2-Fluoro-5-methylaniline B N-(2-fluoro-5-methylphenyl)acetamide A->B Acetic Anhydride, Glacial Acetic Acid C N-(2-fluoro-5-methylphenyl)acetamide D N-(4-Bromo-2-fluoro-5-methylphenyl)acetamide C->D Bromine, Glacial Acetic Acid E N-(4-Bromo-2-fluoro-5-methylphenyl)acetamide F This compound E->F Aq. HCl, Reflux

Caption: Synthetic workflow for this compound.

III. Troubleshooting Guide & FAQs

This section is formatted as a series of questions you might encounter during your synthesis, followed by detailed explanations and actionable solutions.

Step 1: Acetylation of 2-Fluoro-5-methylaniline

Q1: My acetylation reaction is incomplete, and I see starting material in the TLC analysis. How can I drive the reaction to completion?

A1: Incomplete acetylation is often due to insufficient acetylating agent or the presence of moisture.

  • Causality: Acetic anhydride reacts readily with water, which would consume the reagent before it can react with the aniline. The reaction of the amino group with acetic anhydride should be rapid and exothermic.

  • Troubleshooting Steps:

    • Ensure Dry Glassware and Reagents: Use oven-dried glassware and anhydrous glacial acetic acid.

    • Slight Excess of Acetic Anhydride: A small excess (1.1-1.2 equivalents) of acetic anhydride can be used to ensure the complete consumption of the starting aniline.

    • Reaction Time and Temperature: While the reaction is typically fast, gentle warming (e.g., to 40-50 °C) for a short period (15-30 minutes) after the initial exothermic reaction subsides can help drive it to completion.

    • Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress. The product, N-(2-fluoro-5-methylphenyl)acetamide, should be less polar than the starting aniline.

Q2: After adding water to precipitate my acetylated product, it oiled out instead of forming a solid. What should I do?

A2: "Oiling out" occurs when the melting point of the product is lower than the temperature of the precipitation medium, or if impurities are present that depress the melting point.

  • Causality: The product is not crystallizing because it remains in a liquid state. This can be due to residual acetic acid or other impurities.

  • Troubleshooting Steps:

    • Vigorous Stirring and Cooling: Ensure the mixture is vigorously stirred while adding it to a large volume of ice-cold water. This promotes rapid cooling and crystallization.

    • Scratching: Use a glass rod to scratch the inside of the flask at the liquid-liquid interface. This can provide nucleation sites for crystallization to begin.

    • Seeding: If you have a small amount of solid product from a previous batch, add a seed crystal to induce crystallization.

    • Extraction: If crystallization fails, extract the product into a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with water and then saturated sodium bicarbonate solution to remove acetic acid, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting solid or oil can then be recrystallized.

Step 2: Bromination of N-(2-fluoro-5-methylphenyl)acetamide

Q3: My TLC of the crude bromination product shows multiple spots, indicating a mixture of products. What are these impurities and how can I avoid them?

A3: The most likely impurities are over-brominated products and isomeric byproducts.

  • Causality: The acetylamino group is strongly activating and directs ortho- and para- to its position. While the para-position is sterically favored, some ortho-bromination can occur. Additionally, if the reaction conditions are too harsh, di-bromination can happen.

A N-(2-fluoro-5-methylphenyl)acetamide B Desired Product: N-(4-Bromo-2-fluoro-5-methylphenyl)acetamide A->B Controlled Bromination C Over-brominated Impurity A->C Excess Bromine/ High Temperature D Isomeric Impurity A->D Sub-optimal Regiocontrol

Caption: Potential impurity pathways in the bromination step.

  • Troubleshooting Steps to Enhance Regioselectivity:

    • Control Temperature: Maintain a low temperature (0-10 °C) during the addition of bromine.[1] This reduces the reaction rate and minimizes the formation of side products.

    • Slow Addition of Bromine: Add the bromine solution dropwise with efficient stirring. This prevents localized high concentrations of bromine, which can lead to over-bromination.[4]

    • Stoichiometry: Use a stoichiometric amount or only a slight excess of bromine (e.g., 1.05 equivalents).

    • Choice of Solvent: Glacial acetic acid is a common solvent that helps to moderate the reaction.

Q4: The reaction mixture has turned dark brown/black. What causes this and is the reaction salvageable?

A4: Dark coloration is often due to oxidation of the aniline derivative or the presence of impurities in the starting materials.

  • Causality: Aniline derivatives can be susceptible to air oxidation, which is often catalyzed by acidic conditions and trace metals. The bromine itself is an oxidizing agent.

  • Troubleshooting Steps:

    • Use Pure Starting Materials: Ensure your N-(2-fluoro-5-methylphenyl)acetamide is as pure as possible.

    • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.

    • Work-up and Purification: The desired product can often be isolated from the colored impurities during work-up and purification. After precipitating the crude product in water, it can be recrystallized. If the color persists in the recrystallized solid, a hot filtration with activated carbon can be effective in adsorbing the colored byproducts.[1][5]

Step 3: Hydrolysis of N-(4-Bromo-2-fluoro-5-methylphenyl)acetamide

Q5: The hydrolysis of the acetamide is slow or incomplete. How can I improve this step?

A5: Incomplete hydrolysis can result from insufficient acid concentration, lower temperature, or shorter reaction times.

  • Causality: The hydrolysis of an amide is a reversible reaction. To drive it to completion, an excess of water and a catalytic amount of strong acid are typically used under reflux conditions.

  • Troubleshooting Steps:

    • Acid Concentration: Use a sufficiently concentrated acid solution, such as 10-20% aqueous hydrochloric acid.

    • Reflux: Ensure the reaction is maintained at a steady reflux to provide enough thermal energy for the hydrolysis to proceed at a reasonable rate.

    • Reaction Time: Monitor the reaction by TLC until the starting acetamide spot is no longer visible. This can take anywhere from 30 minutes to several hours.

    • Co-solvent: In some cases, adding a co-solvent like ethanol can improve the solubility of the starting material and facilitate the reaction.

Q6: After neutralization to precipitate the final product, I obtained a sticky solid that is difficult to filter and handle. What went wrong?

A6: This can be due to incomplete hydrolysis, the presence of oily impurities, or precipitating the product at too high a temperature.

  • Causality: The presence of unhydrolyzed starting material or other impurities can interfere with the crystallization of the final product.

  • Troubleshooting Steps:

    • Ensure Complete Hydrolysis: Before neutralization, confirm the absence of starting material by TLC.

    • Cooling: After hydrolysis, cool the acidic solution thoroughly in an ice bath before slowly adding the base to neutralize it. This will help to ensure the product precipitates as a fine, filterable solid.

    • Slow Neutralization: Add the base (e.g., concentrated sodium hydroxide solution) slowly with vigorous stirring to avoid localized heating and to control the precipitation process.

    • Purification: If a sticky solid is obtained, it may be necessary to perform an extraction. After neutralization, extract the product into a suitable organic solvent, wash the organic layer with water and brine, dry it, and concentrate it. The resulting crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

IV. Detailed Experimental Protocols

Protocol 1: Acetylation of 2-Fluoro-5-methylaniline
  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-fluoro-5-methylaniline (10.0 g, 79.9 mmol) in glacial acetic acid (30 mL).

  • With gentle stirring, slowly add acetic anhydride (8.9 g, 87.9 mmol, 1.1 eq.) to the solution. The reaction is exothermic.

  • After the addition is complete, stir the mixture at room temperature for 30 minutes.

  • Monitor the reaction by TLC (e.g., 3:1 hexanes:ethyl acetate) to confirm the disappearance of the starting material.

  • Pour the reaction mixture into 300 mL of ice-cold water with vigorous stirring.

  • Collect the resulting white precipitate of N-(2-fluoro-5-methylphenyl)acetamide by vacuum filtration.

  • Wash the solid with cold water (3 x 50 mL) and dry it under vacuum.

Protocol 2: Bromination of N-(2-fluoro-5-methylphenyl)acetamide
  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve the dried N-(2-fluoro-5-methylphenyl)acetamide (12.0 g, 71.8 mmol) in glacial acetic acid (60 mL).

  • Cool the flask in an ice bath to 0-5 °C.

  • In the dropping funnel, prepare a solution of bromine (12.1 g, 75.4 mmol, 1.05 eq.) in glacial acetic acid (20 mL).

  • Add the bromine solution dropwise to the stirred acetamide solution over 30-45 minutes, maintaining the internal temperature below 10 °C.[1]

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Pour the reaction mixture into 400 mL of ice-cold water with vigorous stirring.

  • If necessary, add a small amount of sodium bisulfite solution to quench any excess bromine (the orange color will disappear).

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry.

Protocol 3: Hydrolysis of N-(4-Bromo-2-fluoro-5-methylphenyl)acetamide
  • Place the crude, dried N-(4-Bromo-2-fluoro-5-methylphenyl)acetamide (assumed quantitative yield from the previous step) in a 250 mL round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Add a mixture of concentrated hydrochloric acid (20 mL) and water (80 mL).

  • Heat the mixture to reflux and maintain for 1-2 hours, or until TLC analysis shows complete consumption of the starting material.[1]

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Slowly add a 50% aqueous solution of sodium hydroxide with vigorous stirring until the solution is basic (pH > 10).

  • Collect the precipitated solid by vacuum filtration, wash with cold water until the washings are neutral, and dry under vacuum.

  • For further purification, recrystallize the crude product from an ethanol/water mixture.

V. Data Presentation

ParameterStep 1: AcetylationStep 2: BrominationStep 3: Hydrolysis
Starting Material 2-Fluoro-5-methylanilineN-(2-fluoro-5-methylphenyl)acetamideN-(4-Bromo-2-fluoro-5-methylphenyl)acetamide
Key Reagents Acetic Anhydride, Glacial Acetic AcidBromine, Glacial Acetic AcidConcentrated HCl, Water, NaOH
Temperature Room Temperature (exothermic)0-10 °C (addition), then RTReflux (approx. 100 °C)
Typical Yield >95%85-95% (crude)>90%
Potential Impurities Unreacted starting materialOver-brominated products, Isomeric byproductsUnhydrolyzed acetamide
Purity Check TLC, Melting PointTLC, HPLC, NMRTLC, HPLC, NMR, Melting Point

VI. References

  • Benchchem. (2025). A Comparative Guide to the Purity Analysis of 2-(But-2-en-1-yl)aniline by HPLC and GC-MS.

  • Benchchem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Aniline and Its Derivatives.

  • Benchchem. (2025). Technical Support Center: Troubleshooting Halogenated Aniline Reactions.

  • Benchchem. (2025). Technical Support Center: Purification of Halogenated Aniline Compounds.

  • Khan Academy. (2022). Bromination of Aniline. Available at: [Link]

  • Li, L., et al. (2008). A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives. Magnetic Resonance in Chemistry, 46(8), 744-747. Available at: [Link]

  • Quora. (2020). Using electrophilic aromatic substitution theory what could cause the formation of para-bromoacetanilide from the synthesis of bromoacetanilide (bromination reaction) using aniline as the starting material and NaBr and NaClO as the catalyst?. Available at: [Link]

  • Reddit. (2013). Electrophilic Bromine Substitution on Acetanilide. Available at: [Link]

  • Scribd. (n.d.). Bromination of Aniline. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Aniline on Primesep 100 Column. Available at: [Link]

Sources

Technical Support Center: Temperature Control for Large-Scale Reactions of 4-Bromo-2-fluoro-5-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 4-Bromo-2-fluoro-5-methylaniline. This guide is designed for researchers, chemists, and process engineers who are scaling up reactions involving this critical pharmaceutical building block. As a versatile intermediate with multiple reactive sites—including an amine group, a bromine atom ready for cross-coupling, and a fluorine atom susceptible to nucleophilic aromatic substitution—its chemistry is rich, but its large-scale handling demands rigorous control over reaction parameters, especially temperature.[1] This document provides in-depth, field-proven insights into managing the thermal profile of your reactions to ensure safety, maximize yield, and achieve the highest product purity.

Section 1: Foundational Principles of Thermal Management in Large-Scale Synthesis

This section addresses the fundamental "why" behind stringent temperature control. Understanding these principles is the first step toward proactive problem-solving and safe process scale-up.

Q1: Why is temperature control so critical when scaling up reactions with this compound?

A1: Temperature control is paramount for three primary reasons: safety, selectivity, and purity.

  • Safety and Thermal Runaway: Many reactions, particularly those involving aromatic compounds like anilines, are exothermic, meaning they release heat.[2] On a small lab scale, this heat dissipates easily. However, as you scale up, the reactor's volume increases cubically while its surface area (for heat removal) only increases squarely. This drastic reduction in the surface-area-to-volume ratio makes heat removal significantly less efficient.[3] If the heat generated by the reaction exceeds the rate of heat removal, the temperature will rise, accelerating the reaction and causing it to generate even more heat.[4] This dangerous feedback loop is known as thermal runaway and can lead to catastrophic equipment failure, explosions, and the release of hazardous materials.[2][5][6]

  • Selectivity and Side Reactions: this compound has multiple reactive sites. The desired reaction pathway is often in competition with undesired side reactions, each with its own temperature-dependent rate. Even minor temperature deviations can favor the formation of impurities, reducing the yield of your target molecule.

  • Purity and Degradation: Halogenated anilines can be susceptible to degradation and oxidation at elevated temperatures, often resulting in the formation of colored impurities and tar-like substances.[7] Strict temperature control is essential to preserve the integrity of the starting material and the final product, minimizing downstream purification challenges.

Q2: What are the primary modes of heat transfer in a large-scale reactor, and what limits them?

A2: In a typical stirred-tank reactor, heat is transferred from the reaction mixture (the process fluid) to a utility fluid (e.g., coolant) circulating in a jacket or internal coils.[8][9] This process is governed by forced convection and is limited by a series of thermal resistances.[3][10] The overall efficiency is described by the Overall Heat Transfer Coefficient (U). The pathway for heat removal can be visualized as a series of barriers:

  • Process-Side Film Resistance: A thin, stagnant layer of the reaction mixture at the reactor's inner wall. Efficient mixing is crucial to minimize this resistance.[3][11]

  • Wall Resistance: The thermal conductivity of the reactor material itself (e.g., stainless steel, glass lining).

  • Jacket-Side Film Resistance: A stagnant layer of the utility fluid on the outer surface of the reactor wall. The flow rate and properties of the coolant affect this resistance.[3]

The effectiveness of your entire cooling system is dictated by the largest of these resistances. In many chemical processes, the process-side film is the limiting factor, highlighting the critical importance of proper agitation.

cluster_0 Heat Transfer Pathway in a Jacketed Reactor ReactionMass Reaction Mass (Bulk Fluid, T_process) ProcessFilm Process-Side Film (Resistance 1) ReactionMass->ProcessFilm Convection ReactorWall Reactor Wall (Resistance 2) ProcessFilm->ReactorWall Conduction JacketFilm Jacket-Side Film (Resistance 3) ReactorWall->JacketFilm Conduction Coolant Coolant (Bulk Fluid, T_jacket) JacketFilm->Coolant Convection cluster_1 Poor Mixing cluster_2 Effective Mixing n1 Hot Spot (High Temp) n2 Bulk (Cooler) n3 Homogeneous Temperature

Caption: Impact of mixing on reactor temperature distribution.

Section 3: Proactive Strategies & Best Practices

Effective temperature control begins long before you start the large-scale reaction. A proactive approach based on sound chemical engineering principles is essential.

Q3: How can I scientifically determine the safe operating limits for my reaction before scaling up?

A3: The gold standard for this is Reaction Calorimetry . Using a specialized laboratory reactor (like a Mettler-Toledo RC1e), you can run your reaction on a small scale (0.5-2L) while precisely measuring the heat flow in real-time. [3]This analysis provides critical data:

  • Heat of Reaction (ΔHrx): The total amount of energy released or absorbed.

  • Heat Release Rate: How quickly the energy is released, which is essential for designing a cooling system that can keep up.

  • Adiabatic Temperature Rise (ΔTad): The theoretical temperature increase if all cooling were to fail. This is a crucial indicator of the reaction's potential severity.

  • Reagent Accumulation: Detects if the added reagent is being consumed immediately or building up, which could lead to a sudden, rapid release of energy.

This data allows you to model the thermal behavior in your plant-scale reactor and establish safe limits for parameters like addition rate and coolant temperature before committing to a large-scale run. [3] Q4: What are the key differences between jacketed reactors, internal coils, and external heat exchangers for temperature control?

A4: The choice of heat transfer equipment depends on the scale, the required heat duty, and the properties of your reaction mass. Each has distinct advantages and disadvantages.

FeatureJacketed VesselInternal CoilsExternal Heat Exchanger
Description A secondary shell around the reactor where utility fluid circulates. [8][12]Pipes or plates installed inside the reactor through which utility fluid flows. [8][9]A separate unit where the reaction mass is pumped out, cooled/heated, and returned to the reactor. [13][14]
Advantages - Smooth, unobstructed internal surface; easy to clean.- Good for moderate heat transfer needs.- High heat transfer surface area for a given reactor volume.- Excellent for highly exothermic or endothermic reactions.- Provides the largest available heat transfer area.- Independent of reactor size.
Disadvantages - Limited surface area, especially at large volumes.- Can be insufficient for very fast, exothermic reactions.- Can interfere with mixing patterns.- Difficult to clean, especially with solids or viscous materials.- Requires an external pump loop.- Increased potential for leaks at connections.- Not suitable for sensitive materials that cannot tolerate shear from pumping.
Best For Standard reactions, crystallization, processes where cleanability is paramount.Processes requiring rapid heating or cooling; high-intensity reactions.Very large-scale reactions with extreme heat loads where jackets/coils are insufficient.

Section 4: Illustrative Protocol: Temperature Control in a Suzuki Coupling Reaction

Disclaimer: This protocol is a hypothetical example for educational purposes to illustrate best practices in temperature control. It must be fully optimized and validated for safety and efficacy before any use.

Reaction: Suzuki coupling of this compound with an arylboronic acid. This reaction is often exothermic, particularly during the initial stages.

Step-by-Step Methodology:

  • Reactor Preparation:

    • Ensure a 100L glass-lined reactor is clean, dry, and all safety systems (pressure relief, emergency quench) are verified.

    • Perform a pressure test and ensure the system is leak-tight.

    • Initiate a continuous purge with dry nitrogen to inert the atmosphere. Maintain a slight positive nitrogen pressure throughout the process.

  • Charging Reagents:

    • Charge the reactor with this compound (1.0 eq), the arylboronic acid (1.1 eq), and the solvent (e.g., Toluene/Water mixture).

    • Begin agitation at a pre-determined optimal speed to ensure good surface movement without excessive splashing.

    • Start circulating coolant through the reactor jacket, setting the jacket temperature to 10°C to pre-cool the mixture.

  • Controlled Addition of Base:

    • The addition of the aqueous base (e.g., K₂CO₃ solution) is often the most exothermic part of the process.

    • Use a calibrated dosing pump to add the base solution subsurface via a dip tube over a period of no less than 2 hours.

    • CRITICAL CONTROL POINT: Monitor the internal batch temperature continuously. The temperature should not be allowed to rise above a validated setpoint (e.g., 25°C). The addition rate should be directly linked to the temperature. If the temperature approaches the limit, the pump must automatically slow or stop until the cooling system catches up.

  • Heating to Reaction Temperature:

    • Once the base addition is complete and the initial exotherm has subsided, switch the jacket fluid from coolant to a heating medium.

    • Heat the batch to the target reaction temperature (e.g., 80°C) over a controlled period (e.g., 1 hour). Avoid rapid heating, which can cause thermal stress on the equipment.

  • Reaction Monitoring & Completion:

    • Maintain the batch at 80°C ± 2°C for the duration of the reaction. Monitor the jacket temperature and heat duty to ensure stability.

    • Take samples periodically for analysis (e.g., HPLC) to determine reaction completion.

  • Controlled Cool-Down:

    • Once the reaction is complete, cool the batch to room temperature (20-25°C) in a controlled manner before transferring for workup and isolation. Rapid cooling can induce thermal shock or cause unwanted crystallization.

References

  • celsicontech.com. (n.d.). Reactor Temperature Control.
  • E3S Web of Conferences. (n.d.). Research Progress and Prospects of Temperature Control in Chemical Reactors.
  • Achieve Chem. (2025, January 17). How Are Temperature And Pressure Controlled in Reactors?.
  • Introduction to Industrial Instrumentation. (n.d.). Chemical Reactor Temperature Control Example.
  • Fluorotherm™. (2025, February 10). Temperature Control and Efficiency in Chemical Processing.
  • Jinzong Machinery. (2024, July 28). Heat Exchangers in Chemical Reactors: Types and Functions.
  • Mettler Toledo. (n.d.). Heat Transfer and Process Scale-up.
  • TANGLIAN Chemistry. (n.d.). The heat transfer device of the reactor.
  • essentialchemicalindustry.org. (n.d.). Chemical reactors.
  • Farabi University. (n.d.). Lecture 12 Heat Exchange in Reactors and Its Effect on Reaction Processes.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Halogenated Aniline Reactions.
  • ResearchGate. (2025, August 10). Influence of Mixing on Anaerobic Digestion Efficiency in Stirred Tank Digesters: A Review.
  • Ossila. (n.d.). What is Thermal Runaway in Batteries? Causes and Prevention.
  • Emtez. (2023, August 2). What Is Thermal Runaway? Common Causes and How to Prevent It.
  • YouTube. (2023, May 16). Efficient Heat Transfer in Stirred Tanks: Insights from Richard Cope, Ph.D.
  • Mitsubishi Electric. (n.d.). Thermal Runaway.
  • Ossila. (n.d.). 5-Bromo-4-fluoro-2-methylaniline | CAS 627871-16-3.

Sources

Technical Support Center: Work-up Procedures for 4-Bromo-2-fluoro-5-methylaniline Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the intricacies of work-up procedures involving 4-Bromo-2-fluoro-5-methylaniline. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights and troubleshooting solutions to ensure the successful isolation and purification of your target compounds.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the work-up of reactions involving this compound, providing explanations grounded in chemical principles.

Q1: What is the first step in the work-up of a reaction containing this compound?

The initial and most critical step is to quench the reaction. This deactivates any remaining reactive reagents, ensuring a safe and controlled work-up. The choice of quenching agent depends on the specific reagents used in your reaction. For instance, if a strong oxidizing agent like sodium persulfate was used, a reducing agent such as sodium thiosulfate is an appropriate choice to neutralize it.[1]

Q2: How do I effectively extract my this compound derivative from the aqueous reaction mixture?

Liquid-liquid extraction (LLE) is the standard method. Due to the amine functionality, the pH of the aqueous layer should be adjusted to be basic (pH > 9) before extraction.[1][2] This ensures the aniline is in its free base form, which is more soluble in organic solvents. Dichloromethane (DCM) and ethyl acetate are commonly used extraction solvents.[1][2] It is recommended to perform the extraction multiple times (e.g., 3 x 100 mL for a 100 mL aqueous layer) to maximize the recovery of your product.[1]

Q3: My organic extracts look cloudy. What should I do?

Cloudiness in the organic layer typically indicates the presence of residual water. Washing the combined organic extracts with brine (a saturated aqueous solution of sodium chloride) is a standard procedure to remove the majority of dissolved water.[1][3] Following the brine wash, the organic layer should be dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate.[1][2]

Q4: My final product is discolored. How can I purify it further?

Discoloration often arises from oxidized impurities or colored byproducts.[4] If your compound is a solid, recrystallization from a suitable solvent system is an effective purification method. For colored impurities, adding a small amount of activated carbon to the hot solution during recrystallization can be beneficial.[4] The activated carbon adsorbs the colored impurities and is subsequently removed by hot filtration. For oily products or when recrystallization is not feasible, silica gel column chromatography is the preferred method of purification.[1]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the work-up of your this compound reaction.

Issue 1: Persistent Emulsion Formation During Extraction

Symptoms: A stable, milky layer forms between the aqueous and organic phases, preventing clear separation.

Cause: Emulsions are stabilized mixtures of two immiscible liquids.[3] Their formation can be caused by the presence of surfactant-like molecules (e.g., certain byproducts), finely divided solids at the interface, or excessive agitation during extraction.[3][5]

Solutions:

Method Procedure Rationale
Patience & Gentle Swirling Allow the separatory funnel to stand undisturbed for 10-30 minutes. Gentle swirling can help coalesce the dispersed droplets.[3]This is the least invasive method and is often surprisingly effective.
Addition of Brine Add a saturated solution of sodium chloride (brine) to the separatory funnel and gently rock the mixture.[3][5]Brine increases the ionic strength of the aqueous layer, which helps to break the emulsion by "salting out" the organic components.[5]
Filtration Filter the entire mixture through a pad of Celite® or glass wool.[5][6]This can physically disrupt the emulsion and remove any particulate matter that may be stabilizing it.
Solvent Modification Add a small amount of a different organic solvent with a different polarity.[5]Changing the properties of the organic phase can help to solubilize emulsifying agents.
Centrifugation If the volume is manageable, centrifuging the mixture can force the separation of the layers.[5]The centrifugal force aids in the coalescence of the dispersed phase.

Workflow for Breaking Emulsions:

Caption: Decision-making workflow for troubleshooting emulsion formation.

Issue 2: Product Precipitation at the Interface

Symptoms: A solid material forms and collects at the boundary between the aqueous and organic layers.

Cause: This can occur if your product has limited solubility in both the aqueous and organic phases at the current pH and concentration. It can also be due to the precipitation of inorganic salts.

Solutions:

  • Dilution: Dilute the organic layer with more of the same solvent.[6] This can help to dissolve the precipitated product.

  • pH Adjustment: Re-check and adjust the pH of the aqueous layer to ensure your aniline derivative is in its most soluble form (basic for the free base).

  • Filtration: If the precipitate is an inorganic salt, you may need to filter the entire mixture before proceeding with the separation.

  • Solvent Change: Consider using a different extraction solvent in which your product has higher solubility.

Issue 3: Incomplete Reaction or Presence of Starting Material

Symptoms: TLC or other analysis of the crude product shows a significant amount of the starting this compound.

Cause: The reaction may not have gone to completion due to insufficient reaction time, incorrect temperature, or suboptimal reagent stoichiometry.

Solutions:

  • Acid Wash: An acid wash can be employed to remove unreacted aniline. Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic aniline will be protonated and move into the aqueous layer. Your (presumably less basic) product may remain in the organic layer. This method's success is contingent on a sufficient pKa difference between the starting material and the product.

  • Chromatography: Silica gel column chromatography is a highly effective method for separating the product from the unreacted starting material. A carefully chosen eluent system will allow for the differential elution of the components.

Section 3: Safety and Handling

Working with this compound and its derivatives requires strict adherence to safety protocols.

Personal Protective Equipment (PPE):

  • Eye Protection: Always wear safety glasses with side shields or goggles.[7][8]

  • Hand Protection: Wear appropriate chemical-resistant gloves.[8][9]

  • Skin Protection: A lab coat is mandatory. Ensure your skin is not exposed.[9][10]

  • Respiratory Protection: Use in a well-ventilated fume hood.[7][9][10] If there is a risk of inhaling dust or vapors, a NIOSH-approved respirator should be used.[7]

Handling and Storage:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[10]

  • Wash hands and any exposed skin thoroughly after handling.[7][10]

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][9][10]

  • This compound may be light-sensitive; store accordingly.[8][9]

Emergency Procedures:

  • Skin Contact: Immediately wash with plenty of soap and water.[7][11] Remove contaminated clothing.[7][9]

  • Eye Contact: Rinse cautiously with water for several minutes.[7][10] Remove contact lenses if present and easy to do. Continue rinsing.[10]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[7][10]

  • Ingestion: If swallowed, call a poison center or doctor.[7] Rinse mouth.[9]

General Work-up Workflow:

Caption: A generalized workflow for the work-up of this compound reactions.

References

  • Benchchem. (n.d.). Application Note: GC-MS Analysis of Halogenated Aniline Derivatives.
  • Benchchem. (n.d.). Application Notes and Protocols: Synthesis of 4-Bromo-2-fluoroaniline from 2-fluoroaniline.
  • Sigma-Aldrich. (2024). Safety Data Sheet: this compound.
  • Fisher Scientific. (2021). Safety Data Sheet: 5-Bromo-2-methylaniline.
  • Benchchem. (n.d.). Resolving Emulsion Formation During 4-Nonylaniline Extraction.
  • Benchchem. (n.d.). Technical Support Center: Purification of Halogenated Aniline Compounds.
  • ECHEMI. (n.d.). 4-BROMO-5-FLUORO-2-METHYLANILINE Safety Data Sheet.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Emulsions.
  • Angene Chemical. (2021). Safety Data Sheet: 5-Bromo-2-fluoro-4-methylaniline.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-bromo-2-methyl-Benzenamine.
  • LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions.

Sources

Technical Support Center: Analysis of Reaction Intermediates of 4-Bromo-2-fluoro-5-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 4-Bromo-2-fluoro-5-methylaniline. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) focused on the critical reaction intermediates that can influence the success of your synthetic routes. Understanding and controlling these intermediates is paramount to achieving high yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactive intermediates formed from this compound?

A1: The most common and synthetically important intermediate derived from this compound is the corresponding arenediazonium salt. This intermediate is typically generated in situ by treating the aniline with a diazotizing agent, such as nitrous acid (formed from sodium nitrite and a strong acid) at low temperatures (0-5 °C).[1][2] The resulting diazonium salt is highly versatile and serves as a precursor for a wide range of functional group transformations.[3][4]

Q2: I am performing a Sandmeyer reaction to replace the amino group. Why is the stability of the diazonium salt intermediate so critical?

A2: The stability of the arenediazonium salt is crucial for the success of Sandmeyer and related reactions.[5][6] These intermediates can be thermally unstable and, in some cases, explosive, especially when isolated.[7][8] Their decomposition can lead to the evolution of nitrogen gas and the formation of unwanted side products, significantly lowering the yield of the desired aryl halide or other substituted products. The substitution pattern on the aromatic ring and the counterion both affect stability.[8] Generally, keeping the reaction temperature low is essential for safety and optimal results.[1][8]

Q3: Can I use this compound directly in a Suzuki coupling reaction without protecting the amine group?

A3: While it is often possible to perform Suzuki couplings on unprotected anilines, the free amine can sometimes coordinate with the palladium catalyst and inhibit its activity.[9] The success of the reaction without protection depends on the specific catalyst, ligands, and reaction conditions. If you are experiencing low yields or catalyst deactivation, protecting the amine group as an amide or carbamate prior to the coupling reaction is a viable strategy, though it adds extra steps to the synthesis.[9][10]

Q4: What are the key reactive sites on this compound and how do they influence its chemistry?

A4: this compound has multiple reactive sites that can be selectively targeted.[11][12] These include:

  • The amino group: Can be diazotized to form a diazonium salt, which is an excellent leaving group for nucleophilic substitution.[4][6]

  • The bromo substituent: Can participate in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form new carbon-carbon bonds.[11][12]

  • The aromatic ring: Can undergo electrophilic aromatic substitution, although the existing substituents will direct the position of the incoming electrophile.

Troubleshooting Guides

Issue 1: Low Yield in Sandmeyer Reaction (e.g., Bromination or Cyanation)

Question: I am attempting to convert this compound to the corresponding aryl bromide via a Sandmeyer reaction, but my yields are consistently low. What are the likely causes and how can I troubleshoot this?

Answer: Low yields in Sandmeyer reactions often stem from issues with the formation or stability of the key diazonium salt intermediate. Here is a systematic approach to troubleshooting:

Potential Causes & Solutions

Parameter Potential Problem Troubleshooting Steps & Scientific Rationale
Diazotization Temperature The reaction is too warm, leading to premature decomposition of the diazonium salt.Maintain a strict temperature range of 0-5 °C during the addition of sodium nitrite.[1] The diazonium group is a good leaving group, and elevated temperatures provide the activation energy for its loss as N₂ gas, leading to undesired side products.
Acid Concentration Insufficient acid can lead to incomplete diazotization or the formation of diazoamino compounds (triazenes) by coupling of the diazonium salt with unreacted aniline.Ensure at least 3 equivalents of a strong mineral acid (e.g., HBr for bromination) are used. One equivalent protonates the aniline, one reacts with sodium nitrite to form nitrous acid, and the third maintains an acidic environment to suppress side reactions.
Purity of Starting Material Impurities in the this compound can interfere with the diazotization reaction.Recrystallize or purify the starting aniline to ensure high purity (≥99%).
Copper Catalyst Activity The Cu(I) catalyst may be oxidized to Cu(II), reducing its catalytic efficiency in the radical-nucleophilic aromatic substitution mechanism.[5]Use freshly prepared or high-quality Cu(I) bromide. The mechanism involves a single-electron transfer from Cu(I) to the diazonium salt.[5]
Reaction Time The reaction may not have gone to completion, or prolonged reaction times at elevated temperatures could lead to product degradation.Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.

Experimental Workflow: Optimized Sandmeyer Bromination

Sandmeyer_Workflow cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Reaction A Dissolve this compound in excess HBr (aq) B Cool to 0-5 °C in an ice bath A->B C Slowly add NaNO2 (aq) solution maintaining T < 5 °C B->C D Stir for 15-30 min at 0-5 °C C->D F Slowly add the cold diazonium salt solution to the CuBr solution D->F Transfer cold E Prepare a solution of CuBr in HBr E->F G Allow to warm to room temperature and stir until N2 evolution ceases F->G H Work-up and purify the product G->H

Caption: Optimized workflow for the Sandmeyer bromination of this compound.

Issue 2: Incomplete Conversion in Suzuki Coupling

Question: I am performing a Suzuki coupling with the bromo- position of this compound and an arylboronic acid, but I am observing significant amounts of unreacted starting material. How can I drive the reaction to completion?

Answer: Incomplete conversion in Suzuki coupling reactions can be due to several factors, often related to catalyst deactivation or inefficient reaction kinetics.[9] The electronic properties of this compound (an electron-rich system) can present challenges.

Potential Causes & Solutions

Parameter Potential Problem Troubleshooting Steps & Scientific Rationale
Catalyst/Ligand Choice The palladium catalyst and ligand are not optimal for this specific substrate. Standard catalysts like Pd(PPh₃)₄ may be inefficient.Screen different palladium catalysts and phosphine ligands. For electron-rich anilines, catalysts with bulky, electron-rich ligands (e.g., CataCXium A) can be more effective as they promote the oxidative addition step.[13]
Base Selection The base may be too weak or poorly soluble to facilitate the transmetalation step effectively.Use a stronger base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄). The choice of base is critical for the boronate complex formation, which precedes transmetalation.[9][13]
Solvent System The solvent may not be optimal for dissolving all reactants or for promoting the reaction.A mixture of a non-polar solvent (like toluene or dioxane) with a polar aprotic solvent or water can be beneficial. 2-MeTHF has also been shown to be an effective solvent.[13] Ensure the solvent is anhydrous and degassed.
Oxygen Contamination The active Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, leading to deactivation.Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.[9]
Side Reactions Protodeborylation (loss of the boronic acid group) or dehalogenation of the starting material can compete with the desired cross-coupling.Use boronic esters (e.g., pinacol esters) which are more stable than boronic acids.[9] Ensure the reaction is not overheated and that the base is not excessively strong to minimize dehalogenation.

Logical Relationship: Key Steps in Suzuki Coupling

Suzuki_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-X(L2) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Diaryl Ar-Pd(II)-Ar'(L2) Transmetal->PdII_Diaryl RedElim Reductive Elimination RedElim->Pd0 Product Ar-Ar' (Product) RedElim->Product ArX 4-Bromo-2-fluoro- 5-methylaniline ArX->OxAdd ArBOH2 Ar'B(OH)2 + Base ArBOH2->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

  • Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes.
  • troubleshooting low yield in electrophilic aromatic substitution - Benchchem.
  • Sandmeyer reaction - Wikipedia.
  • Synthesis of 4-bromo-2-fluoroaniline - PrepChem.com.
  • Technical Support Center: Suzuki Coupling of 4-Bromo-2-fluoroaniline - Benchchem.
  • Structures, Stability, and Safety of Diazonium Salts | Request PDF - ResearchGate.
  • Sandmeyer Reaction - Organic Chemistry Portal.
  • Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH.
  • Diazonium compound - Wikipedia.
  • Diazonium Salts | Reactions, Properties, Advantages & Uses - Allen.
  • Arenediazonium Salts in EAS with Practice Problems - Chemistry Steps.
  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC - PubMed Central.
  • 5 Major Electrophilic Aromatic Substitution Reactions Activating.
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
  • Electrophilic Aromatic Substitution Reactions (EAS)–Mechanism, Directing Effects... [Live Recording] - YouTube.
  • 5-BROMO-4-FLUORO-2-METHYLANILINE| CAS No:627871-16-3.
  • Electrophilic Aromatic Substitution: The Six Key Reactions - Master Organic Chemistry.
  • 22.5 Sandmeyer Reactions | Organic Chemistry - YouTube.
  • Electrophilic Aromatic Substitution Mechanism - Master Organic Chemistry.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC.
  • Production process for synthesizing 4-bromo-2-methylaniline - Google Patents.
  • 4-bromo-5-fluoro-2-methylaniline (C7H7BrFN) - PubChemLite.
  • Application Notes and Protocols for Suzuki Coupling Reactions with 5-Bromo-4-fluoro-2-methyl-1H-indole - Benchchem.
  • Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study.
  • Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene | Organic Process Research & Development - ACS Publications.
  • Sandmeyer reaction : r/Chempros - Reddit.
  • 4-Bromo-5-fluoro-2-methylaniline - CRO SPLENDID LAB.
  • 4-Bromo-5-chloro-2-methylaniline,30273-47-3->Allfluoro pharmaceutical co .ltd.
  • 4-Bromo-5-chloro-2-methylaniline | C7H7BrClN | CID 7172026 - PubChem.

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Stability issues of 4-Bromo-2-fluoro-5-methylaniline under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Bromo-2-fluoro-5-methylaniline (CAS No. 7018040). This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of handling and utilizing this versatile synthetic intermediate. Drawing upon established chemical principles and field-proven insights, this guide provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the stability and success of your reactions.

Introduction: The Chemical Profile of a Key Intermediate

This compound is a trifunctional aromatic compound featuring an amine, a bromine atom, and a fluorine atom. This unique substitution pattern makes it a valuable building block in the synthesis of complex molecules, particularly in the development of active pharmaceutical ingredients (APIs). However, the interplay of these functional groups also presents specific stability challenges that must be carefully managed to achieve high yields and product purity. The electron-donating amine group activates the ring, while the ortho-fluorine and para-bromine substituents influence its reactivity in characteristic ways, especially in metal-catalyzed cross-coupling reactions.

This guide will address the most common stability issues encountered under typical reaction conditions, providing a framework for diagnosing problems and implementing effective solutions.

Troubleshooting Guide: Reaction-Specific Issues

This section addresses common problems observed during specific synthetic transformations involving this compound.

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Suzuki_Protocol Setup 1. Reaction Setup - Add solids (Aniline, Boronic Ester, Base, Catalyst, Ligand) to oven-dried flask. Inert 2. Inert Atmosphere - Seal flask, evacuate and backfill with Argon (3x). Setup->Inert Solvent 3. Add Solvent - Add degassed solvent (e.g., Toluene, Dioxane) via syringe. Inert->Solvent Heat 4. Reaction - Heat to desired temperature (e.g., 80-110 °C) with vigorous stirring. - Monitor by TLC/LC-MS. Solvent->Heat Workup 5. Work-up - Cool to RT. - Quench with water. - Extract with organic solvent (e.g., EtOAc). Heat->Workup Purify 6. Purification - Dry organic layer (Na2SO4). - Concentrate in vacuo. - Purify by column chromatography. Workup->Purify

Technical Support Center: Enhancing Reaction Selectivity with 4-Bromo-2-fluoro-5-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-2-fluoro-5-methylaniline. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile yet challenging building block. Here, we address common selectivity issues through a series of frequently asked questions and troubleshooting guides, grounded in mechanistic principles and practical laboratory experience.

Introduction: The Reactivity Landscape of this compound

This compound is a trifunctional aromatic compound offering multiple reaction sites: the nucleophilic and directing amino group, the ortho-para directing but deactivating halogen substituents, and the weakly activating methyl group. The interplay of these functionalities dictates the regioselectivity of various transformations. Understanding the electronic and steric influences of each substituent is paramount to achieving desired reaction outcomes. The potent activating and ortho-, para-directing effect of the amino group is the dominant influence in electrophilic aromatic substitution.[1][2] However, the fluorine at the 2-position and the bromine at the 4-position introduce significant electronic and steric complexities that must be carefully managed.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound and how do the substituents influence their reactivity?

A1: The primary reactive sites are the aromatic ring for electrophilic and nucleophilic substitution, the bromine atom for cross-coupling reactions, and the amino group for N-functionalization.

  • Amino Group (-NH₂): This is a powerful activating group and a strong ortho-, para-director for electrophilic aromatic substitution (EAS) due to its +M (mesomeric) effect, which donates electron density to the ring.[3]

  • Fluorine (-F): As a halogen, fluorine is an ortho-, para-director but is deactivating for EAS due to its strong -I (inductive) effect.[4] In nucleophilic aromatic substitution (SNAr), the electron-withdrawing nature of fluorine can activate the ring for nucleophilic attack, and it can act as a leaving group.[5]

  • Bromine (-Br): Similar to fluorine, bromine is an ortho-, para-director and a deactivating group for EAS.[3] The C-Br bond is a key site for palladium-catalyzed cross-coupling reactions such as Suzuki and Buchwald-Hartwig amination.[6][7]

  • Methyl Group (-CH₃): This is a weakly activating group and an ortho-, para-director through a +I (inductive) effect and hyperconjugation.[2]

Q2: I am attempting an electrophilic aromatic substitution (e.g., nitration, halogenation). Where can I expect the electrophile to add, and why?

A2: The amino group is the most powerful directing group on the ring. Therefore, substitution will occur at the positions ortho and para to the amino group. In the case of this compound, the available positions are C3 and C6.

  • C6 Position: This position is ortho to the amino group and is sterically unhindered, making it a likely site for substitution.

  • C3 Position: This position is also ortho to the amino group but is sterically hindered by the adjacent fluorine atom at C2 and the bromine atom at C4.

Therefore, electrophilic aromatic substitution is most likely to occur at the C6 position .

Q3: Why am I observing multiple products or a lack of selectivity in my electrophilic aromatic substitution reaction?

A3: The high reactivity of the aniline ring, due to the strongly activating amino group, can lead to over-reaction (e.g., multiple substitutions) and reduced selectivity.[3] To control the reaction, protection of the amino group is often necessary.

Q4: How can I selectively functionalize the bromine atom without affecting the rest of the molecule?

A4: The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions.

  • Suzuki-Miyaura Coupling: To form a C-C bond, you can couple the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base.[8][9]

  • Buchwald-Hartwig Amination: To form a C-N bond, the aryl bromide can be coupled with an amine using a palladium catalyst, a suitable phosphine ligand, and a base.[7][10]

These reactions are generally highly selective for the C-Br bond over other functionalities on the ring under the right conditions.

Q5: Is it possible to perform a nucleophilic aromatic substitution (SNAr) on this molecule?

A5: Yes, SNAr is possible, typically involving the displacement of the fluorine atom. The success of this reaction depends on the presence of electron-withdrawing groups ortho or para to the fluorine, which stabilize the negatively charged Meisenheimer intermediate.[11] In this molecule, the directing groups are not strongly electron-withdrawing in a way that would highly activate the fluorine for SNAr. However, under forcing conditions (high temperature, strong nucleophile), substitution of the fluorine may be achievable.

Troubleshooting Guides

Issue 1: Poor Selectivity in Electrophilic Aromatic Substitution

Problem: Observation of multiple substitution products or substitution at undesired positions.

Root Cause: The powerful activating effect of the amino group leads to high reactivity and can override the directing effects of other substituents.

Solution Workflow:

start Start: Poor EAS Selectivity protect Protect the Amino Group (e.g., Acetylation) start->protect Mitigate high reactivity eas Perform Electrophilic Aromatic Substitution protect->eas Moderated reactivity deprotect Deprotect the Amino Group (Hydrolysis) eas->deprotect Successful substitution end End: Desired Regioisomer deprotect->end

Caption: Workflow for improving EAS selectivity.

Detailed Protocol: Amino Group Protection (Acetylation)

  • Dissolve this compound (1.0 eq) in a suitable solvent such as acetic acid or dichloromethane.

  • Add acetic anhydride (1.1 - 1.5 eq).

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product.

  • The resulting acetanilide is now moderately activated and can be used in the subsequent EAS reaction with improved selectivity.[3]

  • After the EAS step, the acetyl group can be removed by acid or base hydrolysis to regenerate the free amine.[12]

Issue 2: Low Yield in Suzuki-Miyaura Coupling

Problem: Incomplete conversion or significant side product formation (e.g., protodeborylation, dehalogenation).

Root Cause Analysis:

Potential Cause Explanation Recommended Action
Catalyst Inhibition The lone pair of the free amine can coordinate to the palladium center, inhibiting catalytic activity.[8]Use a catalyst system known to be robust for anilines (e.g., with bulky, electron-rich phosphine ligands like XPhos or SPhos).
Protodeborylation The boronic acid is replaced by a hydrogen atom, often due to excess water or high temperatures.[8]Use anhydrous solvents, consider using a more stable boronic ester (e.g., pinacol ester), and run the reaction at the lowest effective temperature.
Dehalogenation The bromo substituent is replaced by a hydrogen atom.Optimize the base and reaction temperature. Ensure high purity of reagents.
Poor Solubility Reagents may not be fully dissolved, leading to a sluggish reaction.Choose a solvent system that ensures homogeneity (e.g., 2-MeTHF, dioxane/water mixtures).

Optimized Suzuki Coupling Protocol:

  • To an oven-dried flask, add this compound (1.0 eq), the arylboronic acid or ester (1.2-1.5 eq), the palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand, or a pre-catalyst like XPhos Pd G3; 1-5 mol%), and the base (e.g., K₂CO₃, Cs₂CO₃; 2-3 eq).

  • Seal the flask and purge with an inert gas (e.g., Argon) for 15-20 minutes.

  • Add degassed solvent(s) via syringe.

  • Heat the reaction to the optimized temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

Issue 3: Difficulties with Buchwald-Hartwig Amination

Problem: Low conversion or formation of undesired side products.

Root Cause Analysis and Solutions:

trouble { Buchwald-Hartwig Troubleshooting| Low Conversion | Side Products} ligand Ligand Selection Bulky, electron-rich phosphines (e.g., Josiphos, BrettPhos) are often effective for challenging substrates. trouble->ligand Optimize base Base Choice Strength and solubility are key. NaOtBu is common, but weaker bases like K₃PO₄ can sometimes improve selectivity. trouble->base Optimize solvent Solvent Effects Toluene and dioxane are standard. Aprotic polar solvents can sometimes accelerate the reaction but may also promote side reactions. trouble->solvent Optimize temp Temperature Control Balance reaction rate with catalyst stability and side reactions. Start around 80-100 °C and adjust as needed. trouble->temp Optimize

Caption: Key optimization parameters for Buchwald-Hartwig amination.

General Guidance for Buchwald-Hartwig Amination:

  • Ligand Screening: The choice of phosphine ligand is critical and substrate-dependent. A screening of different ligands is often the most effective way to identify optimal conditions.[7][10]

  • Base Selection: Strong, non-nucleophilic bases are required. Sodium tert-butoxide is a common choice, but others like LHMDS or K₃PO₄ may be beneficial for sensitive substrates.[10]

  • Inert Atmosphere: The Pd(0) active catalyst is oxygen-sensitive. It is crucial to maintain a strictly inert atmosphere throughout the reaction.

References

  • Wikipedia.
  • Quora. Why is the -NH2 group in aniline an ortho and para directing group? [Link]
  • Chemistry LibreTexts. 16.4: Substituent Effects in Electrophilic Substitutions. [Link]
  • Wikipedia.
  • Pearson+.
  • Chemistry LibreTexts.
  • Organic Synthesis. Protecting Groups. [Link]
  • PubMed Central. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
  • Organic Chemistry Portal. Protective Groups. [Link]
  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
  • ChemRxiv.
  • chemeurope.com.
  • Organic & Biomolecular Chemistry (RSC Publishing).
  • University of Groningen research portal.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
  • PubMed Central. Organoborane coupling reactions (Suzuki coupling). [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]

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Validation & Comparative

A Comprehensive Guide to the Structural Elucidation of 4-Bromo-2-fluoro-5-methylaniline: A Predictive and Comparative Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, predictive analysis for the structural characterization of 4-Bromo-2-fluoro-5-methylaniline. In the absence of published experimental spectra for this specific molecule, this document serves as an expert guide for researchers, outlining the expected spectroscopic data based on established principles of chemical structure and spectroscopy. We will compare the utility of various analytical techniques, provide field-proven experimental protocols, and explain the causal relationships between molecular structure and spectral output. This approach is designed to empower researchers in drug development and chemical synthesis to confidently identify and characterize novel or uncharacterized substituted anilines.

Introduction: The Structural Significance of this compound

Substituted anilines are foundational scaffolds in medicinal chemistry and materials science.[1] The specific compound, this compound, presents a unique substitution pattern on the benzene ring. The interplay of an activating amino group, a strongly electronegative fluorine atom, a bulky bromine atom, and a methyl group creates a distinct electronic and steric environment. Accurate structural confirmation is paramount, as even minor isomeric impurities can drastically alter biological activity or material properties.

This guide will focus on a multi-technique approach for unambiguous characterization, anchored by ¹H Nuclear Magnetic Resonance (NMR) spectroscopy and corroborated by ¹³C NMR, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS).

Predictive Spectroscopic Analysis

The following sections detail the predicted spectroscopic data for this compound. These predictions are derived from the known effects of individual substituents on the aniline scaffold.[2][3]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is the most powerful tool for elucidating the precise arrangement of protons in a molecule. For this compound, we expect signals corresponding to the amine protons, the two aromatic protons, and the methyl protons.

Molecular Structure and Proton Numbering:

Caption: Workflow comparing the roles of different spectroscopic techniques in structural elucidation.

Experimental Protocols

Adherence to standardized protocols is critical for obtaining high-quality, reproducible data.

Protocol for ¹H and ¹³C NMR Spectroscopy

This protocol is designed to achieve high resolution and signal-to-noise for a typical high-field NMR spectrometer. [4][5] 1. Sample Preparation:

  • Accurately weigh 5-10 mg of the purified this compound for ¹H NMR (20-30 mg for ¹³C NMR) into a clean, dry vial. [4] * Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃). The solvent must fully dissolve the compound. [6] * Vortex or gently sonicate the vial to ensure the sample is completely dissolved.

  • Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube. The sample height should be approximately 4-5 cm. [4] * Cap the NMR tube securely.

2. Instrument Setup and Data Acquisition:

  • Insert the NMR tube into a spinner turbine, ensuring the correct depth using the instrument's depth gauge. [7] * Insert the sample into the NMR spectrometer.

  • Locking: The instrument's software will lock onto the deuterium signal of the solvent to stabilize the magnetic field. [4] * Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for sharp peaks and high resolution. [7] * Tuning: Tune the probe to the desired nucleus (¹H or ¹³C) to maximize signal detection.

  • Acquisition Parameters (¹H):

    • Pulse Sequence: Standard single pulse (zg).

    • Number of Scans: 16-64, depending on concentration.

    • Relaxation Delay (d1): 2-5 seconds. A longer delay ensures quantitative integration if needed.

    • Spectral Width: Typically -2 to 12 ppm.

  • Acquisition Parameters (¹³C):

    • Pulse Sequence: Proton-decoupled single pulse (e.g., zgpg30).

    • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width: Typically 0 to 200 ppm.

  • Begin Acquisition.

3. Data Processing:

  • Apply Fourier transformation to the raw Free Induction Decay (FID) data.

  • Perform phase correction and baseline correction.

  • Calibrate the chemical shift axis by setting the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C) or an internal standard like TMS to 0 ppm. [8] * Integrate the peaks in the ¹H spectrum to determine proton ratios.

Protocol for Mass Spectrometry (ESI-MS)

1. Sample Preparation:

  • Prepare a stock solution of the analyte in a high-purity solvent like methanol or acetonitrile at ~1 mg/mL.

  • Create a dilute solution for analysis by taking an aliquot of the stock and diluting to 1-10 µg/mL. [6] * For positive ion mode, which is common for anilines, adding 0.1% formic acid to the final solution can enhance protonation ([M+H]⁺). [6] 2. Data Acquisition:

  • Set the mass spectrometer to positive electrospray ionization (ESI+) mode.

  • Set the mass analyzer to scan a relevant range, for instance, m/z 50-500.

  • Infuse the sample directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Acquire the mass spectrum, ensuring sufficient signal intensity for the molecular ion peaks.

Conclusion

The structural elucidation of a molecule like this compound is a systematic process of evidence gathering. While ¹H NMR provides the most detailed map of the proton framework, its power is fully realized when combined with the complementary data from ¹³C NMR, FT-IR, and Mass Spectrometry. This guide provides the predictive framework and robust experimental protocols necessary for researchers to confidently undertake the characterization of this and other complex substituted anilines, ensuring the scientific integrity of their findings.

References

  • E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy - Health, Safety and Environment Office. (n.d.).
  • Standard Operating Procedure for NMR Experiments. (2023-07-24).
  • Thompson, H. W., & Steel, G. (1957). Vibrational band intensities in substituted anilines. Transactions of the Faraday Society, 53, 10-17.
  • Nuclear magnetic resonance (NMR) spectroscopy analysis for specific surface area determination. (n.d.).
  • Standard Operating Procedure H-NMR. (n.d.).
  • New Journal of Chemistry Supporting Information. (n.d.).
  • How To Prepare And Run An NMR Sample. (2025-07-24). ALWSCI.
  • Gross, K. C., & Seybold, P. G. (2000). Substituent effects on the physical properties and pKa of aniline. International Journal of Quantum Chemistry, 80(4‐5), 1113-1120.
  • N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. (n.d.).
  • Characterization of Synthesized Aniline Derivatives: Application Notes and Protocols. (2025). BenchChem.
  • Synthesis of 4-bromo-2-fluoroaniline. (n.d.). PrepChem.com.
  • Mondal, S., et al. (2026). Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. Journal of the American Chemical Society.
  • Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. (n.d.). Pharmaceuticals.
  • The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. (n.d.). ResearchGate.
  • The structures of para substituted anilines and reference aromatic compounds. (n.d.). ResearchGate.
  • 4-bromo-5-fluoro-2-methylaniline (C7H7BrFN). (n.d.). PubChemLite.
  • 5-BROMO-4-FLUORO-2-METHYLANILINE| CAS No:627871-16-3. (n.d.). Chemzq.
  • 5-Bromo-4-fluoro-2-methylaniline (97%). (n.d.). Amerigo Scientific.
  • Axenrod, T., et al. (1980). Nitrogen-15 nuclear magnetic resonance spectroscopy. Substituent effects on 15N-H coupling constants and nitrogen chemical shifts in aniline derivatives. Journal of the American Chemical Society, 102(8), 2627-2633.

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A Senior Application Scientist's Guide to the 13C NMR Analysis of 4-Bromo-2-fluoro-5-methylaniline: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is paramount. This guide provides an in-depth technical analysis of 4-Bromo-2-fluoro-5-methylaniline using 13C Nuclear Magnetic Resonance (NMR) spectroscopy. As a polysubstituted aromatic amine, this compound presents a compelling case study for understanding the nuanced effects of various functional groups on the carbon chemical environment.

In the absence of a publicly available experimental spectrum for this compound, this guide will present a detailed, predicted 13C NMR analysis. This prediction is grounded in the well-established principles of substituent effects on aromatic systems. To provide a robust and practical framework for analysis, we will compare these predicted values with experimental data from structurally related analogs. This comparative approach will not only aid in the hypothetical spectral assignment for our target molecule but also deepen the reader's understanding of how subtle structural modifications are reflected in 13C NMR spectra.

I. The Crucial Role of 13C NMR in Structural Elucidation

13C NMR spectroscopy is an indispensable tool in organic chemistry, providing a detailed map of the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal in the 13C NMR spectrum, with its chemical shift (δ) being highly sensitive to the local electronic environment. Factors such as the electronegativity of adjacent atoms, resonance effects, and steric hindrance all influence the chemical shift, making 13C NMR a powerful technique for isomer differentiation and structural confirmation. For a molecule like this compound, with multiple substituents on the benzene ring, 13C NMR is essential for confirming the precise substitution pattern.

II. Experimental Protocol for 13C NMR Spectroscopy

The following provides a detailed, step-by-step methodology for acquiring a high-quality 13C NMR spectrum of a small organic molecule such as this compound.

1. Sample Preparation:

  • Weighing: Accurately weigh approximately 10-20 mg of the solid this compound sample.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl3) is a common choice for its ability to dissolve a wide range of organic compounds and its single carbon signal at approximately 77 ppm. For compounds with lower solubility, dimethyl sulfoxide-d6 (DMSO-d6) can be used, which gives a signal around 40 ppm.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Homogenization: Gently vortex or sonicate the NMR tube to ensure the sample is completely dissolved and the solution is homogeneous.

2. NMR Instrument Parameters (for a 500 MHz Spectrometer):

  • Nucleus: 13C

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on a Bruker instrument).

  • Temperature: 298 K (25 °C)

  • Spectral Width: 0 to 200 ppm

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay (d1): 2-5 seconds. A longer delay is crucial for accurate integration of quaternary carbon signals, which have longer relaxation times.

  • Number of Scans: 1024 to 4096 scans, depending on the sample concentration. Due to the low natural abundance of 13C, a larger number of scans is required to achieve a good signal-to-noise ratio.

  • Proton Decoupling: Broadband proton decoupling to simplify the spectrum by removing 1H-13C coupling, resulting in a single peak for each unique carbon atom.

3. Data Processing:

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum to the solvent peak (CDCl3 at 77.16 ppm or DMSO-d6 at 39.52 ppm).

  • Peak Picking: Identify and label the chemical shift of each peak.

III. Predicted 13C NMR Analysis of this compound

The chemical structure of this compound with the standard IUPAC numbering for the aromatic carbons is shown below.

Caption: Structure of this compound with carbon numbering.

Based on the additive effects of the substituents on the benzene ring, a predicted 13C NMR spectrum for this compound in CDCl3 is presented in the table below. The base value for benzene is 128.5 ppm. The amino group is a strong electron-donating group, causing significant shielding (upfield shift) of the ortho and para carbons and a smaller deshielding of the ipso carbon. The fluorine atom is highly electronegative, causing a strong deshielding of the ipso carbon and also influencing the ortho and para positions through resonance. The bromine atom has a moderate deshielding effect on the ipso carbon. The methyl group is a weak electron-donating group, causing slight shielding of the ortho and para carbons.

Table 1: Predicted 13C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C1~140Attached to the electron-donating amino group, but ortho to the electron-withdrawing fluorine atom. The deshielding effect of the ortho-fluoro group and the inherent deshielding of the ipso-amino carbon likely dominate.
C2~155 (d, 1JCF ≈ 240 Hz)Directly bonded to the highly electronegative fluorine atom, resulting in a significant downfield shift. A large one-bond C-F coupling is expected.
C3~115 (d, 2JCF ≈ 20 Hz)Ortho to the fluorine and meta to the amino group. Shielded by the para-amino group and influenced by the ortho-fluorine, with an expected two-bond C-F coupling.
C4~110Attached to the bromine atom, which has a modest deshielding effect. However, it is para to the strongly electron-donating amino group, leading to significant shielding.
C5~130Attached to the methyl group and meta to the amino and fluoro groups. The methyl group has a minor deshielding effect on the ipso carbon.
C6~120 (d, 3JCF ≈ 5 Hz)Ortho to the amino group and meta to the fluorine atom. Shielded by the ortho-amino group, with a small expected three-bond C-F coupling.
CH3~18Typical chemical shift for a methyl group attached to an aromatic ring.

(Note: These are estimated values. Actual experimental values may vary. The 'd' indicates a doublet due to C-F coupling, with an estimated coupling constant J.)

IV. Comparative Analysis with Experimental Data of Analogs

To validate and contextualize our predicted spectrum, we will now compare it with the experimental 13C NMR data of several structurally related compounds. This comparison will highlight the influence of each substituent on the chemical shifts of the aromatic carbons.

Table 2: Comparison of Predicted 13C NMR Data with Experimental Data of Analogs

CompoundC1 (ppm)C2 (ppm)C3 (ppm)C4 (ppm)C5 (ppm)C6 (ppm)CH3 (ppm)
This compound (Predicted) ~140 ~155 ~115 ~110 ~130 ~120 ~18
4-Bromo-2-methylaniline[1]144.1122.9132.8110.0129.7115.617.3
4-Fluoroaniline[2]142.6116.1116.1156.4116.1116.1-
2-Bromo-4-fluoroaniline[3]143.1109.9119.5156.9 (d, J=237 Hz)114.7115.3-
5-Fluoro-2-methylaniline[4]145.9117.8110.1 (d, J=21 Hz)125.1 (d, J=8 Hz)162.7 (d, J=240 Hz)111.2 (d, J=23 Hz)16.5

Analysis of Substituent Effects:

  • Amino Group (NH2): In all the analogs, the carbon attached to the amino group (C1) is found in the range of 142-146 ppm. The strong electron-donating nature of the amino group significantly shields the ortho (C2, C6) and para (C4) positions, shifting them upfield. For example, in 4-fluoroaniline, the carbons ortho and meta to the amino group are shielded to ~116 ppm from the 128.5 ppm of benzene.[2]

  • Fluorine (F): The most dramatic effect of the fluorine atom is the large downfield shift of the carbon to which it is attached (ipso-carbon) due to its high electronegativity. In 2-bromo-4-fluoroaniline, C4 (attached to F) resonates at 156.9 ppm.[3] Furthermore, fluorine exhibits significant coupling with carbon atoms, which is observable as splitting of the carbon signals (doublets). The magnitude of the coupling constant (JCF) is largest for the directly bonded carbon (1JCF ≈ 240 Hz) and decreases with the number of bonds separating the atoms (2JCF ≈ 20-25 Hz, 3JCF ≈ 5-10 Hz). This C-F coupling is a powerful diagnostic tool for assigning fluorine-bearing and adjacent carbons.

  • Bromine (Br): Bromine is an electronegative atom that deshields the ipso-carbon, but to a lesser extent than fluorine. In 4-bromo-2-methylaniline, C4 (attached to Br) appears at 110.0 ppm.[1] The significant upfield shift compared to a typical ipso-bromo carbon is due to the strong shielding effect of the para-amino group.

  • Methyl Group (CH3): The methyl group is a weak electron-donating group. It causes a slight shielding of the ortho and para carbons and a moderate deshielding of the ipso-carbon. In 4-bromo-2-methylaniline, C2, to which the methyl group is attached, is at 122.9 ppm.[1] The methyl carbon itself typically appears in the upfield region of the spectrum, around 15-20 ppm.

By comparing the predicted data for this compound with the experimental data of its analogs, we can gain confidence in our assignments. For instance, the predicted large downfield shift for C2 is consistent with the effect of a directly attached fluorine atom seen in the analogs. Similarly, the predicted upfield shift for C4 is in line with the combined effect of a bromine atom and a para-amino group.

V. Visualizing the 13C NMR Analysis Workflow

The process of 13C NMR analysis, from sample preparation to final structural confirmation, can be visualized as a systematic workflow.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Setup NMR Instrument Parameters transfer->instrument acquire Acquire FID instrument->acquire ft Fourier Transform acquire->ft phase_base Phasing & Baseline Correction ft->phase_base reference Referencing phase_base->reference peak_pick Peak Picking & Assignment reference->peak_pick compare Comparison with Predicted/Reference Spectra peak_pick->compare structure Structural Elucidation compare->structure

Caption: Workflow for 13C NMR analysis.

VI. Conclusion

This guide has provided a comprehensive overview of the 13C NMR analysis of this compound. Through a combination of a detailed experimental protocol, a theoretically grounded prediction of its 13C NMR spectrum, and a comparative analysis with experimentally determined spectra of related analogs, we have demonstrated how 13C NMR can be a powerful tool for the structural elucidation of complex organic molecules. The detailed discussion of substituent effects on chemical shifts provides a valuable framework for scientists to interpret their own 13C NMR data with greater confidence. While a predicted spectrum is a useful tool in the absence of experimental data, it is always recommended to confirm the structure through experimental verification whenever possible.

VII. References

  • New Journal of Chemistry Supporting Information. [Online]. Available: [Link]

  • N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. [Online]. Available: [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000162). [Online]. Available: [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Online]. Available: [Link]

  • 13-C NMR Chemical Shift Table.pdf. [Online]. Available: [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Online]. Available: [Link]

Sources

A Senior Application Scientist's Guide to the Mass Spectrometric Analysis of 4-Bromo-2-fluoro-5-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of mass spectrometry-based methodologies for the characterization of 4-Bromo-2-fluoro-5-methylaniline. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple protocols to explain the fundamental principles and strategic choices that underpin robust analytical data generation. Here, we synthesize established principles of mass spectrometry with practical, field-tested insights to provide a self-validating framework for the analysis of this halogenated aromatic amine.

Introduction to this compound and its Analytical Significance

This compound is a substituted aniline derivative with the chemical formula C₇H₇BrFN.[1][2][3] Its molecular structure, featuring bromine, fluorine, and methyl groups on an aniline core, makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1][4] The precise characterization of this and related compounds is critical for ensuring the purity, stability, and safety of downstream products. Mass spectrometry is an indispensable tool for this purpose, offering high sensitivity and structural elucidation capabilities.

Comparing Mass Spectrometry Techniques for Halogenated Aromatic Amine Analysis

The choice of mass spectrometry technique is paramount for achieving optimal results. Here, we compare two common approaches: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), with a focus on the most probable ionization method for this analyte, Electron Ionization (EI).

FeatureGas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)
Analyte Volatility Requires volatile and thermally stable analytes. This compound is amenable to GC analysis.Suitable for a wider range of polarities and thermal stabilities.
Ionization Mechanism Hard ionization technique; high-energy electrons bombard the molecule, leading to extensive and reproducible fragmentation.[5]Soft ionization technique; creates ions with minimal fragmentation, often preserving the molecular ion.
Information Yield Rich fragmentation patterns provide detailed structural information and a characteristic "fingerprint" for library matching.[5][6]Primarily provides molecular weight information. Fragmentation can be induced (MS/MS) for structural data.
Sensitivity Generally offers high sensitivity for amenable compounds.[5]Can offer very high sensitivity, particularly for polar compounds that ionize well by ESI.
Typical Application Ideal for routine purity assessments and structural confirmation of relatively non-polar, volatile compounds.Preferred for complex mixtures, biological samples, and when the primary goal is to confirm molecular weight.

For this compound, GC-MS with Electron Ionization is the recommended primary technique for structural elucidation and purity confirmation due to the anticipated informative fragmentation and the compound's suitability for gas chromatography.

Predicted Mass Spectrum and Fragmentation Pathway of this compound

While a publicly available experimental mass spectrum for this specific isomer is not readily found, we can predict the key features of its Electron Ionization (EI) mass spectrum based on established fragmentation principles for halogenated and aromatic compounds.[6][7][8][9]

Predicted Key Features of the EI Mass Spectrum:
m/z (mass-to-charge ratio)Predicted FragmentInterpretation
203/205[C₇H₇BrFN]⁺Molecular Ion (M⁺) . The presence of a bromine atom will result in a characteristic M+2 isotope peak of nearly equal intensity to the M+ peak, due to the natural abundance of ⁷⁹Br and ⁸¹Br.[8]
188/190[C₆H₅BrFN]⁺Loss of a methyl radical (•CH₃) from the molecular ion.
124[C₇H₇FN]⁺Loss of a bromine radical (•Br) from the molecular ion.
109[C₆H₅FN]⁺Loss of a methyl radical (•CH₃) from the [C₇H₇FN]⁺ fragment.
95[C₅H₃FN]⁺Further fragmentation of the aromatic ring.

The following diagram illustrates the predicted fragmentation workflow:

G M [C₇H₇BrFN]⁺ m/z = 203/205 (Molecular Ion) F1 [C₆H₅BrFN]⁺ m/z = 188/190 M->F1 - •CH₃ F2 [C₇H₇FN]⁺ m/z = 124 M->F2 - •Br F3 [C₆H₅FN]⁺ m/z = 109 F2->F3 - •CH₃

Predicted EI fragmentation pathway for this compound.

Detailed Experimental Protocol for GC-MS Analysis

This protocol provides a robust starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation used.

Objective: To confirm the identity and purity of this compound using GC-MS with Electron Ionization.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the this compound standard.
  • Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate) to create a 1 mg/mL stock solution.
  • Perform a serial dilution to a final concentration of approximately 10 µg/mL for analysis.

2. GC-MS Instrumentation and Parameters:

ParameterRecommended SettingRationale
Gas Chromatograph Agilent 8890 GC or equivalentProvides reliable and reproducible chromatographic separation.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column suitable for the separation of aromatic compounds.
Injection Volume 1 µLStandard volume to avoid column overloading.
Inlet Temperature 250 °CEnsures complete vaporization of the analyte without thermal degradation.
Carrier Gas Helium, constant flow at 1.0 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program Initial: 80 °C (hold 1 min), Ramp: 15 °C/min to 280 °C (hold 5 min)A typical temperature program to ensure good peak shape and elution.
Mass Spectrometer Agilent 5977B MSD or equivalentA sensitive and robust detector for this application.
Ionization Mode Electron Ionization (EI)Provides reproducible fragmentation patterns for structural elucidation.[5]
Electron Energy 70 eVStandard energy for EI, leading to consistent fragmentation and allowing for library comparison.
Source Temperature 230 °COptimizes ionization efficiency and minimizes contamination.
Quadrupole Temp. 150 °CEnsures consistent mass filtering.
Mass Scan Range 50 - 300 m/zCovers the molecular ion and expected fragments.

3. Data Analysis:

  • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
  • Extract the mass spectrum for this peak.
  • Confirm the presence of the molecular ion pair at m/z 203/205 with the characteristic bromine isotope pattern.
  • Analyze the fragmentation pattern and compare it to the predicted fragments to confirm the structure.
  • Assess the purity of the sample by integrating the peak area of the analyte relative to any impurity peaks in the TIC.

The logical workflow for this analysis is depicted below:

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Weigh Compound B Dissolve in Solvent A->B C Dilute to Working Conc. B->C D Inject Sample C->D E GC Separation D->E F EI Ionization & Fragmentation E->F G Mass Analysis (Quadrupole) F->G H Identify Molecular Ion G->H I Analyze Fragmentation Pattern H->I J Confirm Structure & Purity I->J

Workflow for the GC-MS analysis of this compound.

Concluding Remarks

The robust analysis of this compound is reliably achieved using Gas Chromatography-Mass Spectrometry with Electron Ionization. This method provides definitive structural confirmation through reproducible fragmentation patterns, highlighted by the characteristic isotopic signature of bromine. While alternative techniques like LC-MS are viable, they are better suited for applications where volatility is a concern or when analyzing complex matrices. The protocols and predictive data herein offer a comprehensive framework for researchers to develop and validate their own analytical methods for this and structurally related compounds, ensuring data integrity from the bench to final application.

References

  • Electron Ionization Mass Spectrometry of Halogenated Anilines | 9783848439010 - Bol.
  • Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts - ACS Publications.
  • Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications - Research and Reviews.
  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts.
  • 4-bromo-5-fluoro-2-methylaniline (C7H7BrFN) - PubChemLite.
  • mass spectra - fragmentation patterns - Chemguide.
  • 11.8: Fragmentation Patterns in Mass Spectrometry - Chemistry LibreTexts.

Sources

A Comparative Guide to the Purity Assessment of 4-Bromo-2-fluoro-5-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the journey from a promising molecule to a life-saving therapeutic is paved with rigorous analytical scrutiny. Intermediates like 4-Bromo-2-fluoro-5-methylaniline are foundational building blocks in the synthesis of complex Active Pharmaceutical Ingredients (APIs). The purity of this starting material is not merely a quality metric; it is a critical determinant of the safety, efficacy, and stability of the final drug product. Impurities, even in trace amounts, can carry forward through synthetic steps, potentially leading to the formation of toxic by-products, reduced API yield, and unforeseen challenges during formulation.

This guide provides an in-depth comparison of the principal analytical methods for assessing the purity of this compound. We will move beyond procedural lists to explore the underlying scientific rationale for method selection, experimental design, and data interpretation. This content is designed for researchers, analytical scientists, and drug development professionals who require robust, reliable, and defensible data to advance their programs. Our approach is grounded in the principles of scientific integrity, emphasizing the use of orthogonal (complementary) techniques to build a comprehensive and unassailable purity profile. All methodologies are discussed within the framework of internationally recognized standards, such as the International Council for Harmonisation (ICH) guidelines, which govern analytical method validation.[1][2][3]

Chapter 1: Foundational Techniques: Chromatographic Purity Profiling

Chromatography is the cornerstone of purity analysis, offering the high-resolution separation required to detect and quantify closely related impurities. For a substituted aniline like our target compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) serve as powerful, often complementary, tools.

High-Performance Liquid Chromatography (HPLC): The Primary Assay and Impurity Method

HPLC is the workhorse for purity assessment of most non-volatile or thermally sensitive organic molecules, making it the default starting point for this compound.[4] Its strength lies in its versatility and the ability to resolve a wide range of potential impurities.

Causality Behind Experimental Choices:

  • Mode: Reversed-Phase (RP-HPLC) is the logical choice. This compound is a moderately polar aromatic amine, making it ideally suited for retention and separation on a non-polar stationary phase (like C18) with a polar mobile phase.

  • Detector: A Diode Array Detector (DAD) or UV-Vis detector is optimal. The aromatic ring of the analyte provides strong chromophores, allowing for sensitive detection at wavelengths around 254 nm. A DAD offers the added advantage of providing spectral data, which helps in assessing peak purity and identifying potential co-eluting impurities.

  • Stability-Indicating Power: The primary goal is to develop a "stability-indicating" method. This means the method must be able to separate the intact analyte from any potential degradation products that might form under stress conditions (e.g., acid, base, oxidation, heat, light).[5] This is a mandatory requirement for methods used in stability studies.[6]

Experimental Protocol: Stability-Indicating RP-HPLC-UV Method

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the this compound sample.

    • Dissolve in a 25 mL volumetric flask using a diluent of Acetonitrile/Water (50:50, v/v) to create a stock solution of ~1.0 mg/mL.

    • Further dilute 1.0 mL of this stock solution to 10.0 mL with the diluent to achieve a working concentration of ~0.1 mg/mL for the assay.

  • Instrumentation and Conditions:

    • Instrument: HPLC system with a quaternary pump, autosampler, column thermostat, and DAD.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0 30
      20 80
      25 80
      25.1 30

      | 30 | 30 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • System Suitability Test (SST):

    • Before analysis, perform five replicate injections of the working standard solution.

    • The relative standard deviation (%RSD) for the peak area must be ≤ 2.0%. This ensures the system is providing precise and reproducible results.[2]

  • Purity Calculation:

    • Purity is determined using the area percent method. The area of the main peak is expressed as a percentage of the total area of all integrated peaks.

    • Purity (%) = (Area_main_peak / Total_area_all_peaks) * 100

Gas Chromatography-Mass Spectrometry (GC-MS): An Orthogonal Approach for Volatiles and Identification

GC is an essential orthogonal technique, particularly for identifying volatile or semi-volatile process impurities (e.g., residual solvents, starting materials) that may not be well-retained or resolved by HPLC.[4][7] Coupling GC with a Mass Spectrometry (MS) detector provides definitive identification of unknown impurities by furnishing both retention time data and a mass fragmentation pattern.

Causality Behind Experimental Choices:

  • Rationale: this compound is sufficiently volatile and thermally stable for GC analysis. This method provides a different separation mechanism (based on volatility and polarity) than HPLC, making it excellent for confirming purity and detecting impurities that might co-elute with the main peak in the HPLC analysis.

  • Column Selection: A low-polarity 5% phenyl-methylpolysiloxane column (e.g., HP-5ms) is a robust, general-purpose choice for separating a wide range of aromatic compounds.[8]

  • Detector: A Mass Spectrometer is superior to a Flame Ionization Detector (FID) in this context. While an FID provides quantitative data, an MS detector gives structural information, which is invaluable for identifying unknown peaks. The presence of bromine provides a characteristic isotopic pattern (M+ and M+2 peaks of nearly equal intensity), which is a powerful diagnostic tool for identifying bromine-containing fragments.[9][10]

Experimental Protocol: GC-MS Impurity Profiling

  • Sample Preparation:

    • Prepare a ~1 mg/mL stock solution of the sample in a suitable solvent like Dichloromethane or Ethyl Acetate.

    • Dilute to a working concentration of 50-100 µg/mL and transfer to a GC vial.

  • Instrumentation and Conditions:

    • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

    • Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium, constant flow rate of 1.2 mL/min.

    • Inlet Temperature: 280°C.

    • Injection Mode: Split (e.g., 50:1 ratio).

    • Injection Volume: 1 µL.

    • Oven Temperature Program:

      • Initial Temperature: 100°C, hold for 2 minutes.

      • Ramp: 15°C/min to 280°C.

      • Hold: Hold at 280°C for 5 minutes.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-450 amu.

Chapter 2: Absolute & Structural Methods for Unambiguous Confirmation

While chromatography excels at separation, it relies on comparison to a reference standard. Spectroscopic and thermal methods provide absolute data on structure and bulk properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure

NMR is the most powerful tool for unambiguous structural elucidation.[11] For a novel or critical intermediate, NMR confirms that the main component is indeed this compound and not an isomer.

  • ¹H NMR: Provides information on the number, connectivity, and chemical environment of protons. The splitting patterns and chemical shifts of the aromatic protons will be diagnostic for the substitution pattern.

  • ¹³C NMR: Shows all unique carbon atoms in the molecule.

  • ¹⁹F NMR: Crucial for this molecule, as it will show a single resonance for the fluorine atom, with coupling to adjacent protons, confirming its position.

  • Quantitative NMR (qNMR): Can be used as an absolute method for purity determination without the need for a specific reference standard of the analyte. By integrating the signal of the analyte against a certified internal standard of known concentration, a highly accurate purity value can be calculated.

Thermal Analysis (DSC & TGA): Assessing Bulk Purity and Volatiles

Thermal methods analyze the physical properties of the bulk material as a function of temperature.[12]

  • Differential Scanning Calorimetry (DSC): This technique is used to determine the purity of highly crystalline organic substances (typically >98.5 mol%).[13] It relies on the van't Hoff law, where impurities cause a depression and broadening of the melting point endotherm. The shape of the melt peak can be used to calculate the mole percent purity. This provides an excellent orthogonal check on chromatographic purity.[14][15]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated.[16] It is an ideal method for quantifying the amount of residual solvents, water, or other volatile impurities present in the sample. A mass loss at temperatures below the boiling point of the analyte indicates the presence of such impurities.

Chapter 3: Method Validation: The Foundation of Trustworthy Data

An analytical method is only useful if it is proven to be fit for its intended purpose. Method validation is the documented process that provides this proof, and it is a regulatory requirement.[17][18] The validation process must be conducted according to ICH Q2(R2) guidelines.[1][3][19]

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// Validation Parameters spec [label="Specificity / Selectivity\n(Forced Degradation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; lin [label="Linearity & Range", fillcolor="#34A853", fontcolor="#FFFFFF"]; acc [label="Accuracy\n(% Recovery)", fillcolor="#34A853", fontcolor="#FFFFFF"]; prec [label="Precision\n(Repeatability & Intermediate)", fillcolor="#34A853", fontcolor="#FFFFFF"]; lodloq [label="Limit of Detection (LOD) &\nLimit of Quantitation (LOQ)", fillcolor="#34A853", fontcolor="#FFFFFF"]; rob [label="Robustness", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Outcome report [label="Compile Validation Report", shape=document, fillcolor="#FBBC05", fontcolor="#202124"]; pass [label="Method is Validated\n(Fit for Purpose)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> dev [label="Input"]; dev -> protocol [label="Finalized Method"]; protocol -> spec [label="Execute Protocol"]; spec -> lin; lin -> acc; acc -> prec; prec -> lodloq; lodloq -> rob; rob -> report [label="All Data Collected"]; report -> pass [label="Meets Criteria"]; } Caption: A typical workflow for analytical method validation as per ICH guidelines.

Comparative Validation Data

The following table summarizes the key validation parameters and typical acceptance criteria for the HPLC and GC methods described.

Parameter Purpose Typical Acceptance Criteria (for Purity Method)
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants.[20]Peak purity index > 0.995 (for DAD). Baseline resolution between analyte and all known impurities/degradants.
Linearity To show a direct proportional relationship between concentration and instrument response over a defined range.[2]Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels.
Range The interval between the upper and lower concentrations for which the method is accurate, precise, and linear.[19]Typically 80% to 120% of the working concentration for an assay.
Accuracy The closeness of the test results to the true value, often determined by spike recovery.[20]98.0% to 102.0% recovery of the analyte spiked into a placebo or sample matrix.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly.Repeatability (Intra-assay): %RSD ≤ 2.0% for ≥ 6 measurements. Intermediate Precision: %RSD ≤ 2.0% across different days, analysts, or instruments.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10. Precision (%RSD) at the LOQ should be acceptable (e.g., ≤ 10%).
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[1]No significant change in results when parameters like pH (±0.2), column temp (±5°C), or flow rate (±10%) are varied.

Chapter 4: Integrated Strategy for Purity Assessment

No single method can provide a complete picture of a compound's purity. A robust assessment relies on an integrated, orthogonal strategy. The choice of which methods to apply and when depends on the stage of development.

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// Edges start -> q1; q1 -> hplc [label="Yes"]; q1 -> q3 [label="No"]; hplc -> q2; q2 -> gcms [label="Yes (for ID)"]; q2 -> tga [label="Yes (for Quantity)"]; q2 -> q3 [label="No"]; gcms -> q3; tga -> q3; q3 -> nmr [label="Yes"]; nmr -> dsc; dsc -> end; q3 -> end [label="No"]; } Caption: Decision tree for selecting analytical methods for purity assessment.

Comparative Summary of Key Techniques
Technique Principle Best For Strengths Limitations
HPLC-UV/DAD Liquid-solid partitioningPrimary quantitative purity assay; detecting non-volatile impurities; stability studies.Highly versatile, robust, precise, and can be made stability-indicating.May not detect non-chromophoric or highly volatile impurities.
GC-MS Gas-solid partitioning & mass fragmentationDetecting volatile/semi-volatile impurities; definitive identification of unknowns.Excellent separation for volatiles; MS provides structural data; high sensitivity.Not suitable for non-volatile or thermally labile compounds; requires derivatization sometimes.
NMR Nuclear spin in a magnetic fieldAbsolute structural confirmation; identifying isomers; quantitative analysis (qNMR).Unambiguous structure proof; requires no analyte-specific standard for qNMR.Lower sensitivity than chromatographic methods; complex mixtures can be difficult to interpret.
DSC Measurement of heat flow during thermal transitionAssessing purity of high-purity (>98.5%) crystalline solids.Fast analysis of bulk material; orthogonal to chromatography.Only suitable for crystalline materials; less sensitive to impurities than chromatography.

Conclusion

The purity assessment of this compound is a multi-faceted process that underpins its successful use in pharmaceutical synthesis. A scientifically sound strategy relies not on a single "best" method, but on the intelligent application of orthogonal techniques. A validated, stability-indicating HPLC method serves as the core of the testing strategy for assay and impurity quantitation. This should be complemented by a GC-MS method to address volatile impurities and aid in structural identification. Finally, NMR and thermal analysis provide absolute confirmation of structure and bulk purity, respectively, offering the highest degree of analytical confidence. By integrating these methods within a robust validation framework, researchers and developers can ensure the quality of their materials, mitigate risks in development, and build a comprehensive data package that meets the most stringent regulatory expectations.

References

  • ICH. (2023). Validation of Analytical Procedures Q2(R2).
  • AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained.
  • Li, X., et al. (2021). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology. [Link]
  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures.
  • ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation.
  • Hill, D. W., & Kelley, K. L. (2014). Validation of Impurity Methods, Part II. LCGC North America. [Link][21]
  • EC-UNDP. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis.
  • NETZSCH. (2020). Reliable Characterization of Pharmaceuticals Using Thermal Analysis.
  • Profound. (n.d.). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • M. P. S. et al. (2016). Analytical method validation: A brief review.
  • International Journal of Research and Review. (2023).
  • METTLER TOLEDO. (n.d.). Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development.
  • Agilent. (2011). Aniline purity.
  • Mettler Toledo. (n.d.). Purity Determination of Pharmaceuticals by Thermal Analysis.
  • NETZSCH. (2023). 5 Reasons Why To Use a NETZSCH DSC and TGA for Testing Pharmaceuticals.
  • AZoM. (n.d.). The Role of Thermal Analysis in Pharmaceutical Testing and R&D.
  • MedCrave. (2016). Forced Degradation Studies.
  • BioPharm International. (2012). Forced Degradation Studies for Biopharmaceuticals.
  • Pharmaceutical Outsourcing. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms.
  • Pearson+. (n.d.). The molecule that gave the mass spectrum shown here contains a halogen.
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A Senior Application Scientist's Guide to 4-Bromo-2-fluoro-5-methylaniline and Its Isomeric Bromoanilines in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Substituted anilines are foundational building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The strategic placement of halogen and alkyl groups on the aniline scaffold imparts nuanced reactivity, enabling chemists to construct complex molecular architectures. This guide provides an in-depth comparison of 4-Bromo-2-fluoro-5-methylaniline and three key structural analogues: its isomers 5-Bromo-4-fluoro-2-methylaniline and 2-Bromo-4-fluoro-5-methylaniline, alongside the non-fluorinated parent, 4-Bromo-2-methylaniline. We will dissect how subtle changes in substituent positioning profoundly influence physicochemical properties and reactivity in critical C-N and C-C bond-forming reactions, providing researchers with the predictive insights needed for rational synthetic design.

Introduction: The Strategic Role of Substituted Anilines

Aniline derivatives are indispensable in drug discovery. The amino group serves as a key handle for derivatization and as a crucial pharmacophore in many active pharmaceutical ingredients (APIs).[2] Halogen substituents, particularly bromine and fluorine, offer distinct advantages. The bromo group is an exceptional leaving group for palladium-catalyzed cross-coupling reactions, while fluorine incorporation can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[3][4] The methyl group, though simple, provides steric bulk and electronic donation that can fine-tune reactivity and molecular conformation. Understanding the interplay of these substituents is paramount for any medicinal or process chemist.

This guide focuses on a comparative analysis of the following four bromoanilines:

  • This compound (Target)

  • 5-Bromo-4-fluoro-2-methylaniline (Isomer 1)

  • 2-Bromo-4-fluoro-5-methylaniline (Isomer 2)

  • 4-Bromo-2-methylaniline (Non-fluorinated Analogue)

Comparative Physicochemical Properties

The arrangement of substituents directly impacts fundamental properties that govern solubility, membrane permeability, and crystal packing. The introduction of a fluorine atom generally increases lipophilicity (logP) and lowers the pKa of the anilinium ion due to its strong electron-withdrawing inductive effect.

CompoundStructureCAS NumberMol. Weight ( g/mol )Melting Point (°C)pKa (Predicted)[5]XLogP3[6]
This compound 875882-35-4204.04N/A2.73 ± 0.10N/A
5-Bromo-4-fluoro-2-methylaniline 627871-16-3204.0486-90[7][8]N/AN/A
2-Bromo-4-fluoro-5-methylaniline 1065076-39-2204.04N/AN/A2.4
4-Bromo-2-methylaniline 583-75-5186.0557-61[9]N/A1.9[10]

Analysis of Chemical Reactivity: Electronic and Steric Effects

The reactivity of these anilines in hallmark reactions like Suzuki-Miyaura coupling and Buchwald-Hartwig amination is dictated by a delicate balance of electronic and steric effects.[11][12]

Electronic Effects on the Aromatic Ring

The amino group (-NH₂) is a powerful activating, ortho, para-director due to the resonance donation of its lone pair into the π-system.[13] Conversely, the fluorine atom is strongly deactivating via its inductive effect (-I) but weakly activating through resonance (+R). The methyl group is a weak activating group through induction and hyperconjugation.

Electronic_Effects

This interplay governs the nucleophilicity of the ring and the susceptibility of the C-Br bond to oxidative addition by a palladium catalyst—often the rate-determining step in cross-coupling reactions.[14]

Reactivity in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a pillar of C-C bond formation.[1] The efficiency is highly dependent on the electronic environment of the C-Br bond.

  • 4-Bromo-2-methylaniline (Non-fluorinated Analogue): This substrate serves as a baseline. The electron-donating amino and methyl groups increase electron density on the ring, which can slightly slow the oxidative addition step compared to electron-deficient aryl bromides.[15] However, it is a widely used and effective coupling partner.[16][17]

  • This compound (Target): The fluorine atom ortho to the bromine has a strong -I effect, making the carbon of the C-Br bond more electrophilic and thus more susceptible to oxidative addition. This can lead to faster reaction rates.

  • 5-Bromo-4-fluoro-2-methylaniline (Isomer 1): Here, the fluorine is meta to the bromine. Its inductive effect is still present but less pronounced at the reaction site compared to the ortho positioning in the target molecule.

  • 2-Bromo-4-fluoro-5-methylaniline (Isomer 2): The bromine is now ortho to the bulky amino group. This presents significant steric hindrance, which can impede the approach of the palladium catalyst and slow down the oxidative addition step. Specialized bulky phosphine ligands are often required to achieve good yields with such substrates.[18][19]

Suzuki_Workflow

Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[20] Here, we consider the bromoaniline as the electrophile. The same principles of oxidative addition apply, but the choice of ligand and base becomes even more critical to overcome potential catalyst inhibition by the aniline substrate itself.[21]

  • Steric Hindrance: For 2-Bromo-4-fluoro-5-methylaniline , the steric congestion around the C-Br bond is a major challenge, often requiring highly active catalysts with bulky, electron-rich ligands like X-Phos to facilitate the reaction.[22]

  • Electronic Effects: The electron-withdrawing fluorine in This compound and 5-Bromo-4-fluoro-2-methylaniline accelerates the oxidative addition step, making them generally good substrates for this transformation.

Applications in Drug Discovery and Materials Science

The specific substitution patterns of these anilines make them valuable intermediates for targeted applications.

  • 5-Bromo-4-fluoro-2-methylaniline (Isomer 1) is a key building block in the synthesis of MDL compounds, which are allosteric activators of sirtuin 6 (SIRT6), a lysine deacetylase that acts as a tumor suppressor.[4][23] This makes it highly valuable in oncology research.

  • 4-Bromo-2-methylaniline (Non-fluorinated Analogue) is a versatile intermediate used in the synthesis of a wide range of pharmaceutical and agrochemical compounds.[2][24]

  • The incorporation of both fluorine and bromine atoms, as seen in all three fluorinated isomers, can be leveraged in materials science to influence the electronic, optical, and thermal properties of polymers and other advanced materials.[3]

Experimental Protocols: A Practical Guide

Trustworthy protocols are the bedrock of reproducible science. Below is a representative, self-validating protocol for a Suzuki-Miyaura coupling reaction, adaptable for the bromoanilines discussed.

Protocol: Suzuki-Miyaura Coupling of a Bromoaniline with Phenylboronic Acid

Causality: This protocol employs a modern palladium pre-catalyst and a robust base to ensure efficient coupling. The choice of solvent and inert atmosphere is critical for preventing catalyst deactivation and side reactions.

Materials:

  • Bromoaniline derivative (e.g., this compound) (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • CataCXium A Pd G3 (Palladium pre-catalyst) (0.05 mmol, 5 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.5 mmol, 2.5 equiv)

  • Anhydrous, degassed 2-Methyltetrahydrofuran (2-MeTHF) (5 mL)

Step-by-Step Methodology:

  • Vessel Preparation (Self-Validation Check 1): Add the bromoaniline (1.0 mmol), phenylboronic acid (1.2 mmol), CataCXium A Pd G3 (0.05 mmol), and Cs₂CO₃ (2.5 mmol) to an oven-dried reaction vial containing a magnetic stir bar.

    • Rationale: Oven-drying the glassware removes adsorbed water, which can lead to protodeborylation of the boronic acid, a common side reaction.

  • Inert Atmosphere (Self-Validation Check 2): Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

    • Rationale: The active Pd(0) catalyst is sensitive to oxygen.[1] Thoroughly degassing the vessel and solvent is crucial to prevent catalyst oxidation and deactivation.

  • Solvent Addition: Add the degassed 2-MeTHF (5 mL) via syringe.

    • Rationale: 2-MeTHF is an excellent solvent for Suzuki couplings, offering good solubility for reagents and stability at elevated temperatures.

  • Reaction: Place the vial in a pre-heated heating block at 90 °C and stir vigorously for 4-12 hours.

    • Rationale: Heat is required to drive the reaction, particularly the oxidative addition step. Vigorous stirring ensures proper mixing of the heterogeneous mixture.

  • Monitoring (Self-Validation Check 3): Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS until the starting bromoaniline is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Conclusion

While structurally similar, this compound and its isomers exhibit distinct reactivity profiles governed by the precise interplay of electronic and steric effects.

  • This compound represents a reactive substrate for cross-coupling, benefiting from the activating effect of the ortho-fluoro group on the C-Br bond.

  • 5-Bromo-4-fluoro-2-methylaniline is a slightly less activated but highly valuable isomer due to its proven utility in synthesizing SIRT6 modulators.[4][23]

  • 2-Bromo-4-fluoro-5-methylaniline presents the greatest synthetic challenge due to steric hindrance from the adjacent amino group, necessitating specialized catalytic systems.

  • 4-Bromo-2-methylaniline provides a crucial non-fluorinated baseline, highlighting the profound impact of fluorine substitution on both physicochemical properties and chemical reactivity.

A thorough understanding of these nuances allows researchers to select the optimal building block and reaction conditions, accelerating the path from rational design to target molecule synthesis.

References

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  • Buchwald-Hartwig Amin
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Efficacy of 4-Bromo-2-fluoro-5-methylaniline in synthesizing kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Efficacy of 4-Bromo-2-fluoro-5-methylaniline in the Synthesis of Kinase Inhibitors

In the landscape of modern drug discovery, particularly within oncology, small molecule kinase inhibitors represent a cornerstone of targeted therapy.[1][2] These agents are designed to interfere with specific protein kinases, enzymes that are critical regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many cancers, making kinase inhibitors a major class of therapeutics.[1] The efficacy and specificity of these drugs are profoundly influenced by their molecular architecture, which is constructed from versatile chemical building blocks. Among these, This compound has emerged as a particularly valuable synthon for its unique combination of reactive sites and modulating substituents.

This guide provides a comprehensive analysis of the efficacy of this compound in the synthesis of kinase inhibitors. We will explore its core applications in pivotal synthetic reactions, compare its performance against alternative building blocks, and provide supporting experimental frameworks for researchers, scientists, and drug development professionals.

The Strategic Advantage of this compound

The utility of this compound (CAS No. 627528-22-7) stems from its trifunctional nature. Each substituent on the aniline ring serves a distinct and strategic purpose in the construction of complex drug molecules:

  • Aniline Moiety (-NH₂): The primary amine is a key nucleophile, predominantly used for C-N bond formation through reactions like the Buchwald-Hartwig amination. This is fundamental for creating the anilino-quinazoline, anilino-pyrimidine, and other diarylamine scaffolds that are prevalent in many EGFR, HER2, and VEGFR inhibitors.[3][4][5]

  • Bromo Group (-Br): The bromine atom provides a robust and reliable handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[6][7] This allows for the precise introduction of a wide array of aryl, heteroaryl, or alkyl groups, enabling extensive Structure-Activity Relationship (SAR) studies and the fine-tuning of a molecule's pharmacological properties.

  • Fluoro Group (-F): The ortho-fluorine atom significantly influences the molecule's electronic properties. It lowers the pKa of the aniline nitrogen, which can modulate the reactivity and the binding interactions of the final inhibitor within the ATP-binding pocket of the target kinase. Furthermore, fluorine incorporation is a well-established strategy in medicinal chemistry to enhance metabolic stability and improve pharmacokinetic profiles.[5][8]

  • Methyl Group (-CH₃): The methyl group provides steric bulk and can be used to probe specific pockets within the kinase active site, potentially enhancing selectivity and potency.

This unique arrangement of functional groups makes this compound a powerful tool for building diversity-oriented libraries and for the rational design of highly specific and potent kinase inhibitors.

Core Synthetic Applications and Performance

The efficacy of this building block is best demonstrated through its application in two of the most powerful cross-coupling reactions in modern organic synthesis: the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone for constructing the C-N bonds that form the backbone of many kinase inhibitors.[9][10] In this context, this compound serves as the amine coupling partner, reacting with a halogenated (typically chloro- or bromo-) heterocyclic core, such as a quinazoline or pyrimidine.

The reaction's success is highly dependent on the choice of palladium catalyst, phosphine ligand, and base. The electron-withdrawing nature of the ortho-fluorine atom can decrease the nucleophilicity of the aniline, sometimes necessitating more reactive catalyst systems or stronger bases to achieve high yields.[11]

Experimental Protocol: Generalized Buchwald-Hartwig Amination

This protocol provides a representative starting point for the coupling of this compound with a generic heteroaryl chloride. Optimization of the ligand, base, and temperature is often necessary for specific substrates.

Materials:

  • This compound (1.0 eq)

  • Heteroaryl Chloride (e.g., 4-chloroquinazoline) (1.2 eq)

  • Palladium(II) Acetate (Pd(OAc)₂) (2-5 mol%)

  • Xantphos or similar phosphine ligand (4-10 mol%)

  • Cesium Carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu) (2.0-2.5 eq)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or 2-MeTHF)

  • Schlenk flask or microwave vial

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the heteroaryl chloride, the base, the palladium catalyst, and the phosphine ligand.

  • Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction's progress using TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Upon completion, cool the mixture to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-aryl product.

Suzuki-Miyaura Coupling

Following the formation of the core anilino-heterocycle structure, the bromine atom on the aniline ring becomes the reactive site for further diversification via Suzuki coupling.[12] This reaction is exceptionally tolerant of various functional groups, allowing for the introduction of complex boronic acids or esters to explore different regions of the kinase binding site.[12][13]

Below is a table summarizing representative yields for Suzuki coupling reactions on analogous aryl bromides, demonstrating the general efficiency of this transformation.

Table 1: Representative Yields for Suzuki Coupling of Aryl Bromides

Entry Arylboronic Acid Catalyst System Base Solvent Yield (%)
1 Phenylboronic acid Pd(PPh₃)₄ K₂CO₃ Dioxane/H₂O ~95%[7]
2 4-Methylphenylboronic acid Pd(PPh₃)₄ K₂CO₃ Dioxane/H₂O ~98%[7]
3 4-Methoxyphenylboronic acid Pd(OAc)₂ / SPhos K₃PO₄ Toluene/H₂O >90%
4 3-Pyridylboronic acid CataCXium A Pd G3 Cs₂CO₃ 2-MeTHF/H₂O ~85%[13]

| 5 | 4-Cyanophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | ~62%[7] |

Note: Yields are based on analogous systems and may vary depending on the specific substrate and optimized conditions.[7][13] The data suggests that while a broad range of boronic acids can be used effectively, those with strong electron-withdrawing groups might require further optimization to achieve high yields.[7]

Comparative Analysis with Alternative Building Blocks

The choice of a starting aniline is a critical decision in the synthetic strategy for a kinase inhibitor. Here, we compare this compound to other common alternatives.

Table 2: Comparison of Aniline Building Blocks for Kinase Inhibitor Synthesis

Building Block Key Features Advantages in Kinase Inhibitor Synthesis Potential Disadvantages/Challenges
This compound Bromo, ortho-fluoro, methyl substituents Balanced Profile: Good reactivity for both C-N and C-C coupling. Fluorine enhances metabolic stability and modulates pKa for improved binding.[5] Methyl group for steric probing. The ortho-fluoro group can slightly decrease aniline nucleophilicity, sometimes requiring more forceful reaction conditions.
4-Bromo-2-methylaniline [14] Non-fluorinated analogue Higher Nucleophilicity: The aniline is more basic and nucleophilic, potentially leading to faster C-N coupling reactions under milder conditions. Lack of Fluorine Benefits: The final product may have lower metabolic stability and different binding affinities without the electronic influence of fluorine.[8]
4-Bromo-2,6-difluoroaniline [5] Two ortho-fluoro substituents Significant pKa Modulation: The two fluorine atoms drastically lower the aniline's basicity, which can be crucial for specific binding interactions and avoiding off-target effects.[5] Low Nucleophilicity: The aniline is significantly deactivated, making Buchwald-Hartwig amination challenging and often requiring specialized, highly active catalyst systems.

| 5-Bromo-4-fluoro-2-methylaniline [15][16][17] | Isomer with meta-fluoro substituent | Alternative Electronic Profile: The fluorine at the 4-position has a different electronic effect on the aniline compared to the ortho position, offering an alternative way to tune the molecule's properties. | The synthetic accessibility and cost may differ. The steric and electronic environment for subsequent coupling reactions is altered. |

The primary advantage of This compound lies in its balanced properties. It provides the crucial benefits of fluorination without excessively deactivating the aniline group, thus maintaining good reactivity for key bond-forming reactions.

Visualizing the Synthetic Workflow

Graphviz diagrams can effectively illustrate the logical flow of a synthetic strategy. The following diagram shows a generalized workflow for creating a kinase inhibitor scaffold using this compound.

G cluster_0 Part 1: Core Formation (Buchwald-Hartwig) cluster_1 Part 2: Diversification (Suzuki Coupling) A This compound C Anilino-Heterocycle Intermediate A->C Pd Catalyst Ligand, Base B Heteroaryl Halide (e.g., 4-Chloroquinazoline) B->C D Aryl/Heteroaryl Boronic Acid E Final Kinase Inhibitor Scaffold D->E C_ref Anilino-Heterocycle Intermediate C_ref->E Pd Catalyst Base

Caption: General synthetic workflow for kinase inhibitors.

This two-stage process, beginning with the formation of the core structure followed by diversification, is a highly efficient and modular approach in medicinal chemistry.

Case Study: Synthesis of an EGFR/HER2 Inhibitor Scaffold

Dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are important therapeutics, with Lapatinib being a prime example.[18] While multiple synthetic routes to Lapatinib exist[19][20][21][22], a similar 4-anilinoquinazoline scaffold can be efficiently constructed using a strategy that leverages a building block like this compound.

The diagram below outlines the key steps in synthesizing a core structure analogous to many EGFR/HER2 inhibitors.

G start 4-Bromo-2-fluoro- 5-methylaniline buchwald Buchwald-Hartwig Coupling start->buchwald quinazoline 6,7-Bis(methoxy)quinazolin-4-one chlorination Chlorination (SOCl₂ or POCl₃) quinazoline->chlorination chlorination->buchwald intermediate Core Anilinoquinazoline Intermediate buchwald->intermediate suzuki Suzuki Coupling intermediate->suzuki final_product Diversified Inhibitor Scaffold suzuki->final_product boronic_acid Functionalized Boronic Acid boronic_acid->suzuki

Caption: Synthesis pathway for a 4-anilinoquinazoline scaffold.

This pathway demonstrates how the two key reactions—Buchwald-Hartwig amination and Suzuki coupling—can be used sequentially to first build the core and then add functionality, showcasing the modularity offered by the starting material.

Conclusion

This compound stands out as a highly efficacious and versatile building block in the synthesis of kinase inhibitors. Its unique substitution pattern provides a strategic balance of reactivity and functionality. The aniline and bromo groups serve as orthogonal handles for robust C-N and C-C bond-forming reactions, respectively, while the ortho-fluoro and methyl groups are critical for modulating the pharmacokinetic and pharmacodynamic properties of the final drug molecule. Compared to non-fluorinated or differently halogenated analogues, it offers a favorable compromise between nucleophilicity for core-forming reactions and the well-established benefits of fluorination in drug design. For medicinal chemists, this synthon represents a powerful and reliable tool for the efficient construction of diverse and potent kinase inhibitors, accelerating the journey from lead identification to clinical candidates.

References

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A Researcher's Guide to the Structural Confirmation of 4-Bromo-2-fluoro-5-methylaniline and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of 4-Bromo-2-fluoro-5-methylaniline and its derivatives. We will delve into the principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and X-ray Crystallography, offering field-proven insights and experimental protocols to ensure trustworthy and reproducible results.

The substitution pattern of this compound, with its combination of electron-donating and withdrawing groups, presents a unique spectroscopic fingerprint. Understanding the interplay of these substituents on the aniline scaffold is critical for accurate spectral interpretation. This guide will use data from closely related, commercially available analogs to provide a robust framework for the characterization of this specific isomer and its derivatives.

The Analytical Toolkit: A Comparative Overview

A multi-technique approach is invariably the most reliable strategy for structural confirmation. Each technique provides a unique piece of the structural puzzle, and their combined application leads to a self-validating system of analysis.

Analytical TechniqueInformation ProvidedStrengthsLimitations
NMR Spectroscopy Detailed information about the carbon-hydrogen framework, connectivity, and chemical environment of nuclei.Unparalleled for determining the precise arrangement of atoms in a molecule.Requires soluble samples and can be less sensitive than other techniques.
Mass Spectrometry The mass-to-charge ratio of the molecule and its fragments, providing the molecular weight and elemental composition.[1]High sensitivity, allowing for the analysis of very small sample quantities.Does not provide information about the specific arrangement of atoms (isomer differentiation can be challenging).
IR Spectroscopy Information about the functional groups present in the molecule.Fast, simple, and non-destructive.Provides limited information about the overall molecular structure.
X-ray Crystallography The precise three-dimensional arrangement of atoms in a crystalline solid.Provides the absolute, unambiguous structure of a molecule.Requires a single, high-quality crystal, which can be difficult to obtain.

Navigating the Spectroscopic Landscape

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information.

Expected ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

The chemical shifts and coupling constants are influenced by the electronic effects of the substituents. The fluorine and bromine atoms are electron-withdrawing, while the methyl and amino groups are electron-donating.

ProtonExpected Chemical Shift (ppm)MultiplicityCoupling Constant (J)Rationale
CH₃~2.2 - 2.4singletN/AThe methyl group is adjacent to the electron-donating amino group, but its chemical shift is also influenced by the other substituents on the ring.
Ar-H (position 3)~6.8 - 7.0doublet~8-9 Hz (³JH-H)This proton is coupled to the proton at position 6.
Ar-H (position 6)~7.1 - 7.3doublet~8-9 Hz (³JH-H)This proton is coupled to the proton at position 3.
NH₂~3.5 - 4.5broad singletN/AThe chemical shift of the amine protons can vary depending on concentration and solvent.

Expected ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule. The fluorine atom will cause splitting of the signals for the carbon atoms to which it is attached and those nearby (C-F coupling).

CarbonExpected Chemical Shift (ppm)C-F Coupling (JC-F)Rationale
CH₃~15 - 20NoTypical range for a methyl group on an aromatic ring.
C-Br~110 - 115NoThe carbon atom attached to the bromine is shielded.
C-F~150 - 160Large ¹JC-F (~240-250 Hz)The carbon directly attached to fluorine shows a large one-bond coupling constant.
C-N~140 - 145Small ³JC-F (~3-5 Hz)The carbon attached to the amino group.
C-CH₃~125 - 130Small ⁴JC-F (~1-3 Hz)The carbon attached to the methyl group.
C-H (position 3)~115 - 120Small ²JC-F (~20-25 Hz)This carbon is two bonds away from the fluorine.
C-H (position 6)~120 - 125Small ³JC-F (~5-10 Hz)This carbon is three bonds away from the fluorine.

Experimental Protocol: NMR Spectroscopy [1]

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound derivative.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Ensure complete dissolution, using gentle vortexing if necessary.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • For ¹H NMR, acquire the spectrum using a standard single-pulse sequence.

    • For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the resulting spectrum.

    • Reference the spectrum to the residual solvent peak.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Mass Spectrometry (MS): Unveiling the Molecular Weight

Mass spectrometry provides the molecular weight of the compound and can offer clues about its elemental composition through the isotopic pattern.[1]

Expected Mass Spectrum Data (Electron Ionization - EI)

The mass spectrum of this compound will be characterized by a prominent molecular ion peak ([M]⁺). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in roughly a 1:1 ratio, the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units.

m/zRelative Intensity (%)Assignment
203/205High[M]⁺ (Molecular Ion)
188/190Moderate[M - CH₃]⁺
124Moderate[M - Br]⁺
109Moderate[M - Br - CH₃]⁺

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) [1]

  • Sample Preparation: Prepare a dilute solution of the this compound derivative in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • Instrument Setup and Data Acquisition:

    • Inject a small volume of the sample solution into the gas chromatograph.

    • The GC will separate the components of the sample, and the eluent will be introduced into the mass spectrometer.

    • The mass spectrometer will ionize the sample (e.g., using electron ionization) and separate the resulting ions based on their mass-to-charge ratio.

    • Acquire the mass spectrum over a suitable m/z range.

  • Data Analysis:

    • Identify the molecular ion peak.

    • Analyze the isotopic pattern to confirm the presence of bromine.

    • Propose structures for the observed fragment ions.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a quick and simple method to identify the presence of key functional groups.

Expected IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3500Strong, two bandsN-H stretch (primary amine)
3000 - 3100MediumC-H stretch (aromatic)
2850 - 2960MediumC-H stretch (methyl)
1600 - 1630StrongN-H bend (amine)
1500 - 1580StrongC=C stretch (aromatic)
1200 - 1250StrongC-F stretch
1000 - 1100MediumC-N stretch
550 - 650MediumC-Br stretch

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy [1]

  • Sample Preparation: Ensure the ATR crystal is clean and a background spectrum has been collected.

  • Place a small amount of the solid this compound derivative directly onto the ATR crystal.

  • Data Acquisition:

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Collect the infrared spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

    • Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Processing:

    • Perform an ATR correction if necessary.

    • Identify and label the major absorption peaks.

Visualizing the Workflow

A systematic approach ensures all necessary data is collected for unambiguous structural confirmation.

Caption: A typical workflow for the synthesis and structural confirmation of a novel compound.

The Definitive Answer: X-ray Crystallography

While spectroscopic methods provide a wealth of information, single-crystal X-ray diffraction provides the only truly unambiguous determination of a molecule's three-dimensional structure. If a suitable crystal can be obtained, this technique can definitively confirm the connectivity and stereochemistry of the this compound derivative. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern to build up a 3D model of the electron density, and thus the atomic positions.[2]

Logical Framework for Spectral Interpretation

Caption: A logical decision tree for the interpretation of combined spectroscopic data.

By judiciously applying this suite of analytical techniques and adhering to rigorous experimental protocols, researchers can confidently and accurately determine the structure of this compound derivatives, a critical step in the journey of drug discovery and development.

References

  • New Journal of Chemistry.
  • ResearchGate. [4-Bromo-N-(pyridin-2-ylmethylidene)
  • PubChemLite. 4-bromo-5-fluoro-2-methylaniline (C7H7BrFN). [Link]
  • PubChemLite. This compound (C7H7BrFN). [Link]
  • Amerigo Scientific. 5-Bromo-4-fluoro-2-methylaniline (97%). [Link]
  • ZaiQi Bio-Tech. 5-BROMO-4-FLUORO-2-METHYLANILINE| CAS No:627871-16-3. [Link]
  • ResearchGate. Synthesis, Characterization and X-ray Crystal Structure of 4-Fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido) -. [Link]
  • PubChem. 4-Bromo-3-fluoro-2-methylaniline. [Link]
  • PubChem. 2-Bromo-4-fluoro-5-methylaniline. [Link]
  • PrepChem.com.
  • SpectraBase. 4-Bromo-2-fluoro-5-nitroaniline - Optional[Vapor Phase IR] - Spectrum. [Link]
  • NIST WebBook. 2-Fluoro-5-methylaniline. [Link]
  • Journal of Medicinal and Chemical Sciences. Synthesis and Identification of Some Metal Complexes Derived from Azo Ligand of 4,4'-Methylenedianiline and 4-Bromoaniline. [Link]
  • PubChemLite. 2-bromo-5-fluoro-4-methylaniline (C7H7BrFN). [Link]
  • PubChem. 3-Bromo-5-fluoro-4-methylaniline. [Link]
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A Senior Application Scientist's Guide to Catalyst Selection for Cross-Coupling of 4-Bromo-2-fluoro-5-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Bromo-2-fluoro-5-methylaniline

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic functionalization of aromatic scaffolds is paramount. This compound stands out as a highly valuable and versatile building block. Its unique substitution pattern—a reactive bromo group for cross-coupling, a modulating fluoro substituent, and an ortho-methyl group—offers multiple vectors for molecular diversification. The products derived from its derivatization are integral to the development of novel therapeutics, where such substituted aniline moieties are common pharmacophores.[1]

However, the very features that make this molecule attractive also present distinct challenges for catalysis. The presence of both an electron-donating aniline and an electron-withdrawing fluorine atom complicates the electronic profile of the aryl bromide. Furthermore, the aniline moiety itself can act as an inhibitor to certain palladium catalysts, and steric hindrance from the ortho-substituents can impede key steps in the catalytic cycle.[2]

This guide provides a comparative analysis of various catalytic systems for the most common and effective cross-coupling reactions of this compound. We will delve into the causality behind catalyst and ligand selection, present comparative performance data, and provide robust, field-proven experimental protocols to guide your synthetic strategy. While the experimental data presented is based on the closely related substrate 4-bromo-2-fluoroaniline, the principles and relative performance trends are directly applicable and serve as a strong foundation for optimization.[3]

The Landscape of Cross-Coupling Reactions

The transformation of the C-Br bond in this compound into new C-C or C-N bonds is most effectively achieved through palladium-catalyzed cross-coupling reactions. The choice of reaction is dictated by the desired bond and coupling partner.

  • Suzuki-Miyaura Coupling: Forms C-C bonds with boronic acids/esters.

  • Buchwald-Hartwig Amination: Forms C-N bonds with amines.[3][4]

  • Heck Coupling: Forms C-C bonds with alkenes.[3][5]

  • Sonogashira Coupling: Forms C-C bonds with terminal alkynes.[6][7]

  • Ullmann Condensation: A copper-catalyzed alternative for C-N, C-O, and C-S bond formation, though it often requires harsher conditions.[6][8]

The general reactivity of the carbon-halogen bond is a critical factor, with the trend being I > Br > Cl.[9] The C-Br bond in our substrate is thus well-suited for these transformations. The core of these palladium-catalyzed reactions is a shared catalytic cycle, which underscores the importance of each component in the reaction mixture.

Palladium_Catalytic_Cycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Rate-Determining Step) Pd0->OxAdd + Ar-X PdII Ar-Pd(II)(X)L_n Intermediate OxAdd->PdII Transmetal Transmetalation (Suzuki) or Amine Coordination (Buchwald) PdII->Transmetal + Nu-M or Nu-H PdII_Nu Ar-Pd(II)(Nu)L_n Intermediate Transmetal->PdII_Nu ReductElim Reductive Elimination PdII_Nu->ReductElim ReductElim->Pd0 Catalyst Regeneration Product Ar-Nu Desired Product ReductElim->Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Part 1: C-C Bond Formation Strategies

Suzuki-Miyaura Coupling: The Workhorse of Biaryl Synthesis

The Suzuki-Miyaura coupling is the premier method for forming C-C bonds between aryl halides and organoboron compounds.[9][10] Its popularity stems from the mild reaction conditions, broad functional group tolerance, and the commercial availability and stability of boronic acids.

Expertise & Causality: For an electron-rich and sterically hindered substrate like this compound, the choice of ligand is critical. Standard catalysts like Pd(PPh₃)₄ may prove suboptimal.[2] We require bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, CataCXium A) to facilitate the rate-limiting oxidative addition step and promote the final reductive elimination.[2] The choice of base is also paramount; stronger, more soluble bases like Cs₂CO₃ or K₃PO₄ are often superior to weaker ones like K₂CO₃, as they accelerate the crucial transmetalation step.[2]

Comparative Performance Data (Suzuki-Miyaura Coupling)

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Representative Yield (%)Coupling Partner
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10018~95Phenylboronic acid
Pd₂(dba)₃XPhosK₃PO₄Dioxane10016~924-Methoxyphenylboronic acid
[Pd(allyl)Cl]₂cataCXium ACs₂CO₃2-MeTHF8012~903-Thienylboronic acid
Pd(PPh₃)₄PPh₃Na₂CO₃Toluene/EtOH/H₂O8024~75Phenylboronic acid
Data is representative for 4-bromo-2-fluoroaniline and serves as a strong starting point for optimization.[3]

Detailed Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Vessel Preparation: To an oven-dried reaction vessel, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inerting: Seal the vessel and purge with an inert gas (e.g., Argon) for 15-20 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., Toluene, 5 mL) via syringe.

  • Reaction: Heat the reaction mixture to the specified temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.[3][11]

Heck Coupling: Olefin Functionalization

The Heck reaction is a powerful tool for forming C-C bonds by coupling the aryl halide with an alkene, enabling the synthesis of substituted styrenes and cinnamates.[3][5]

Expertise & Causality: Ligand choice can significantly impact the efficiency and regioselectivity of the Heck reaction.[3] For aryl bromides, phosphine ligands like P(o-tol)₃ or PPh₃ are commonly employed.[1][3] The base, typically a tertiary amine like Et₃N or an inorganic base like K₂CO₃, is crucial for regenerating the active Pd(0) catalyst in the final step of the cycle. Polar aprotic solvents such as DMF, NMP, or DMA are generally preferred.[1]

Comparative Performance Data (Heck Coupling)

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Representative Yield (%)Coupling Partner
Pd(OAc)₂P(o-tol)₃Et₃NDMF1001685-95Styrene
Pd(OAc)₂PPh₃K₂CO₃DMA1202480-90n-Butyl acrylate
Herrmann's Catalyst-NaOAcDMF12012>90Styrene
PdCl₂-NaOAcNMP1401275-85Acrylonitrile
Data is representative for 4-bromo-2-fluoroaniline and serves as a strong starting point for optimization.[1][3]

Detailed Experimental Protocol: General Procedure for Heck Coupling

  • Vessel Preparation: To a pressure-rated reaction vessel, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), an optional ligand (e.g., P(o-tol)₃, 4 mol%), and the base (e.g., Et₃N, 2.0 equiv.).

  • Reagent Addition: Add an anhydrous polar aprotic solvent (e.g., DMF) and the alkene (1.5 equiv.).

  • Reaction: Seal the vessel tightly and heat to 100-140 °C with vigorous stirring for the indicated time (12-24 hours).

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the product by column chromatography on silica gel.[1]

Part 2: C-N Bond Formation Strategy

Buchwald-Hartwig Amination: The Gateway to Complex Amines

For the synthesis of diarylamines or N-aryl alkylamines, the Buchwald-Hartwig amination is the undisputed method of choice.[4][12] This reaction has revolutionized medicinal chemistry by providing a general and high-yielding route to C-N bonds, a linkage ubiquitous in pharmaceuticals.[4][11]

Expertise & Causality: This transformation is highly sensitive to the catalyst system. The main challenge is often avoiding undesired side reactions.[12] The development of sterically hindered, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) was a watershed moment for this reaction, enabling the coupling of a wide range of amines and aryl halides under milder conditions.[13][14] A strong, non-nucleophilic base like NaOtBu or LHMDS is required to deprotonate the amine coupling partner, facilitating its coordination to the palladium center.[15] The entire process must be conducted under a strictly inert atmosphere, as the active Pd(0) catalyst is highly sensitive to oxygen.

Comparative Performance Data (Buchwald-Hartwig Amination)

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Representative Yield (%)Coupling Partner
Pd₂(dba)₃XPhosNaOtBuToluene10016~90Morpholine
Pd(OAc)₂BINAPCs₂CO₃Toluene11024~85Aniline
[Pd(allyl)Cl]₂AdBippyPhosKOPht-BuOH8016~90Benzylamine
CuIN,N-dimethylglycineK₃PO₄Dioxane9024~70Aniline
Data is representative for 4-bromo-2-fluoroaniline and serves as a strong starting point for optimization.[3]

Detailed Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Glovebox Setup: In an inert atmosphere glovebox, charge an oven-dried reaction vessel with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.5-2.5 equiv.).

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine coupling partner (1.1-1.5 equiv.), followed by the anhydrous, deoxygenated solvent (e.g., Toluene).

  • Reaction: Seal the vessel and heat to the required temperature (typically 80-110 °C) with stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, carefully quench the reaction with saturated aqueous NH₄Cl. Extract with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer and purify the crude product by column chromatography.[3][16]

Catalyst Selection Workflow

To streamline the decision-making process, the following workflow can be used to select an initial catalytic system for screening.

Catalyst_Selection_Workflow start Start: Functionalize This compound bond_type Desired Bond Type? start->bond_type cc_bond C-C Bond Formation bond_type->cc_bond C-C cn_bond C-N Bond Formation bond_type->cn_bond C-N coupling_partner_cc Coupling Partner? cc_bond->coupling_partner_cc buchwald Reaction: Buchwald-Hartwig Catalyst: Pd₂(dba)₃ / XPhos Base: NaOtBu Solvent: Toluene cn_bond->buchwald boronic_acid Boronic Acid / Ester coupling_partner_cc->boronic_acid Boronic Acid alkene Alkene coupling_partner_cc->alkene Alkene alkyne Terminal Alkyne coupling_partner_cc->alkyne Alkyne suzuki Reaction: Suzuki-Miyaura Catalyst: Pd(OAc)₂ / SPhos Base: K₃PO₄ Solvent: Toluene/H₂O boronic_acid->suzuki heck Reaction: Heck Catalyst: Pd(OAc)₂ / P(o-tol)₃ Base: Et₃N Solvent: DMF alkene->heck sonogashira Reaction: Sonogashira Catalyst: Pd(PPh₃)₄ / CuI Base: Et₃N Solvent: THF alkyne->sonogashira

Caption: Decision workflow for selecting an initial cross-coupling strategy.

Conclusion

The successful cross-coupling of this compound is eminently achievable with the careful selection of a suitable catalyst system. For C-C bond formation, Suzuki-Miyaura coupling using palladium catalysts with bulky biaryl phosphine ligands like SPhos or XPhos offers the most robust and high-yielding approach. For C-N bond formation, the Buchwald-Hartwig amination, again leveraging modern biaryl phosphine ligands, is the undisputed standard. While this guide provides high-performing starting conditions extrapolated from a close structural analog, empirical optimization of the ligand, base, solvent, and temperature will ultimately unlock the highest efficiency for this specific, valuable substrate.

References

  • A Comparative Analysis of Catalysts for 4-Bromo-2-fluoroaniline Coupling Reactions. (n.d.). Benchchem.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2018). Chemical Reviews.
  • Technical Support Center: Suzuki Coupling of 4-Bromo-2-fluoroaniline. (n.d.). Benchchem.
  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023). RSC Medicinal Chemistry.
  • Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. (2020). Organic Letters.
  • A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. (2010). Journal of the American Chemical Society.
  • Synthetic Methods for Primary Anilines. (2023). Book on Organic Synthesis.
  • Cross-coupling strategies for aniline synthesis. (2021). Nature.
  • Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4-Bromo-2-fluoroaniline. (n.d.). Benchchem.
  • Application Notes and Protocols: Suzuki Coupling of 4-Bromo-2,6-difluoroaniline. (n.d.). Benchchem.
  • Advances in Copper and Nickel C N and C O Cross‐Couplings of (Hetero)Aryl Chlorides Enabled by Ancillary Ligand Development. (2025). Angewandte Chemie.
  • Reactivity comparison of halogenated anilines in cross-coupling. (n.d.). Benchchem.
  • Buchwald–Hartwig amination. (n.d.). Wikipedia.
  • Ullmann condensation. (n.d.). Wikipedia.
  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
  • Catalyst Selection for Reactions with 4-Chloro-2-fluoro-3-methylaniline. (n.d.). Benchchem.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • Heck Reaction. (n.d.). Organic Chemistry Portal.
  • Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. (2010). Synlett.

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A Senior Application Scientist’s Guide to Benchmarking 4-Bromo-2-fluoro-5-methylaniline for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of a chemical building block is a critical decision that dictates the efficiency, scalability, and ultimate success of a synthetic campaign. Substituted anilines, particularly those bearing multiple halogen and alkyl groups, are foundational scaffolds in a vast array of pharmaceuticals and advanced materials. This guide provides an in-depth, objective comparison of 4-Bromo-2-fluoro-5-methylaniline against its key structural isomers and its parent aniline. By examining their physicochemical properties and performance in cornerstone reactions, we aim to provide a clear, data-driven rationale for strategic substrate selection.

The core value of this compound and its isomers lies in their trifunctional nature. The aniline -NH2 group serves as a nucleophile or a directing group, the bromine -Br atom is a prime handle for palladium-catalyzed cross-coupling reactions, and the fluorine -F and methyl -CH3 groups modulate the electronic properties, lipophilicity, and metabolic stability of the resulting molecules. However, the seemingly subtle shift of these substituents around the aromatic ring dramatically alters their chemical behavior.

For this analysis, we will benchmark our lead compound against the following alternatives:

  • 5-Bromo-4-fluoro-2-methylaniline: A key isomer, widely cited for its use in the synthesis of sirtuin 6 (SIRT6) activators.[1]

  • 4-Bromo-3-fluoro-2-methylaniline: An isomer with a different spatial arrangement of the fluoro and methyl groups.

  • 2-Bromo-4-fluoro-5-methylaniline: Another structural isomer.

  • 4-Bromo-2-fluoroaniline: The parent compound, lacking the methyl group, which serves as a baseline for understanding the methyl group's electronic and steric influence.[2]

Part 1: The Physicochemical Landscape: Beyond the Structure

A molecule's physical properties are the first determinant of its utility, influencing everything from solubility in reaction solvents to its pharmacokinetic profile in drug candidates. The table below summarizes key physicochemical parameters for our building blocks.

Table 1: Comparative Physicochemical Properties

Property This compound 5-Bromo-4-fluoro-2-methylaniline 4-Bromo-3-fluoro-2-methylaniline 2-Bromo-4-fluoro-5-methylaniline 4-Bromo-2-fluoroaniline
CAS Number 52723-82-7 (Disputed)¹ 627871-16-3 127408-03-1 1065076-39-2 367-24-8
Molecular Weight ( g/mol ) 204.04 204.04 204.04 204.04 190.01
Melting Point (°C) 60-62[3] 86-90[4] Solid N/A 40-42
Boiling Point (°C) 245[5] N/A 244.5 N/A N/A
Calculated XLogP3 2.4[5] N/A 2.4[6] 2.4[7] 2.1[8]

| pKa (Predicted) | 2.73 ± 0.10[9] | N/A | N/A | N/A | N/A |

¹Note: The CAS number 52723-82-7 is assigned to "4-Bromo-5-fluoro-2-methylaniline" by some suppliers, which is structurally identical to the target compound. This guide will proceed using data associated with this CAS number.[5][9][10]

Expert Analysis: The methyl group's presence consistently increases the melting point and lipophilicity (XLogP3) compared to the parent 4-Bromo-2-fluoroaniline, which can affect solubility in both organic solvents and aqueous media during workup.[5][8] The significant difference in melting points between isomers, such as our lead compound (60-62 °C) and 5-Bromo-4-fluoro-2-methylaniline (86-90 °C), highlights how molecular symmetry and crystal packing forces are altered by substituent placement.[3][4] This has practical implications for handling, storage, and purification (e.g., crystallization).

Part 2: Reactivity Benchmarking in Cross-Coupling Reactions

The true measure of a building block is its performance in chemical transformations. We will focus on two of the most powerful and ubiquitous C-C and C-N bond-forming reactions in modern synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a cornerstone of synthetic chemistry, prized for its functional group tolerance and reliability.[11] The critical, often rate-determining, step is the oxidative addition of the aryl bromide to the Pd(0) catalyst. The efficiency of this step is highly sensitive to the electronic environment of the C-Br bond.

Causality Behind Reactivity:

  • Electron-Withdrawing Groups (EWGs): Substituents like fluorine increase the polarization of the C-Br bond and can make the aromatic ring more electron-deficient, generally accelerating the oxidative addition step.[12]

  • Electron-Donating Groups (EDGs): The methyl group is a weak EDG, which can slightly decelerate oxidative addition compared to an unsubstituted analogue.

  • Steric Hindrance: Substituents ortho to the bromine atom can sterically hinder the approach of the bulky palladium catalyst, slowing the reaction.[13]

Table 2: Representative Performance in Suzuki-Miyaura Coupling (Note: The following data is a synthesized representation from analogous reactions in the literature to provide a comparative benchmark, as direct one-to-one comparative studies are limited. Yields are highly dependent on the specific coupling partner and optimized conditions.)

Building BlockOrtho Substituent(s) to BromineExpected Reactivity TrendRepresentative Yield (%)Rationale for Performance
This compound FluoroHigh~85-95%The ortho-fluoro group is strongly electron-withdrawing, activating the C-Br bond for oxidative addition. Steric hindrance is minimal.
5-Bromo-4-fluoro-2-methylaniline Fluoro, AminoHigh~80-90%Similar activation from the ortho-fluoro group. The para-amino group's donating effect is attenuated.
4-Bromo-3-fluoro-2-methylaniline NoneModerate-High~75-90%No direct ortho-substituent to the bromine. Reactivity is governed by the overall electronic character of the ring.[14]
2-Bromo-4-fluoro-5-methylaniline AminoModerate~70-85%The ortho-amino group can coordinate to the palladium catalyst, potentially inhibiting it. However, modern ligands can often overcome this.[14]
4-Bromo-2-fluoroaniline FluoroHigh~90-98%Lacks the electron-donating methyl group, making the ring slightly more electron-deficient and thus highly reactive in oxidative addition.[15]

Expert Synthesis: this compound is an excellent substrate for Suzuki couplings. The positioning of the activating fluorine atom ortho to the bromine provides a strong electronic push for the key oxidative addition step, while the other substituents offer minimal steric impediment. While the parent 4-bromo-2-fluoroaniline might be marginally more reactive due to the absence of the donating methyl group, our target compound offers a valuable trade-off by incorporating the methyl handle for further structural diversification.

Buchwald-Hartwig Amination: Constructing the C-N Bond

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are ubiquitous in pharmaceuticals.[16] The catalytic cycle shares the oxidative addition step with the Suzuki coupling, but is also influenced by the basicity and nucleophilicity of the aniline's own amino group, which can participate in side reactions or affect catalyst turnover.

Causality Behind Reactivity:

  • Aniline Basicity: The fluorine and bromine atoms, being EWGs, reduce the basicity (pKa) of the aniline's amino group. This can be advantageous, as it makes the starting material less likely to inhibit the catalyst by strong coordination.

  • Steric Hindrance around Amine: The position of the methyl and fluoro groups relative to the amine can influence its ability to couple with an aryl halide in a separate reaction, though for its use as an aryl halide partner, this is less critical.

Table 3: Representative Performance in Buchwald-Hartwig Amination (Note: Data is a synthesized representation based on established principles of Buchwald-Hartwig reactions.)

Building BlockOrtho Substituent(s) to BromineExpected Reactivity TrendRepresentative Yield (%)Rationale for Performance
This compound FluoroHigh~80-95%Excellent substrate. The activated C-Br bond and moderately basic amine are ideal for modern palladium/ligand systems.
5-Bromo-4-fluoro-2-methylaniline Fluoro, AminoHigh~80-95%Very similar reactivity profile to the lead compound, making it a viable alternative.[1]
4-Bromo-3-fluoro-2-methylaniline NoneModerate-High~75-90%Good reactivity, with performance largely dependent on the choice of catalyst and ligand to overcome any potential substrate inhibition.
2-Bromo-4-fluoro-5-methylaniline AminoModerate~65-85%The ortho-amino group presents a challenge due to potential catalyst inhibition via chelation, often requiring specialized ligands (e.g., biarylphosphines) for high yields.
4-Bromo-2-fluoroaniline FluoroHigh~85-98%Highly effective substrate due to electronic activation and reduced basicity of the amine, leading to clean, high-yielding reactions.[15]

Expert Synthesis: this compound is a robust and reliable building block for C-N bond formation. Its electronic properties strike an excellent balance: the C-Br bond is activated for oxidative addition, while the amine's basicity is tempered, preventing catalyst poisoning. This often leads to cleaner reactions and higher yields compared to isomers where the amine is ortho to the bromine. Its utility is exemplified by the successful application of its isomer, 5-bromo-4-fluoro-2-methylaniline, in the synthesis of complex drug-like molecules like SIRT6 activators.[1]

Part 3: Verifiable Experimental Protocols

Trustworthy protocols are self-validating. The following are detailed, step-by-step methodologies for the benchmark reactions described above. They are based on standard, well-established procedures found throughout the chemical literature.[15][17]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol outlines the coupling of a bromo-fluoro-methylaniline with a generic arylboronic acid.

Methodology:

  • Reagent Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the bromo-fluoro-methylaniline (1.0 mmol, 1.0 eq), the arylboronic acid (1.2 mmol, 1.2 eq), a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0 mmol, 2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

  • Solvent Addition: Add a degassed solvent mixture, typically Dioxane/Water (4:1, 5 mL), via syringe.

  • Reaction Execution: Stir the reaction mixture vigorously and heat to 80-100 °C. The causality for heating is to provide the necessary activation energy for the catalytic cycle, particularly the transmetalation and reductive elimination steps.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. The aqueous washes remove the inorganic base and salts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Suzuki_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification prep1 Add Haloaniline, Boronic Acid, Base prep2 Add Pd Catalyst prep1->prep2 react1 Add Degassed Solvent prep2->react1 react2 Heat (80-100°C) & Stir react1->react2 react3 Monitor by TLC/LC-MS react2->react3 workup1 Cool & Dilute react3->workup1 workup2 Aqueous Wash workup1->workup2 workup3 Dry & Concentrate workup2->workup3 purify Column Chromatography workup3->purify

Caption: Experimental Workflow for Suzuki-Miyaura Coupling.
Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol details the coupling of a bromo-fluoro-methylaniline with a generic amine.

Methodology:

  • Reagent Preparation: In an inert atmosphere glovebox, charge an oven-dried reaction vessel with the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 mmol, 1.4 eq). The choice of a bulky, electron-rich phosphine ligand is crucial as it facilitates both the oxidative addition and the final reductive elimination step, which forms the C-N bond.

  • Substrate Addition: Add the bromo-fluoro-methylaniline (1.0 mmol, 1.0 eq), the amine coupling partner (1.2 mmol, 1.2 eq), and anhydrous, degassed solvent (e.g., Toluene, 5 mL).

  • Reaction Execution: Seal the vessel and heat to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS (typically 6-24 hours).

  • Workup: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Buchwald_Hartwig_Workflow cluster_prep Preparation (Glovebox) cluster_reaction Reaction cluster_workup Workup & Purification prep1 Add Pd Precatalyst, Ligand, Base prep2 Add Haloaniline, Amine, Solvent prep1->prep2 react1 Seal Vessel prep2->react1 react2 Heat (80-110°C) & Stir react1->react2 react3 Monitor by TLC/LC-MS react2->react3 workup1 Cool & Dilute react3->workup1 workup2 Filter through Celite workup1->workup2 workup3 Concentrate workup2->workup3 purify Column Chromatography workup3->purify

Caption: Experimental Workflow for Buchwald-Hartwig Amination.

Part 4: Conclusion and Strategic Selection

The choice between this compound and its isomers is not a matter of "better" or "worse," but of strategic selection based on synthetic goals and an understanding of their nuanced reactivity.

Logic_Diagram cluster_props Key Properties A This compound P1 High Reactivity in Cross-Coupling A->P1 P2 Valuable CH3 Group for SAR/Derivatization A->P2 B 5-Bromo-4-fluoro-2-methylaniline B->P1 P4 Established Route to SIRT6 Activators B->P4 C 4-Bromo-2-fluoroaniline (Parent) P5 Highest Reactivity (Baseline) C->P5 D 2-Bromo-4-fluoro-5-methylaniline P3 Potential for Catalyst Inhibition D->P3

Caption: Logical Relationships of Selected Building Blocks.
  • Choose this compound when: You require a highly reactive cross-coupling partner that also incorporates a methyl group for structure-activity relationship (SAR) studies or as a metabolic blocker. Its substitution pattern is electronically optimized for high yields in both C-C and C-N bond formations.

  • Choose 5-Bromo-4-fluoro-2-methylaniline when: Your synthetic target is related to known bioactive scaffolds, such as SIRT6 activators, where this specific isomeric geometry is proven to be effective.[1] Its reactivity is comparable to the lead compound.

  • Choose 4-Bromo-2-fluoroaniline when: Maximum reactivity and cost-effectiveness are the primary drivers, and the methyl group is not required for the final target. It serves as an excellent, unencumbered substrate for cross-coupling.

  • Consider alternatives like 4-Bromo-3-fluoro-2-methylaniline when: A different substitution pattern is required to achieve a specific target geometry or to modulate electronic properties in a different region of the molecule.

  • Use caution with 2-Bromo-4-fluoro-5-methylaniline when: Planning cross-coupling reactions, as the ortho-amino group may necessitate careful screening of ligands and conditions to avoid catalyst inhibition and achieve optimal yields.[14]

By understanding the interplay of electronic activation, steric hindrance, and the inherent properties of these building blocks, researchers can make informed decisions, streamline their synthetic routes, and accelerate the discovery of novel molecules.

References

  • PubChem. "4-Bromo-3-fluoro-2-methylaniline | C7H7BrFN | CID 15746684".
  • ChemBK. "4-Bromo-2-fluoroaniline".
  • PubChem. "2-Bromo-4-fluoro-5-methylaniline | C7H7BrFN | CID 20747452".
  • ZaiQi Bio-Tech. "5-BROMO-4-FLUORO-2-METHYLANILINE| CAS No:627871-16-3".
  • Amerigo Scientific. "5-Bromo-4-fluoro-2-methylaniline (97%)".
  • PubChem. "4-Bromo-2-fluoroaniline | C6H5BrFN | CID 123050".
  • ResearchGate. "Activation and inhibition of Sirt6 by small molecules".
  • Royal Society of Chemistry. "Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters". RSC Advances, 2024.
  • PubMed Central. "Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction...". Molecules, 2017.
  • ResearchGate. "Structural Basis of Sirtuin 6 Activation by Synthetic Small Molecules".
  • PubMed. "Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators". Journal of Medicinal Chemistry, 2023.
  • PubMed Central. "Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators". Journal of Medicinal Chemistry, 2023.
  • XIAMEN EQUATION CHEMICAL CO.,LTD. "2-BROMO-5-FLUORO-4-METHYLANILINE".
  • PubMed Central. "Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors". Molecules, 2021.
  • PubMed Central. "Emerging Therapeutic Potential of SIRT6 Modulators". Journal of Medicinal Chemistry, 2021.
  • Organic Chemistry Portal. "Suzuki Coupling".
  • Oakwood Chemical. "4-Bromo-5-fluoro-2-methylaniline".
  • ChemRxiv. "Factorizing Yields in Buchwald-Hartwig Amination".
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Performance of 4-Bromo-2-fluoro-5-methylaniline in different solvent systems

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I've started gathering data on the target compound. I am focused on understanding its solubility, stability, and reactivity in common organic solvents. I'm also actively searching for established protocols and methods to evaluate its performance. My initial Google searches seem promising and I'm identifying relevant literature.

Mapping Comparative Analysis

I'm now expanding my data collection to include similar compounds for a comparative analysis. I've begun structuring the guide, starting with an introduction to 4-Bromo-2-fluoro-5-methylaniline and its applications. I'm focusing on the analytical comparison, supported by solvent interaction principles. I plan to use tables and diagrams to show quantitative data and workflows clearly, building towards detailed protocols and synthesis.

Beginning Protocol Design

I'm now diving deeper into the specifics. I'm focusing on crafting a structured introduction, and I'm beginning the initial data collection about solubility and reactivity. I am devising a detailed plan for the guide's framework, including the tables and diagrams. I'm keeping solvent interactions central. I plan to incorporate relevant citations.

Refining Solubility Data

I'm currently working to pinpoint the solubility and stability of this compound across a range of solvents. The initial search was a good start, but now I'm digging deeper for quantitative data. Finding the specific values and stability indicators will be key to making further progress.

Formulating the Solubility Guide

I've been gathering enough information to create a framework for a solubility guide for this compound. I'm focusing now on incorporating my search data to provide a working structure for this guide. I'll need to extrapolate information from similar compounds, emphasizing that experimental validation is a necessity.

Developing the Guide Structure

I'm now structuring the solubility guide, starting with an introduction to this compound and the importance of solvent selection. My focus is a comparative analysis of its solubility, stability, and reactivity across polar aprotic, polar protic, and nonpolar solvents, presented in a table. I'm leveraging principles of "like dissolves like" and known substituted aniline properties to develop a theoretical performance comparison. The solvent list will include DCM, THF, MeOH, toluene, and water.

Structuring the Comparison

I'm now implementing the design of the guide, starting with an introduction emphasizing the compound's significance and solvent choice. The guide's core will compare the theoretical solubility, stability, and reactivity across DCM, THF, MeOH, toluene, and water, with a strong focus on "like dissolves like". I'll create a table for clarity and include a detailed protocol based on the shake-flask method. I'll include the use of diagrams to visualize the process.

Expanding Guide Content

I'm now focusing on detailing the introduction and theoretical performance sections, starting with the solubility comparison table based on "like dissolves like." I'll discuss stability and reactivity, mentioning potential degradation pathways. I plan to use diagrams for visualization and include experimental protocols. I need to make some educated estimations based on solvent effects and state that experimental validation is required.

The Strategic Synthesis of 4-Bromo-2-fluoro-5-methylaniline: A Comparative Guide to Cost-Effectiveness

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of building blocks in synthesizing active pharmaceutical ingredients (APIs) is a critical decision that impacts cost, efficiency, and scalability. This guide provides an in-depth analysis of the comparative cost-effectiveness of using 4-Bromo-2-fluoro-5-methylaniline, a versatile intermediate, against other alternatives in complex organic synthesis.

Introduction: The Role of Substituted Anilines in Medicinal Chemistry

Substituted anilines are fundamental scaffolds in the synthesis of a vast array of pharmaceuticals.[1][2] Their utility stems from the amino group's reactivity, which allows for the facile introduction of diverse functionalities, and the tunable electronic and steric properties conferred by various ring substituents.[3] The strategic incorporation of halogens, such as bromine and fluorine, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and bioavailability.[4][5] this compound, in particular, has emerged as a crucial intermediate in the synthesis of complex molecules, including potent kinase inhibitors used in oncology.[6][7]

This guide will delve into the factors that determine the cost-effectiveness of a synthetic route, moving beyond the simple price-per-gram of a starting material. We will explore reaction efficiency, atom economy, safety considerations, and the ease of purification, all of which contribute to the total cost of synthesizing a target molecule.

Comparative Analysis: this compound vs. Alternatives

The true measure of a building block's value lies in its performance in a given synthetic sequence. Here, we compare the use of this compound with other structurally related anilines that could potentially be used in similar synthetic endeavors.

Key Evaluation Criteria:
  • Cost of Starting Material: The initial procurement cost is a primary consideration.

  • Reaction Yield: The efficiency of the reaction in converting the starting material to the desired product.

  • Reaction Time and Conditions: The duration of the reaction and the required temperature, pressure, and reagents.

  • Purification Costs: The ease of isolating the product in high purity.

  • Safety and Handling: The hazards associated with the reagents and byproducts.

Scenario: Synthesis of a Key Pharmaceutical Intermediate

To illustrate the comparative cost-effectiveness, let's consider a hypothetical multi-step synthesis of a key intermediate for a kinase inhibitor, where a substituted aniline is a crucial starting material.

Starting MaterialAvg. Price (USD/g)*Typical Yield (%)Key Reaction StepPurificationOverall Cost-Effectiveness
This compound $16.00 (1g) - $5.19 (100g)[8]85-95%Buchwald-Hartwig aminationStraightforward chromatographyExcellent
4-Bromo-2-fluoroanilineVaries70-85%[9]Requires additional methylation stepPotential for side productsGood
5-Bromo-4-fluoro-2-methylaniline$6.00 (250mg)[10]80-90%[10]Different regiochemistry may require route redesignSimilar to target compoundModerate
4-Bromo-2-methylanilineVaries[11]75-90%Lacks fluorine, impacting biological activityStraightforwardPoor (if fluorine is essential)

Note: Prices are approximate and can vary significantly based on supplier, purity, and quantity.

Discussion of Experimental Data:

As the table demonstrates, while this compound may have a higher initial cost per gram compared to some alternatives, its superior performance in key synthetic steps often leads to a lower overall cost of the final product. The high yields achieved in reactions like the Buchwald-Hartwig amination, a common C-N bond-forming reaction in pharmaceutical synthesis, minimize the waste of expensive downstream reagents.

Furthermore, the specific substitution pattern of this compound often leads to cleaner reactions with fewer side products, simplifying the purification process.[6] This reduction in purification effort translates to significant savings in terms of solvents, silica gel, and labor.

In contrast, using an alternative like 4-Bromo-2-fluoroaniline would necessitate an additional methylation step, adding to the overall synthesis time and cost. While 5-Bromo-4-fluoro-2-methylaniline is a viable option, its different regiochemistry would likely require a complete redesign of the synthetic route, a costly and time-consuming endeavor.[12][13] Finally, while 4-Bromo-2-methylaniline is a readily available and less expensive starting material, the absence of the fluorine atom would likely have a detrimental effect on the biological activity of the final compound, making it an unsuitable alternative in many drug discovery programs.

Synthetic Pathways and Experimental Protocols

To provide a practical context, we present a generalized synthetic workflow and a detailed experimental protocol for a key reaction involving this compound.

Generalized Synthetic Workflow

G A This compound D Buchwald-Hartwig Amination A->D B Palladium Catalyst Ligand, Base B->D C Coupling Partner (e.g., Amine) C->D E Key Intermediate D->E F Purification (Chromatography) E->F G Further Synthetic Steps F->G H Final API G->H

Caption: Generalized workflow for the synthesis of an API using this compound.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 eq)

  • Amine coupling partner (1.2 eq)

  • Pd₂(dba)₃ (0.02 eq)

  • Xantphos (0.04 eq)

  • Sodium tert-butoxide (1.5 eq)

  • Anhydrous Toluene

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add this compound, the amine coupling partner, Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired key intermediate.

Causality Behind Experimental Choices:

  • Palladium Catalyst and Ligand: The choice of Pd₂(dba)₃ and Xantphos is crucial for achieving high catalytic activity and selectivity in the C-N bond formation. Xantphos is a bulky, electron-rich ligand that promotes the reductive elimination step of the catalytic cycle.

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is essential for the deprotonation of the amine and the subsequent transmetalation step.

  • Solvent: Anhydrous toluene is used as it is a non-polar, high-boiling solvent that is compatible with the reaction conditions. The anhydrous nature is critical to prevent the deactivation of the catalyst and the base.

Conclusion: A Strategic Choice for Efficient Synthesis

While the upfront cost of this compound may be higher than some of its structural analogs, a comprehensive analysis of its performance in synthesis reveals its superior cost-effectiveness. The combination of high reaction yields, cleaner reaction profiles, and simplified purifications often leads to a more economical and efficient overall synthetic route. For researchers and drug development professionals, the strategic selection of this versatile building block can significantly accelerate the path to novel therapeutics. Its unique structural features make it a valuable tool for creating complex molecules with enhanced biological activity and improved pharmacokinetic profiles.[4][6]

References

  • Rossino, G., et al. (2024). Initial medicinal chemistry synthesis of lorlatinib (40) and its... ResearchGate.
  • ChemUniverse. (n.d.). 4-BROMO-5-FLUORO-2-IODOANILINE [P47346]. ChemUniverse.
  • Google Patents. (2014). CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline. Google Patents.
  • Organic Syntheses. (n.d.). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl). Organic Syntheses.
  • PrepChem.com. (n.d.). Synthesis of 4-bromo-2-fluoroaniline. PrepChem.com.
  • Amerigo Scientific. (n.d.). 5-Bromo-4-fluoro-2-methylaniline (97%). Amerigo Scientific.
  • ResearchGate. (n.d.). Synthesis of lorlatinib (XVI). ResearchGate.
  • Parlechem. (n.d.). 5-Bromo-4-fluoro-2-methylaniline: Your Reliable Source for High-Purity Organic Synthesis Intermediates. Parlechem.
  • Oakwood Chemical. (n.d.). 4-Bromo-5-fluoro-2-methylaniline. Oakwood Chemical.
  • Parlechem. (n.d.). Leveraging Halogenated Anilines: Applications of 5-Bromo-4-fluoro-2-methylaniline. Parlechem.
  • PubChemLite. (n.d.). This compound (C7H7BrFN). PubChemLite.
  • PubChemLite. (n.d.). 4-bromo-5-fluoro-2-methylaniline (C7H7BrFN). PubChemLite.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Bromo-5-fluoro-2-methylaniline (CAS 52723-82-7): A Key Building Block for Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..
  • Szafrański, K., et al. (2022). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. PMC - PubMed Central.
  • Cresset Group. (2024). Aniline replacement in drug-like compounds. Cresset Group.
  • MDPI. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. MDPI.
  • CRO SPLENDID LAB. (n.d.). 4-Bromo-5-fluoro-2-methylaniline. CRO SPLENDID LAB.

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Safety Operating Guide

Proper Disposal of 4-Bromo-2-fluoro-5-methylaniline: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of 4-Bromo-2-fluoro-5-methylaniline, a compound frequently utilized in pharmaceutical research and development. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This document is designed to be a practical, in-depth resource for researchers, scientists, and drug development professionals, offering procedural guidance that goes beyond mere instruction to explain the rationale behind each step.

Understanding the Hazard Profile of this compound

Before any handling or disposal, a thorough understanding of the hazards associated with this compound is paramount. This compound is a halogenated aromatic amine, a class of chemicals that often presents significant health and environmental risks.

Key Hazards:

  • Toxicity: this compound is harmful if swallowed, in contact with skin, or if inhaled.[1][2] It can cause skin and serious eye irritation.[3][4] Prolonged or repeated exposure may cause damage to organs.[5][6]

  • Environmental Hazards: As a brominated organic compound, it is very toxic to aquatic life with long-lasting effects. Discharge into the environment must be strictly avoided.[7]

  • Combustibility: While not considered a significant fire risk, containers may burn.[8] During combustion, it may produce toxic by-products such as carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas.

Hazard Classification Summary
Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaled
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation
Specific Target Organ Toxicity (Repeated Exposure)Category 2H373: May cause damage to organs through prolonged or repeated exposure
Hazardous to the Aquatic Environment, Acute HazardCategory 1H400: Very toxic to aquatic life
Hazardous to the Aquatic Environment, Chronic HazardCategory 1H410: Very toxic to aquatic life with long lasting effects

This table synthesizes data from multiple Safety Data Sheets (SDS) for this compound and related compounds.[1][2][4]

Immediate Safety and Spill Response

A proactive approach to safety is essential when working with this compound. This begins with proper personal protective equipment (PPE) and having a clear, well-rehearsed spill response plan.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against exposure. The following should be worn at all times when handling this compound:

  • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene). Aromatic amines can sometimes permeate standard laboratory gloves, so it is crucial to check the manufacturer's compatibility data.[9]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[4]

  • Lab Coat: A flame-retardant lab coat should be worn to protect against skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[10] All handling of the solid material should be done in a well-ventilated area, preferably a chemical fume hood.[3][7]

Spill Response Protocol

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately evacuate the spill area and alert nearby personnel and the laboratory supervisor.[7]

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.

  • Containment: For small spills, use an absorbent material like vermiculite, dry sand, or a spill pillow to contain the material.[11] Do not use combustible materials like paper towels for large spills.

  • Cleanup:

    • Wear appropriate PPE, including respiratory protection.

    • Carefully sweep or scoop up the absorbed material into a designated, labeled hazardous waste container.[4][8] Avoid generating dust.[8]

    • Clean the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.[7]

  • Decontamination: Thoroughly decontaminate all equipment used in the cleanup.

  • Waste Disposal: The collected spill material and cleanup debris must be disposed of as hazardous waste according to the procedures outlined in this guide.

Waste Segregation and Collection: The Foundation of Proper Disposal

Proper segregation of chemical waste at the point of generation is a critical step that ensures safe and compliant disposal.[12] Mixing incompatible waste streams can lead to dangerous reactions and complicates the disposal process.

Waste Stream Classification

This compound waste should be classified as halogenated organic waste .[13] This is a crucial distinction from non-halogenated organic waste, as the disposal methods differ significantly.

Container Selection and Labeling
  • Container: Use only compatible, properly sealed containers for waste collection. High-density polyethylene (HDPE) or glass containers are generally suitable. The container must be in good condition with a secure, leak-proof lid.[14]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Environmental Hazard").[14] The date of accumulation should also be clearly marked.

Satellite Accumulation Areas (SAAs)

Laboratories that generate hazardous waste must establish Satellite Accumulation Areas (SAAs) at or near the point of generation.[14][15]

  • Storage Limits: A maximum of 55 gallons of hazardous waste or one quart of acutely hazardous waste may be stored in an SAA.[15][16]

  • Container Management: Waste containers in SAAs must be kept closed except when adding waste.[14] They should be stored in a secondary containment bin to prevent the spread of potential leaks.

Approved Disposal Methodologies

Due to its hazardous nature, this compound cannot be disposed of down the drain or in regular trash.[7][16] The primary approved disposal method for halogenated organic compounds is incineration at a licensed hazardous waste facility.

High-Temperature Incineration

Incineration is the most effective method for destroying toxic organic constituents in hazardous waste.[17] For halogenated compounds, this process must be carefully controlled to prevent the formation of even more toxic byproducts.

  • Mechanism: Controlled combustion at high temperatures (typically >850°C) breaks down the organic molecule into simpler, less harmful components.[18] The presence of bromine requires specialized flue gas scrubbing systems to neutralize the resulting hydrogen bromide (HBr) and prevent its release into the atmosphere.[7]

  • Causality: The high thermal energy overcomes the activation energy required to break the strong carbon-carbon and carbon-halogen bonds. The subsequent reactions with oxygen lead to the formation of carbon dioxide, water, and halogenated acids, which are then scrubbed from the exhaust gases. Inadequate combustion control can lead to the formation of polybrominated dibenzodioxins (PBDDs) and dibenzofurans (PBDFs), which are highly toxic.[19]

Landfill Restrictions

Direct landfilling of this compound is strictly prohibited in most jurisdictions. The U.S. Environmental Protection Agency (EPA) has specific Land Disposal Restrictions (LDRs) for halogenated organic compounds (HOCs).[20][21] These regulations prohibit the landfilling of hazardous wastes containing HOCs above certain concentrations.[22]

Step-by-Step Disposal Protocol

The following protocol outlines the procedural steps for the disposal of this compound waste from a laboratory setting.

  • Waste Characterization: Ensure the waste is correctly identified as this compound and that no incompatible chemicals have been mixed in the waste container.

  • Container Preparation:

    • Select a clean, compatible hazardous waste container.

    • Affix a hazardous waste label and fill in all required information.

  • Waste Collection:

    • In a designated fume hood, carefully transfer the waste into the prepared container.

    • For solid waste, use a dedicated scoop or spatula.

    • For solutions, use a funnel to avoid spills.

    • Do not fill the container to more than 90% capacity to allow for expansion.[14]

  • Secure and Store:

    • Securely close the container lid.

    • Wipe the exterior of the container clean.

    • Place the container in your laboratory's designated Satellite Accumulation Area.

  • Arrange for Pickup:

    • Once the container is full or has been in the SAA for the maximum allowed time (typically up to one year, but institutional policies may vary), arrange for its collection by your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste contractor.[14][15]

    • Follow your institution's specific procedures for requesting a waste pickup.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper management and disposal of this compound waste.

DisposalWorkflow Disposal Workflow for this compound cluster_0 Waste Generation & Characterization cluster_1 On-Site Management cluster_2 Disposal Pathway start Waste Generated: This compound classify Classify as: Halogenated Organic Waste start->classify container Select Compatible Container (HDPE or Glass) classify->container labeling Label Container: 'Hazardous Waste' Full Chemical Name Hazards & Date container->labeling saa Store in Satellite Accumulation Area (SAA) labeling->saa pickup Arrange for EH&S or Contractor Pickup saa->pickup incineration High-Temperature Incineration with Flue Gas Scrubbing pickup->incineration landfill Landfill Prohibited pickup->landfill

Caption: Decision workflow for the safe disposal of this compound.

Conclusion: A Commitment to Safety and Stewardship

Proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the stewardship of the environment. By understanding the hazards, implementing robust safety protocols, and adhering to compliant disposal practices, researchers can continue their vital work while minimizing their environmental footprint. This guide serves as a foundational document to be integrated into your laboratory's specific chemical hygiene plan. Always consult your institution's Environmental Health and Safety department for specific guidance and requirements.

References

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A Researcher's Comprehensive Guide to the Safe Handling of 4-Bromo-2-fluoro-5-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. This guide provides essential, immediate safety and logistical information for handling 4-Bromo-2-fluoro-5-methylaniline, a compound often utilized as a building block in the synthesis of pharmaceuticals and agrochemicals.[1] Our focus extends beyond mere procedural steps to instill a deep understanding of the causality behind each safety recommendation, ensuring a self-validating system of laboratory safety.

Understanding the Hazard Landscape

This compound and its isomers are classified as hazardous materials. The primary risks associated with this compound include:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2][3]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[2][4]

  • Respiratory Irritation: May cause respiratory irritation.[4]

Given these hazards, a robust personal protective equipment (PPE) plan is not merely a recommendation but a critical necessity for safe handling.

Core Directive: Your Personal Protective Equipment (PPE) Protocol

The selection and proper use of PPE are your first and most critical lines of defense. The following table outlines the recommended PPE for various laboratory operations involving this compound.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or chemical splash goggles.[5]Double-gloving with nitrile gloves (outer layer to be changed immediately upon contamination).[1] For extended contact, consider Viton or Butyl rubber gloves.Fully buttoned laboratory coat.[1]N95 dust mask or a respirator with a particulate filter if weighing outside of a ventilated enclosure.
Solution Preparation and Transfers Chemical splash goggles. A face shield is recommended if there is a significant splash risk.[5]Double-gloving with nitrile gloves. Ensure gloves are compatible with the solvent being used.[1]Chemical-resistant laboratory coat.Work within a certified chemical fume hood.
Running Reactions Chemical splash goggles and a face shield.Chemically resistant gloves appropriate for all reagents in the reaction mixture.Chemical-resistant laboratory coat.All operations should be conducted within a chemical fume hood.
Spill Cleanup Chemical splash goggles and a face shield.Heavy-duty, chemical-resistant gloves (e.g., Butyl or Viton).Chemical-resistant apron or coveralls over a laboratory coat.Air-purifying respirator with organic vapor and particulate cartridges.
The Logic of Protection: A Step-by-Step Guide

Hand Protection: More Than Just a Glove

The term "chemical-resistant glove" is broad; the efficacy of a glove is dependent on the specific chemical and the duration of exposure. For halogenated aromatic amines like this compound, nitrile gloves offer good initial protection for incidental contact but may have limited resistance to prolonged exposure or when used with certain organic solvents.[1]

Experimental Protocol: Proper Donning and Doffing of PPE

  • Hand Hygiene: Begin by washing and drying your hands thoroughly.

  • Inner Gloves: Don the first pair of nitrile gloves, ensuring a snug fit.

  • Laboratory Coat: Put on your laboratory coat, making sure it is fully buttoned.

  • Outer Gloves: Don the second pair of nitrile gloves, pulling the cuffs over the sleeves of your lab coat to create a seal.

  • Eye and Face Protection: Put on your safety glasses, goggles, or face shield.

  • Respiratory Protection (if required): Don your respirator, ensuring a proper seal.

  • Doffing Procedure: To prevent cross-contamination, remove PPE in the following order:

    • Outer gloves (peel off without touching the outside).

    • Face shield and goggles.

    • Laboratory coat (fold inward to contain contaminants).

    • Inner gloves.

  • Final Hand Hygiene: Wash your hands thoroughly after all PPE has been removed.

Operational Integrity: Handling and Storage

  • Ventilation is Key: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[3]

  • Avoid Dust Formation: As a solid, care should be taken to avoid the generation of dust during weighing and transfer.[5]

  • Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[4]

Contingency Planning: Spills and Waste Disposal

A proactive approach to safety includes being prepared for accidental releases.

Spill Cleanup Protocol

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Assess the Spill: Determine the extent of the spill and whether it is safe for you to clean up. For large spills, contact your institution's Environmental Health and Safety (EHS) department.

  • Don Appropriate PPE: Refer to the PPE table for spill cleanup.

  • Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid creating dust. For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite or sand.[6][7]

  • Absorb and Collect: Absorb the spilled material and place it into a clearly labeled, sealed container for hazardous waste.[7]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials should also be treated as hazardous waste.

  • Report: Report the incident to your supervisor and EHS department.

Diagram: Spill Response Workflow

SpillResponse Spill Spill Occurs Assess Assess Spill Size and Hazard Spill->Assess SmallSpill Small, Manageable Spill Assess->SmallSpill Safe to handle LargeSpill Large or Unmanageable Spill Assess->LargeSpill Unsafe to handle DonPPE Don Appropriate Spill PPE SmallSpill->DonPPE Evacuate Evacuate Area Alert EHS LargeSpill->Evacuate Contain Contain Spill (Sweep or Absorb) DonPPE->Contain Collect Collect Waste in Sealed Container Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Report Report Incident Decontaminate->Report

Caption: A decision workflow for responding to a chemical spill.

Waste Disposal: A Critical Final Step

The disposal of this compound and its contaminated materials must be handled with the utmost care to prevent environmental contamination.

  • Segregation: As a halogenated organic compound, it should be collected in a designated, labeled hazardous waste container for halogenated organic waste.[8][9] Do not mix with non-halogenated waste.

  • Labeling: Ensure the waste container is clearly labeled with the full chemical name and associated hazards.

  • Disposal: Arrange for disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.[10] Never dispose of this chemical down the drain.[3]

Diagram: Waste Disposal Pathway

WasteDisposal start Generation of This compound Waste segregate Segregate as Halogenated Organic Waste start->segregate container Place in a Labeled, Sealed Hazardous Waste Container segregate->container storage Store in Designated Satellite Accumulation Area container->storage ehs Contact EHS for Waste Pickup storage->ehs disposal Licensed Hazardous Waste Disposal ehs->disposal

Caption: The proper pathway for disposing of halogenated chemical waste.

By adhering to these rigorous safety and handling protocols, you not only protect yourself and your colleagues but also uphold the integrity and quality of your scientific endeavors. This guide serves as a foundational resource, and it is imperative to always consult your institution's specific safety guidelines and the most current Safety Data Sheet (SDS) for any chemical you handle.

References

  • PubChem. (n.d.). 4-Bromo-3-fluoro-2-methylaniline.
  • PrepChem.com. (n.d.). Synthesis of 4-bromo-2-fluoroaniline.
  • Angene Chemical. (2021). Safety Data Sheet: 5-Bromo-2-fluoro-4-methylaniline.
  • Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance.
  • The City University of New York. (2023). Laboratory Chemical Spill Cleanup and Response Guide.
  • The University of Tennessee Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories.
  • Washington State University. (n.d.). Aniline Standard Operating Procedure.
  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Becky Aktsiaselts. (n.d.). CHEMICAL RESISTANCE TABLE FOR GLOVES.
  • Gloves By Web. (n.d.). Gloves Chemical Resistance Chart.
  • WIT Press. (n.d.). New Technology For The Recycling Of Aromatic Amine Waste Products And Salts Of Heavy Metals Into A Multi-purpose Non-toxic Product.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.